Methyl 2-chloro-5-nitronicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSMDDVNXJKYRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596505 | |
| Record name | Methyl 2-chloro-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190271-88-6 | |
| Record name | Methyl 2-chloro-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-nitronicotinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-chloro-5-nitropyridine-3-carboxylate
This guide provides a comprehensive technical overview of Methyl 2-chloro-5-nitropyridine-3-carboxylate, a heterocyclic building block with significant potential in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical identity, properties, synthesis, reactivity, and applications.
Chemical Identity and Nomenclature
The compound specified as "Methyl 2-chloro-5-nitronicotinate" is formally recognized under the IUPAC nomenclature as methyl 2-chloro-5-nitropyridine-3-carboxylate . It is crucial to distinguish this compound from its isomer, methyl 6-chloro-5-nitropyridine-3-carboxylate, as the position of the chloro substituent significantly influences the molecule's reactivity.
| Identifier | Value | Source |
| IUPAC Name | methyl 2-chloro-5-nitropyridine-3-carboxylate | N/A |
| CAS Number | 190271-88-6 | [1][2] |
| Molecular Formula | C₇H₅ClN₂O₄ | [1][2] |
| Molecular Weight | 216.58 g/mol | [1][2] |
| Synonyms | Methyl 2-chloro-5-nitronicotinate, 2-Chloro-5-nitronicotinic acid methyl ester, 2-Chloro-3-(methoxycarbonyl)-5-nitropyridine | [1][2] |
Chemical Structure:
The structure of methyl 2-chloro-5-nitropyridine-3-carboxylate is characterized by a pyridine ring substituted with a chloro group at the 2-position, a methoxycarbonyl group at the 3-position, and a nitro group at the 5-position.
Caption: Structure of methyl 2-chloro-5-nitropyridine-3-carboxylate.
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Physical Form | White or off-white powder or crystalline powder | [2] |
| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water. | [2] |
| Boiling Point | 321.5 ± 37.0 °C (Predicted) | [1][2] |
| Density | 1.500 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Flash Point | 148.3 °C | [1][2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere, at 2-8°C. |
Synthesis and Reactivity
While specific, detailed peer-reviewed synthesis protocols for methyl 2-chloro-5-nitropyridine-3-carboxylate are not extensively available in public literature, its synthesis can be inferred from the preparation of its parent acid, 2-chloro-5-nitronicotinic acid, followed by esterification.
Conceptual Synthesis Pathway:
A plausible synthetic route involves the nitration of 2-chloronicotinic acid, followed by esterification of the resulting 2-chloro-5-nitronicotinic acid with methanol. The presence of the electron-withdrawing nitro group facilitates the esterification process.
Caption: A plausible synthetic pathway.
Reactivity Profile:
The reactivity of methyl 2-chloro-5-nitropyridine-3-carboxylate is primarily dictated by the electrophilic nature of the pyridine ring, which is further enhanced by the two electron-withdrawing groups (the nitro and methoxycarbonyl groups). The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the 5-position significantly activates the 2-position for nucleophilic attack. This makes the chloro group a good leaving group, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates. This reactivity is a cornerstone of its utility as a synthetic intermediate.
Caption: General SNAr reaction pathway.
Applications in Drug Discovery and Medicinal Chemistry
As a functionalized heterocyclic compound, methyl 2-chloro-5-nitropyridine-3-carboxylate is a valuable building block in the synthesis of more complex molecules with potential biological activity. Its utility is primarily as a key intermediate.
-
Scaffold for Kinase Inhibitors: The substituted aminopyridine core, which can be readily synthesized from this compound via SNAr reactions, is a common motif in various kinase inhibitors. The subsequent reduction of the nitro group to an amine provides another site for further functionalization.
-
Intermediate for Agrochemicals and Pharmaceuticals: The reactive nature of this molecule allows for its incorporation into a wide range of target structures in both the pharmaceutical and agrochemical industries.
Safety and Handling
Proper handling of methyl 2-chloro-5-nitropyridine-3-carboxylate is essential to ensure laboratory safety.
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
Precautionary Measures:
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection. Avoid contact with skin and eyes and the formation of dust and aerosols.[1][2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It should be stored apart from foodstuff containers or incompatible materials.[1][2]
-
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
Methyl 2-chloro-5-nitropyridine-3-carboxylate is a versatile heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its activated chlorine atom allows for facile nucleophilic aromatic substitution, enabling the synthesis of a diverse range of substituted pyridine derivatives. A thorough understanding of its reactivity and proper adherence to safety protocols are paramount for its effective and safe utilization in a research and development setting.
References
Sources
Methyl 2-chloro-5-nitronicotinate molecular weight
An In-depth Technical Guide to Methyl 2-chloro-5-nitronicotinate: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
Methyl 2-chloro-5-nitronicotinate is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and process development. Its pyridine core is strategically substituted with three key functional groups—a methyl ester, a chloro group, and a nitro group—that impart a unique and valuable reactivity profile. The electron-withdrawing nature of the nitro and ester groups strongly activates the C-2 chloro substituent for nucleophilic aromatic substitution (SNAr), making it an exceptionally versatile building block for the synthesis of complex molecular architectures. Furthermore, the nitro group itself serves as a synthetic handle, readily undergoing reduction to an amine for subsequent derivatization. This guide provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactivity, and strategic applications of Methyl 2-chloro-5-nitronicotinate, positioning it as a pivotal intermediate for the generation of compound libraries in modern drug discovery programs.
Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous approved pharmaceutical agents. Its nitrogen atom can act as a hydrogen bond acceptor and improve the aqueous solubility of a molecule, while the aromatic ring provides a rigid framework for orienting functional groups for optimal target engagement. Methyl 2-chloro-5-nitronicotinate, CAS 190271-88-6, emerges as a particularly valuable derivative. Its utility is rooted in a logical and hierarchical reactivity:
-
Activated C-2 Position: The chlorine atom at the 2-position is the primary site for synthetic modification. Its displacement via SNAr is rendered highly efficient by the cumulative electron-withdrawing effects of the ring nitrogen and the substituents at the 3- and 5-positions.[1][2]
-
Latent Functionality: The 5-nitro group serves as a precursor to a primary amine. This transformation unlocks a secondary avenue for molecular diversification, such as amide bond formation or sulfonylation, after the initial C-2 modification has been performed.[1]
-
Ester Group: The methyl ester at C-3 can be maintained, hydrolyzed to the corresponding carboxylic acid for isosteric replacement or amide coupling, or reduced to a primary alcohol, further expanding the synthetic possibilities.
This combination of features makes Methyl 2-chloro-5-nitronicotinate an ideal starting material for constructing libraries of compounds aimed at various biological targets, including protein kinases, where substituted aminopyridine cores are prevalent.[1]
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is fundamental to its effective use in a research setting. The key data for Methyl 2-chloro-5-nitronicotinate are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-chloro-5-nitropyridine-3-carboxylate | [] |
| Synonyms | Methyl 2-chloro-5-nitronicotinate; 2-Chloro-5-nitronicotinic acid methyl ester | [][4] |
| CAS Number | 190271-88-6 | [][4] |
| Molecular Formula | C₇H₅ClN₂O₄ | [][4] |
| Molecular Weight | 216.58 g/mol | [] |
| Appearance | Solid | |
| Boiling Point | 321.5°C at 760 mmHg (Predicted) | [][4] |
| Density | 1.5 g/cm³ (Predicted) | [][4] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) |
Safety Information:
The compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Signal Word: Warning.
-
GHS Pictogram: GHS07 (Exclamation Mark).
-
Hazard Statement: H302: Harmful if swallowed.
Synthesis and Characterization
The preparation of Methyl 2-chloro-5-nitronicotinate is logically approached from its corresponding carboxylic acid, 2-chloro-5-nitronicotinic acid, which itself is derived from 2-hydroxynicotinic acid.
Retrosynthetic Analysis
The synthesis can be envisioned by disconnecting the methyl ester, revealing the precursor acid. The acid's chloro and nitro groups are installed from a readily available hydroxy-pyridine starting material.
Caption: Retrosynthetic pathway for Methyl 2-chloro-5-nitronicotinate.
Representative Synthetic Protocol
This protocol describes a two-step process starting from 2-hydroxy-5-nitronicotinic acid. The first step is a chlorination reaction, followed by an in situ esterification.
Step 1 & 2: Chlorination and Esterification of 2-Hydroxy-5-nitronicotinic Acid [5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-nitronicotinic acid (1.0 eq).
-
Chlorination: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, ~5 volumes) to the starting material.
-
Causality: POCl₃ is a powerful and commonly used dehydrating and chlorinating agent for converting hydroxy-pyridines (which exist in equilibrium with their pyridone tautomers) to their more reactive chloro-pyridine counterparts.
-
-
Reaction: Heat the mixture to reflux (approx. 105°C) and maintain for 3-4 hours. Monitor the reaction's completion by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.
-
Workup (Part 1): Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure. This step is critical and must be done in a well-ventilated hood.
-
Esterification: Cool the residue in an ice-water bath (0°C). Slowly and cautiously add cold methanol (~5-10 volumes) to the residue. This is an exothermic reaction. The acidic environment from residual phosphorus acids catalyzes the Fischer esterification of the nicotinoyl chloride intermediate to the methyl ester.
-
Neutralization: Once the addition is complete and the initial exotherm has subsided, allow the mixture to warm to room temperature. Carefully basify the mixture to pH ~8-9 using a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel or recrystallization to yield Methyl 2-chloro-5-nitronicotinate.
Spectroscopic Characterization (Expected)
While specific experimental spectra are not publicly available, the structure allows for a confident prediction of its key spectroscopic features:
-
¹H NMR:
-
Two signals in the aromatic region (δ 8.0-9.5 ppm), each integrating to 1H. These protons, being on the pyridine ring, will appear as doublets due to mutual coupling.
-
One singlet in the upfield region (δ 3.8-4.2 ppm), integrating to 3H, corresponding to the methyl ester protons.
-
-
¹³C NMR:
-
Seven distinct carbon signals are expected.
-
A signal for the ester carbonyl carbon (δ ~165 ppm).
-
Five signals in the aromatic region (δ ~120-160 ppm), corresponding to the pyridine ring carbons.
-
A signal for the methyl carbon of the ester (δ ~53 ppm).
-
-
IR Spectroscopy:
-
A strong carbonyl (C=O) stretch from the ester at ~1720-1740 cm⁻¹.
-
Characteristic strong asymmetric and symmetric stretches for the nitro group (NO₂) at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively.
-
C-Cl stretching vibrations in the fingerprint region.
-
Chemical Reactivity and Synthetic Utility in Drug Discovery
The synthetic power of Methyl 2-chloro-5-nitronicotinate lies in the predictable and sequential reactivity of its functional groups.
Nucleophilic Aromatic Substitution (SNAr) at C-2
This is the most valuable reaction of the scaffold. The chloro group is an excellent leaving group, and the C-2 position is highly electrophilic. This allows for the facile introduction of a wide range of nucleophiles, particularly amines, which is a cornerstone of many medicinal chemistry campaigns.[1][2]
Caption: General workflow for SNAr reactions.
Experimental Insight: The reaction is typically performed in a polar solvent like ethanol or DMF, with a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. These reactions often proceed smoothly at elevated temperatures (e.g., refluxing ethanol) and can be monitored easily by TLC.[1]
Reduction of the Nitro Group and Subsequent Functionalization
Following the SNAr reaction, the nitro group can be reduced to a primary amine, opening a second site for diversification.
Caption: Sequential functionalization via nitro reduction.
Expertise in Action: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) is clean and efficient. Alternatively, transfer hydrogenation or metal-acid systems like iron powder in ammonium chloride can be used, which are often milder and more tolerant of other functional groups. The resulting 5-amino-pyridine intermediate is a versatile nucleophile for reactions such as amide or sulfonamide formation.
Application in Kinase Inhibitor Synthesis
The 2-aminopyridine scaffold is a key pharmacophore in many kinase inhibitors. Methyl 2-chloro-5-nitronicotinate is an ideal starting point for such molecules. For instance, in the synthesis of Janus kinase (JAK) inhibitors, the SNAr reaction is often the first step to install a crucial side chain that interacts with the kinase hinge region.[1] The subsequent nitro reduction and acylation build out the rest of the molecule to achieve potency and selectivity.
Conclusion
Methyl 2-chloro-5-nitronicotinate is more than just a chemical reagent; it is a strategic platform for synthetic innovation in drug discovery. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its predictable and versatile reactivity profile make it an indispensable tool for researchers. The ability to perform selective SNAr reactions followed by nitro group manipulation allows for the rapid and efficient construction of diverse molecular libraries. For scientists and professionals in drug development, mastering the chemistry of this building block provides a reliable and powerful route to novel chemical entities with therapeutic potential.
References
-
The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 2-chloro-5-nitronicotinate
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of methyl 2-chloro-5-nitronicotinate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical principles governing the spectrum, offers a detailed experimental protocol for data acquisition, and presents a thorough interpretation of the spectral data.
Introduction: The Structural Significance of Methyl 2-chloro-5-nitronicotinate
Methyl 2-chloro-5-nitronicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of immense importance in medicinal chemistry and materials science.[1] The precise arrangement of substituents—a chlorine atom, a nitro group, and a methyl ester—on the pyridine ring dictates its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic compounds in solution.[2][3] ¹H NMR, in particular, provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.[4][5] This guide will dissect the expected ¹H NMR spectrum of methyl 2-chloro-5-nitronicotinate, providing a predictive framework for its analysis.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The structure of methyl 2-chloro-5-nitronicotinate features three distinct proton environments: two aromatic protons on the pyridine ring and the protons of the methyl ester group. The chemical shifts and splitting patterns of these protons are governed by the electronic effects of the substituents.
Molecular Structure and Proton Designations
To facilitate the analysis, the protons in the molecule are designated as follows:
Caption: Molecular structure of methyl 2-chloro-5-nitronicotinate with proton designations.
Analysis of Chemical Shifts
The chemical shift (δ) of a proton is highly dependent on its local electronic environment. Electron-withdrawing groups decrease the electron density around a proton (deshielding), causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density (shielding) and move the signal to a lower chemical shift (upfield).[5]
-
Aromatic Protons (H_A and H_B): The pyridine ring is inherently electron-deficient compared to benzene, causing its protons to resonate downfield.[6][7] In this molecule, the ring is further substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) and a chlorine atom (-Cl). The nitro group is one of the strongest electron-withdrawing groups, and its effect is most pronounced at the ortho and para positions.[8] The chlorine atom also withdraws electron density through induction. This strong deshielding will shift the signals for both H_A and H_B significantly downfield, likely into the 8.0-9.5 ppm range.
-
H_A: This proton is para to the nitro group and meta to the chlorine.
-
H_B: This proton is ortho to the nitro group and meta to the chlorine. The ortho relationship to the powerful nitro group suggests H_B will be the most deshielded proton in the molecule.
-
-
Methyl Protons (H_C): The three protons of the methyl ester group (-OCH₃) are equivalent. They are attached to an oxygen atom, which is electronegative and will deshield them. Their signal is expected to appear in the typical range for methyl esters, around 3.8-4.2 ppm.[4]
Multiplicity and Coupling Constants (J)
Spin-spin coupling, or J-coupling, results in the splitting of NMR signals and provides information about the connectivity of atoms.[2][9] The splitting pattern is described by the 'n+1' rule, where 'n' is the number of equivalent neighboring protons. The magnitude of the coupling, the coupling constant (J), is measured in Hertz (Hz).
-
H_A and H_B: These two protons are on adjacent carbons in the aromatic ring, but they are not chemically equivalent. They will couple with each other. The coupling is transmitted through four bonds (meta-coupling). In pyridine systems, the meta-coupling constant (⁴J) is typically small, around 2-3 Hz.
-
H_A (at C4) is coupled to H_B (at C6). Therefore, the signal for H_A will be split into a doublet .
-
H_B (at C6) is coupled to H_A (at C4). Therefore, the signal for H_B will also be split into a doublet .
-
-
H_C: The methyl protons have no neighboring protons. Therefore, their signal will be a singlet .
The relationship between the coupling constant and the dihedral angle between coupled protons is described by the Karplus equation.[10][11] For aromatic systems, the dihedral angles are fixed, leading to predictable coupling constants.[12]
Predicted Spectral Data Summary
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H_B (C6-H) | 9.2 - 9.4 | Doublet (d) | ⁴J ≈ 2-3 | 1H |
| H_A (C4-H) | 8.8 - 9.0 | Doublet (d) | ⁴J ≈ 2-3 | 1H |
| H_C (-OCH₃) | 3.9 - 4.1 | Singlet (s) | N/A | 3H |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Adherence to a rigorous experimental protocol is essential for obtaining a high-resolution, artifact-free NMR spectrum.
Materials and Equipment
-
Methyl 2-chloro-5-nitronicotinate (5-10 mg)[13]
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent (0.6-0.7 mL)[13]
-
High-quality 5 mm NMR tubes
-
Pasteur pipette with a glass wool plug
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Workflow Diagram
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of methyl 2-chloro-5-nitronicotinate into a small, clean, dry vial.[13]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice, but ensure the compound is soluble and does not react with the solvent.[3]
-
Vortex the sample until the solid is completely dissolved.
-
To remove any particulate matter, which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality NMR tube.[14]
-
Cap the NMR tube securely and label it clearly.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for field stability.[13]
-
Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves resolution.
-
Set the appropriate acquisition parameters. For a standard ¹H spectrum, this typically involves setting the number of scans (e.g., 8-16), a relaxation delay (e.g., 1-2 seconds), and the pulse angle.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum. If using CDCl₃ without an internal standard, the residual solvent peak can be set to its known value (δ 7.26 ppm). If tetramethylsilane (TMS) is present, its signal is set to δ 0.00 ppm.[15]
-
Integrate the signals to determine the relative ratios of the protons.
-
Pick the peaks to determine their precise chemical shifts and coupling constants.
-
Conclusion
The ¹H NMR spectrum of methyl 2-chloro-5-nitronicotinate is predicted to be distinct and readily interpretable. It should feature two doublets in the downfield aromatic region and a singlet in the methyl ester region. The specific chemical shifts of the aromatic protons are highly sensitive to the strong electron-withdrawing effects of the nitro and chloro substituents, providing a clear electronic fingerprint of the molecule. By following the detailed experimental protocol, researchers can acquire a high-quality spectrum that, when compared with this predictive analysis, will allow for confident structural verification of the compound.
References
-
Karplus, M. (n.d.). Karplus equation. Wikipedia. [Link]
-
Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation. YouTube. [Link]
-
All about chemistry. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles. YouTube. [Link]
-
C&EN. (2003, December 22). JACS 125 - KARPLUS EQUATION. C&EN. [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Serianni, A. S. (2009). Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates. Advances in carbohydrate chemistry and biochemistry, 62, 17–82. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Manchester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
-
Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]
-
AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]
-
ChemBK. (2024, April 9). METHYL 2-CHLORO-5-NITRONICOTINATE. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Marion, D. (2013). An Introduction to Biological NMR Spectroscopy. Molecular & cellular proteomics : MCP, 12(11), 3006–3025. [Link]
-
AIP Publishing. (1977, October 1). NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). The Journal of Chemical Physics. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. acdlabs.com [acdlabs.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ijirset.com [ijirset.com]
- 10. Karplus equation - Wikipedia [en.wikipedia.org]
- 11. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. sites.bu.edu [sites.bu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 2-chloro-5-nitronicotinate
This guide provides a comprehensive analysis of the infrared (IR) spectrum of methyl 2-chloro-5-nitronicotinate (C₇H₅ClN₂O₄), a substituted pyridine derivative of significant interest in synthetic chemistry. As a solid compound at room temperature, its structural verification relies heavily on spectroscopic techniques, with IR spectroscopy offering a rapid and definitive fingerprint of its key functional groups.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to acquire and interpret the IR spectrum of this molecule.
Foundational Principles: Molecular Structure and Expected Vibrational Modes
The evidentiary power of IR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds. The structure of methyl 2-chloro-5-nitronicotinate presents several distinct, IR-active functional groups, each with characteristic absorption frequencies. A thorough analysis requires deconstructing the molecule into these constituent parts:
-
Aromatic Nitro Group (-NO₂): Attached to the pyridine ring, this group is characterized by strong, distinct symmetric and asymmetric stretching vibrations due to the highly polar N-O bonds.[3]
-
Ester Group (-COOCH₃): This group introduces a strong carbonyl (C=O) stretching absorption and two C-O stretching vibrations. The position of the carbonyl peak is particularly sensitive to its electronic environment.
-
Substituted Pyridine Ring: The aromatic core exhibits a series of C=C and C=N stretching vibrations, as well as in-plane and out-of-plane C-H bending modes that are diagnostic of the substitution pattern.
-
Carbon-Chlorine Bond (C-Cl): The C-Cl stretch typically appears in the lower frequency fingerprint region.
-
Aliphatic and Aromatic C-H Bonds: The spectrum will contain contributions from both the sp²-hybridized C-H bonds on the pyridine ring and the sp³-hybridized C-H bonds of the methyl ester group.
Understanding these components allows for a predictive approach to spectral interpretation, transforming a complex spectrum into a clear structural confirmation.
Caption: Key IR-active functional groups in Methyl 2-chloro-5-nitronicotinate.
In-Depth Spectral Analysis: Assigning the Core Frequencies
Based on established correlation tables and spectral data from analogous compounds, we can predict the IR absorption bands for methyl 2-chloro-5-nitronicotinate with high confidence.
Aromatic nitro compounds reliably exhibit two strong and easily identifiable peaks.[4]
-
Asymmetric Stretch (νₐₛ): This high-intensity band is expected in the 1550-1475 cm⁻¹ region.[4][5] The strong electron-withdrawing nature of both the pyridine ring and the adjacent chloro- and ester groups influences the precise position.
-
Symmetric Stretch (νₛ): A second strong band is anticipated in the 1360-1290 cm⁻¹ range.[4][5] The presence of both of these intense absorptions is a primary confirmation of the nitro group.
The ester functionality provides some of the most characteristic peaks in the spectrum.
-
Carbonyl (C=O) Stretch: For an ester conjugated with an aromatic ring (α,β-unsaturated), the C=O stretching frequency is typically lowered from that of a simple aliphatic ester.[6] Therefore, a very strong and sharp absorption is predicted in the 1730-1715 cm⁻¹ range.[6] The electronegative chlorine atom at the 2-position may cause a slight inductive shift to a higher wavenumber within this range.[7][8]
-
C-O Stretches: Esters also display two distinct C-O stretching bands. These appear as strong to medium intensity absorptions within the fingerprint region, typically between 1300-1000 cm⁻¹ .[6]
The substituted pyridine core gives rise to several absorptions.
-
Ring Stretching (C=C and C=N): Vibrations analogous to those in benzene occur in the 1610-1430 cm⁻¹ region. These typically appear as a set of two to four sharp bands of variable intensity.[9]
-
Aromatic C-H Stretch: The stretching of the C-H bonds on the pyridine ring will produce weak to medium bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10]
-
Aliphatic C-H Stretch: The methyl group of the ester will show symmetric and asymmetric C-H stretching bands just below 3000 cm⁻¹, in the 2980-2870 cm⁻¹ region.
-
C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring determines the position of strong C-H "wagging" bands in the 900-700 cm⁻¹ region. However, the presence of the strongly polar nitro group can sometimes complicate the interpretation of these bands.[3]
The C-Cl stretching vibration for an aryl chloride is expected to produce a medium to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹ . Its exact position can be variable and may overlap with other bending vibrations.
Data Summary: Predicted IR Absorption Frequencies
The following table summarizes the expected key vibrational frequencies, their assignments, and anticipated intensities for methyl 2-chloro-5-nitronicotinate.
| Wavenumber Range (cm⁻¹) | Assignment | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch (Pyridine Ring) | Weak to Medium |
| 2980 - 2870 | Aliphatic C-H Stretch (Methyl Group) | Weak to Medium |
| 1730 - 1715 | Ester C=O Stretch (Conjugated) | Strong, Sharp |
| 1610 - 1430 | Aromatic C=C and C=N Ring Stretches | Medium to Strong |
| 1550 - 1475 | Asymmetric NO₂ Stretch | Strong |
| 1360 - 1290 | Symmetric NO₂ Stretch | Strong |
| 1300 - 1000 | Ester C-O Stretches | Strong |
| 900 - 700 | Aromatic C-H Out-of-Plane Bending | Strong |
| 800 - 600 | C-Cl Stretch | Medium to Strong |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
This protocol describes the Attenuated Total Reflectance (ATR) method, a modern and highly reproducible technique for analyzing solid samples that requires minimal preparation.
Objective: To obtain a high-resolution Fourier Transform Infrared (FT-IR) spectrum of solid methyl 2-chloro-5-nitronicotinate.
Instrumentation: A modern FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.
Methodology:
-
Instrument Preparation & Background Scan:
-
Ensure the spectrometer has been powered on and allowed to stabilize for at least 30 minutes.
-
Clean the ATR crystal surface meticulously using a soft-bristled brush and a solvent appropriate for the crystal material (e.g., isopropanol for diamond), ensuring the solvent fully evaporates.
-
Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum. A typical background scan involves co-adding 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount (1-5 mg) of the solid methyl 2-chloro-5-nitronicotinate powder onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The causality here is critical: the evanescent wave from the crystal only penetrates a few microns, so poor contact will result in a weak, low-quality spectrum.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution) over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Cleaning:
-
Apply an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Perform a baseline correction to remove any broad, rolling features caused by scattering or an uneven sample film.
-
Clean the ATR crystal thoroughly after analysis to prevent cross-contamination.
-
Caption: Standard Operating Procedure for ATR-FTIR analysis of a solid sample.
Conclusion
The infrared spectrum of methyl 2-chloro-5-nitronicotinate is rich with structural information. The most definitive absorptions are the strong, sharp ester carbonyl (C=O) stretch around 1720 cm⁻¹ and the two intense bands of the aromatic nitro group between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹. These, in conjunction with the vibrations from the pyridine ring and C-H bonds, provide an unambiguous spectroscopic fingerprint. By following the outlined experimental protocol, researchers can reliably obtain a high-quality spectrum for structural verification and quality control, ensuring the integrity of their chemical syntheses and downstream applications.
References
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]
-
University of Calgary. Carbonyl Compounds - IR Spectroscopy. Available at: [Link]
-
SPIE Digital Library. (1990). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Available at: [Link]
-
University of Wisconsin-Platteville. Spectroscopy Tutorial: Nitro Groups. Available at: [Link]
-
University of Wisconsin-Platteville. IR Spectroscopy Tutorial: Esters. Available at: [Link]
-
Journal of the American Chemical Society. (1955). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Available at: [Link]
-
ResearchGate. (2012). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... Available at: [Link]
-
ACS Publications. (2018). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. Available at: [Link]
-
Journal of the American Chemical Society. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Available at: [Link]
-
University of Calgary. IR: nitro groups. Available at: [Link]
-
Canadian Journal of Chemistry. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone. Available at: [Link]
-
CHIMIA. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available at: [Link]
-
Royal Society of Chemistry. (2014). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Available at: [Link]
-
PubChem. Methyl 2-chloro-5-nitrobenzoate. Available at: [Link]
-
ChemBK. METHYL 2-CHLORO-5-NITRONICOTINATE. Available at: [Link]
-
PubChemLite. 2-chloro-5-nitronicotinic acid methyl ester (C7H5ClN2O4). Available at: [Link]
-
PubChem. Methyl 6-chloro-5-nitronicotinate. Available at: [Link]
-
NIST WebBook. 2-Chloro-5-nitrobenzoic acid. Available at: [Link]
Sources
- 1. Methyl 2-chloro-5-nitronicotinate | CymitQuimica [cymitquimica.com]
- 2. Methyl 2-chloro-5-nitronicotinate | 190271-88-6 [sigmaaldrich.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chimia.ch [chimia.ch]
- 10. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-chloro-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the mass spectrometric fragmentation behavior of methyl 2-chloro-5-nitronicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. In the absence of direct experimental spectra in publicly available literature, this document synthesizes established fragmentation principles of related chemical classes—specifically pyridine carboxylic acid esters, nitroaromatic compounds, and chlorinated aromatics—to propose a comprehensive and chemically logical fragmentation pathway. We will delve into the expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering insights into the structural elucidation of this and similar molecules. This guide is intended to serve as a valuable resource for researchers utilizing mass spectrometry for the characterization of complex heterocyclic compounds.
Introduction: The Structural Significance of Methyl 2-chloro-5-nitronicotinate
Methyl 2-chloro-5-nitronicotinate (C₇H₅ClN₂O₄, M.W. 216.58 g/mol ) is a multifaceted molecule featuring a pyridine core substituted with a methyl ester, a chloro group, and a nitro group. Each of these functional groups imparts distinct chemical properties that influence not only its reactivity and potential as a pharmaceutical intermediate but also its behavior within the high-energy environment of a mass spectrometer. Understanding the fragmentation of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in metabolic or degradation studies.
The pyridine nitrogen, the electron-withdrawing nitro group, the labile methyl ester, and the chloro substituent all serve as potential sites for ionization and subsequent fragmentation. The interplay of these groups dictates the formation of characteristic fragment ions, providing a unique fingerprint for the molecule.
Proposed Fragmentation Pathways under Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and often complex fragmentation patterns. The resulting mass spectrum is a rich source of structural information. Based on the fragmentation of analogous compounds, we can predict the primary fragmentation routes for methyl 2-chloro-5-nitronicotinate.
A key characteristic of aromatic esters under EI is the initial loss of the alkoxy group from the ester functionality.[1] For nitroaromatic compounds, the facile loss of the nitro group as NO₂ or NO is a common fragmentation pathway.[2]
Key Proposed EI Fragmentation Steps:
-
Loss of the Methoxy Radical (•OCH₃): The molecular ion (M⁺•) is expected to readily lose a methoxy radical (•OCH₃, 31 Da) to form a stable acylium ion.
-
Loss of the Methoxycarbonyl Radical (•COOCH₃): Another probable fragmentation is the loss of the entire methoxycarbonyl radical (•COOCH₃, 59 Da).
-
Loss of the Nitro Group (NO₂): A characteristic fragmentation for nitroaromatic compounds is the elimination of a nitrogen dioxide radical (•NO₂, 46 Da).[2]
-
Loss of Nitric Oxide (NO): Subsequent to or in competition with NO₂ loss, the expulsion of a nitric oxide radical (•NO, 30 Da) can occur.[2]
-
Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35/37 Da), which would be observable as a characteristic isotopic pattern.
-
Sequential Losses: The initial fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da) from acylium ions.
Table 1: Predicted Key Fragment Ions of Methyl 2-chloro-5-nitronicotinate in EI-MS
| Proposed Fragment Ion | m/z (for ³⁵Cl) | Neutral Loss | Formula of Neutral Loss |
| [M - •OCH₃]⁺ | 185 | 31 | CH₃O |
| [M - •NO₂]⁺ | 170 | 46 | NO₂ |
| [M - •Cl]⁺ | 181 | 35 | Cl |
| [M - •COOCH₃]⁺ | 157 | 59 | COOCH₃ |
| [M - •OCH₃ - CO]⁺ | 157 | 59 | CH₃O + CO |
| [M - •NO₂ - •OCH₃]⁺ | 139 | 77 | NO₂ + CH₃O |
Diagram 1: Proposed Electron Ionization Fragmentation Pathway Caption: A predicted EI fragmentation pathway for methyl 2-chloro-5-nitronicotinate.
Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)
Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. Structural information is obtained through tandem mass spectrometry (MS/MS) experiments, where the precursor ion is isolated and fragmented by collision-induced dissociation (CID).
Positive Ion Mode ESI-MS/MS ([M+H]⁺)
In positive ion mode, protonation is likely to occur on the pyridine nitrogen due to its basicity. The fragmentation of the protonated molecule [M+H]⁺ (m/z 217) will be driven by the stability of the resulting fragment ions and neutral losses.
Key Proposed ESI (+) Fragmentation Steps:
-
Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated methyl esters is the loss of neutral methanol (CH₃OH, 32 Da).
-
Loss of the Nitro Group (HNO₂): The protonated molecule may lose nitrous acid (HNO₂, 47 Da).
-
Loss of HCl: Elimination of hydrogen chloride (HCl, 36 Da) is another plausible fragmentation route.
-
Sequential Losses: Similar to EI, subsequent losses of CO can occur from the initial fragment ions.
Table 2: Predicted Key Fragment Ions of [M+H]⁺ in ESI-MS/MS
| Precursor Ion | m/z (for ³⁵Cl) | Proposed Fragment Ion | m/z (for ³⁵Cl) | Neutral Loss | Formula of Neutral Loss |
| [M+H]⁺ | 217 | [M+H - CH₃OH]⁺ | 185 | 32 | CH₃OH |
| [M+H]⁺ | 217 | [M+H - HNO₂]⁺ | 170 | 47 | HNO₂ |
| [M+H]⁺ | 217 | [M+H - HCl]⁺ | 181 | 36 | HCl |
| [M+H - CH₃OH]⁺ | 185 | [M+H - CH₃OH - CO]⁺ | 157 | 28 | CO |
Diagram 2: Proposed Positive Ion ESI-MS/MS Fragmentation Pathway Caption: A predicted fragmentation pathway for protonated methyl 2-chloro-5-nitronicotinate.
Negative Ion Mode ESI-MS/MS ([M-H]⁻)
In negative ion mode, deprotonation could potentially occur, although the molecule lacks highly acidic protons. Alternatively, adduct formation with anions from the mobile phase (e.g., formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻) might be observed. If a deprotonated molecule [M-H]⁻ is formed, fragmentation would proceed from this species. Given the structure, formation of a radical anion [M]⁻• is also a possibility.
A study on the ESI-MS/MS of nitroaromatic compounds has shown that in negative ion mode, deprotonated molecules can fragment through the loss of NO₂ and NO.[3][4]
Key Proposed ESI (-) Fragmentation Steps (from [M]⁻•):
-
Loss of Chlorine Radical (•Cl): The molecular anion could lose a chlorine radical to form a stable anion.
-
Loss of Nitro Group (NO₂⁻): Formation of the nitrate anion (NO₂⁻, m/z 46) is a possibility.
-
Loss of Methoxy Radical (•OCH₃): The loss of a methoxy radical would lead to a carboxylate anion.
Experimental Protocol: A General Workflow for MS Analysis
For researchers aiming to acquire mass spectra of methyl 2-chloro-5-nitronicotinate, the following general workflow is recommended.
Diagram 3: General Experimental Workflow for Mass Spectrometry Analysis Caption: A standardized workflow for the MS analysis of a small molecule.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of methyl 2-chloro-5-nitronicotinate.
-
Dissolve the sample in a high-purity solvent such as methanol or acetonitrile to create a stock solution.
-
Perform serial dilutions to achieve a final concentration suitable for MS analysis (typically in the low µg/mL to ng/mL range).
-
-
Instrumentation and Ionization:
-
For EI-MS: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile solvent, is injected into the GC, and the separated analyte enters the EI source.
-
For ESI-MS: Employ a Liquid Chromatography-Mass Spectrometry (LC-MS) system or direct infusion. For LC-MS, select a suitable column (e.g., C18) and mobile phase (e.g., water/acetonitrile or water/methanol with a small amount of formic acid for positive mode or ammonium acetate for negative mode).
-
-
Mass Analysis:
-
Full Scan (MS1): Acquire a full scan mass spectrum to identify the molecular ion (for EI) or the protonated/deprotonated molecule (for ESI).
-
Tandem Mass Spectrometry (MS/MS): Select the ion of interest (e.g., m/z 216 for EI, m/z 217 for ESI+) as the precursor ion.
-
Apply collision energy to induce fragmentation and acquire the product ion spectrum.
-
-
Data Analysis:
-
Interpret the resulting mass spectra to identify the major fragment ions.
-
Propose fragmentation pathways consistent with the observed masses and known chemical principles.
-
Utilize mass spectral databases and fragmentation prediction software to support structural assignments.
-
Conclusion and Future Perspectives
This guide has presented a theoretically grounded framework for understanding the mass spectrometric fragmentation of methyl 2-chloro-5-nitronicotinate. By synthesizing established principles from related chemical classes, we have proposed detailed fragmentation pathways for both EI and ESI-MS. These proposed pathways provide a robust starting point for the empirical analysis of this compound and can aid in the structural elucidation of novel, related molecules.
It is our hope that this in-depth guide will serve as a valuable resource for researchers in drug discovery and development, enabling more confident and accurate characterization of complex heterocyclic compounds by mass spectrometry. Future experimental work is encouraged to validate and refine the proposed fragmentation mechanisms outlined herein.
References
-
Zimmermann, A. et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(18), 2747-2756. [Link]
-
Hess, T. F. et al. (2001). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Journal of Environmental Quality, 30(4), 1276-1283. [Link]
-
Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. (n.d.). Methyl 2-chloro-5-nitronicotinate. [Link]
- Yinon, J., & Zitrin, S. (1993). The Analysis of Explosives. Pergamon Press.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- de Hoffmann, E., & Stroobant, V. (2007).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Solubility of Methyl 2-chloro-5-nitronicotinate in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of Methyl 2-chloro-5-nitronicotinate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development and process chemistry, this document synthesizes known information with established methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solution behavior of this compound.
Introduction: The Significance of Solubility in Pharmaceutical Development
Methyl 2-chloro-5-nitronicotinate (C₇H₅ClN₂O₄, Molar Mass: 216.58 g/mol ) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][] Its solubility in organic solvents is a fundamental physicochemical property that dictates critical process parameters, including reaction kinetics, purification strategies (such as crystallization), and formulation development. A thorough understanding of its solubility profile is paramount for optimizing synthetic yields, ensuring product purity, and developing viable dosage forms.
While specific quantitative solubility data for Methyl 2-chloro-5-nitronicotinate is not extensively documented in publicly available literature, it is qualitatively described as being soluble in common organic solvents such as methanol, ethanol, and dichloromethane, and poorly soluble in water.[1] This guide, therefore, focuses on providing a robust framework for the experimental determination of its solubility, empowering researchers to generate the precise data required for their specific applications.
Physicochemical Properties of Methyl 2-chloro-5-nitronicotinate
A summary of the key physicochemical properties of Methyl 2-chloro-5-nitronicotinate is presented in Table 1. These parameters provide context for its expected solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O₄ | [1][] |
| Molar Mass | 216.58 g/mol | [1][] |
| Density | 1.500 ± 0.06 g/cm³ (Predicted) | [1] |
| Boiling Point | 321.5 ± 37.0 °C (Predicted) | [1] |
| Flash Point | 148.3°C | [1] |
| pKa | -5.76 ± 0.10 (Predicted) | [1] |
| Physical Form | Solid | [3] |
Factors Influencing Solubility in Organic Solvents
The solubility of a solid solute, such as Methyl 2-chloro-5-nitronicotinate, in a liquid solvent is governed by a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational understanding: a solute will have higher solubility in a solvent with similar polarity. Key factors influencing solubility include:
-
Solute-Solvent Interactions: Favorable interactions (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between the solute and solvent molecules promote dissolution.
-
Solute-Solute Interactions (Crystal Lattice Energy): The energy required to break the solute's crystal lattice structure must be overcome by the energy released from solute-solvent interactions.
-
Solvent-Solvent Interactions: The solvent molecules must create a cavity to accommodate the solute molecule, which involves disrupting solvent-solvent interactions.
-
Temperature: For most solid solutes, solubility increases with temperature as the increased kinetic energy helps to overcome the lattice energy of the solid.
-
Pressure: For solid-liquid systems, pressure has a negligible effect on solubility.
The following diagram illustrates the key factors influencing the solubility of a solid in a liquid solvent.
Caption: Factors influencing the solubility of a solid in a liquid solvent.
Experimental Determination of Thermodynamic Solubility
The equilibrium or thermodynamic solubility represents the concentration of a solute in a saturated solution at a specific temperature, where the solid solute is in equilibrium with the dissolved solute. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[4]
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique.
Experimental Protocol
Materials and Equipment:
-
Methyl 2-chloro-5-nitronicotinate (analytical grade)
-
Organic solvents of interest (e.g., methanol, ethanol, dichloromethane, acetone, ethyl acetate, toluene)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Methyl 2-chloro-5-nitronicotinate to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that a visible amount of undissolved solid remains after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by analyzing samples at different time points until the concentration plateaus.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To ensure all undissolved solid is removed, either centrifuge the samples and collect the supernatant or filter the supernatant through a syringe filter.
-
-
Sample Analysis:
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of Methyl 2-chloro-5-nitronicotinate.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of Methyl 2-chloro-5-nitronicotinate of known concentrations.
-
Use the calibration curve to determine the concentration of the dissolved compound in the experimental samples.
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
-
The following diagram outlines the experimental workflow for the shake-flask solubility determination.
Caption: Experimental workflow for shake-flask solubility determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Hypothetical Solubility Data for Methyl 2-chloro-5-nitronicotinate at 25 °C
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] |
| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
By correlating the solubility data with solvent properties such as the dielectric constant, polarity index, and hydrogen bonding capacity, a deeper understanding of the dissolution mechanism can be achieved. For instance, a higher solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the solvation of Methyl 2-chloro-5-nitronicotinate.
Conclusion
While specific quantitative solubility data for Methyl 2-chloro-5-nitronicotinate remains to be extensively published, this guide provides the necessary theoretical framework and a detailed experimental protocol for its determination. By employing the robust shake-flask method, researchers can generate reliable and accurate solubility data in a range of organic solvents. This information is indispensable for the rational design and optimization of synthetic processes, purification techniques, and formulation strategies in the development of novel pharmaceuticals.
References
-
ChemBK. (2024). METHYL 2-CHLORO-5-NITRONICOTINATE. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Gonçalves, J., & da Piedade, M. E. M. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 61(8), 2846-2853. Retrieved from [Link]
-
Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 185, 99-104. Retrieved from [Link]
Sources
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Methyl 2-chloro-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional arrangement of atoms within a crystalline solid dictates its fundamental physicochemical properties, influencing everything from solubility and stability to bioavailability and therapeutic efficacy. For active pharmaceutical ingredients (APIs) and their intermediates, a comprehensive understanding of the crystal structure is therefore not merely an academic exercise but a cornerstone of rational drug design and development. This guide provides an in-depth technical exploration of the crystal structure of Methyl 2-chloro-5-nitronicotinate, a key heterocyclic building block in medicinal chemistry. We will navigate the journey from single crystal growth to the elucidation and interpretation of its intricate solid-state architecture. This document is designed to serve as a practical and scientifically grounded resource for researchers engaged in the synthesis, characterization, and application of novel molecular entities.
Introduction: The Significance of Crystalline Form in Drug Development
Methyl 2-chloro-5-nitronicotinate (C₇H₅ClN₂O₄) is a substituted pyridine derivative, a class of compounds of immense interest in pharmaceutical research due to their prevalence in a wide array of therapeutic agents.[1] The presence of a chloro substituent, a nitro group, and a methyl ester functionality imparts a unique electronic and steric profile to the molecule, making it a versatile intermediate for the synthesis of more complex drug candidates. The seemingly subtle inclusion of a methyl group, for instance, can significantly modulate a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties through steric effects, metabolic blocking, and altered binding interactions.[2]
The solid-state structure of an organic molecule, such as Methyl 2-chloro-5-nitronicotinate, is of paramount importance. Different crystalline forms, or polymorphs, of the same compound can exhibit dramatic differences in their physical properties. Therefore, the ability to determine and understand the crystal structure is a critical component of modern drug development, ensuring the selection of the optimal solid form for a given therapeutic application. This guide will delve into the experimental and computational methodologies employed to elucidate the crystal structure of this important synthetic intermediate.
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
The gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline material is single-crystal X-ray diffraction (SC-XRD).[3][4] This powerful analytical technique relies on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays.[5] When a beam of monochromatic X-rays is directed at a single crystal, the electrons of the constituent atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with one another, leading to a unique diffraction pattern of constructive interference, or reflections. By meticulously measuring the positions and intensities of these diffracted beams, it is possible to reconstruct a three-dimensional model of the electron density within the crystal, and from this, the precise atomic positions can be determined.[6]
The journey from a powdered sample to a refined crystal structure is a multi-step process, each stage demanding careful execution and a deep understanding of the underlying principles.
The Genesis of a Suitable Crystal: The Art and Science of Crystallization
The first and often most challenging step in a single-crystal X-ray diffraction experiment is obtaining a high-quality single crystal of the compound of interest. The ideal crystal should be of a suitable size (typically 0.1-0.3 mm in all dimensions), possess well-defined faces, and be free from defects such as twinning or cracks.[6] For a compound like Methyl 2-chloro-5-nitronicotinate, which is a solid at room temperature, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly and undisturbed. The gradual increase in concentration allows for the ordered growth of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.
The choice of solvent is critical and often determined empirically. A good solvent for crystallization will dissolve the compound to a moderate extent and have a suitable vapor pressure for the chosen technique.
Illuminating the Lattice: Data Collection with a Diffractometer
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5] The diffractometer consists of an X-ray source, a goniometer for precise crystal orientation, and a detector to measure the diffracted X-rays.[3] The crystal is rotated through a series of angles while being irradiated with X-rays, and the diffraction pattern is recorded at each orientation. This systematic collection of diffraction data is crucial for obtaining a complete and accurate representation of the crystal's reciprocal lattice.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pulstec.net [pulstec.net]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. fiveable.me [fiveable.me]
Methyl 2-chloro-5-nitronicotinate: A Comprehensive Guide to Chemical Stability and Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-5-nitronicotinate is a substituted pyridine derivative that serves as a key building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring an ester, a chloro leaving group, and a nitro group, makes it a versatile intermediate for introducing the nitropyridine moiety into complex molecules. However, these same functional groups can also be susceptible to degradation, compromising sample integrity, experimental reproducibility, and the safety profile of downstream products.
This guide provides a comprehensive overview of the stability and optimal storage conditions for Methyl 2-chloro-5-nitronicotinate. Moving beyond a simple recitation of supplier recommendations, we will delve into the chemical rationale behind these conditions, explore potential degradation pathways based on first principles and analogous structures, and present a robust protocol for establishing in-house stability data. This document is intended to equip researchers, chemists, and drug development professionals with the necessary knowledge to ensure the long-term viability and quality of this critical reagent.
Chemical and Physical Properties
A foundational understanding of the compound's physical properties is essential for its proper handling and storage. Methyl 2-chloro-5-nitronicotinate is a solid at room temperature with the following key characteristics.
| Property | Value | Source(s) |
| CAS Number | 190271-88-6 | |
| Molecular Formula | C₇H₅ClN₂O₄ | [] |
| Molecular Weight | 216.58 g/mol | [][2] |
| Appearance | Solid | |
| Melting Point | 42 - 44 °C | [3] |
| Boiling Point | ~321.5 °C at 760 mmHg (Predicted) | [][4] |
| Density | ~1.5 g/cm³ (Predicted) | [][5] |
| InChI Key | IPSMDDVNXJKYRH-UHFFFAOYSA-N | [] |
Recommended Storage and Handling Protocols
The consensus from safety data sheets (SDS) and supplier information points to a clear set of conditions required to maintain the integrity of Methyl 2-chloro-5-nitronicotinate. These are not arbitrary; they are directly linked to mitigating the potential degradation pathways discussed in the next section.
Optimal Storage Conditions
Long-term stability is best achieved by controlling the compound's immediate environment to minimize chemical reactions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C [5] | Reduces the kinetic rate of potential degradation reactions. Refrigeration is critical to minimize hydrolytic and other degradative processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [5][6] | The nitroaromatic structure can be susceptible to reductive degradation pathways. An inert atmosphere displaces oxygen and, more importantly, atmospheric moisture, preventing hydrolysis. |
| Moisture | Store in a dry place, keep container tightly closed [3][6][7] | The primary degradation risk for the ester functional group is hydrolysis. Excluding moisture is paramount for long-term stability. |
| Light | Protect from light (Implicit) | While not always explicitly stated, nitroaromatic compounds can be photolabile. Storage in an opaque or amber vial inside a refrigerator is a standard best practice. |
| Container | Original, tightly sealed container (e.g., Lined metal can, Plastic pail) [7] | Ensures protection from environmental extremes and prevents contamination. Check containers regularly for leaks.[7] |
| Incompatibles | Store away from strong oxidizing agents, strong acids, and strong bases [7][8] | These materials can directly catalyze or participate in the degradation of the molecule. Strong bases can promote ester hydrolysis, while strong acids can catalyze the same reaction. Oxidizing agents may react with the pyridine ring or other parts of the molecule. |
Safe Handling Procedures
Given its hazard profile, proper personal protective equipment (PPE) and handling techniques are mandatory.
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or fumes.[8][9]
-
Personal Protective Equipment :
-
Hygiene : Wash hands thoroughly after handling.[3][8] Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the laboratory.[11]
Potential Chemical Degradation Pathways
No formal degradation studies for Methyl 2-chloro-5-nitronicotinate are publicly available. However, based on its chemical structure and established reactivity of related compounds, we can infer several high-probability degradation pathways. A proactive understanding of these pathways is crucial for designing stability studies and interpreting analytical results.
-
Hydrolysis of the Methyl Ester : The ester group is arguably the most susceptible functional group. This reaction can be catalyzed by both acid and base, or occur slowly via neutral hydrolysis in the presence of water, yielding 2-chloro-5-nitronicotinic acid and methanol.[12] This is the primary reason for the stringent requirement of dry storage conditions.
-
Reduction of the Nitro Group : Aromatic nitro groups are readily reduced. While this often requires specific catalysts (e.g., metal catalysts and a hydrogen source), trace metal impurities or certain storage conditions could potentially facilitate this transformation.[13] Microbial degradation of related chloronitrophenols also proceeds via enzymatic reduction of the nitro group to hydroxylamino and then amino functionalities.[14][15] This pathway would lead to the formation of Methyl 2-chloro-5-aminonicotinate.
-
Nucleophilic Aromatic Substitution of the Chlorine : The chlorine at the 2-position of the pyridine ring is activated towards nucleophilic substitution. While stable under neutral conditions, reaction with nucleophiles (including water at elevated temperatures or under catalytic conditions) could lead to its displacement. For example, hydrolysis would yield Methyl 2-hydroxy-5-nitronicotinate.
These potential pathways underscore the importance of the recommended storage conditions, which are designed to exclude the reagents (water, acids, bases) that facilitate these reactions.
A Protocol for In-House Stability Assessment
For applications in drug development or cGMP environments, supplier data is insufficient. A formal stability study is required to establish a re-test period or shelf life. The following protocol outlines a comprehensive approach based on established guidelines.[16]
Objective
To evaluate the stability of a single batch of Methyl 2-chloro-5-nitronicotinate under long-term, accelerated, and forced degradation conditions and to identify potential degradation products.
Analytical Methodology
A stability-indicating analytical method is the cornerstone of any stability study.[17] High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.
-
Method Development : The primary goal is to develop an HPLC method that separates the parent compound (Methyl 2-chloro-5-nitronicotinate) from all potential degradation products and impurities.[17]
-
Forced Degradation : To ensure the method is stability-indicating, the compound must be intentionally degraded under stress conditions.[17] This involves exposing solutions of the compound to:
-
Acidic Conditions : e.g., 0.1 M HCl at 60 °C
-
Basic Conditions : e.g., 0.1 M NaOH at room temperature
-
Oxidative Conditions : e.g., 3% H₂O₂ at room temperature
-
Thermal Stress : e.g., Solid material at 80 °C
-
Photostability : Expose to light according to ICH Q1B guidelines.
-
-
Method Validation : Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters such as accuracy, precision, specificity, linearity, and range.
Experimental Workflow: Stability Study
The following workflow illustrates the logical progression of a comprehensive stability study.
Caption: Experimental workflow for a comprehensive stability study.
Step-by-Step Protocol
-
Initial Analysis (T=0) : Analyze the batch of Methyl 2-chloro-5-nitronicotinate using the validated HPLC method to determine its initial purity and assay value.
-
Sample Preparation : Aliquot the solid material into a sufficient number of vials for all time points and conditions. Ensure vials are of inert material (e.g., glass) and have airtight seals.
-
Place on Stability : Store the vials in calibrated stability chambers set to the following conditions:
-
Long-Term : 2-8 °C.
-
Accelerated : 25 °C / 60% Relative Humidity (RH).[16]
-
-
Pull Samples : At each designated time point (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated), remove one vial from each storage condition.
-
Analysis : Allow the vial to equilibrate to room temperature before opening. Prepare a solution of known concentration and analyze by the stability-indicating HPLC method.
-
Data Evaluation : For each time point, record the assay value (potency) and the peak area percent of any new or growing impurity peaks. A "significant change" is typically defined as a >5% loss in assay from the initial value or any specified degradant exceeding its limit.[16]
Conclusion
Methyl 2-chloro-5-nitronicotinate is a stable compound when stored under the appropriate conditions. The key to its long-term preservation is strict control of temperature, moisture, and atmosphere. The recommended storage at 2-8 °C under an inert, dry gas is scientifically grounded in the need to prevent ester hydrolysis and other potential degradation reactions. For critical applications in research and pharmaceutical development, generating in-house stability data through a structured protocol is essential for ensuring the quality, reliability, and safety of this versatile chemical intermediate.
References
- Apollo Scientific. (2023, July 11).
- Sigma-Aldrich. (2025, July 9).
-
LookChem. Methyl 6-chloro-5-nitronicotinate. Retrieved January 11, 2026, from [Link]
- Fisher Scientific. (2010, October 20).
-
PubChem. Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
- Kappe, C. O., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
-
ChemBK. METHYL 2-CHLORO-5-NITRONICOTINATE. Retrieved January 11, 2026, from [Link]
- Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems.
- Lechuga-Ballesteros, D., & Charan, C. (2001).
- Loba Chemie.
- European Medicines Agency. (2023, July 13).
- US Pharmacopeia. (2014, January 13).
- McAllister, C., et al. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles.
-
PubChemLite. 2-chloro-5-nitronicotinic acid methyl ester (C7H5ClN2O4). Retrieved January 11, 2026, from [Link]
- Schenzle, A., et al. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central.
- Carl ROTH.
- Min, J., et al. (2017). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Frontiers in Microbiology.
- Cayman Chemical. (2023, April 12).
-
Inchem.org. ICSC 1702 - NICOTINIC ACID. Retrieved January 11, 2026, from [Link]
- Arora, P. K., & Jain, R. K. (2011). Pathway for Degradation of 2-chloro-4-nitrophenol in Arthrobacter Sp. SJCon. PubMed.
- Schenzle, A., et al. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed.
Sources
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. Methyl 6-chloro-5-nitronicotinate|lookchem [lookchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [guidechem.com]
- 10. carlroth.com [carlroth.com]
- 11. ICSC 1702 - NICOTINIC ACID [inchem.org]
- 12. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. usp.org [usp.org]
A Comprehensive Technical Guide to Methyl 2-chloro-5-nitronicotinate for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, halogenated and nitrated pyridines hold a position of significant importance due to their versatile reactivity and prevalence in a multitude of bioactive molecules. This guide provides an in-depth technical overview of Methyl 2-chloro-5-nitronicotinate, a key heterocyclic building block, for researchers, scientists, and professionals engaged in the intricate process of drug development.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a ubiquitous feature in a wide array of pharmaceuticals and agrochemicals. The introduction of electron-withdrawing groups, such as a nitro group, and a reactive handle, like a chlorine atom, bestows upon the pyridine ring a unique chemical personality. This strategic functionalization allows for a diverse range of subsequent chemical transformations, making compounds like Methyl 2-chloro-5-nitronicotinate highly valuable starting materials for the synthesis of complex molecular architectures. This guide will delve into the sourcing, synthesis, and application of this versatile reagent, providing practical insights to empower your research endeavors.
Sourcing and Procurement of Methyl 2-chloro-5-nitronicotinate
The accessibility and purity of starting materials are critical for the seamless execution of synthetic campaigns and the generation of reliable biological data. Methyl 2-chloro-5-nitronicotinate is commercially available from a number of reputable suppliers. When selecting a supplier, researchers should consider not only the cost but also the purity, available quantities, and the comprehensiveness of the accompanying analytical data (e.g., Certificate of Analysis with NMR, HPLC, and/or MS data).
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥97%[1] | 100 MG, 250 MG, 1 G, 5 G, 25 G, 100 G |
| BOC Sciences | 95%[] | Custom quantities |
| CymitQuimica | 98%[3] | 1g, 5g, 10g, 25g, 100g |
| Santa Cruz Biotechnology | Inquire | Research quantities[4] |
| BLD Pharm | Inquire | Research and bulk quantities[5] |
It is imperative to handle this compound in accordance with the safety data sheet (SDS), which should be obtained from the supplier. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated fume hood.
Synthesis of Methyl 2-chloro-5-nitronicotinate: A Practical Laboratory Protocol
While commercially available, there may be instances where the in-house synthesis of Methyl 2-chloro-5-nitronicotinate is desirable, for example, for the preparation of isotopically labeled analogs or for cost-saving measures in large-scale campaigns. A common and efficient method for its synthesis is the Fischer esterification of the corresponding carboxylic acid, 2-chloro-5-nitronicotinic acid.
The Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6][7] The reaction is an equilibrium process, and therefore, strategies are often employed to drive the reaction to completion, such as using a large excess of the alcohol or removing the water that is formed as a byproduct.[7][8]
Experimental Protocol: Fischer Esterification of 2-chloro-5-nitronicotinic acid
This protocol describes a general procedure for the synthesis of Methyl 2-chloro-5-nitronicotinate. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available resources.
Materials:
-
2-chloro-5-nitronicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-chloro-5-nitronicotinic acid (1.0 equivalent) in anhydrous methanol (a large excess, can be used as the solvent).
-
Acid Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension. The addition of the acid should be done cautiously as it is an exothermic process.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate. Be cautious as this will cause gas evolution (CO2). Continue adding the bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the initial reaction mixture). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude Methyl 2-chloro-5-nitronicotinate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.
Caption: Fischer Esterification of 2-chloro-5-nitronicotinic acid.
Application in Drug Discovery: Synthesis of Nevirapine Analogs
Methyl 2-chloro-5-nitronicotinate is a valuable building block in medicinal chemistry due to the orthogonal reactivity of its functional groups. The chloro substituent at the 2-position is susceptible to nucleophilic aromatic substitution, while the nitro group can be reduced to an amine, which can then undergo a variety of further transformations. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
A prominent example of its application is in the synthesis of analogs of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection.[9][10][11] The synthesis of Nevirapine and its analogs often involves the construction of a di-pyridodiazepine core, and Methyl 2-chloro-5-nitronicotinate can serve as a key precursor for one of the pyridine rings.
For instance, in the synthesis of certain Nevirapine analogs, the chloro group of Methyl 2-chloro-5-nitronicotinate can be displaced by an amine. Subsequently, the nitro group can be reduced to an aniline derivative, which can then be cyclized with another functionalized pyridine to form the characteristic seven-membered diazepine ring of the Nevirapine scaffold. The ability to readily modify the ester group also allows for the introduction of further diversity into the final molecules. The synthesis and evaluation of such analogs are crucial for understanding the metabolic activation of Nevirapine and for the development of second-generation drugs with improved safety profiles.[11]
Caption: General workflow for the synthesis of Nevirapine analogs.
Conclusion: A Versatile Tool for Chemical Innovation
Methyl 2-chloro-5-nitronicotinate is a powerful and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined reactivity and commercial availability make it an attractive starting material for the construction of complex heterocyclic systems. A thorough understanding of its sourcing, synthesis, and reactivity, as exemplified by its use in the preparation of Nevirapine analogs, can significantly accelerate the development of novel therapeutic agents. As the demand for new and improved pharmaceuticals continues to grow, the strategic application of such key intermediates will remain a cornerstone of successful research and development programs.
References
-
Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing. Bioorganic & Medicinal Chemistry Letters. 2009;19(21):6127-6130. doi:[Link]
-
Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing. Accessed January 11, 2026. [Link]
-
Ohe T, Mashino T, et al. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics. 2020;35(2):238-243. doi:[Link]
-
The preparation Of 2-chloro-5-methylnicotinic acid. PrepChem.com. Accessed January 11, 2026. [Link]
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka | Patsnap. Accessed January 11, 2026. [Link]
- Lowcost, high yield synthesis of nevirapine.
-
Nevirapine Batch Transfer Document. Accessed January 11, 2026. [Link]
-
Fischer Esterification: Mechanism & Examples. NROChemistry. Accessed January 11, 2026. [Link]
-
Fischer–Speier esterification. Wikipedia. Accessed January 11, 2026. [Link]
-
Acid to Ester - Common Conditions. Accessed January 11, 2026. [Link]
-
Fischer Esterification. Organic Chemistry Portal. Accessed January 11, 2026. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. January 5, 2024. Accessed January 11, 2026. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PubMed. Accessed January 11, 2026. [Link]
-
2-Chloro-5-nitrobenzoic Acid: A Versatile Building Block for Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Accessed January 11, 2026. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Accessed January 11, 2026. [Link]
Sources
- 1. Methyl 2-chloro-5-nitronicotinate | 190271-88-6 [sigmaaldrich.com]
- 3. Methyl 2-chloro-5-nitronicotinate | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. 190271-88-6|Methyl 2-chloro-5-nitronicotinate|BLD Pharm [bldpharm.com]
- 6. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Safety Guide to Methyl 2-chloro-5-nitronicotinate
An In-depth Guide for Researchers and Drug Development Professionals
Methyl 2-chloro-5-nitronicotinate, a substituted pyridine derivative, serves as a key building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its trifunctional nature—bearing a chloro leaving group, a nitro activating group, and a methyl ester—makes it a versatile intermediate for introducing the pyridine scaffold, a common motif in bioactive compounds. However, the very reactivity that makes this compound valuable also necessitates a thorough understanding and implementation of stringent safety protocols. This guide, intended for laboratory researchers and drug development professionals, provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures associated with Methyl 2-chloro-5-nitronicotinate (CAS No. 190271-88-6).
The Chemist's Compass: Understanding the Hazard Profile
The foundation of safe laboratory practice is a comprehensive understanding of a substance's intrinsic hazards. Methyl 2-chloro-5-nitronicotinate is a solid organic compound with established toxicity and irritation potential.[1] Its hazard profile, as classified under the Globally Harmonized System (GHS), demands careful attention.
GHS Classification and Hazards
The primary hazards associated with this compound are acute toxicity, skin and eye irritation, and respiratory irritation.[2] The consensus GHS classification from multiple suppliers is summarized below.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 | Warning |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Table 1: GHS Hazard Classification for Methyl 2-chloro-5-nitronicotinate. Data compiled from multiple supplier safety data sheets.[2][3]
The "Warning" signal word and the GHS07 pictogram (exclamation mark) immediately alert the user to its moderate but definite hazards.[3] The causality behind these classifications lies in the molecule's structure. The chlorinated pyridine ring and the nitro group can react with biological macromolecules, leading to cellular damage and irritation. Substituted nitropyridines, as a class, are known to possess biological activity, and their interactions with physiological systems are the basis for their toxic effects.
The Synthetic Strategist's Protocol: Safe Handling and Storage
Given its hazard profile, a systematic approach to handling and storage is not merely a recommendation but a necessity. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to engineer out the hazard. All manipulations of solid Methyl 2-chloro-5-nitronicotinate should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[4]
Personal Protective Equipment (PPE) is the final and critical barrier between the researcher and the chemical. The selection of appropriate PPE is paramount.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield should be worn over goggles for splash-prone operations. | Protects against dust particles and accidental splashes that can cause serious eye irritation. |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Glove thickness and material should be chosen based on the solvent used and duration of handling. Always inspect gloves before use and use proper removal technique. | Prevents skin contact, which can cause irritation and systemic toxicity through dermal absorption. |
| Lab Coat: A flame-resistant lab coat with long sleeves. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | For weighing or generating dust: A NIOSH-approved half-face respirator with a particulate filter (P100) is recommended. | Protects against inhalation of harmful dust, which can cause respiratory tract irritation and systemic toxicity. |
Table 2: Recommended Personal Protective Equipment (PPE) for handling Methyl 2-chloro-5-nitronicotinate.
Procedural Best Practices
-
Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure to contain dust.
-
Dissolution: Add the solid to the solvent slowly to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[2]
-
Decontamination: Clean work surfaces thoroughly after use. Decontaminate equipment that has come into contact with the compound.
Storage with Foresight
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Some suppliers recommend storage under an inert atmosphere at 2-8°C.[3]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1] The nitro group can react exothermically with strong reducing agents, and the ester is susceptible to hydrolysis under strong acid or base conditions. The chlorinated pyridine ring can react with strong nucleophiles.
The Crisis Manager's Playbook: Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water and soap. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Table 3: First-Aid Procedures for Methyl 2-chloro-5-nitronicotinate Exposure.
Accidental Release Measures
For spills, the primary objectives are to contain the material, prevent its spread, and protect personnel.
The Toxicologist's Perspective: Stability and Reactivity
While detailed toxicological studies on Methyl 2-chloro-5-nitronicotinate are not extensively published, its reactivity can be inferred from its functional groups.
-
Stability: The compound is stable under recommended storage conditions.[5]
-
Reactivity: As a nicotinate ester, it is susceptible to hydrolysis, a process that can be catalyzed by both acids and bases, yielding 2-chloro-5-nitronicotinic acid and methanol.[6] Studies on other nicotinate esters show this degradation follows pseudo-first-order kinetics.[7]
-
Hazardous Decomposition: When heated to decomposition, it may emit corrosive and toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2] The thermal decomposition of nitropyridine derivatives can be complex, often initiated by the cleavage of the C-NO₂ bond or nitro-nitrite isomerization.
Conclusion
Methyl 2-chloro-5-nitronicotinate is a valuable chemical intermediate whose utility in research and development is matched by its potential hazards. A comprehensive understanding of its toxicological profile, coupled with the disciplined application of engineering controls, appropriate personal protective equipment, and standardized handling procedures, is essential for its safe use. By treating this and all laboratory reagents with informed respect, researchers can mitigate risks and continue to advance the frontiers of science and medicine.
References
-
ChemBK. METHYL 2-CHLORO-5-NITRONICOTINATE.
-
Avdeef, A., Berger, C. M., & Brownell, C. (2000). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. International Journal of Pharmaceutics, 206(1-2), 25-35.
-
PubChem. Methyl 2-chloro-5-methylnicotinate.
-
Sigma-Aldrich. Methyl 2-chloro-5-nitronicotinate | 190271-88-6.
-
Apollo Scientific. (2023). Methyl 2-chloro-5-nitronicotinate Safety Data Sheet.
-
SynQuest Laboratories, Inc. (2016). Methyl 6-chloro-5-nitronicotinate Safety Data Sheet.
-
PubChem. Methyl 6-chloro-5-nitronicotinate.
-
Fisher Scientific. (2010). Methyl 2-chloro-5-nitrobenzoate Safety Data Sheet.
-
Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards.
-
Synblock. CAS 190271-88-6 | 2-Chloro-5-nitronicotinic acid methyl ester.
-
Benchchem. Personal protective equipment for handling 2-Methyl-5-nitroaniline hydrate.
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2007). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Indian Journal of Pharmaceutical Sciences, 69(3), 433.
Sources
- 1. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Personal Protective Equipment—What a Finisher Needs to Know > Powder Coated Tough Magazine [powdercoatedtough.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to 2-Chloro-5-nitropyridine: A Deep Dive into its Fundamental Reactivity
Abstract
This technical guide provides an in-depth exploration of the fundamental reactivity of 2-chloro-5-nitropyridine, a pivotal building block in contemporary organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of reactions. Instead, it offers a mechanistic and practical understanding of why 2-chloro-5-nitropyridine behaves as it does, enabling more informed and strategic synthetic planning. We will dissect the electronic and structural features that govern its reactivity, with a primary focus on Nucleophilic Aromatic Substitution (SNAr) and its applications in palladium-catalyzed cross-coupling reactions. This guide is substantiated with detailed experimental protocols, comparative data, and mechanistic diagrams to provide a comprehensive and actionable resource for the modern chemist.
The Electronic Architecture of Reactivity
The reactivity of 2-chloro-5-nitropyridine is a direct consequence of the electronic interplay between the pyridine ring and its substituents. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1][2] This electron deficiency is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position.[3][4] This potent induction and resonance-based electron withdrawal creates a highly electrophilic aromatic system, primed for nucleophilic attack.[3]
The chlorine atom at the 2-position serves as an excellent leaving group, strategically positioned for displacement.[3] The combination of a highly activated ring and a labile leaving group makes 2-chloro-5-nitropyridine a versatile and reactive substrate in a variety of transformations.[2]
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
The most characteristic reaction of 2-chloro-5-nitropyridine is Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, which is facilitated by the electronic nature of the substrate.[4][5]
The SNAr Mechanism: A Stepwise Perspective
The SNAr reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is crucial to the facility of the reaction. The electron-withdrawing nitro group, positioned para to the site of attack, plays a pivotal role in stabilizing the negative charge through resonance.[4] The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
Caption: Generalized mechanism for the SNAr reaction of 2-chloro-5-nitropyridine.
Common Nucleophiles and Reaction Conditions
A wide array of nucleophiles can be successfully employed in SNAr reactions with 2-chloro-5-nitropyridine. The choice of solvent and base is critical for achieving optimal yields and reaction times.
| Nucleophile Class | Specific Example | Typical Solvents | Base (if required) | Temperature (°C) | Typical Yield (%) |
| Primary Amines | Benzylamine | Isopropanol/Water (1:1) | - | 80 | 85-95[3] |
| Secondary Amines | Morpholine | Ethanol | Et₃N | Reflux | 80-90[3] |
| Aromatic Amines | Aniline | DMF | K₂CO₃ | 100-120 | Moderate-High |
| Thiols | Thiophenol | DMF | K₂CO₃ | Room Temp - 50 | High |
| Alkoxides | Sodium Methoxide | Methanol | - | Reflux | High |
Experimental Protocol: Synthesis of N-Benzyl-5-nitropyridin-2-amine
This protocol provides a robust method for the amination of 2-chloro-5-nitropyridine with a primary amine.
Materials:
-
2-chloro-5-nitropyridine
-
Benzylamine
-
Isopropanol
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) in a 1:1 mixture of isopropanol and water to a concentration of approximately 0.2 M.[3]
-
Add benzylamine (1.0-1.2 eq) to the solution at room temperature with stirring.[3]
-
Heat the reaction mixture to 80 °C and maintain for 2-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Extract the mixture with ethyl acetate (2 x 25 mL).[3]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[3]
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, if necessary.
Caption: Experimental workflow for the synthesis of N-Benzyl-5-nitropyridin-2-amine.
Palladium-Catalyzed Cross-Coupling Reactions
Beyond its utility in SNAr, the C-Cl bond in 2-chloro-5-nitropyridine is amenable to cleavage by palladium catalysts, opening the door to a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7] In the context of 2-chloro-5-nitropyridine, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position. The electron-withdrawing nitro group can influence the reactivity of the C-Cl bond, sometimes necessitating careful optimization of reaction conditions.[6]
Catalytic Cycle: The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of 2-chloro-5-nitropyridine.[6][8]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[6][8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[6][8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: A Modern Approach to C-N Bonds
For the synthesis of aryl amines, the Buchwald-Hartwig amination offers a powerful alternative to traditional methods.[9][10] This palladium-catalyzed reaction couples an aryl halide with an amine.[9] While SNAr is often efficient with 2-chloro-5-nitropyridine, the Buchwald-Hartwig amination expands the scope to include less nucleophilic amines and can sometimes offer milder reaction conditions.[10] The choice between SNAr and Buchwald-Hartwig amination will depend on the specific amine and the desired reaction conditions.
Comparative Reactivity and Regioselectivity
The reactivity of halogenated nitropyridines is highly dependent on the relative positions of the halogen, the nitro group, and the ring nitrogen. Halogens at the 2- and 4-positions are generally more reactive towards nucleophilic substitution because the ring nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[4] The activating effect of the nitro group is most pronounced when it is ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate.[4]
In the case of 2-chloro-5-nitropyridine, the nitro group is para to the C-2 position, leading to significant activation towards nucleophilic attack. This is a key factor contributing to its widespread use in synthesis.
Conclusion
2-Chloro-5-nitropyridine is a versatile and highly reactive building block, primarily due to the synergistic effects of the electron-deficient pyridine ring, the powerful electron-withdrawing nitro group, and the strategically positioned chloro leaving group. Its reactivity is dominated by Nucleophilic Aromatic Substitution, providing a reliable route for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. Furthermore, its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations significantly broadens its synthetic utility. A thorough understanding of the electronic principles governing its reactivity, as detailed in this guide, is essential for its effective application in the design and execution of complex synthetic strategies in pharmaceutical and materials science.
References
-
Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. Benchchem. 6
-
Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. Benchchem. 3
-
Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-chloro-3-nitropyridine. Benchchem. 11
-
A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. Benchchem. 4
-
Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. Benchchem. 12
-
Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Benchchem. 5
-
Pyridine. Wikipedia.
-
Synthesis of 2-chloro-5-nitropyridine. PrepChem.com.
-
The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View. Benchchem.
-
Buchwald–Hartwig amination. Wikipedia.
-
Suzuki reaction. Wikipedia.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Electronic Properties of Substituted Nitropyridines: From First Principles to Drug Discovery Applications
Abstract
Substituted nitropyridines are a pivotal class of N-heterocycles, serving as foundational scaffolds in medicinal chemistry and materials science.[1][2][3] Their utility is intrinsically linked to the profound influence of the nitro group and other substituents on the electronic landscape of the pyridine ring. This guide provides a comprehensive exploration of these electronic properties, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental principles governing substituent effects, detail rigorous experimental and computational methodologies for their characterization, and bridge the gap between these electronic properties and their tangible impact on chemical reactivity and biological activity. Through a synthesis of theoretical concepts, field-proven protocols, and data-driven insights, this document serves as a technical resource for harnessing the unique electronic characteristics of substituted nitropyridines in the rational design of novel therapeutic agents and functional materials.
Introduction: The Privileged Role of Substituted Nitropyridines
The pyridine ring is a "privileged structural motif" in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[3] The introduction of a nitro (-NO₂) group transforms this common scaffold into a highly versatile intermediate with unique electronic properties.[4] The potent electron-withdrawing nature of the nitro group fundamentally alters the reactivity of the pyridine core, making it susceptible to a range of chemical transformations that are otherwise challenging.[4] This enhanced reactivity, coupled with the ability of the nitro group to be chemically reduced to a versatile amino group, positions nitropyridines as crucial precursors and intermediates for a vast library of bioactive molecules, including anticancer, antiviral, and anti-neurodegenerative agents.[1][5] Understanding and modulating the electronic properties through further substitution is therefore paramount for professionals aiming to leverage these molecules in drug discovery and development programs.[6][7][8]
Fundamental Electronic Principles
The Dominant Influence of the Nitro Group
The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. Its influence on the pyridine ring is twofold:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the -NO₂ group pulls electron density away from the pyridine ring through the sigma (σ) bonds.
-
Mesomeric/Resonance Effect (-M): The nitro group can delocalize the π-electrons of the ring onto its oxygen atoms, creating resonance structures with a positive charge on the ring. This effect is most pronounced when the nitro group is at the 2- or 4-position, as it directly deactivates these positions and the rest of the ring towards electrophilic attack while strongly activating them for nucleophilic attack.
This dual-mode electron withdrawal significantly lowers the electron density of the pyridine ring, impacting its basicity, aromaticity, and reactivity. Specifically, it facilitates reactions with nucleophiles, a cornerstone of their synthetic utility.[1]
Quantifying Substituent Effects: A Hammett Approach
The Hammett equation provides a powerful framework for quantifying the electronic effect of substituents on a reaction's rate or equilibrium. The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. For pyridine systems, the concept is extended to "aza-replacement constants," where the ring nitrogen itself is treated as a substituent.[9]
Substituents are broadly classified as:
-
Electron-Withdrawing Groups (EWGs): These groups have positive σ values (e.g., -NO₂, -CN, -CF₃, -Cl). They decrease the electron density on the ring, making it more electrophilic.
-
Electron-Donating Groups (EDGs): These groups have negative σ values (e.g., -NH₂, -OH, -OCH₃, -CH₃). They increase the electron density on the ring, making it more nucleophilic.
The position of the substituent relative to the ring nitrogen and the reaction center dramatically alters its electronic impact.[10] For instance, an EDG at the 4-position can significantly counteract the effect of a nitro group at the 2-position by pushing electron density into the ring via resonance. This interplay is critical for fine-tuning the electronic properties of the molecule for a specific application.[11][12]
Table 1: Influence of Substituent Type and Position on Electronic Properties
| Substituent (X) | Position | Hammett Constant (σ) | Qualitative Effect on Ring Electron Density | Impact on Reactivity |
| -NO₂ | 4 | ~ +0.78 to +0.93 | Strongly Decreased | Highly activated for SNAr |
| -CN | 4 | ~ +0.66 | Strongly Decreased | Activated for SNAr |
| -Cl | 4 | ~ +0.23 | Moderately Decreased | Activated for SNAr |
| -H | - | 0 | Baseline | Baseline |
| -CH₃ | 4 | ~ -0.17 | Increased | Deactivated for SNAr |
| -OCH₃ | 4 | ~ -0.27 | Strongly Increased | Deactivated for SNAr |
| -NH₂ | 4 | ~ -0.66 | Very Strongly Increased | Strongly deactivated for SNAr |
Note: Hammett values are illustrative and can vary depending on the specific reaction and conditions. Values are primarily based on benzene systems but provide a strong correlative trend for pyridines.[13][14]
Experimental Characterization of Electronic Properties
Validating theoretical principles requires robust experimental techniques. The choice of method depends on the specific property being investigated, from ground-state electron distribution to redox behavior.
Spectroscopic Techniques
Spectroscopy provides a window into the electronic transitions and chemical environment within the molecule.
-
UV-Visible Spectroscopy: This technique probes the π-electron system. The absorption maximum (λ_max) is sensitive to the extent of conjugation and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Electron-donating groups typically cause a red shift (longer λ_max), while electron-withdrawing groups can cause either a red or blue shift depending on the specific transition (e.g., π-π* or n-π*).[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift (δ) of ring protons and carbons is highly sensitive to the local electron density. EWGs like the nitro group deshield nearby protons, shifting their signals downfield (higher δ values). Conversely, EDGs shield protons, shifting them upfield. ¹⁵N NMR can be particularly insightful, as the chemical shift of the pyridine nitrogen directly reflects the electronic effects of the substituents.[17]
Electrochemical Methods: Cyclic Voltammetry (CV)
CV is the premier technique for probing the redox properties of a molecule, directly measuring the potentials at which it is oxidized or reduced. For nitropyridines, the reduction potential is a critical parameter. The electron-withdrawing nitro group makes the molecule easier to reduce. The reduction potential can be quantitatively correlated with the electronic effects of other substituents on the ring.[18][19] A more positive reduction potential indicates a more electron-deficient ring, which is more favorable for applications requiring electron-accepting properties.[20]
-
Preparation of the Analyte Solution:
-
Rationale: To ensure accurate and reproducible measurements, a standard concentration in a suitable solvent with a supporting electrolyte is required. The electrolyte ensures conductivity.
-
Accurately weigh ~1-2 mg of the substituted nitropyridine and dissolve it in 10 mL of a high-purity, degassed electrochemical solvent (e.g., acetonitrile or DMF) to create a ~0.5-1.0 mM solution.
-
Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to the solution.
-
-
Electrochemical Cell Assembly:
-
Rationale: A three-electrode setup allows for precise control and measurement of the potential and current.
-
Assemble the cell using a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode (SCE).
-
-
Degassing:
-
Rationale: Dissolved oxygen is electroactive and its reduction can interfere with the measurement of the analyte.
-
Purge the analyte solution with an inert gas (e.g., high-purity argon or nitrogen) for 10-15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Data Acquisition:
-
Rationale: The potential is swept to initiate reduction and then reversed to observe the corresponding oxidation, providing information on the process's reversibility.
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a sufficiently negative potential to observe the reduction of the nitro group (e.g., -1.5 V), and then back to the initial potential.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the scan and record the resulting voltammogram (current vs. potential).
-
-
Internal Standard and Analysis:
-
Rationale: An internal standard with a known, stable redox potential allows for accurate referencing of the measured potentials, correcting for variations in the reference electrode.
-
Add a small amount of an internal standard (e.g., ferrocene) to the solution and record a new voltammogram.
-
Determine the peak reduction potential (E_pc) of the nitropyridine relative to the half-wave potential (E₁/₂) of the ferrocene/ferrocenium couple.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule. This technique is not just for determining connectivity but also for analyzing how substituents affect bond lengths and angles. For example, a strong electron-withdrawing group in the 4-position of pyridine N-oxide has been shown to decrease the N→O bond length and increase the ipso-C-C-C angle, providing direct physical evidence of its electronic pull.[21][22]
Computational Modeling and Theoretical Insights
Computational chemistry is an indispensable partner to experimental work, offering deep insights into electronic structure and predicting properties before a compound is ever synthesized.[23][24]
Diagram 1: Integrated Workflow for Characterizing Substituted Nitropyridines
Caption: A workflow for the design and analysis of substituted nitropyridines.
Density Functional Theory (DFT)
DFT is a workhorse of modern computational chemistry, providing a balance of accuracy and computational cost for studying molecular systems.[25] It is used to calculate the ground-state electron density, from which nearly all other electronic properties can be derived.[26] Calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that are appropriate for the system being studied.[27][28]
Key Calculated Electronic Descriptors
-
HOMO and LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are crucial. The HOMO energy correlates with the ionization potential (ease of donating an electron), while the LUMO energy correlates with the electron affinity (ease of accepting an electron).[10] The HOMO-LUMO gap is an indicator of chemical reactivity and the energy required for electronic excitation.[10] EWGs lower both HOMO and LUMO energies, while EDGs raise them.
-
Molecular Electrostatic Potential (ESP): The ESP map is a visualization of the charge distribution on the surface of a molecule. It reveals electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For a nitropyridine, the ESP map will clearly show negative potential around the nitro group's oxygen atoms and positive potential over the pyridine ring, visually confirming its electron-deficient nature and highlighting sites for potential nucleophilic attack.[29]
Diagram 2: Substituent Effects on Pyridine π-System
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules [ouci.dntb.gov.ua]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Computational chemistry for modeling relevant electronic and energetic properties of chemicals | MoDRN [modrn.yale.edu]
- 24. ijrar.org [ijrar.org]
- 25. Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties [scirp.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. [PDF] The substituent effect of π-electron delocalization in N-methylamino-nitropyridine derivatives: crystal structure and DFT calculations | Semantic Scholar [semanticscholar.org]
- 29. uou.ac.in [uou.ac.in]
A Legacy of Synthesis: Charting the Historical Routes to Nicotinic Acid and Its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: From Tobacco Alkaloid to Essential Vitamin
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in biochemistry, playing a crucial role as a precursor to the coenzymes NAD and NADP. Its journey from a simple oxidation product of a tobacco alkaloid to a key therapeutic agent and food supplement is a compelling narrative in the history of organic synthesis. This guide provides an in-depth exploration of the seminal historical methods for the synthesis of nicotinic acid and its derivatives, offering not just protocols, but a deeper understanding of the chemical principles and experimental rationale that guided the pioneers of synthetic chemistry. As we delve into these classical methods, we gain a valuable perspective on the evolution of synthetic strategies and the enduring quest for efficiency, safety, and elegance in chemical transformations.
The Genesis: Oxidation of Nicotine
The very first synthesis of nicotinic acid, reported in 1867, was a direct consequence of the study of natural products.[1] Early chemists, in their quest to elucidate the structure of nicotine, subjected this abundant alkaloid to strong oxidizing conditions, cleaving the pyrrolidine ring to afford the more stable pyridine-3-carboxylic acid. This foundational method, while not practical for large-scale production, laid the groundwork for the recognition of the chemical nature of what would later be identified as an essential vitamin.
The Nitric Acid Oxidation of Nicotine: A Brute-Force Approach
One of the earliest and most direct methods for the preparation of nicotinic acid involved the vigorous oxidation of nicotine using concentrated nitric acid.[2] This method, while effective, is a testament to the often harsh conditions employed in 19th and early 20th-century organic synthesis.
Causality Behind Experimental Choices:
The choice of concentrated nitric acid as the oxidant was driven by its potent oxidizing power, capable of cleaving the C-C bonds of the pyrrolidine ring. The reaction is highly exothermic and requires careful control to prevent runaway reactions. The initial addition of nicotine in portions to the cold acid, followed by gentle heating to initiate the reaction, was a crucial safety measure to manage the reaction's vigor.[3] The prolonged heating on a steam bath ensured the complete oxidation and removal of volatile byproducts like nitrogen oxides.[4] The isolation of the product as nicotinic acid nitrate before its conversion to the free acid was a common purification strategy of the era, leveraging the differential solubility of the salt.[4]
Experimental Protocol: Oxidation of Nicotine with Nitric Acid [3][4]
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and placed in a fume hood, cautiously add 4 kg of concentrated nitric acid (specific gravity 1.42).
-
Addition of Nicotine: To the stirred nitric acid, add 210 g of nicotine in small portions (approximately 25 mL each), ensuring the temperature does not rise excessively.
-
Reaction Initiation and Progression: Gently heat the mixture on a steam bath to about 70°C to initiate the reaction. The reaction is exothermic and will proceed spontaneously, often with vigorous boiling and evolution of nitrogen oxides.
-
Completion of Reaction: Once the initial vigorous reaction subsides, continue heating the mixture on the steam bath for 10-12 hours to ensure complete oxidation.
-
Work-up and Isolation: Carefully evaporate the reaction mixture to near dryness. The resulting solid is crude nicotinic acid nitrate.
-
Purification: The crude nitrate is dissolved in hot water and allowed to crystallize upon cooling. The nicotinic acid nitrate is then converted to nicotinic acid by treatment with a base, such as disodium phosphate, followed by acidification to precipitate the free nicotinic acid.[4] Further purification can be achieved by recrystallization from hot water.
Mechanism of Nicotine Oxidation with Nitric Acid:
The precise mechanism of this vigorous oxidation is complex and involves multiple steps of oxidation and ring cleavage. The pyrrolidine ring is the primary site of attack, leading to the formation of various intermediates before ultimately yielding the stable aromatic carboxylic acid.
Caption: Key steps in the permanganate oxidation of 3-picoline.
Building the Pyridine Ring: Classical Named Reactions
Beyond the functionalization of existing pyridine rings, the historical synthesis of nicotinic acid derivatives is also intertwined with the development of methods to construct the pyridine nucleus itself. Two notable examples are the Skraup synthesis of quinolines and the Ciamician-Dennstedt rearrangement.
The Skraup Synthesis: A Pathway to Quinolines and a Conceptual Link to Pyridines
The Skraup synthesis, first reported in 1880, is a powerful method for the synthesis of quinolines, which are benzo-fused pyridines. [5]While not a direct synthesis of nicotinic acid, its mechanism of ring formation from an aniline, glycerol, and an oxidizing agent provides valuable insights into the construction of the pyridine ring system. [6] Mechanism of the Skraup Synthesis: [3][6][7] The reaction proceeds in several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The aniline undergoes a Michael addition to acrolein.
-
Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.
-
Oxidation: The 1,2-dihydroquinoline is oxidized to the aromatic quinoline.
Caption: Workflow of the Skraup quinoline synthesis.
The Ciamician-Dennstedt Rearrangement: Ring Expansion to Pyridines
The Ciamician-Dennstedt rearrangement, discovered in 1881, is a fascinating reaction that converts pyrrole into a 3-halopyridine through a ring expansion process. [8]This reaction, while historically significant, is often limited by its harsh conditions and the formation of byproducts. [9] Mechanism of the Ciamician-Dennstedt Rearrangement: [8][9] The reaction involves the in-situ generation of a dihalocarbene from a haloform and a strong base. The carbene then adds to the pyrrole ring to form a dihalocyclopropane intermediate, which undergoes a rearrangement and elimination to yield the 3-halopyridine.
Caption: Key intermediates in the Ciamician-Dennstedt rearrangement.
Comparative Analysis of Historical Synthesis Methods
To provide a clearer perspective on the practical utility of these historical methods, the following table summarizes key quantitative data.
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Nitric Acid Oxidation | Nicotine | Conc. HNO₃ | 50-74 [4] | Direct conversion of a natural product | Highly exothermic, hazardous, low atom economy |
| Permanganate Oxidation | 3-Picoline | KMnO₄ | ~50-77 [10][11] | Milder than nitric acid, visually monitored | Generates large amounts of MnO₂ waste |
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing Agent | 84-91 (for quinoline) [7] | Builds the core ring structure | Harsh conditions, often violent reaction |
| Ciamician-Dennstedt | Pyrrole | Haloform, Strong Base | Variable, often low | Ring expansion to form pyridine | Harsh conditions, byproduct formation |
Conclusion: A Foundation for Modern Synthesis
The historical methods for the synthesis of nicotinic acid and its derivatives, while often superseded by more efficient and environmentally benign modern techniques, remain a cornerstone of our understanding of organic chemistry. [12][13]They not only provided access to a vital molecule but also spurred the development of new synthetic strategies and a deeper appreciation for reaction mechanisms. For today's researchers, a study of these classical transformations offers more than just historical curiosity; it provides a rich context for the principles of retrosynthetic analysis, the challenges of reaction control, and the relentless drive for innovation that continues to shape the field of drug discovery and development.
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 11, 2026, from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved January 11, 2026, from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Ciamician–Dennstedt rearrangement. (2026, January 2). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Skraup reaction. (2025, September 29). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel, Switzerland), 15(3), 765. [Link]
- Salman, M., Zohra, R.-e., & Hassan, S. S. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology.
-
Nicotinic acid. (2026, January 8). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Oxidations of Nicotine. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). ResearchGate. [Link]
-
Fernandes, R. A., Sampaio, M. J., Faria, J. L., & Silva, C. G. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. CoLab. [Link]
-
Ciamician Dennsted Reaction Mechanism Important Rearrangement Reaction for CSIR & GATE Exam. (2024, January 1). YouTube. [Link]
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. (2025). ResearchGate. [Link]
-
Reactions of Carbenes: Ciamician-Dennstedt Rearrangement, 1,3-Dipolar Cycloaddition, Skattebol Rearrangement and Corey-Fuchs. (n.d.). Chemistry School. [Link]
-
Ciamician Dennsted Reaction Mechanism | Organic Chemistry. (2022, March 23). YouTube. [Link]
- Process for the preparation of nicotinic acid. (1945).
-
Technology Development in Nicotinate Production. (2025). ResearchGate. [Link]
-
Liu, S., Yang, Y., Song, Q., Liu, Z., Sivaguru, P., Zhang, Y., de Ruiter, G., Anderson, E. A., & Bi, X. (2024). Halogencarbene-free Ciamician-Dennstedt single-atom skeletal editing. ChemRxiv. [Link]
- Method for preparing nicotinic acid. (n.d.).
-
Pyridine. (2000). In Some Industrial Chemicals. International Agency for Research on Cancer. [Link]
-
Roughley, S. D., & Jordan, A. M. (2015). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? Journal of Medicinal Chemistry, 58(22), 8829–8857. [Link]
-
A Catalytic Green Process for the Production of Niacin. (n.d.). CHIMIA. [Link]
-
nicotinic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]
-
History of OrgSyn. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2018). Chemistry – A European Journal, 24(55), 14619–14633. [Link]
-
D'Acquarica, I., & Mangiavacchi, F. (2021). Italian Chemists' Contributions to Named Reactions in Organic Synthesis: An Historical Perspective. Molecules, 26(16), 4998. [Link]
-
Nicolaou, K. C. (2014). Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory. Interface Focus, 4(5), 20140053. [Link]
-
Origins of Organic Chemistry and Organic Synthesis. (2022). ResearchGate. [Link]
-
Lipson, V. V., & Gorobets, N. Y. (2009). One hundred years of Meldrum's acid: advances in the synthesis of pyridine and pyrimidine derivatives. Molecular Diversity, 13(4), 399–419. [Link]
- Process for preparing nicotinic acid. (n.d.).
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. [Link]
-
The Bacterial Oxidation of Nicotine. (2025). ResearchGate. [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
- Process of preparing nicotine N'-oxide and smoking products containing it. (n.d.).
Sources
- 1. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. scribd.com [scribd.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ciamician–Dennstedt rearrangement - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. History of OrgSyn [orgsyn.org]
- 12. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
Methodological & Application
Application Notes and Protocols: High-Yield Synthesis of Methyl 2-chloro-5-nitronicotinate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 2-chloro-5-nitronicotinate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The protocol details a robust and high-yield procedure starting from 2-chloro-5-nitronicotinic acid. The chosen synthetic route involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride, followed by esterification with methanol. This application note emphasizes the critical aspects of the reaction mechanism, safety protocols, step-by-step experimental procedure, and purification, designed for researchers in organic synthesis and drug development.
Introduction and Scientific Principle
Methyl 2-chloro-5-nitronicotinate (C₇H₅ClN₂O₄, M.W. 216.58 g/mol ) is a valuable heterocyclic building block.[3][][5] Its utility stems from the strategic placement of reactive sites on the pyridine ring—the chloro, nitro, and methyl ester groups—which allow for diverse downstream chemical modifications. This makes it an important precursor in the synthesis of complex molecules, including certain anti-cancer agents and herbicides.[6]
The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic chemistry. While direct acid-catalyzed Fischer esterification is a common method, it is often a reversible process limited by equilibrium.[7][8] For substrates like 2-chloro-5-nitronicotinic acid, a more efficient and irreversible pathway is preferred to achieve high conversion.
The method detailed herein employs a two-step, one-pot process.
-
Acyl Chloride Formation: The carboxylic acid is first activated by reacting with thionyl chloride (SOCl₂). This reaction quantitatively converts the relatively unreactive carboxylic acid into a highly electrophilic 2-chloro-5-nitronicotinoyl chloride intermediate.
-
Esterification: The reactive acyl chloride is then treated with methanol. The nucleophilic attack of methanol on the acyl chloride carbonyl carbon proceeds rapidly to form the desired methyl ester, with the liberation of hydrogen chloride.
This approach is superior as the formation of the acyl chloride is an irreversible step that drives the reaction to completion, consistently resulting in high yields.[9]
Critical Safety Considerations
The reagents used in this synthesis are hazardous. Strict adherence to safety protocols is mandatory. All operations must be performed inside a certified chemical fume hood.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator.[10] It causes severe skin burns and eye damage and is toxic if inhaled.[10][11] It reacts violently with water and alcohols, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[11][12] Always handle with extreme caution, using heavy-duty chemical-resistant gloves (e.g., butyl rubber), a face shield over safety goggles, and a lab coat.[10][12] Ensure an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit are readily available.
-
2-Chloro-5-nitronicotinic Acid: May cause skin and eye irritation. Avoid inhalation of dust.[13]
-
Methanol (MeOH): Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment (PPE): A full complement of PPE, including safety goggles, a face shield, lab coat, and appropriate gloves, is required at all times.[12][13] Eyewash stations and safety showers must be accessible.[12]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-chloro-5-nitronicotinic acid | ≥98% | Standard Vendor | |
| Thionyl chloride (SOCl₂) | ≥99%, Reagent Grade | Standard Vendor | Use fresh bottle; handle with extreme caution. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Standard Vendor | |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Standard Vendor | For extraction. |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | Standard Vendor | For preparing saturated aqueous solution. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Standard Vendor | For drying organic layer. |
| Round-bottom flask (100 mL) | - | - | Must be oven-dried. |
| Reflux condenser | - | - | With drying tube (CaCl₂). |
| Magnetic stirrer and stir bar | - | - | |
| Heating mantle | - | - | |
| Ice-water bath | - | - | |
| Rotary evaporator | - | - | For solvent removal. |
Step-by-Step Synthesis Procedure
Step 1: Formation of 2-chloro-5-nitronicotinoyl chloride
-
Place 2-chloro-5-nitronicotinic acid (e.g., 4.04 g, 20.0 mmol) into a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
In a chemical fume hood, carefully add thionyl chloride (20 mL, ~275 mmol) to the flask at room temperature. The thionyl chloride acts as both the reagent and the solvent.
-
Attach a reflux condenser fitted with a calcium chloride drying tube to the flask.
-
Heat the reaction mixture to reflux (approx. 80°C) using a heating mantle. Maintain a gentle reflux with stirring for 3 hours. The solid starting material should fully dissolve as it converts to the acyl chloride.
-
After 3 hours, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This step is critical and must be performed with an acid trap to capture the corrosive vapors.
Step 2: Esterification 6. Cool the flask containing the crude yellow acyl chloride residue in an ice-water bath (0°C). 7. While stirring, slowly and cautiously add ice-cold anhydrous methanol (25 mL) dropwise to the residue. Caution: This reaction is highly exothermic. A gas bubbler should be used to vent the HCl gas produced into a basic scrubber. 8. Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification 9. Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 100 g). 10. Slowly neutralize the acidic mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise until the pH reaches ~8-9. Caution: Vigorous CO₂ evolution will occur. 11. Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). 12. Combine the organic layers and wash with brine (1 x 50 mL). 13. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product. 14. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by flash column chromatography on silica gel if necessary.[9] A yield of approximately 90% can be expected.[9]
Data Summary and Expected Results
| Parameter | Value |
| Starting Material | |
| Name | 2-chloro-5-nitronicotinic acid |
| Amount | 4.04 g (20.0 mmol) |
| Reagents | |
| Thionyl Chloride | 20 mL (13.75 eq.) |
| Methanol | 25 mL (excess) |
| Reaction Conditions | |
| Acyl Chloride Formation Temp. | Reflux (~80°C) |
| Acyl Chloride Formation Time | 3 hours |
| Esterification Temp. | 0°C to Room Temperature |
| Product | |
| Name | Methyl 2-chloro-5-nitronicotinate |
| Molecular Formula | C₇H₅ClN₂O₄ |
| Molecular Weight | 216.58 g/mol [5] |
| Theoretical Yield | 4.33 g |
| Typical Experimental Yield | ~3.90 g (90%)[9] |
| Appearance | Solid[5] |
Visualized Workflow and Reaction
The following diagrams illustrate the chemical transformation and the laboratory workflow for clarity and reproducibility.
Caption: Overall reaction scheme for the synthesis.
Caption: Step-by-step experimental workflow diagram.
Discussion of Mechanistic Rationale
-
Choice of Thionyl Chloride: The conversion of carboxylic acids to esters is often challenging under mild conditions. Thionyl chloride serves as an excellent activating agent by transforming the hydroxyl group of the carboxylic acid into a superior leaving group. This generates the highly reactive acyl chloride, which readily undergoes nucleophilic attack by the weakly nucleophilic methanol. This avoids the unfavorable equilibrium associated with direct acid-catalyzed esterification.[14]
-
Temperature Control during Methanol Addition: The reaction between an acyl chloride and an alcohol is vigorous and highly exothermic. Adding methanol slowly to the acyl chloride residue at 0°C is a critical control measure.[9] This dissipates the heat generated, preventing potential side reactions and ensuring the safety of the procedure by controlling the rate of HCl gas evolution.
-
Role of Aqueous Bicarbonate Work-up: The work-up step using saturated sodium bicarbonate solution is essential for two reasons.[9] First, it neutralizes the excess acid (primarily HCl generated in situ) in the reaction mixture. Second, it quenches any unreacted acyl chloride, converting it to the water-soluble carboxylate salt, which simplifies the subsequent extraction and purification of the desired ester product.
Conclusion
The protocol described provides a reliable and high-yielding method for the synthesis of Methyl 2-chloro-5-nitronicotinate from 2-chloro-5-nitronicotinic acid. By leveraging the activation of the carboxylic acid with thionyl chloride, this procedure overcomes the limitations of equilibrium-driven esterification. Strict adherence to the detailed safety precautions is paramount for the successful and safe execution of this synthesis. This application note serves as a validated starting point for researchers requiring this key chemical intermediate for their drug discovery and development programs.
References
-
ChemBK. (2024, April 9). METHYL 2-CHLORO-5-NITRONICOTINATE. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]
-
Atlantis Press. (2017, February). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
-
BYJU'S. (n.d.). Esterification Reaction. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloro-5-nitronicotinic acid methyl ester (C7H5ClN2O4). Retrieved from [Link]
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]
-
Chemchart. (n.d.). Methyl 6-chloro-5-nitronicotinate (59237-53-5). Retrieved from [Link]
- Aboul-Magd, A. S. (1990). Esterification of Some Organic Acids With Methanol and Ethanol Using Zirconium Tungstate As a Catalyst. Al-Azhar Bulletin of Science, 2(3), 249–264.
-
Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. Retrieved from [Link]
-
Justia Patents. (2003, February 3). Method for purifying 2-chloro-5-chloromethyl thiazole. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 3. PubChemLite - 2-chloro-5-nitronicotinic acid methyl ester (C7H5ClN2O4) [pubchemlite.lcsb.uni.lu]
- 5. Methyl 2-chloro-5-nitronicotinate | CymitQuimica [cymitquimica.com]
- 6. Page loading... [wap.guidechem.com]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. echemi.com [echemi.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. byjus.com [byjus.com]
Synthesis of Methyl 2-chloro-5-nitronicotinate: A Detailed Experimental Protocol
An Application Note and Protocol for Researchers
Abstract
Methyl 2-chloro-5-nitronicotinate is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its functionalized pyridine core makes it a versatile building block for drug discovery and development. This application note provides a detailed, three-step experimental protocol for the synthesis of Methyl 2-chloro-5-nitronicotinate, starting from the commercially available 2-hydroxynicotinic acid. The described pathway involves nitration, chlorination, and subsequent esterification. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, explanations of the underlying chemical principles, and critical safety guidelines.
Introduction
The synthesis of halogenated and nitrated pyridine derivatives is of significant interest due to their prevalence in bioactive molecules. Methyl 2-chloro-5-nitronicotinate (CAS 190271-88-6) serves as a key precursor for introducing the 2-chloro-5-nitropyridine-3-carboxylate moiety into larger, more complex molecules.[1] The synthetic route detailed herein is robust and scalable, proceeding through two key intermediates: 2-hydroxy-5-nitronicotinic acid and 2-chloro-5-nitronicotinic acid.
The chosen pathway begins with the electrophilic nitration of 2-hydroxynicotinic acid. In the solid state, the starting material exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, which influences its reactivity.[3] The subsequent chlorination step replaces the hydroxyl group with a chlorine atom, a crucial transformation for enabling further nucleophilic substitution reactions. This is followed by a standard Fischer esterification to yield the target methyl ester. Each step has been designed to ensure high purity and reasonable yields, with an emphasis on safe laboratory practices.
Overall Synthetic Scheme
The three-step synthesis from 2-hydroxynicotinic acid to Methyl 2-chloro-5-nitronicotinate is illustrated below:
Step 1: Nitration 2-Hydroxynicotinic Acid → 2-Hydroxy-5-nitronicotinic Acid
Step 2: Chlorination 2-Hydroxy-5-nitronicotinic Acid → 2-Chloro-5-nitronicotinic Acid
Step 3: Esterification 2-Chloro-5-nitronicotinic Acid → Methyl 2-chloro-5-nitronicotinate
Reagents and Stoichiometry
| Compound | Formula | MW ( g/mol ) | Step | Mass / Volume | Moles | Equivalents |
| 2-Hydroxynicotinic Acid | C₆H₅NO₃ | 139.11 | 1 | 34.8 g | 0.25 | 1.0 |
| Concentrated H₂SO₄ | H₂SO₄ | 98.08 | 1 | 100 mL | - | - |
| Fuming HNO₃ | HNO₃ | 63.01 | 1 | 26 mL | - | - |
| 2-Hydroxy-5-nitronicotinic Acid | C₆H₄N₂O₅ | 184.11 | 2 | 36.8 g (Theoretical) | 0.20 (Assumed) | 1.0 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 2 | 74 mL (120 g) | 0.78 | 3.9 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2 | ~0.5 mL | - | Catalytic |
| 2-Chloro-5-nitronicotinic Acid | C₆H₃ClN₂O₄ | 202.55 | 3 | 30.4 g (Theoretical) | 0.15 (Assumed) | 1.0 |
| Methanol | CH₃OH | 32.04 | 3 | 300 mL | - | Solvent |
| Concentrated H₂SO₄ | H₂SO₄ | 98.08 | 3 | 3 mL | - | Catalytic |
Detailed Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-5-nitronicotinic Acid
Principle: This reaction is an electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The hydroxyl group at the 2-position directs the nitration to the 5-position.
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (100 mL).
-
Cool the flask in an ice/water bath to 0-5 °C.
-
Slowly add 2-hydroxynicotinic acid (34.8 g, 0.25 mol) in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C. The solid will dissolve to form a solution.
-
Once all the 2-hydroxynicotinic acid has been added, add fuming nitric acid (26 mL) dropwise via the dropping funnel. Crucially, maintain the internal temperature between 5-10 °C during the addition. [4]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 50 °C and stir for 4 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane/acetic acid).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto 1 kg of crushed ice with vigorous stirring.[2][4]
-
A yellow precipitate will form. Allow the ice to melt completely, then stir the slurry for an additional 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Dry the resulting light-yellow solid (2-hydroxy-5-nitronicotinic acid) in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically high.
Step 2: Synthesis of 2-Chloro-5-nitronicotinic Acid
Principle: The hydroxyl group of the pyridinone tautomer is converted to a chlorine atom using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2] N,N-Dimethylformamide (DMF) acts as a catalyst, reacting with POCl₃ to form the Vilsmeier reagent, which is the active chlorinating species.
Procedure:
-
This step must be performed in a well-ventilated chemical fume hood.
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the dried 2-hydroxy-5-nitronicotinic acid (e.g., 9.2 g, 0.05 mol) and phosphorus oxychloride (20 mL).
-
Carefully add 4-5 drops of DMF to the stirred suspension.[2]
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3 hours. The reaction mixture should become a clearer solution as the starting material is consumed.[2]
-
After cooling to room temperature, remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a suitable trap).
-
EXTREME CAUTION: Carefully and slowly pour the residual viscous oil onto crushed ice. This is a highly exothermic reaction that will generate HCl gas. Perform this in the back of the fume hood.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete hydrolysis of any remaining reactive phosphorus species.[2]
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with water and then with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[2]
-
Evaporate the solvent to dryness under reduced pressure. The crude residue can be triturated with an ether/hexane mixture to yield 2-chloro-5-nitronicotinic acid as a light-yellow solid.[2]
Step 3: Synthesis of Methyl 2-chloro-5-nitronicotinate
Principle: This is a Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the 2-chloro-5-nitronicotinic acid (e.g., 20.3 g, 0.1 mol) in methanol (300 mL).
-
Slowly and carefully, add concentrated sulfuric acid (3 mL) to the stirred suspension.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 8-12 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately two-thirds using a rotary evaporator.
-
Pour the concentrated mixture into 500 mL of ice-cold water.
-
Neutralize the solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is ~7. A solid precipitate will form.[4][5]
-
Stir the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and air-dry.
-
For higher purity, the crude product can be recrystallized from a minimal amount of hot methanol.
-
Dry the purified Methyl 2-chloro-5-nitronicotinate (a solid with a melting point of ~76°C) under vacuum.[6]
Visualization of the Experimental Workflow
Caption: Workflow for the three-step synthesis of Methyl 2-chloro-5-nitronicotinate.
Safety and Handling
The protocols described involve highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.
-
General: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles.[7] A full-face shield is recommended when handling large quantities of corrosive acids.[7][8] All operations should be conducted within a certified chemical fume hood.[9] Eyewash stations and safety showers must be readily accessible.[8][9]
-
Nitric Acid and Sulfuric Acid: These are strong oxidizing agents and are extremely corrosive. They can cause severe chemical burns upon contact with skin or eyes.[7][9] Avoid inhalation of vapors. When mixing, always add acid to water or other solvents slowly and with cooling; never the other way around. Store away from flammable materials, organic substances, and reducing agents.[7][9]
-
Phosphorus Oxychloride (POCl₃) and Thionyl Chloride (SOCl₂): These are highly corrosive and react violently with water, releasing toxic HCl gas. Handle with extreme care in a moisture-free environment. Quenching of these reagents should be done slowly and in an ice bath.
-
Waste Disposal: All chemical waste, including aqueous and organic filtrates, must be neutralized and disposed of in accordance with institutional and local environmental regulations.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
References
-
ChemBK. (2024). METHYL 2-CHLORO-5-NITRONICOTINATE. Available at: [Link]
-
University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Available at: [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]
-
LookChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Available at: [Link]
-
RSC Publishing. (n.d.). Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Methyl 6-chloro-5-nitronicotinate|lookchem [lookchem.com]
- 7. labproinc.com [labproinc.com]
- 8. ehs.com [ehs.com]
- 9. ehs.washington.edu [ehs.washington.edu]
Application Note & Protocols: High-Efficiency Suzuki-Miyaura Coupling of Methyl 2-chloro-5-nitronicotinate for the Synthesis of Novel Heterocyclic Scaffolds
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the Suzuki-Miyaura cross-coupling reaction of methyl 2-chloro-5-nitronicotinate. This transformation is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of 2-aryl-5-nitronicotinate derivatives, which serve as valuable precursors to a wide array of complex heterocyclic structures. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, discuss key optimization parameters, and offer a guide for troubleshooting common issues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction.
Introduction: Significance and Rationale
Substituted pyridine rings are privileged scaffolds in drug discovery, appearing in numerous FDA-approved pharmaceuticals. The title compound, methyl 2-chloro-5-nitronicotinate, is a particularly valuable building block. The presence of a chloro substituent at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitro and methyl ester groups activate the C-Cl bond towards oxidative addition, often facilitating the coupling process.[1]
The Suzuki-Miyaura coupling is a premier method for forging carbon-carbon bonds due to its broad functional group tolerance, the commercial availability of a vast array of boronic acids and their derivatives, and the generally mild reaction conditions required.[1][2] By coupling methyl 2-chloro-5-nitronicotinate with various (hetero)arylboronic acids, chemists can rapidly generate libraries of 2-aryl-5-nitronicotinates. These products can be further elaborated, for instance, by reducing the nitro group to an amine, which can then be used for the construction of fused heterocyclic systems.[3]
The Catalytic Cycle: A Mechanistic Perspective
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is paramount for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which oxidatively inserts into the carbon-chlorine bond of methyl 2-chloro-5-nitronicotinate. This is often the rate-determining step. The electron-deficient nature of the pyridine ring in this substrate facilitates this process, making it a suitable partner for coupling.[1] This step forms a square planar Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base (e.g., K₂CO₃). The base converts the boronic acid into a more nucleophilic boronate salt, which then exchanges its organic moiety for the halide on the palladium complex.[1]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands (the nicotinate and the aryl group) on the Pd(II) center. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of methyl 2-chloro-5-nitronicotinate with a generic arylboronic acid.[3] Optimization may be required for particularly challenging substrates.
Materials:
-
Methyl 2-chloro-5-nitronicotinate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Toluene, anhydrous
-
Ethanol
-
Deionized Water
-
Ethyl acetate (EtOAc) for extraction
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen) with manifold
Procedure:
-
Reaction Setup: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl 2-chloro-5-nitronicotinate (1.0 eq), the chosen arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[3]
-
Solvent Addition: Add the solvent mixture of toluene, ethanol, and water. A common ratio is 4:1:1.[3] The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration with respect to the limiting reagent).
-
Degassing: Seal the flask with a septum and degas the mixture thoroughly by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes.[3] This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the reaction mixture.[3]
-
Reaction: Place the flask in a preheated oil bath and heat the mixture to reflux (typically 90-100 °C). Stir vigorously under the inert atmosphere for 12-16 hours.[3]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the disappearance of the limiting starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[3] Combine the organic layers.
-
Washing: Wash the combined organic extracts with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryl-5-nitronicotinate product.
Optimization and Data Presentation
The success of a Suzuki coupling can be highly dependent on the specific substrates and reaction conditions. The following table outlines key parameters and suggests modifications for optimization.
| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Issues |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | For less reactive aryl chlorides, consider more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor. These can accelerate oxidative addition.[4] | Catalyst decomposition (black precipitate of Pd black). |
| Base | K₂CO₃ (2.0 eq) | If reaction is sluggish, a stronger base like K₃PO₄ or Cs₂CO₃ may be more effective. The choice can influence the rate of transmetalation. | Base-sensitive functional groups on substrates may be affected. |
| Solvent | Toluene/Ethanol/H₂O (4:1:1) | 1,4-Dioxane/water (4:1) is a very common alternative.[5] Anhydrous conditions (e.g., Toluene with K₃PO₄) can be used if protodeborylation (hydrolysis of the boronic acid) is an issue. | Poor solubility of reactants; side reactions. |
| Temperature | 90-100 °C (Reflux) | Lowering the temperature may improve selectivity and reduce side products. Increasing it may drive sluggish reactions to completion. Microwave irradiation can dramatically reduce reaction times. | Thermal decomposition of substrates or catalyst. |
| Boron Source | Arylboronic Acid | If protodeborylation is a problem, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. | Slower transmetalation rates for some esters. |
Experimental Workflow Visualization
The entire process, from initial setup to final product characterization, can be visualized as a sequential workflow.
Caption: Step-by-step workflow for the Suzuki coupling of methyl 2-chloro-5-nitronicotinate.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Poor quality boronic acid. | 1. Ensure thorough degassing; use fresh catalyst.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Use fresh boronic acid or a more stable boronate ester. |
| Protodeborylation | Hydrolysis of the boronic acid before transmetalation. | Use anhydrous solvents (e.g., Toluene, Dioxane) with a base like K₃PO₄. Consider using a boronate ester. |
| Homocoupling of Boronic Acid | Presence of oxygen, which can facilitate oxidative coupling. | Improve degassing procedure. Ensure a strict inert atmosphere is maintained throughout the reaction. |
| Dehalogenation of Starting Material | Reduction of the aryl chloride. | This side reaction can be complex. Try changing the solvent system or using a different ligand/catalyst system. |
| Formation of Black Precipitate | Agglomeration of Pd(0) into inactive "Palladium Black". | This indicates catalyst death. Ensure proper ligand-to-metal ratio. Bulky phosphine ligands often stabilize the catalyst better. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Toluene and 1,4-dioxane are flammable and toxic. Handle them in a fume hood away from ignition sources. Dioxane can form explosive peroxides upon storage.
-
Bases: Solid bases like potassium carbonate can be irritating. Avoid inhalation of dust and skin contact.
-
Inert Gas: Use caution when working with compressed gas cylinders. Ensure proper regulation and secure the cylinder.
References
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloropyridine Derivatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-aminopyridines is a critical endeavor, as this structural motif is a cornerstone in a vast array of pharmaceuticals and functional materials.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope.[2]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination as applied to 2-chloropyridine derivatives. These substrates are particularly relevant due to their ready availability and cost-effectiveness. However, their successful coupling presents unique challenges, primarily stemming from the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[3] This document will elucidate the mechanistic underpinnings of the reaction, offer detailed and field-proven protocols, and provide expert insights into overcoming common hurdles, thereby empowering researchers to confidently and successfully implement this transformative reaction in their synthetic endeavors.
Theoretical Framework: The Catalytic Cycle and Key Parameters
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. A fundamental understanding of this mechanism is paramount for rational troubleshooting and optimization.[2][4] The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
For 2-chloropyridines, the oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-determining step due to the high bond dissociation energy of the C-Cl bond.[3] This necessitates the careful selection of a catalyst system that is sufficiently electron-rich and sterically hindered to facilitate this challenging step.
The Critical Role of the Catalyst System: Palladium Source and Ligand
The choice of the palladium source and, more importantly, the phosphine ligand is the most critical factor for a successful amination of 2-chloropyridines.
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, modern, well-defined pre-catalysts are often preferred for their reliability and efficiency in forming the active Pd(0) species.[3][5] These pre-catalysts, such as the G3 and G4 palladacycles, offer greater air and moisture stability, leading to more reproducible results.
-
Ligands: The success of coupling unactivated aryl chlorides like 2-chloropyridines hinges on the use of bulky, electron-rich phosphine ligands.[3][6] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the oxidative addition step. Standard ligands like PPh₃ are generally ineffective.[5]
Ligand Class Representative Examples Key Features & Applications Bulky Biarylphosphines RuPhos, BrettPhos, XPhos Highly effective for a broad range of amines and challenging aryl chlorides. Often the first choice for difficult couplings.[3][6] Chelating Bisphosphines Xantphos Offers good stability and can be effective in certain cases, particularly when catalyst deactivation is a concern.[7][8] Ferrocene-Based Josiphos-type ligands Have shown utility in specific applications, including achieving regioselectivity.[9]
Base and Solvent Selection: Creating the Optimal Reaction Environment
The base and solvent play crucial roles in the catalytic cycle and can significantly impact the reaction outcome.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[10]
-
Sodium tert-butoxide (NaOtBu): The most commonly used and generally most effective base for the amination of 2-chloropyridines.[3]
-
Lithium bis(trimethylsilyl)amide (LHMDS): Can be used for substrates with base-sensitive functional groups.[11]
-
Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): Weaker bases that may require higher temperatures and more active catalyst systems. Their poor solubility in non-polar solvents can be a challenge.[3]
-
-
Solvent: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[3]
-
Toluene and 1,4-Dioxane: The most common and effective solvents for this transformation.[3][12]
-
tert-Butanol and tert-Amyl alcohol: Can also be effective, sometimes in combination with other solvents.
-
Aprotic Polar Solvents (e.g., DMF, DMAc): Can be useful for reactions involving less soluble reagents, such as inorganic carbonate bases.[3]
-
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere of nitrogen or argon. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled accordingly.
General Protocol for the Buchwald-Hartwig Amination of 2-Chloropyridine Derivatives
This protocol provides a general starting point for the amination of a 2-chloropyridine derivative with a primary or secondary amine.
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1–5 mol%)[5]
-
Bulky phosphine ligand (if not using a pre-catalyst)
-
Sodium tert-butoxide (NaOtBu, 1.2–2.0 equiv)[3]
-
Anhydrous, degassed toluene or 1,4-dioxane (0.1–0.2 M)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative, the palladium pre-catalyst, and the sodium tert-butoxide under an inert atmosphere (in a glovebox if possible).
-
Reagent Addition: Add the amine and the solvent. If the amine is a solid, it can be added with the other solids in step 1.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Example Protocol: Synthesis of N-benzylpyridin-2-amine
This example illustrates the application of the general protocol for the coupling of 2-chloropyridine with benzylamine.
| Parameter | Condition |
| 2-Chloropyridine | 1.0 mmol |
| Benzylamine | 1.2 mmol |
| XPhos Pd G3 | 2 mol% |
| NaOtBu | 1.4 mmol |
| Solvent | Toluene (5 mL) |
| Temperature | 100 °C |
| Time | 12 h |
| Typical Yield | >90% |
Application Notes and Troubleshooting
The successful amination of 2-chloropyridines often requires careful optimization and troubleshooting.
Substrate Scope and Limitations
-
Amines: A wide variety of primary and secondary aliphatic and aromatic amines can be successfully coupled.[2] Sterically hindered amines may require higher catalyst loadings or more specialized ligands.
-
Functional Group Tolerance: The Buchwald-Hartwig amination is known for its excellent functional group tolerance. However, substrates with acidic protons (e.g., unprotected alcohols or carboxylic acids) may require the use of a stronger base or protection of the acidic functionality.[11] Functional groups that can coordinate to palladium, such as some sulfur-containing groups, may inhibit the catalyst.
Common Challenges and Solutions
Caption: Troubleshooting workflow for common issues.
-
Low or No Conversion: This is the most common issue, often due to the inertness of the C-Cl bond.[3]
-
Hydrodehalogenation: This side reaction, where the chlorine is replaced by a hydrogen, can be problematic.[3]
-
Regioselectivity in Dichloropyridines: For substrates like 2,4-dichloropyridine, achieving selective amination at the C2 position is a common goal.[9]
-
Insight: The C2 position is generally more electronically activated towards oxidative addition.[3][9]
-
Solution: Careful control of reaction temperature (lower temperatures often favor C2 selectivity) and screening of different catalyst/ligand combinations can enhance regioselectivity. For instance, Xantphos-based catalysts have been shown to favor amination at the C2 position of 2,4-dichloropyridine.
-
Conclusion
The Buchwald-Hartwig amination of 2-chloropyridine derivatives is a powerful and enabling transformation in modern organic synthesis. While the inherent stability of the C-Cl bond presents a challenge, the use of modern, sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has rendered this a highly feasible and reliable reaction. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully synthesize a wide array of valuable 2-aminopyridine derivatives. This guide provides a solid foundation for the application of this important reaction, empowering scientists to accelerate their research and development efforts.
References
-
Buchwald–Hartwig amination - Wikipedia.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts.
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis.
-
Buchwald-Hartwig Coupling - Alfa Chemistry.
-
Application Notes and Protocols for the Amination of 2-Chloropyrimidines - Benchchem.
-
Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem.
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
-
A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling - Benchchem.
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate.
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing.
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange.
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.
-
A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem.
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH.
-
Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit - Sigma-Aldrich.
-
Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
-
(PDF) Buchwald-Hartwig reaction: An overview - ResearchGate.
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed.
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Introduction: The Strategic Importance of Methyl 2-chloro-5-aminonicotinate
An Application Guide to the Chemoselective Reduction of the Nitro Group in Methyl 2-chloro-5-nitronicotinate
Methyl 2-chloro-5-nitronicotinate is a pivotal intermediate in the synthesis of a wide range of high-value chemical entities, including pharmaceuticals, agrochemicals, and specialty dyes.[1] The transformation of its nitro moiety into a primary amine to yield Methyl 2-chloro-5-aminonicotinate is a cornerstone of its synthetic utility. This amino-nicotinate derivative serves as a versatile building block for constructing complex molecular architectures.
The primary challenge in this synthetic step lies in achieving high chemoselectivity. The reduction of the nitro group must be accomplished without affecting the other two reactive sites in the molecule: the aryl chloride and the methyl ester. Reductive dehalogenation or ester hydrolysis are common side reactions that can significantly reduce the yield and purity of the desired product. This guide provides a comprehensive analysis of various reduction methodologies, offering detailed protocols and a rationale for selecting the optimal conditions for this specific transformation.
Comparative Analysis of Reduction Methodologies
The reduction of a nitro group is a well-established transformation in organic chemistry, yet the choice of reagent is critical when other reducible functional groups are present.[2][3][4] The selection process must weigh factors such as reaction efficiency, cost, scalability, safety, and, most importantly, chemoselectivity.
Catalytic Hydrogenation
This is one of the most efficient and clean methods for nitro group reduction, typically employing a heterogeneous catalyst and a hydrogen source.[2]
-
Mechanism: The reaction proceeds through a direct hydrogenation pathway on the catalyst surface, involving the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine.[2]
-
Advantages: High atom economy, as water is the only stoichiometric byproduct. The reaction often proceeds to completion with high yields.[3]
-
Challenges & Causality: The primary drawback of standard catalysts like Palladium on carbon (Pd/C) is the high risk of concurrent hydrodehalogenation, which cleaves the C-Cl bond.[5][6][7] This occurs because palladium catalysts are highly active for the cleavage of aryl-halide bonds. While alternatives like Raney Nickel may offer better selectivity against dehalogenation of chlorides, the risk is not entirely eliminated.[3] Specialized catalysts, such as sulfided platinum, have been developed to selectively poison the sites responsible for dehalogenation while maintaining activity for nitro reduction.[8]
Metal-Mediated Reductions in Acidic or Neutral Media
Using stoichiometric metals like iron, tin, or zinc is a classic and robust approach.
-
Iron (Fe) in the Presence of an Electrolyte (e.g., NH₄Cl):
-
Mechanism: This method relies on single electron transfer from the surface of the iron metal to the nitro group. The presence of an electrolyte like ammonium chloride (NH₄Cl) or a mild acid serves as a proton source and helps to maintain an active iron surface.[9]
-
Advantages: Iron is inexpensive, readily available, and environmentally benign.[10] The Fe/NH₄Cl system is renowned for its excellent chemoselectivity, typically leaving aryl halides and esters intact.[9][11][12] This makes it a prime candidate for the reduction of Methyl 2-chloro-5-nitronicotinate.
-
Challenges & Causality: The reaction is heterogeneous, which can sometimes lead to slower reaction rates and require efficient stirring. The workup involves the filtration of large amounts of iron oxides, which can be cumbersome on a large scale.[5]
-
-
Tin(II) Chloride (SnCl₂):
-
Mechanism: SnCl₂ acts as a soluble, single-electron reducing agent. The reaction proceeds through a series of electron and proton transfers, converting the nitro group to an amine while tin(II) is oxidized to tin(IV).[13][14]
-
Advantages: This is a very mild and highly chemoselective method that tolerates a wide array of functional groups, including esters and aryl chlorides.[3] It is a historically reliable and effective choice.[14]
-
Challenges & Causality: The reaction requires a stoichiometric amount of the tin salt, resulting in poor atom economy and significant tin-containing waste, which is environmentally problematic.[14] The workup often requires careful pH adjustment to precipitate tin hydroxides, which can complicate product isolation.[13]
-
Reduction with Sodium Dithionite (Na₂S₂O₄)
Also known as sodium hydrosulfite, this reagent offers a metal-free alternative.
-
Mechanism: The reduction is believed to be mediated by the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the dithionite ion in aqueous media. This radical species transfers electrons to the nitro group in a stepwise fashion.[15]
-
Advantages: Sodium dithionite is an inexpensive, safe, and easy-to-handle solid.[16] It exhibits excellent chemoselectivity, with the ability to reduce nitro groups in the presence of halogens, esters, aldehydes, and ketones.[15][17][18] The metal-free nature of the reaction avoids issues of heavy metal contamination in the final product.
-
Challenges & Causality: The reaction is typically performed in aqueous or mixed aqueous-organic solvent systems to ensure the solubility of the dithionite salt. This may necessitate the use of a co-solvent (like methanol or THF) to solubilize the organic substrate, and phase-transfer catalysts can sometimes be beneficial.
Method Selection and Data Summary
The choice of method depends on the specific requirements of the synthesis. For the reduction of Methyl 2-chloro-5-nitronicotinate, chemoselectivity is paramount.
Caption: Decision tree for selecting a reduction method.
Table 1: Comparison of Recommended Reduction Methodologies
| Feature | Fe / NH₄Cl | Sodium Dithionite (Na₂S₂O₄) | Tin(II) Chloride (SnCl₂) |
| Primary Reagents | Iron powder, NH₄Cl | Sodium dithionite | SnCl₂·2H₂O, HCl |
| Typical Solvent | Ethanol/Water | Methanol/Water or THF/Water | Ethanol or Ethyl Acetate |
| Chemoselectivity | Excellent (preserves -Cl, -COOMe) | Excellent (preserves -Cl, -COOMe) | Excellent (preserves -Cl, -COOMe) |
| Advantages | Low cost, environmentally benign metal | Metal-free, mild conditions, easy workup | High reliability, homogeneous reaction |
| Disadvantages | Heterogeneous, filtration of Fe oxides | Requires aqueous media | Stoichiometric tin waste, workup can be tedious |
| Scalability | Excellent | Good | Moderate due to waste stream |
Experimental Protocols
The following protocols are designed to be self-validating, incorporating in-process checks (TLC) and concluding with product characterization.
Caption: General experimental workflow for nitro group reduction.
Protocol 1: Reduction using Iron and Ammonium Chloride
This protocol is adapted from methodologies known for high chemoselectivity with functionalized nitroarenes.[10][11]
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-chloro-5-nitronicotinate (1.0 eq).
-
Add ethanol and water (e.g., a 4:1 to 5:1 v/v mixture) to form a stirrable suspension (approx. 0.2-0.5 M concentration).
-
Add ammonium chloride (4.0-5.0 eq) and iron powder (<100 mesh, 3.0-5.0 eq). The use of fine iron powder increases the reactive surface area.
-
-
Reaction Execution:
-
Heat the vigorously stirred mixture to reflux (typically 70-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% ethyl acetate in hexanes as eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates conversion. The reaction time is typically 2-6 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a filter aid (e.g., Celite®) and filter the mixture through a pad of Celite® to remove the iron powder and iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with water, followed by a saturated brine solution. The aqueous washes remove residual inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude material by silica gel column chromatography or recrystallization to obtain pure Methyl 2-chloro-5-aminonicotinate.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: Reduction using Sodium Dithionite
This protocol leverages a mild, metal-free reducing agent.[15]
-
Reaction Setup:
-
In a round-bottom flask, dissolve Methyl 2-chloro-5-nitronicotinate (1.0 eq) in a suitable organic solvent such as methanol, THF, or DMF.
-
In a separate beaker, prepare a solution of sodium dithionite (2.0-3.0 eq) in water. Note: Sodium dithionite decomposes in strongly acidic solutions and has limited stability in water, so the solution should be prepared just before use.
-
-
Reaction Execution:
-
With vigorous stirring, add the aqueous sodium dithionite solution dropwise to the solution of the nitro-compound at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) to drive the reaction to completion.
-
Monitor the reaction progress by TLC. Reaction times are typically 1-4 hours.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic extracts and wash with a saturated brine solution to remove residual water and inorganic species.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Conclusion and Best Practices
The reduction of the nitro group in Methyl 2-chloro-5-nitronicotinate to its corresponding amine is a critical transformation that demands a high degree of chemoselectivity. While catalytic hydrogenation presents a risk of dehalogenation, metal-mediated reductions using Fe/NH₄Cl and the metal-free method using sodium dithionite stand out as superior choices.[12][15]
-
Fe/NH₄Cl is recommended for its low cost, scalability, and excellent selectivity, making it ideal for large-scale industrial applications.
-
Sodium dithionite offers a mild, metal-free alternative that is particularly valuable when metal contamination is a concern and on a laboratory scale where its slightly higher cost is less impactful.
The selection between these methods will ultimately depend on the specific constraints of the project, including scale, cost, and environmental considerations. The protocols provided herein offer robust starting points for researchers to achieve this transformation efficiently and selectively.
References
-
Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Available from: [Link]
-
Loos, S., et al. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available from: [Link]
- Park, K. K., et al. (1994). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry.
-
Fiveable. Sodium Dithionite Definition. Available from: [Link]
- Wang, L., et al. (2022). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
-
ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. Available from: [Link]
-
Chemistry Stack Exchange. Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. (2017). Available from: [Link]
-
RSC Publishing. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2021). Available from: [Link]
-
Aromatic Reactions. Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Available from: [Link]
-
PubMed. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. (2011). Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Sn2+ reduction. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
-
PubMed Central. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. (2001). Available from: [Link]
-
ACS Publications. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature | The Journal of Organic Chemistry. (2018). Available from: [Link]
-
ACS Publications. Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate | The Journal of Organic Chemistry. (2007). Available from: [Link]
-
Sciencemadness Discussion Board. Nitroaromatic Reduction w/Sn. (2011). Available from: [Link]
-
ResearchGate. FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines | Request PDF. (2006). Available from: [Link]
-
Sciencemadness.org. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Available from: [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
NIH - PMC. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2011). Available from: [Link]
-
Taylor & Francis Online. FeS-NH4CL-CH3OH-H2O: AN EFFICIENT AND INEXPENSIVE SYSTEM FOR REDUCTION OF NITROARENES TO ANILINES. (2006). Available from: [Link]
-
PrepChem.com. Synthesis of (Methyl 2-aminonicotinate) Procedure. Available from: [Link]
-
ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education. (2023). Available from: [Link]
-
ChemBK. METHYL 2-CHLORO-5-NITRONICOTINATE. (2024). Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. orgosolver.com [orgosolver.com]
- 14. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. fiveable.me [fiveable.me]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Methyl 2-Chloro-5-Nitronicotinate
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including a significant number of kinase inhibitors. Methyl 2-chloro-5-nitronicotinate is a versatile and commercially available building block that offers multiple reaction handles for the elaboration of complex molecular architectures. Its unique substitution pattern, featuring a reactive chloro group for cross-coupling reactions, a nitro group that can be readily converted to an amine for further functionalization, and a methyl ester that can be hydrolyzed and amidated, makes it an ideal starting material for the synthesis of diverse libraries of potential kinase inhibitors.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of a diaryl urea-based kinase inhibitor scaffold, analogous to multi-kinase inhibitors like Sorafenib, starting from Methyl 2-chloro-5-nitronicotinate. We will explore a logical and efficient synthetic route, detailing the causality behind experimental choices and providing self-validating protocols for each key transformation.
Strategic Overview of the Synthetic Pathway
Our synthetic strategy is a multi-step sequence designed for efficiency and modularity, allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) of the target kinase inhibitors. The overall workflow is depicted below:
Figure 1: General synthetic workflow for kinase inhibitor synthesis.
This guide will focus on the synthesis of a diaryl urea-based inhibitor (Part 1 and Part 2). The alternative pathway to an amide-based scaffold (Part 3) is also presented as a viable strategy for library diversification.
PART 1: Core Scaffold Construction
Step 1: Nucleophilic Aromatic Substitution (SNAr) - Ether Formation
The initial step involves a nucleophilic aromatic substitution reaction to displace the chloro group at the 2-position of the pyridine ring with a substituted phenol. The electron-withdrawing nitro group at the 5-position activates the chloro group towards nucleophilic attack.
Rationale: The choice of a substituted phenol (e.g., 4-aminophenol, protected) is strategic as it introduces a key pharmacophore present in many Type II kinase inhibitors, which bind to the "DFG-out" (inactive) conformation of the kinase. In this example, we will use 4-aminophenol, with the amino group being the point of attachment for the urea moiety in a later step. For this initial SNAr reaction, protection of the amino group of 4-aminophenol is not strictly necessary as the phenoxide is a stronger nucleophile under basic conditions.
Protocol 1: Synthesis of Methyl 2-(4-aminophenoxy)-5-nitronicotinate
| Reagent/Parameter | Value |
| Starting Material | Methyl 2-chloro-5-nitronicotinate |
| Reagents | 4-Aminophenol, Potassium tert-butoxide (t-BuOK) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous work-up and extraction |
| Purification | Column chromatography |
Detailed Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.2 equivalents).
-
Add anhydrous DMF to dissolve the 4-aminophenol.
-
Cool the solution to 0 °C in an ice bath and add potassium tert-butoxide (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C. Stir for 20 minutes at 0 °C to form the potassium phenoxide.
-
Add a solution of Methyl 2-chloro-5-nitronicotinate (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired Methyl 2-(4-aminophenoxy)-5-nitronicotinate.
Step 2: Chemoselective Reduction of the Nitro Group
The second step is the reduction of the nitro group to a primary amine. This transformation is critical as it provides the nucleophilic handle for the subsequent urea formation.
Rationale: A chemoselective reduction method is essential to avoid the reduction of other functional groups, such as the ester. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for this purpose. Other reagents like tin(II) chloride in ethanol or iron powder in acetic acid can also be employed.[1][2]
Protocol 2: Synthesis of Methyl 5-amino-2-(4-aminophenoxy)nicotinate
| Reagent/Parameter | Value |
| Starting Material | Methyl 2-(4-aminophenoxy)-5-nitronicotinate |
| Reagents | Palladium on carbon (10% Pd/C), Hydrogen gas (H₂) |
| Solvent | Methanol or Ethyl Acetate |
| Temperature | Room Temperature |
| Pressure | 1 atm (balloon) or Parr shaker (50 psi) |
| Reaction Time | 2-4 hours |
| Work-up | Filtration and solvent evaporation |
Detailed Procedure:
-
Dissolve Methyl 2-(4-aminophenoxy)-5-nitronicotinate (1.0 equivalent) in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude Methyl 5-amino-2-(4-aminophenoxy)nicotinate, which is often pure enough for the next step. If necessary, it can be purified by column chromatography.
PART 2: Urea Formation
The final step in the synthesis of our target kinase inhibitor is the formation of the diaryl urea linkage. This is a common and critical pharmacophore in many Type II kinase inhibitors, as it forms key hydrogen bonds in the kinase's active site.[3][4]
Rationale: The urea can be formed by reacting the newly generated aniline with an appropriate isocyanate. The choice of isocyanate determines the substitution pattern on the terminal phenyl ring of the urea, which is crucial for tuning the inhibitor's potency and selectivity. For example, reacting with 4-chloro-3-(trifluoromethyl)phenyl isocyanate will generate a sorafenib-like urea moiety.
Figure 2: Urea formation via reaction with an isocyanate.
Protocol 3: Synthesis of the Final Diaryl Urea Kinase Inhibitor Analog
| Reagent/Parameter | Value |
| Starting Material | Methyl 5-amino-2-(4-aminophenoxy)nicotinate |
| Reagents | 4-chloro-3-(trifluoromethyl)phenyl isocyanate |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Work-up | Solvent evaporation and trituration |
Detailed Procedure:
-
Dissolve Methyl 5-amino-2-(4-aminophenoxy)nicotinate (1.0 equivalent) in anhydrous DCM or THF in a dry, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. The product often precipitates out of the solution as it forms.
-
Upon completion, if a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with a suitable solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture) to induce precipitation.
-
Collect the solid product by filtration and dry under vacuum to obtain the final kinase inhibitor analog.
PART 3 (Alternative): Amide Scaffold Synthesis
For further diversification of the synthesized library, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate an amide-based scaffold.
Step 3a: Ester Hydrolysis
Rationale: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is a standard method for hydrolyzing methyl esters.[5] Careful control of the reaction conditions is necessary to avoid side reactions.
Protocol 4: Synthesis of 5-amino-2-(4-aminophenoxy)nicotinic acid
| Reagent/Parameter | Value |
| Starting Material | Methyl 5-amino-2-(4-aminophenoxy)nicotinate |
| Reagents | Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) |
| Solvent | Tetrahydrofuran (THF) / Water mixture |
| Temperature | Room Temperature to 40 °C |
| Reaction Time | 2-12 hours |
| Work-up | Acidification and extraction/filtration |
Detailed Procedure:
-
Dissolve Methyl 5-amino-2-(4-aminophenoxy)nicotinate in a mixture of THF and water.
-
Add an aqueous solution of LiOH (2-3 equivalents).
-
Stir the mixture at room temperature or gently heat to 40 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully acidify with 1M HCl until the pH is ~4-5. The product may precipitate at this point.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the carboxylic acid.
Step 4a: Amide Coupling
Rationale: The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA).
Protocol 5: General Procedure for Amide Bond Formation
| Reagent/Parameter | Value |
| Starting Material | 5-amino-2-(4-aminophenoxy)nicotinic acid |
| Reagents | Amine of choice, HATU or HBTU, DIPEA |
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-16 hours |
| Work-up | Aqueous work-up and extraction |
| Purification | Column chromatography or preparative HPLC |
Detailed Procedure:
-
Dissolve 5-amino-2-(4-aminophenoxy)nicotinic acid (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents) and DIPEA (2-3 equivalents).
-
Cool the mixture to 0 °C and add the coupling reagent (e.g., HATU, 1.1 equivalents).
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final amide-based kinase inhibitor.
Conclusion
Methyl 2-chloro-5-nitronicotinate is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. The protocols outlined in this application note provide a robust and adaptable framework for the construction of both urea- and amide-based scaffolds. By systematically applying these synthetic transformations, researchers can efficiently generate libraries of novel compounds for screening and lead optimization in drug discovery programs targeting various kinases. The logical flow of the synthetic route, coupled with the detailed and rationalized protocols, empowers scientists to confidently utilize this key building block in their research endeavors.
References
- Dumas, J. et al. (2000). 1-Phenyl-5-pyrazolyl-benzamides: a new class of p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(18), 2047-2050.
- Lowinger, T. B. et al. (2002). Design and discovery of a novel, potent, and selective class of pyrazolyl-urea-based p38 MAP kinase inhibitors. Journal of Medicinal Chemistry, 45(9), 1731-1746.
- Regan, J. et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008.
- Wan, P. T. et al. (2004).
- Wilhelm, S. M. et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Smith, M. B. (2010). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Hartwig, J. F. (2010).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Johnstone, R. A. W., & Wilby, A. H. (1985). Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds. Chemical Reviews, 85(2), 129-170.
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
- Thomas, S. P. et al. (2016). Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst. Journal of the American Chemical Society, 138(6), 1838-1841.
-
New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. (2013). Molecules, 18(9), 11294-11314. [Link]
-
Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Advances, 8(70), 40089-40101. [Link]
-
Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. (2022). Journal of Applied Pharmaceutical Science, 12(10), 075-083. [Link]
-
Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. (2021). Bioorganic Chemistry, 112, 104831. [Link]
Sources
- 1. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Methyl 2-chloro-5-nitronicotinate in Medicinal Chemistry
Prepared by: Senior Application Scientist, Gemini Division
Abstract
Methyl 2-chloro-5-nitronicotinate (CAS No. 190271-88-6) is a highly functionalized pyridine derivative that serves as a versatile and powerful intermediate in modern medicinal chemistry. Its strategic arrangement of reactive sites—an electrophilic C2 position activated for nucleophilic aromatic substitution (SNAr), a reducible nitro group at C5, and a methyl ester at C3—offers a triad of chemical handles for molecular elaboration. This guide provides an in-depth analysis of the compound's properties, core reactivity, detailed experimental protocols for its key transformations, and its application in the synthesis of advanced pharmaceutical scaffolds, including those relevant to the development of PARP inhibitors and other targeted therapies.
Introduction: A Strategic Building Block
In the landscape of drug discovery, privileged scaffolds are molecular frameworks that can bind to multiple biological targets. The pyridine ring is one such scaffold. Methyl 2-chloro-5-nitronicotinate is not merely a simple pyridine; it is an "activated" heterocycle, engineered with functional groups that facilitate controlled, sequential, and diverse chemical modifications.
The true value of this intermediate lies in the orthogonal reactivity of its functional groups. The 2-chloro substituent is exceptionally labile to displacement by nucleophiles, a reaction driven by the powerful electron-withdrawing effects of both the ring nitrogen and the 5-nitro group. This allows for the straightforward introduction of amine, alcohol, or thiol-containing fragments. Subsequently, the 5-nitro group can be selectively reduced to an amine, unveiling a new nucleophilic site for further derivatization, such as amide bond formation. This built-in reactivity makes it an ideal starting point for generating libraries of complex molecules for structure-activity relationship (SAR) studies.
Physicochemical Properties & Safe Handling
Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher.
| Property | Value | Reference |
| CAS Number | 190271-88-6 | [] |
| IUPAC Name | methyl 2-chloro-5-nitropyridine-3-carboxylate | [] |
| Molecular Formula | C₇H₅ClN₂O₄ | [] |
| Molecular Weight | 216.58 g/mol | [] |
| Appearance | Solid | N/A |
| Purity | ≥95% | [] |
| Storage | Inert atmosphere, 2-8°C | N/A |
| Safety | GHS07 (Warning), H302 (Harmful if swallowed) | N/A |
Handling Advisory:
-
Hygroscopicity: While not overtly hygroscopic, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow hydrolysis of the ester and maintain reagent integrity.
-
Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
Synthesis and Mechanistic Insight
The synthesis of Methyl 2-chloro-5-nitronicotinate typically involves a multi-step process starting from simpler nicotinic acid derivatives. A common route involves the nitration of 2-hydroxynicotinic acid, followed by chlorination and finally esterification. The reactivity of the final product is governed by the electronic properties of the substituted pyridine ring.
Caption: Mechanism of SNAr at the C2 position, proceeding via a stabilized Meisenheimer intermediate.
Core Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a foundation for further synthetic exploration.
Protocol 4.1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the displacement of the 2-chloro group with a primary or secondary amine, a cornerstone reaction in building compound libraries.
-
Objective: To synthesize Methyl 2-(alkylamino)-5-nitronicotinate derivatives.
-
Rationale: The reaction is typically base-mediated to neutralize the HCl generated, driving the reaction to completion. A polar aprotic solvent like DMF or DMSO is used to solubilize the reactants and facilitate the formation of the charged intermediate.
-
Materials:
-
Methyl 2-chloro-5-nitronicotinate (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Saturated aq. NaCl (brine), Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add Methyl 2-chloro-5-nitronicotinate (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Add the desired amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-16 hours).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-amino-5-nitronicotinate product.
-
Protocol 4.2: Reduction of the Nitro Group
This protocol details the conversion of the 5-nitro group to a 5-amino group, unmasking a key functional handle for subsequent diversification.
-
Objective: To synthesize Methyl 5-amino-2-(substituted)-nicotinate derivatives.
-
Rationale: Tin(II) chloride is a classic and effective reagent for the reduction of aryl nitro groups in the presence of other reducible functionalities like esters. The acidic conditions are crucial for the reaction mechanism. Catalytic hydrogenation with Pd/C is an alternative, cleaner method if the substrate is compatible.
-
Materials:
-
Substituted Methyl 5-nitronicotinate (from Protocol 4.1) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Ethanol or Ethyl Acetate
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Diatomaceous earth (Celite®)
-
-
Procedure:
-
Dissolve the 5-nitro starting material (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add SnCl₂·2H₂O (4.0 eq) in one portion.
-
Heat the mixture to reflux (typically 60-80°C) and stir vigorously. Monitor reaction progress by TLC or LC-MS (usually 1-4 hours).
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a stirred, saturated aqueous solution of NaHCO₃ until the pH is ~8. Caution: Gas evolution.
-
The resulting tin salts will precipitate. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 5-aminonicotinate product, which is often pure enough for the next step or can be purified by chromatography.
-
Caption: Key synthetic transformations starting from Methyl 2-chloro-5-nitronicotinate.
Applications in Drug Scaffolds: The Path to PARP Inhibitors
The nicotinamide core is a critical pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme family crucial for DNA repair. [2][3]PARP inhibitors have emerged as a breakthrough class of targeted therapies for cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. [3] The 2-substituted-5-aminonicotinate scaffold, readily accessible from Methyl 2-chloro-5-nitronicotinate via the protocols described above, is an excellent precursor for constructing molecules that mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP. [2]The 5-amino group can be acylated to install various recognition elements, while the substituent introduced at the 2-position can be used to tune physicochemical properties and explore additional binding interactions within the enzyme's active site. While direct patent examples citing this specific ester are sparse, the utility of the core scaffold is widely demonstrated in the synthesis of PARP inhibitors and other kinase inhibitors. [4][5][6]
Analytical Characterization
Authenticating the structure and purity of the intermediate is crucial. Below are the expected analytical signatures.
| Analysis | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.9-9.1 (d, 1H, Ar-H), ~8.3-8.5 (d, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~164 (C=O), ~150-155 (Ar-C), ~140-145 (Ar-C), ~130-135 (Ar-C), ~53 (-OCH₃). |
| Mass Spec (ESI+) | m/z: 217.0 [M+H]⁺, 239.0 [M+Na]⁺. |
Conclusion
Methyl 2-chloro-5-nitronicotinate is more than a simple chemical; it is a strategic tool for medicinal chemists. Its predictable reactivity, coupled with the ability to perform sequential and orthogonal transformations, allows for the rapid and efficient construction of complex molecular architectures. The protocols and insights provided herein serve as a comprehensive guide for researchers to unlock the full potential of this versatile intermediate in the pursuit of novel therapeutics.
References
Sources
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: A Modular Approach to the Synthesis of Substituted Aminopyridines from Methyl 2-chloro-5-nitronicotinate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document provides a comprehensive guide for the synthesis of a diverse library of substituted 5-aminopyridines, starting from the commercially available building block, Methyl 2-chloro-5-nitronicotinate. The described two-step synthetic sequence involves a robust nucleophilic aromatic substitution (SNAr) followed by a chemoselective nitro group reduction. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-tested protocols, and offer insights into experimental design, optimization, and troubleshooting. This guide is intended to empower researchers to efficiently generate novel aminopyridine derivatives for applications in drug discovery and materials science.
Introduction: The Significance of the Aminopyridine Core
Substituted aminopyridines are a cornerstone of modern pharmaceutical research.[3] Their unique structural and electronic properties allow them to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] From kinase inhibitors in oncology to channel modulators in neuroscience, the aminopyridine motif is a testament to the power of heterocyclic chemistry in developing life-saving medicines.[2] The challenge, however, lies in the efficient and regioselective synthesis of these compounds, particularly those with multiple points of functionalization.[4][5] The methodology presented herein offers a reliable and modular route to access di-substituted aminopyridines, providing a crucial tool for generating compound libraries for high-throughput screening and lead optimization.
Overall Synthetic Strategy
The conversion of Methyl 2-chloro-5-nitronicotinate to the target Methyl 5-amino-2-(substituted amino)nicotinates is achieved via a two-step process. This strategy leverages the inherent reactivity of the starting material, where the electron-withdrawing nitro and methyl ester groups activate the C2 position for nucleophilic attack, and the subsequent reduction of the nitro group unveils a key amino functionality for further derivatization or biological interaction.
Figure 1: High-level overview of the two-step synthesis of substituted aminopyridines.
Part I: Synthesis of Methyl 2-(substituted amino)-5-nitronicotinates via Nucleophilic Aromatic Substitution (SNAr)
A. Principle and Mechanism
The first step is a nucleophilic aromatic substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic carbons (SN1/SN2), the SNAr mechanism on an aryl halide proceeds via an addition-elimination pathway.[6][7] The reaction is highly favored in this system due to the presence of strong electron-withdrawing groups (EWG), specifically the nitro group at the para-position and the ester group at the ortho-position relative to the chlorine leaving group.
These EWGs serve two critical functions:
-
Activation: They decrease the electron density of the pyridine ring, making the chlorine-bearing carbon (C2) highly electrophilic and susceptible to attack by a nucleophile (the incoming amine).
-
Stabilization: They stabilize the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through resonance.[7][8] The negative charge can be delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the reaction.[6]
Figure 2: Conceptual flow of the addition-elimination SNAr mechanism.
B. Detailed Experimental Protocol
Materials:
-
Methyl 2-chloro-5-nitronicotinate (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-chloro-5-nitronicotinate (1.0 eq).
-
Dissolve the starting material in a minimal amount of anhydrous DMF (approx. 0.1-0.2 M concentration).
-
Add the desired amine (1.1 eq) to the solution, followed by the base (DIPEA, 1.5 eq).
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with Ethyl Acetate (3x).
-
Combine the organic layers and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure Methyl 2-(substituted amino)-5-nitronicotinate.
C. Causality and Experimental Choices
-
Choice of Amine: Both primary and secondary aliphatic amines are excellent nucleophiles for this reaction. Aromatic amines are less nucleophilic and may require higher temperatures or longer reaction times. A slight excess (1.1-1.5 eq) is used to drive the reaction to completion.
-
Role of the Base: The reaction generates one equivalent of HCl. A non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ is crucial to neutralize this acid, preventing the protonation and deactivation of the nucleophilic amine.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or MeCN are ideal as they effectively solvate the ionic intermediate (Meisenheimer complex) without interfering with the nucleophile.
-
Temperature Control: While heating accelerates the reaction, excessive temperatures (>100 °C) can lead to side reactions, such as ester hydrolysis or decomposition. Monitoring by TLC is essential to determine the optimal reaction time and temperature.
Part II: Synthesis of Methyl 5-amino-2-(substituted amino)nicotinates via Nitro Group Reduction
A. Principle and Reagent Selection
The second step involves the reduction of the aromatic nitro group to a primary amine. This transformation is fundamental in organic synthesis.[9] The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. The goal is chemoselectivity—reducing the nitro group without affecting the ester or other sensitive moieties.
B. Comparative Analysis of Common Reduction Methods
The selection of a reduction protocol is a balance between reactivity, selectivity, cost, and ease of work-up. Below is a comparison of common methods suitable for this transformation.
| Method | Reagents | Pros | Cons | Citation |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or Raney Ni | High yield, clean byproducts (H₂O), scalable. | Requires specialized high-pressure equipment; Pd/C can sometimes reduce other functional groups. | [10] |
| Metal in Acid | SnCl₂·2H₂O in EtOH or Fe in AcOH/HCl | Inexpensive, reliable, strong reducing power. | Stoichiometric metal waste, often requires harsh acidic conditions, tedious work-up to remove metal salts. | [10] |
| Transfer Hydrogenation | Ammonium formate, Pd/C or Hydrazine, Raney Ni | Avoids use of H₂ gas, generally mild conditions. | Hydrazine is highly toxic. | [11] |
| Dissolving Metal | Zn dust in NH₄Cl (aq) | Mild conditions, good for sensitive substrates. | Can be slow, work-up can be cumbersome. | [9] |
| Sulfide Reduction | Na₂S or Na₂S₂O₄ | Mild, can be selective for one nitro group in the presence of others. | Can introduce sulfur impurities, sometimes lower yields. | [10] |
For its reliability, mild conditions, and excellent functional group tolerance (it will not reduce the ester), reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O) is a highly recommended method for this synthesis.
C. Detailed Protocol (Reduction with SnCl₂·2H₂O)
Materials:
-
Methyl 2-(substituted amino)-5-nitronicotinate (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Celite™
Procedure:
-
In a round-bottom flask, dissolve the nitro-substituted pyridine intermediate (1.0 eq) in ethanol (approx. 0.1 M concentration).
-
Add SnCl₂·2H₂O (4.0 eq) to the solution in one portion. The reaction is often exothermic.
-
Heat the mixture to reflux (approx. 78 °C for EtOH) and stir vigorously. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Slowly add saturated NaHCO₃ solution to neutralize the mixture until the pH is ~8. Vigorous gas evolution (CO₂) will occur. A thick white precipitate of tin salts will form.
-
Filter the entire slurry through a pad of Celite™ to remove the tin salts, washing the filter cake thoroughly with EtOAc or DCM.
-
Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Extract the aqueous layer one more time with fresh organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, Methyl 5-amino-2-(substituted amino)nicotinate, can be purified by flash column chromatography if necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Step 1: SNAr is slow or incomplete | 1. Insufficiently reactive amine. 2. Base was not added or is inactive. 3. Insufficient temperature. | 1. Increase reaction temperature; consider using a more nucleophilic amine if possible. 2. Ensure fresh, active base is used in sufficient quantity (1.5-2.0 eq). 3. Increase temperature in 10 °C increments, monitoring for decomposition. |
| Step 1: Multiple products observed | 1. Reaction with solvent (e.g., hydrolysis). 2. Di-substitution if a diamine is used. | 1. Use anhydrous solvents. 2. Use a protecting group on one of the amine functionalities. |
| Step 2: Reduction is incomplete | 1. Insufficient reducing agent. 2. Inactive reducing agent. | 1. Add another 1-2 equivalents of SnCl₂·2H₂O and continue heating. 2. Use a fresh bottle of the reducing agent. |
| Step 2: Difficult work-up (emulsions) | Formation of stable emulsions with tin salts during neutralization. | Add more brine to the separatory funnel to break the emulsion. A slow, careful filtration through Celite is key to removing the bulk of the salts beforehand. |
Conclusion
The synthetic route detailed in this application note provides a versatile and robust platform for the preparation of highly valuable substituted aminopyridines from Methyl 2-chloro-5-nitronicotinate. By understanding the underlying mechanisms of the SNAr and nitro reduction steps, researchers can rationally select conditions to optimize yields and purity. This modular approach allows for the introduction of diverse chemical functionalities at the C2 position, facilitating the rapid generation of compound libraries essential for modern drug discovery programs.
References
- Benchchem. (n.d.). Application Notes and Protocols: Multi-Component Reactions for the Synthesis of 2-Aminopyridine Derivatives.
- Morressier. (2018, March 22). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts.
- Pal, M., et al. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. SciELO.
- ResearchGate. (n.d.). Four-component synthesis of 2-aminopyridines.
- ResearchGate. (n.d.). Challenges in the functionalization of pyridines.
- PMC - PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- Wikipedia. (n.d.). Pyridine.
- ResearchGate. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- PubMed. (n.d.). Synthesis of aminopyridines and aminopyridones by cobalt-catalyzed [2+2+2] cycloadditions involving yne-ynamides: scope, limitations, and mechanistic insights.
- (n.d.). Nitro Reduction - Common Conditions.
- ResearchGate. (2025, August 12). Exploring the Synthetic Challenges of Functionalized 2-iminopyrans | Request PDF.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- PMC - NIH. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
- MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution.
- YouTube. (2025, May 5). Organic Chemistry - Nucleophilic Aromatic Substitution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloropyridines
Introduction: The Challenge and Opportunity of 2-Chloropyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the various precursors for pyridine functionalization, 2-chloropyridines are particularly attractive due to their commercial availability and cost-effectiveness.[2] However, they present a distinct set of challenges in palladium-catalyzed cross-coupling reactions.
Compared to their bromo- and iodo- counterparts, the C-Cl bond in 2-chloropyridines is significantly less reactive, making the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—energetically demanding.[3] Furthermore, the pyridine nitrogen's lone pair of electrons can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4][5] Overcoming these hurdles is paramount for the efficient synthesis of functionalized pyridines.
This guide provides a detailed exploration of the critical parameters, catalyst systems, and step-by-step protocols necessary for the successful cross-coupling of 2-chloropyridines, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Mechanistic Fundamentals: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for rational troubleshooting and optimization. The process is a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6][7]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloropyridine, forming a square-planar Pd(II) complex. This is typically the most challenging step for chloropyridines.[3][7]
-
Transmetalation: The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. This step is often facilitated by a base.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from Nitropyridine Precursors
Introduction: The Strategic Role of Nitropyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug design, with approximately 14% of FDA-approved N-heterocyclic drugs featuring this privileged motif.[1] Nitropyridines, in particular, have emerged as exceptionally versatile and readily available precursors for the synthesis of a diverse array of mono- and polynuclear heterocyclic systems.[1][2][3][4][5] Their utility stems from the unique electronic properties conferred by the nitro group, a powerful electron-withdrawing moiety. This group significantly influences the reactivity of the pyridine core, rendering it susceptible to a range of chemical transformations that are fundamental to the construction of complex, bioactive molecules with applications as antitumor, antiviral, and anti-neurodegenerative agents.[1][2][3]
This technical guide provides an in-depth exploration of key synthetic strategies that leverage nitropyridine precursors for the construction of medicinally relevant heterocycles. We will delve into the mechanistic underpinnings of these transformations, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for their execution.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic potential of nitropyridines is primarily harnessed through three major reaction classes: Nucleophilic Aromatic Substitution (SNAr), reduction of the nitro group followed by cyclization, and metal-catalyzed cross-coupling reactions. The choice of strategy is dictated by the desired heterocyclic core and the substitution pattern of the starting nitropyridine.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalized Pyridines
The electron-deficient nature of the nitropyridine ring, especially at positions ortho and para to the nitro group, makes it highly susceptible to nucleophilic attack.[6][7][8] This reactivity is the basis of the SNAr mechanism, a powerful tool for introducing a wide range of functionalities.
Causality of Reactivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7] A nucleophile attacks the electron-poor carbon atom bearing a suitable leaving group (typically a halide), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The presence of the ortho or para nitro group is crucial as it delocalizes the negative charge of this intermediate, thereby lowering the activation energy of the reaction.[7][8][9] The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product. Pyridines are particularly reactive in SNAr reactions due to the ability of the ring nitrogen to further stabilize the negative charge in the intermediate.[6]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules [ouci.dntb.gov.ua]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Scale-Up Synthesis of Functionalized Nicotinic Acids: From Bench to Production
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Nicotinic Acid Scaffold
Functionalized nicotinic acids (vitamin B3 derivatives) are not merely nutritional supplements; they are privileged heterocyclic scaffolds that form the core of numerous active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials.[1][2] Their utility stems from the unique electronic properties of the pyridine ring and the versatile reactivity of the carboxylic acid group and other substituents.[1] In the pharmaceutical industry, these motifs are found in drugs for treating conditions ranging from dermatological disorders to cardiovascular diseases.[2][3]
However, transitioning a promising laboratory-scale synthesis of a novel nicotinic acid derivative to a robust, safe, and economically viable industrial process is a significant challenge. Issues of heat transfer, mass transport, reagent stoichiometry, byproduct accumulation, and purification that are manageable at the gram-scale can become formidable obstacles at the kilogram or ton scale.[4][5]
This application note provides a comprehensive guide for researchers and process chemists on the principles, strategies, and practical protocols for the successful scale-up of functionalized nicotinic acid synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, comparing traditional batch processing with modern, enabling technologies like continuous flow chemistry and enzymatic synthesis.
Part 1: Strategic Approaches to Scalable Synthesis
The choice of a synthetic route for scale-up is governed by factors beyond mere chemical yield. Safety, cost of goods, environmental impact, and process robustness are paramount. Historically, the industrial production of nicotinic acid itself has relied on high-temperature oxidation of pyridine derivatives, often with harsh reagents like nitric acid, which can generate significant waste and greenhouse gases.[6][7][8] Modern synthetic chemistry offers a more refined toolkit.
Advanced Batch Synthesis: Optimizing the Workhorse
Traditional batch reactors remain the workhorse of chemical production. Successful scale-up in this modality hinges on a deep understanding of the reaction's physical and chemical characteristics.
-
Causality of Choice: Batch processing is well-suited for long, multi-hour reactions and for multi-product plants where equipment flexibility is key. The primary challenge is maintaining control. As reactor volume increases, the surface-area-to-volume ratio decreases, making heat management for exothermic or endothermic reactions difficult.
A prime example is the synthesis of 2-aminonicotinic acid, an important intermediate.[9] A reported four-step synthesis starting from quinoline highlights key scale-up considerations. The oxidation of quinoline to 2,3-pyridinedicarboxylic acid was improved by using a NaClO₃-H₂SO₄-CuSO₄ system over KMnO₄, boosting the yield to 65.2%.[9] This choice is driven by better reaction control and likely a more favorable cost and waste profile at scale. Subsequent steps involving ammonolysis and Hofmann degradation must be carefully optimized for temperature and reagent addition to ensure safety and prevent byproduct formation.[9]
Continuous Flow Chemistry: A Paradigm Shift in Safety and Efficiency
Flow chemistry, where reagents are pumped through a reactor, offers a transformative solution to many scale-up challenges.[10]
-
Causality of Choice: The extremely high surface-area-to-volume ratio in microreactors or packed-bed reactors provides superior heat and mass transfer.[10][11] This allows for the safe use of highly reactive intermediates and exothermic reactions at temperatures and pressures not feasible in large batch reactors.[10] It also enables rapid reaction optimization and seamless scaling by "numbering up" (running multiple reactors in parallel) or by extending the operational time.
A green, lipase-catalyzed synthesis of nicotinamide derivatives in a continuous-flow microreactor demonstrates these advantages.[12] Using Novozym® 435, the reaction of methyl nicotinate and amines was completed in 35 minutes at 50°C, achieving high yields (81.6–88.5%)—a significant improvement over the 24-hour batch process.[12] This approach not only accelerates the process but also simplifies product purification and leverages a reusable, environmentally friendly catalyst.[12]
Enzymatic Synthesis: The Green Chemistry Frontier
Biocatalysis offers unparalleled selectivity and operates under mild, aqueous conditions, aligning perfectly with green chemistry principles.[5][13]
-
Causality of Choice: Enzymes can eliminate the need for protecting groups and reduce the formation of byproducts, drastically simplifying downstream processing. The industrial production of nicotinic acid is increasingly shifting towards biocatalytic processes to avoid the harsh conditions and waste associated with traditional chemical methods.[4][5] Nitrilase enzymes, for example, can hydrolyze 3-cyanopyridine directly to nicotinic acid with 100% conversion and high purity (>99.9%) in a single step under ambient conditions.[5] Scaling this process can be achieved using immobilized enzymes in packed-bed bioreactors, allowing for continuous production and easy separation of the catalyst from the product stream.[4]
Part 2: Process Development and Scale-Up Workflow
A logical workflow is critical for de-risking the scale-up process. The following diagram illustrates the key decision points and stages involved in transitioning from a laboratory discovery to a robust manufacturing process.
Caption: Key stages in the scale-up of a synthetic process.
Part 3: Comparative Analysis of Scale-Up Methodologies
The choice between batch and continuous manufacturing is a critical decision point. The following table summarizes the key operational parameters and considerations.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Enzymatic Synthesis (Batch or Flow) |
| Typical Scale | Grams to multi-ton | Grams to multi-ton (via numbering-up) | Grams to multi-ton |
| Heat Transfer | Poor (decreases with scale) | Excellent (constant with scale) | Excellent (mild conditions) |
| Safety Profile | Moderate to high risk with exotherms | High (small reactor volume) | High (aqueous, mild conditions) |
| Reaction Time | Hours to days | Seconds to minutes | Minutes to hours |
| Process Control | Challenging (hot spots, poor mixing) | Precise control of T, P, time | Precise control of pH, T |
| Capital Cost | High for large, specialized reactors | Lower initial cost, modular | Moderate (bioreactor, enzyme cost) |
| Ideal For | Long, established processes | Highly exothermic/fast reactions | Chiral synthesis, green processes |
| Key Challenge | Maintaining consistency and safety | Potential for clogging, requires pumps | Enzyme stability and cost |
Part 4: Detailed Scale-Up Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key functionalized nicotinic acid intermediates, explaining the rationale behind each critical step.
Protocol 1: Scale-Up Synthesis of 6-Chloronicotinic Acid via Oxidation (Batch Process)
6-Chloronicotinic acid is a vital building block for pharmaceuticals, including the retinoid Tazarotene.[3] This protocol is based on an industrial method involving the direct oxidation of 2-chloro-5-methylpyridine.[14]
Rationale: This route is chosen for its directness and use of readily available starting materials. The use of a cobalt catalyst and oxygen from air is more economical and environmentally benign than stoichiometric oxidants like potassium permanganate.[14] Chlorobenzene is selected as a high-boiling solvent to achieve the necessary reaction temperature.
Materials and Equipment:
-
Jacketed glass reactor (e.g., 20 L) with overhead stirring, reflux condenser, thermocouple, and gas inlet tube.
-
2-Chloro-5-methylpyridine (CMP)
-
Cobalt (II) acetate tetrahydrate
-
Chlorobenzene
-
Oxygen (or compressed air)
-
Methanol (for recrystallization)
-
Activated Carbon
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: To the reactor, charge chlorobenzene (10 L). Begin stirring. Add 2-chloro-5-methylpyridine (1.0 kg, ~7.84 mol) and cobalt (II) acetate (50 g, ~0.20 mol). The weight ratio of CMP to catalyst is 100:5.[14]
-
Reaction: Heat the reactor contents to 90°C using the jacket. Once at temperature, begin bubbling oxygen through the gas inlet tube at a controlled rate (e.g., 0.5-0.8 L/min).[14]
-
Causality: The temperature is critical for reaction kinetics, while controlled oxygen flow is essential for both reaction rate and safety, preventing the formation of an explosive atmosphere.
-
-
Monitoring: The reaction is exothermic. Use the reactor jacket (with cooling fluid) to maintain the temperature between 90-100°C. Monitor the reaction progress by taking aliquots and analyzing for the disappearance of CMP via HPLC or GC. The reaction is typically complete in 5-7 hours.[14]
-
Work-up and Isolation: Once the reaction is complete, stop the oxygen flow and cool the mixture to 20-25°C. The crude product and catalyst will precipitate.
-
Filtration: Filter the solid mixture and wash the filter cake with a small amount of cold chlorobenzene (2 x 250 mL) to remove soluble impurities.
-
Purification: Transfer the crude solid to a separate vessel. Add methanol (e.g., 5 L) and heat to reflux to dissolve the product. Add activated carbon (20 g) and reflux for 30 minutes to decolorize.[15]
-
Causality: Methanol is an effective solvent for recrystallization, providing good solubility at high temperature and low solubility at low temperature, ensuring high recovery. Activated carbon adsorbs colored impurities.
-
-
Crystallization and Drying: Hot-filter the solution to remove the activated carbon. Allow the filtrate to cool slowly to 0-5°C to crystallize the pure 6-chloronicotinic acid. Filter the purified product, wash with cold methanol (2 x 200 mL), and dry under vacuum at 50°C to a constant weight. Expected yield: ~85-92%. Purity: >99.5%.[15]
Protocol 2: Synthesis of N-Isobutylnicotinamide (Continuous Flow Process)
This protocol is adapted from a green synthesis of nicotinamide derivatives and illustrates the principles of continuous flow manufacturing.[12]
Rationale: This method is chosen to highlight the speed, efficiency, and enhanced safety of flow chemistry. The use of an immobilized enzyme (Novozym® 435) allows for a clean conversion with minimal waste and easy catalyst reuse. Tert-amyl alcohol is a more environmentally friendly solvent than many traditional alternatives.[12]
Equipment:
-
Two high-precision syringe pumps
-
T-mixer
-
Packed-bed reactor column (e.g., Omnifit column)
-
Immobilized Lipase: Novozym® 435 from Candida antarctica
-
Back-pressure regulator
-
Temperature-controlled heating unit (for the column)
-
Automated collection system
Procedure:
-
System Setup and Reagent Preparation:
-
Priming the System: Prime both pumps and lines with tert-amyl alcohol to remove air.
-
Reaction Execution:
-
Heat the packed-bed reactor to 50°C.[12]
-
Set the flow rates of the two pumps to achieve the desired residence time. For example, to achieve a 35-minute residence time in a given reactor volume, calculate the required total flow rate (Flow Rate = Reactor Volume / Residence Time).[12] The molar ratio should be maintained at 1:2 (methyl nicotinate:isobutylamine).
-
Pump the two reagent streams into the T-mixer, where they combine before entering the heated packed-bed reactor.
-
-
Steady State and Collection: Allow the system to reach a steady state (typically 2-3 residence times). The product stream exiting the reactor is collected.
-
Work-up and Purification: The solvent can be removed under reduced pressure. The crude product is often of high purity. If needed, further purification can be achieved by a simple crystallization or silica gel plug to remove any unreacted starting material.
-
Causality: The high efficiency of the enzymatic conversion in the flow reactor minimizes byproduct formation, leading to a much simpler purification process compared to many batch syntheses.
-
Part 5: Navigating Scale-Up Challenges
Scaling a chemical synthesis is rarely a linear process. The following diagram outlines a decision-making framework for selecting an appropriate scale-up technology based on key reaction characteristics.
Caption: Decision matrix for selecting a scale-up synthesis strategy.
Conclusion
The successful scale-up of functionalized nicotinic acid synthesis requires a holistic approach that integrates synthetic chemistry, reaction engineering, and process safety. While optimized batch processing remains a viable and important strategy, modern technologies like continuous flow and enzymatic synthesis offer powerful solutions to long-standing scale-up challenges. By understanding the underlying principles and causality of each methodology, researchers can de-risk the transition from the laboratory bench to industrial production, accelerating the development of next-generation pharmaceuticals and advanced materials built upon the versatile nicotinic acid scaffold.
References
-
Synthesis of 2-aminonicotinic acid - ResearchGate. Available at: [Link]
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 735. Available at: [Link]
-
Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2024). RSC Advances. Available at: [Link]
- Purification of nicotinamide - US2496114A. Google Patents.
-
Singh, R. V., Kalia, V. C., Sambyal, K., Singh, B., Kumar, A., & Lee, J. K. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: [Link]
- Preparation method of 6-chloronicotinic acid - CN103570612A. Google Patents.
-
Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Available at: [Link]
-
Synthesis of 6-chloronicotinic acid. PrepChem.com. Available at: [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Read by QxMD. Available at: [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available at: [Link]
- Preparation method of nicotinic acid - CN102249994B. Google Patents.
- 2-aminonicotinic acid synthetic method - CN104513197A. Google Patents.
-
Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure. Available at: [Link]
- Purification of nicotinic acid - US3037987A. Google Patents.
-
How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate. Available at: [Link]
- Preparation method and separation and purification method for 6-chloronicotinic acid - CN104387317B. Google Patents.
-
Lee, J., Yi, J., Park, S. et al. (2020). Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines. Nature Communications, 11, 6268. Available at: [Link]
-
Technology Development in Nicotinate Production. ResearchGate. Available at: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. OUCI. Available at: [Link]
-
El-Sayed, N., Al-Blewi, F., Al-Warhi, T. et al. (2022). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Journal of the Iranian Chemical Society, 19, 4443–4460. Available at: [Link]
-
Flow chemistry reactions performed by Syrris Asia System. Available at: [Link]
-
Advanced Organic Chemistry: Flow Chemistry. YouTube. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 5. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods to Produce Nicotinic Acid with Potential Industrial Applications [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. login.medscape.com [login.medscape.com]
- 14. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 15. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: The Ubiquity and Complexity of Substituted Pyridines
Substituted pyridines are a cornerstone of modern chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their prevalence stems from the unique electronic properties of the pyridine ring and the diverse functionalities that can be introduced through substitution. However, this structural diversity also presents significant analytical challenges. The precise determination of substitution patterns, isomeric purity, and quantification in complex matrices is critical for drug development, quality control, and mechanistic studies.
This comprehensive guide provides a detailed overview of the key analytical techniques for the characterization of substituted pyridines. It is designed to be a practical resource for researchers and scientists, offering not just protocols, but also the scientific rationale behind the methodological choices. The emphasis is on building a robust, self-validating analytical workflow to ensure data integrity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural characterization of substituted pyridines in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: A First Look at the Substitution Pattern
Proton NMR (¹H NMR) is the initial and most informative experiment for determining the substitution pattern on the pyridine ring. The electron-withdrawing nature of the nitrogen atom deshields the ring protons, causing them to resonate at characteristic downfield chemical shifts.[2]
-
α-protons (at C2 and C6): Most deshielded, typically appearing in the δ 8.5-8.8 ppm range.[2]
-
γ-proton (at C4): Intermediate chemical shift, usually found between δ 7.5-7.8 ppm.[2]
-
β-protons (at C3 and C5): Most shielded of the ring protons, resonating around δ 7.1-7.5 ppm.[2]
The presence and nature of substituents dramatically influence these chemical shifts. Electron-donating groups will cause an upfield shift, while electron-withdrawing groups result in a downfield shift. Furthermore, spin-spin coupling (J-coupling) between adjacent protons provides crucial connectivity information.[2]
| Coupling Type | Typical J-coupling Constant (Hz) |
| ³J (ortho) | 4-6 |
| ⁴J (meta) | 1-3 |
| ⁵J (para) | 0-1 |
Protocol 1: Standard ¹H NMR Analysis of a Substituted Pyridine
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted pyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts.[2]
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds for routine qualitative analysis.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and coupling constants to assign the proton signals and deduce the substitution pattern.
-
¹³C NMR and 2D NMR Techniques: Unambiguous Assignments
Carbon NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton.[2] For complex or highly substituted pyridines where ¹H NMR alone is insufficient for complete assignment, two-dimensional (2D) NMR experiments are indispensable. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal proton-proton, proton-carbon (one-bond), and proton-carbon (multiple-bond) correlations, respectively, allowing for the definitive assignment of all signals.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a substituted pyridine and gaining structural insights through the analysis of its fragmentation patterns.[3] The choice of ionization technique is crucial and depends on the volatility and thermal stability of the analyte.
Ionization Techniques and Fragmentation
-
Electron Ionization (EI): A hard ionization technique that is well-suited for volatile and thermally stable pyridines. EI typically induces extensive fragmentation, providing a detailed "fingerprint" mass spectrum that is valuable for structural elucidation.[3]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for less volatile or thermally labile pyridines, particularly those with polar functional groups. ESI often produces a prominent protonated molecule [M+H]⁺, which is useful for confirming the molecular weight.[4]
The fragmentation of substituted pyridines is highly dependent on the nature and position of the substituents. Common fragmentation pathways include the loss of substituents and cleavage of the pyridine ring.[5] Differentiating between isomers can be challenging as they have the same molecular weight, but careful analysis of the relative abundances of fragment ions or the use of tandem mass spectrometry (MS/MS) can often distinguish them.[5]
Protocol 2: GC-MS Analysis of a Volatile Substituted Pyridine
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the substituted pyridine in a volatile organic solvent such as methanol or dichloromethane.[6]
-
GC-MS System:
-
Gas Chromatograph (GC):
-
Column: Use a capillary column appropriate for the polarity of the analyte (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless injector at a temperature of 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation.
-
-
Mass Spectrometer (MS):
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the molecular ion peak (if present) to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce structural features. Compare the obtained spectrum with library spectra for known compounds.
-
Chromatographic Methods: The Key to Separation and Quantification
Chromatography is essential for separating substituted pyridines from complex mixtures, including isomeric impurities, and for their accurate quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility, thermal stability, and polarity of the analytes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of substituted pyridines, especially those that are non-volatile or thermally labile.[8] The separation of pyridine isomers, which often have very similar physicochemical properties, can be particularly challenging and requires careful method development.[9]
-
Reversed-Phase HPLC: The most common mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of basic pyridines can be controlled by adjusting the mobile phase pH.[8]
-
Mixed-Mode Chromatography: Utilizes stationary phases with both hydrophobic and ion-exchange characteristics, providing unique selectivity for the separation of polar and ionizable compounds like aminopyridine isomers.[10][11]
Protocol 3: Reversed-Phase HPLC for the Analysis of Substituted Pyridines
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL for stock solution, then dilute as needed). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact composition will need to be optimized for the specific analytes.[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature (e.g., 30 °C) using a column oven to ensure reproducible retention times.[9]
-
Detector: A UV detector set at a wavelength where the analyte has maximum absorbance (e.g., around 254 nm for the pyridine ring).[12]
-
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.[15]
-
Linearity: The direct proportionality of the detector response to the analyte concentration over a given range.[16]
-
Accuracy: The closeness of the measured value to the true value.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[15]
-
Gas Chromatography (GC)
GC is the method of choice for volatile and thermally stable substituted pyridines.[17] It offers high resolution and sensitivity, especially when coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[6]
Vibrational Spectroscopy (IR and Raman): Probing Functional Groups and Ring Vibrations
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.[18] They are particularly useful for identifying functional groups attached to the pyridine ring and for studying the characteristic ring vibrations.[19][20]
| Technique | Strengths for Pyridine Analysis |
| Infrared (IR) Spectroscopy | Sensitive to polar functional groups (e.g., C=O, N-H, O-H). Provides a characteristic fingerprint spectrum.[19] |
| Raman Spectroscopy | Complements IR spectroscopy. Particularly sensitive to non-polar bonds and symmetric vibrations of the aromatic ring.[18] |
UV-Vis Spectroscopy: A Tool for Quantification and Electronic Structure Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring exhibits characteristic absorption bands in the UV region, typically around 202 nm and 254 nm.[12] The position and intensity of these bands are influenced by the nature and position of substituents, making UV-Vis spectroscopy a useful tool for quantitative analysis and for studying the electronic effects of substituents.[21][22]
X-ray Crystallography: The Definitive Solid-State Structure
For crystalline substituted pyridines, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[23][24] This technique is invaluable for confirming stereochemistry, determining bond lengths and angles, and understanding intermolecular interactions.[25]
Visualizations and Workflows
General Analytical Workflow for Characterization
Caption: A typical workflow for the comprehensive characterization of substituted pyridines.
Decision Tree for Technique Selection
Caption: A decision tree to guide the selection of analytical techniques.
References
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem. (URL: )
-
Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. (URL: [Link])
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: [Link])
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL: [Link])
-
The Vibrational Spectra of Pyridine and Pyridine-d 5 * - AIP Publishing. (URL: [Link])
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. (URL: [Link])
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (URL: [Link])
- Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyridine Acetohydrazides - Benchchem. (URL: )
-
A new insight into the vibrational analysis of pyridine - PubMed. (URL: [Link])
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. (URL: [Link])
- A Comparative Guide to the X-ray Crystallography of Pyridin-4-ol
-
THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 - Canadian Science Publishing. (URL: [Link])
-
Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. (URL: [Link])
-
Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands - MDPI. (URL: [Link])
- Technical Support Center: Troubleshooting HPLC Separation of Pyridone Isomers - Benchchem. (URL: )
-
Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations - PubMed. (URL: [Link])
-
Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - NIH. (URL: [Link])
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (URL: [Link])
-
T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. (URL: [Link])
-
ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (URL: [Link])
-
1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate. (URL: [Link])
-
Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[2] - DOI. (URL: [Link])
-
Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. (URL: [Link])
-
Full article: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - Taylor & Francis Online. (URL: [Link])
-
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions - SIELC Technologies. (URL: [Link])
- Technical Support Center: Characterization of Substituted Pyridines - Benchchem. (URL: )
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (URL: [Link])
-
Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions | Request PDF - ResearchGate. (URL: [Link])
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC - PubMed Central. (URL: [Link])
-
Pyridine - Wikipedia. (URL: [Link])
-
(a) UV‐vis absorption spectral changes upon addition of pyridine to a... - ResearchGate. (URL: [Link])
-
The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
-
Pyridine: CAS # 110-86-1 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. (URL: [Link])
-
UV-Vis Spectrum of Pyridine - SIELC Technologies. (URL: [Link])
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
-
Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - RSC Publishing. (URL: [Link])
-
Pyridine Chemisorption analysis service for characterisation of acid sites - Stoli Chem. (URL: [Link])
-
A Review on Medicinally Important Heterocyclic Compounds. (URL: [Link])
-
A Short Review on Structures and Synthesis of some Heterocyclic Compounds - Asian Journal of Research in Chemistry. (URL: [Link])
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - NIH. (URL: [Link])
Sources
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. osha.gov [osha.gov]
- 7. hjjkyyj.com [hjjkyyj.com]
- 8. helixchrom.com [helixchrom.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 11. sielc.com [sielc.com]
- 12. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. A new insight into the vibrational analysis of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin [link.springer.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands | MDPI [mdpi.com]
- 25. researchgate.net [researchgate.net]
The Strategic Role of Methyl 2-chloro-5-nitronicotinate in Modern Agrochemical Synthesis: A Detailed Application Guide
Introduction: The Unseen Pillar of Crop Protection
In the intricate world of agrochemical research and development, the identification and utilization of versatile chemical intermediates are paramount to the creation of novel and effective crop protection agents. Methyl 2-chloro-5-nitronicotinate, a substituted pyridine derivative, has emerged as a cornerstone in the synthesis of a range of vital agrochemicals.[1] Its unique molecular architecture, featuring a reactive chlorine atom, a nitro group, and a methyl ester, provides a powerful scaffold for the construction of complex active ingredients. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the pivotal role of Methyl 2-chloro-5-nitronicotinate in the synthesis of key agrochemicals, with a particular focus on the neonicotinoid class of insecticides. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a forward-looking perspective on the expanding applications of this critical intermediate.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a starting material is the foundation of any successful synthetic campaign.
| Property | Value | Source |
| CAS Number | 190271-88-6 | [] |
| Molecular Formula | C₇H₅ClN₂O₄ | [] |
| Molecular Weight | 216.58 g/mol | [] |
| Appearance | Solid | |
| Purity | Typically >95% | [] |
| Storage | Inert atmosphere, 2-8°C |
Safety Information: Methyl 2-chloro-5-nitronicotinate is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).
Core Application: Synthesis of Neonicotinoid Insecticides
Methyl 2-chloro-5-nitronicotinate is a key precursor in the synthesis of the highly effective neonicotinoid class of insecticides. These compounds act on the central nervous system of insects, leading to paralysis and death. The primary synthetic utility of Methyl 2-chloro-5-nitronicotinate lies in its conversion to 2-chloro-5-chloromethylpyridine (CCMP), a crucial building block for blockbuster insecticides such as Imidacloprid.
The synthetic pathway from Methyl 2-chloro-5-nitronicotinate to CCMP involves a multi-step process that leverages the reactivity of its functional groups. The overall transformation requires the reduction of both the nitro group and the methyl ester to a hydroxymethyl group, followed by chlorination.
Caption: Synthetic pathway from Methyl 2-chloro-5-nitronicotinate to neonicotinoids.
Protocol 1: Chemoselective Reduction of the Nitro Group
The initial and critical step is the selective reduction of the nitro group to an amine without affecting the methyl ester or the chloro-substituent. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.
Objective: To synthesize Methyl 2-chloro-5-aminonicotinate.
Materials:
-
Methyl 2-chloro-5-nitronicotinate
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve Methyl 2-chloro-5-nitronicotinate (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-chloro-5-aminonicotinate, which can be used in the next step without further purification or purified by recrystallization.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[3] It offers excellent chemoselectivity, leaving the ester and chloro functionalities intact.
-
Solvent: Methanol is a good solvent for the starting material and the product, and it is compatible with the hydrogenation conditions.
-
Pressure and Temperature: The reaction is typically carried out at room temperature and moderate hydrogen pressure to ensure a controlled and safe reduction.
Protocol 2: Reduction of the Methyl Ester and Conversion to the Hydroxymethyl Group
Following the successful reduction of the nitro group, the next stage involves the reduction of the methyl ester to a primary alcohol. This is a crucial step in forming the hydroxymethylpyridine intermediate.
Objective: To synthesize 2-chloro-5-(hydroxymethyl)pyridine.
Materials:
-
Methyl 2-chloro-5-aminonicotinate
-
Sodium borohydride (NaBH₄)
-
Aluminum chloride (AlCl₃) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure (Method A: NaBH₄/AlCl₃):
-
To a stirred solution of Methyl 2-chloro-5-aminonicotinate (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add anhydrous aluminum chloride (1.0-1.5 eq) portion-wise at 0 °C.
-
After stirring for 15-20 minutes, add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water, followed by 1M HCl to dissolve the aluminum salts.
-
Make the aqueous layer basic (pH 8-9) with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-(hydroxymethyl)pyridine.
Procedure (Method B: LiAlH₄):
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of Methyl 2-chloro-5-aminonicotinate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature or gently reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-(hydroxymethyl)pyridine.
Causality of Experimental Choices:
-
Reducing Agents: Both NaBH₄/AlCl₃ and LiAlH₄ are powerful reducing agents capable of reducing esters to alcohols. The choice between them may depend on substrate compatibility and safety considerations, with LiAlH₄ being more reactive and requiring more stringent anhydrous conditions.
-
Solvent: Anhydrous THF is the solvent of choice for these reductions as it is inert to the reducing agents and effectively dissolves the reactants.
-
Workup: The quenching and workup procedures are critical for safely destroying the excess reducing agent and isolating the product.
Protocol 3: Chlorination of the Hydroxymethyl Group
The final step in the synthesis of CCMP is the chlorination of the hydroxymethyl group. This is typically achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Objective: To synthesize 2-chloro-5-(chloromethyl)pyridine (CCMP).
Materials:
-
2-chloro-5-(hydroxymethyl)pyridine
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous dichloromethane (DCM) or Chloroform
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 2-chloro-5-(hydroxymethyl)pyridine (1.0 eq) in anhydrous DCM in a flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add thionyl chloride (1.1-1.5 eq) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude CCMP.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.[4]
Causality of Experimental Choices:
-
Chlorinating Agent: Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl chlorides.[4] The reaction proceeds via a chlorosulfite intermediate, leading to the desired product with the evolution of sulfur dioxide and hydrogen chloride gas.
-
Solvent: Anhydrous DCM is an inert solvent that is suitable for this reaction.
-
Workup: The aqueous workup with sodium bicarbonate is necessary to neutralize the acidic byproducts and excess reagent.
Broader Applications in Agrochemical Synthesis
While the synthesis of neonicotinoids is a primary application, the chemical functionalities of Methyl 2-chloro-5-nitronicotinate and its derivatives lend themselves to the creation of other classes of agrochemicals.
Herbicides
Pyridine carboxylic acid derivatives are known to exhibit herbicidal activity.[1] The core structure of Methyl 2-chloro-5-nitronicotinate can be modified to produce novel herbicides. For instance, the nitro group can be reduced to an amine, which can then be further functionalized to create compounds with pre-emergent or post-emergent herbicidal properties.
Fungicides
The pyridine ring is a common scaffold in many commercial fungicides.[5][6][7] The reactive sites on Methyl 2-chloro-5-nitronicotinate allow for the introduction of various pharmacophores known to impart fungicidal activity. For example, the chloro group at the 2-position can be displaced by nucleophiles to introduce sulfur- or oxygen-containing moieties, which are often found in active fungicidal compounds.
Caption: Diverse agrochemical applications of Methyl 2-chloro-5-nitronicotinate.
Conclusion and Future Outlook
Methyl 2-chloro-5-nitronicotinate is a testament to the power of versatile intermediates in driving innovation in the agrochemical industry. Its strategic importance in the synthesis of neonicotinoid insecticides is well-established, and the detailed protocols provided herein offer a robust framework for its utilization in this context. Furthermore, the potential for this molecule to serve as a scaffold for the development of novel herbicides and fungicides is an exciting area for future research. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic application of key intermediates like Methyl 2-chloro-5-nitronicotinate will undoubtedly play a central role in shaping the future of agriculture.
References
- Process for the production of 2-chloro-5-chloromethyl-pyridine.
-
Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation. [Link]
-
Process for preparing 2-chloro-5-aminomethyl-pyridine. European Patent Office; EP 0609811 A1. [Link]
-
METHYL 2-CHLORO-5-NITRONICOTINATE. ChemBK. [Link]
-
Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed. [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
- Pyridine derivatives, their preparation and their use as fungicides.
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. [Link]
-
Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. [Link]
-
2-chloro-5-nitronicotinic acid methyl ester (C7H5ClN2O4). PubChemLite. [Link]
- Process for preparing 2-chloro-5-aminomethyl-pyridine.
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC - NIH. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Synthesis method of 2-chloro-5-chloromethylpyridine (2018). SciSpace. [Link]
-
Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931. PubChem - NIH. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]
-
Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B - RSC Publishing. [Link]
-
Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. [Link]
-
Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961. PubChem. [Link]
Sources
- 1. chembk.com [chembk.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides - Google Patents [patents.google.com]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for Methyl 2-chloro-5-nitronicotinate synthesis
Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-nitronicotinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the successful synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Methyl 2-chloro-5-nitronicotinate?
A1: The synthesis of Methyl 2-chloro-5-nitronicotinate typically begins with the nitration and subsequent chlorination of a pyridine derivative. The most prevalent starting material is 2-hydroxynicotinic acid. The general sequence involves:
-
Nitration: 2-hydroxynicotinic acid is nitrated to form 2-hydroxy-5-nitronicotinic acid.
-
Chlorination: The hydroxyl group is then replaced by a chlorine atom to yield 2-chloro-5-nitronicotinic acid.
-
Esterification: Finally, the carboxylic acid is esterified to the desired methyl ester.
An alternative route starts from 2-aminopyridine, which undergoes nitration, diazotization, and then chlorination. However, this route can be more complex and may present additional challenges in terms of regioselectivity and handling of diazonium intermediates.[1][2]
Q2: What is the role of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the synthesis?
A2: Both thionyl chloride and phosphorus oxychloride are common chlorinating agents used to convert the hydroxyl group of 2-hydroxy-5-nitronicotinic acid into a chloro group.[3][4] The choice between them can depend on the specific protocol, desired reaction conditions, and scale of the synthesis. Thionyl chloride is often used in excess and can also serve as the solvent.[4] Phosphorus oxychloride is also a powerful chlorinating agent for this transformation.
Q3: How is the final esterification step typically performed?
A3: The esterification of 2-chloro-5-nitronicotinic acid to its methyl ester is generally achieved by reacting it with methanol. This can be done under acidic conditions (e.g., using a catalytic amount of sulfuric acid) or by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by the addition of methanol.[5] The latter method is often efficient as the acyl chloride is highly reactive towards the alcohol.
Q4: What are the key safety precautions to consider during this synthesis?
A4: This synthesis involves several hazardous reagents and reactions. Key safety precautions include:
-
Corrosive Reagents: Thionyl chloride and phosphorus oxychloride are highly corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Nitration: Nitration reactions are highly exothermic and can be explosive if not controlled properly. Maintain strict temperature control and add reagents slowly.
-
Solvent Vapors: Many of the solvents used are volatile and flammable. Work in a well-ventilated area and avoid sources of ignition.
-
Proper Quenching: The quenching of reactive reagents like thionyl chloride must be done carefully, typically by slowly adding the reaction mixture to ice or a cold, stirred base solution.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Methyl 2-chloro-5-nitronicotinate, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-hydroxy-5-nitronicotinic acid (Nitration Step) | - Incomplete nitration due to insufficient nitrating agent or low reaction temperature.- Over-nitration or side product formation at elevated temperatures. | - Ensure the use of a sufficient excess of the nitrating mixture (e.g., fuming nitric acid in sulfuric acid).- Maintain strict temperature control, typically between 35-50°C, as higher temperatures can lead to degradation.[3]- Gradually add the starting material to the nitrating mixture to control the exotherm. |
| Incomplete Chlorination of 2-hydroxy-5-nitronicotinic acid | - Insufficient amount of chlorinating agent (SOCl₂ or POCl₃).- Reaction time is too short or the temperature is too low.- Presence of water in the reaction mixture, which can quench the chlorinating agent. | - Use a significant excess of the chlorinating agent. Some protocols use it as the solvent.[4]- Ensure the reaction is heated to reflux for a sufficient period (e.g., 3 hours).[4]- Use anhydrous starting materials and solvents. Dry all glassware thoroughly before use. |
| Low Yield of Methyl 2-chloro-5-nitronicotinate (Esterification Step) | - Incomplete conversion of the carboxylic acid to the ester.- Hydrolysis of the ester back to the carboxylic acid during workup. | - If using the acyl chloride route, ensure complete conversion of the carboxylic acid before adding methanol.- When performing an acid-catalyzed esterification, use a sufficient amount of methanol and a suitable acid catalyst. Consider using a method to remove water as it forms (e.g., Dean-Stark apparatus).- During workup, use a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid and minimize ester hydrolysis.[5] |
| Formation of Impurities | - Dimerization or polymerization of starting materials or intermediates.- Incomplete reactions leading to a mixture of starting material, intermediate, and product.- Side reactions due to incorrect temperature control. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to ensure complete conversion at each step.- Maintain precise temperature control throughout the reaction.- Purify the intermediates at each stage if necessary to prevent carrying impurities through the synthesis. |
| Difficulty in Product Isolation and Purification | - Product is an oil and difficult to crystallize.- Co-elution of impurities during column chromatography. | - If the product is an oil, try triturating it with a non-polar solvent like hexane to induce crystallization.[3]- For column chromatography, experiment with different solvent systems to achieve better separation. A common eluent is a mixture of ethyl acetate and heptane.[5]- Recrystallization from a suitable solvent (e.g., ethanol) can be an effective final purification step.[3] |
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a typical workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: A flowchart of the synthesis and troubleshooting steps.
Detailed Experimental Protocol
This protocol is a synthesis of information from various sources and represents a common method for the preparation of Methyl 2-chloro-5-nitronicotinate.
Step 1: Synthesis of 2-hydroxy-5-nitronicotinic acid [3]
-
In a flask equipped with a stirrer and a thermometer, carefully add 2-hydroxynicotinic acid (34.8 g) to concentrated sulfuric acid (100 ml).
-
Cool the mixture in an ice bath and slowly add fuming nitric acid (26 ml) while maintaining the temperature between 35-40°C.
-
After the addition is complete, stir the mixture at 50°C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Collect the resulting precipitate by filtration and air-dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-hydroxy-5-nitronicotinic acid.
Step 2: Synthesis of 2-chloro-5-nitronicotinic acid [3]
-
To a flask containing 2-hydroxy-5-nitronicotinic acid (5 g), add phosphorus oxychloride (10 ml).
-
Add a catalytic amount of dimethylformamide (4 drops).
-
Heat the mixture to reflux and stir for 3 hours.
-
Cool the reaction mixture and carefully pour it into water, ensuring the temperature does not exceed 40°C.
-
Stir the mixture at room temperature for an additional 30 minutes.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent to obtain 2-chloro-5-nitronicotinic acid.
Step 3: Synthesis of Methyl 2-chloro-5-nitronicotinate [5]
-
Suspend 2-chloro-5-nitronicotinic acid in thionyl chloride and add a catalytic amount of DMF.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Evaporate the excess thionyl chloride under reduced pressure.
-
Cool the resulting acyl chloride in an ice bath and slowly add methanol.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.
-
The reaction mixture can be basified with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic phase, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in heptane) to yield Methyl 2-chloro-5-nitronicotinate.
References
-
ChemBK. (2024, April 9). METHYL 2-CHLORO-5-NITRONICOTINATE. Retrieved from [Link]
-
Patsnap. (2007, December 19). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Chloro-5-nitronicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
Atlantis Press. (2017, February). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
-
LookChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. JOCPR, 6(5), 104-105. Retrieved from [Link]
- Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
Sources
- 1. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-CHLORO-5-NITRONICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
Technical Support Center: Synthesis of Nitropyridine Derivatives
Welcome to the Technical Support Center for the synthesis of nitropyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nitropyridine synthesis. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to support your experimental success.
Introduction: The Challenge of Pyridine Nitration
The synthesis of nitropyridines is a cornerstone of many research and development endeavors in pharmaceuticals and agrochemicals.[1][2] However, the introduction of a nitro group onto the pyridine ring is often not straightforward. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution.[3][4][5] Furthermore, under the strongly acidic conditions typically used for nitration, the pyridine nitrogen is protonated, forming the highly deactivated pyridinium ion.[3][6] This inherent lack of reactivity necessitates harsh reaction conditions, which can lead to low yields and the formation of a variety of byproducts.[4][7]
This guide will equip you with the knowledge to anticipate and mitigate these challenges, ensuring a more efficient and successful synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of nitropyridine derivatives, offering explanations for their causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Nitropyridine
Q1: I am attempting to nitrate pyridine using standard nitrating mixtures (HNO₃/H₂SO₄) that work for other aromatics, but I'm getting very low to no conversion. What is going wrong?
A1: This is a frequent challenge. The low reactivity of the pyridine ring, as explained above, is the primary reason for this issue.[3][4] Mild nitration conditions are often insufficient.
Root Cause Analysis:
-
Electron-Deficient Ring: The nitrogen atom in the pyridine ring withdraws electron density, making the ring less nucleophilic and thus less reactive towards electrophiles like the nitronium ion (NO₂⁺).[5]
-
Pyridinium Ion Formation: In strong acids, the pyridine nitrogen is protonated, creating a positively charged pyridinium ion that is even more deactivated towards electrophilic attack.[3][6]
Troubleshooting Steps:
-
Increase Reaction Severity: Direct nitration of pyridine often requires high temperatures (e.g., 300-330 °C) and the use of fuming nitric acid and sulfuric acid (oleum).[3] Be aware that these harsh conditions can also promote byproduct formation.
-
Utilize Alternative Nitrating Agents: Consider using dinitrogen pentoxide (N₂O₅). This reagent can facilitate the nitration of pyridine under milder conditions. The reaction proceeds through an N-nitropyridinium ion intermediate, which then rearranges.[8][9][10]
-
Activate the Ring with an N-oxide: A widely used and effective strategy is to first oxidize pyridine to pyridine-N-oxide. The N-oxide group is activating and directs nitration primarily to the 4-position. The N-oxide can then be removed in a subsequent step.[3][11]
Issue 2: Formation of Multiple Isomers and Poor Regioselectivity
Q2: My reaction is producing a mixture of nitropyridine isomers, making purification difficult. How can I improve the regioselectivity?
A2: Direct nitration of unsubstituted pyridine overwhelmingly yields the 3-nitropyridine isomer.[3] If you are obtaining other isomers, it is likely due to the specific conditions or a substituted pyridine starting material. To achieve 2- or 4-nitropyridine, an indirect route is necessary.
Controlling Regioselectivity:
-
For 3-Nitropyridine: Direct nitration under harsh conditions is the most straightforward, albeit low-yielding, method.
-
For 4-Nitropyridine: The synthesis via pyridine-N-oxide is the preferred method. Nitration of pyridine-N-oxide gives 4-nitropyridine-N-oxide, which can then be deoxygenated (e.g., with PCl₃) to yield 4-nitropyridine.[11]
-
For 2-Nitropyridine: The synthesis of 2-nitropyridine is less direct. One approach involves the diazotization of 2-aminopyridine in the presence of a nitrite source.
Issue 3: Over-Nitration and Dinitropyridine Formation
Q3: I am observing significant amounts of dinitrated byproducts in my reaction mixture. How can I favor mono-nitration?
A3: Over-nitration is a common problem, especially with activated pyridine rings (e.g., those with electron-donating substituents) or when using a large excess of the nitrating agent.[4]
Strategies to Promote Mono-nitration:
-
Control Reaction Temperature: Lowering the reaction temperature will decrease the rate of the second nitration, giving you a wider window to stop the reaction after the first nitration has occurred.[4]
-
Stoichiometric Control of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[4]
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions. This maintains a low concentration of the active nitrating species, favoring the mono-nitrated product.[4]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quench the reaction at the optimal time.[4]
Frequently Asked Questions (FAQs)
Q: What are the most common byproducts in nitropyridine synthesis?
A: Besides the desired product, several byproducts can form depending on the reaction conditions and starting materials. These include:
-
Isomeric Nitropyridines: As discussed, obtaining a mixture of isomers is common, especially if the regioselectivity is not well-controlled.
-
Dinitropyridines and Polynitrated Products: This occurs with excessive nitrating agent or harsh conditions.[4][11]
-
Oxidative Degradation Products: Strong oxidizing agents like hot fuming nitric acid can lead to the oxidative cleavage of alkyl side chains.[12] For example, nicotinic acid was historically prepared by the oxidation of nicotine with nitric acid.[12]
-
Products from Rearrangements: In some methods, such as the reaction with N₂O₅, intermediates can undergo sigmatropic shifts to yield the final product.[6][8][9] Incomplete or alternative rearrangements could lead to byproducts.
-
4-Pyridone and 4,4'-Azopyridine: These have been observed as byproducts in the reduction of 4-nitropyridine-N-oxide.[13]
Q: What are the recommended purification techniques for nitropyridine derivatives?
A: The choice of purification method depends on the physical properties of the desired product and the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid nitropyridines. Acetone is often a suitable solvent.[4]
-
Column Chromatography: For complex mixtures or to separate isomers, silica gel column chromatography is a powerful technique.
-
Distillation: For liquid nitropyridines, distillation under reduced pressure can be effective.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited to separate it from non-basic impurities. However, the nitro group reduces the basicity, so this may not always be effective.
Q: Are there any safety concerns I should be aware of during nitropyridine synthesis?
A: Yes, several safety precautions are crucial:
-
Nitrating agents are highly corrosive and strong oxidizers. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nitration reactions are often highly exothermic. Careful control of temperature and the rate of addition of reagents is essential to prevent runaway reactions.[11]
-
Some nitrated organic compounds are potentially explosive. It is important to be aware of the potential hazards of your specific product and to handle it accordingly.
-
Acetyl nitrate, which can be formed in situ, is a volatile and dangerous explosive. [12]
Data and Protocols
Table 1: Common Byproducts in Nitropyridine Synthesis
| Starting Material | Nitration Method | Desired Product | Common Byproducts | Reference(s) |
| Pyridine | HNO₃/H₂SO₄ (high temp) | 3-Nitropyridine | Dinitropyridines, oxidation products | [4] |
| Pyridine-N-oxide | HNO₃/H₂SO₄ | 4-Nitropyridine-N-oxide | 2-Nitropyridine-N-oxide (minor) | [11] |
| 2,6-Diaminopyridine | Mixed Acid | 2,6-Diamino-3,5-dinitropyridine | Other isomers, oxidation products | [7] |
| 4-Nitropyridine-N-oxide | Reduction with Fe/HCl | 4-Aminopyridine | 4-Aminopyridine-N-oxide, 4-pyridone, 4,4'-azopyridine | [13] |
Experimental Protocol: Synthesis of 4-Nitropyridine-N-oxide
This protocol is adapted from established procedures for the nitration of pyridine-N-oxide.[3]
Materials:
-
Pyridine-N-oxide
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated Sodium Carbonate Solution (Na₂CO₃)
-
Acetone
Procedure:
-
Preparation of Nitrating Acid: In a flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add concentrated H₂SO₄ to fuming HNO₃ with stirring. Allow the mixture to come to room temperature.
-
Reaction Setup: In a separate reaction flask, dissolve pyridine-N-oxide in concentrated H₂SO₄.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the pyridine-N-oxide solution dropwise, maintaining the reaction temperature below a specified point (e.g., 40°C) with external cooling.
-
Heating: After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 125-130°C) for a set time (e.g., 3 hours).[3]
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution by slowly adding a saturated solution of sodium carbonate until the pH is 7-8. Be cautious of vigorous foaming.
-
A yellow crystalline solid of 4-nitropyridine-N-oxide should precipitate.
-
-
Purification:
-
Collect the solid by suction filtration.
-
To remove inorganic salts, dissolve the crude product in acetone. The insoluble sodium sulfate can be removed by filtration.
-
Evaporate the acetone from the filtrate to obtain the purified 4-nitropyridine-N-oxide.
-
Further purification can be achieved by recrystallization.
-
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis Routes to Nitropyridine Isomers
Caption: Key synthetic pathways to 3- and 4-nitropyridine.
Diagram 2: Troubleshooting Workflow for Low Yield in Nitropyridine Synthesis
Caption: A decision tree for addressing low product yield.
References
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved January 11, 2026, from [Link]
- Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. Journal of Heterocyclic Chemistry, 42(3), 463-474.
-
MDPI. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Study of nitration process of pyridine/pyrazine compound with electron-donating groups. Retrieved January 11, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Retrieved January 11, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2005). Nitropyridines: Synthesis and reactions. Retrieved January 11, 2026, from [Link]
-
GCW Gandhi Nagar Jammu. (n.d.). Pyridines. Retrieved January 11, 2026, from [Link]
-
YouTube. (2022, December 25). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved January 11, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Retrieved January 11, 2026, from [Link]
-
Reddit. (2019, January 15). Synthesis of 4-nitropyridine from pyridine. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
-
ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved January 11, 2026, from [Link]
-
ElectronicsAndBooks. (2005). Nitropyridines, their Synthesis and Reactions. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
-
ResearchGate. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved January 11, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chempanda.com [chempanda.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. mdpi.org [mdpi.org]
Technical Support Guide: Purification of Methyl 2-chloro-5-nitronicotinate
Answering the urgent need for focused, practical guidance in synthetic chemistry, this Technical Support Center provides an in-depth troubleshooting guide for the purification of Methyl 2-chloro-5-nitronicotinate by recrystallization. As Senior Application Scientists, we move beyond generic protocols to address the specific challenges posed by substituted pyridine systems, ensuring you can achieve high purity and yield with confidence. This resource is structured as a direct Q&A, mirroring the interactive and problem-solving nature of a dedicated support hub for researchers, scientists, and drug development professionals.
This guide is designed to provide direct answers to the common and complex issues encountered when purifying Methyl 2-chloro-5-nitronicotinate. We will cover solvent selection, protocol optimization, and troubleshooting of unexpected outcomes.
Part 1: Fundamentals & Solvent Selection FAQs
Question: What are the critical properties of Methyl 2-chloro-5-nitronicotinate I should consider for recrystallization?
Answer: Understanding the physicochemical properties of your compound is the foundation of a successful purification. Methyl 2-chloro-5-nitronicotinate is a substituted pyridine derivative. Key characteristics include:
-
Polarity: The presence of a nitro group (-NO₂), an ester group (-COOCH₃), and a chloro group (-Cl) on a pyridine ring makes the molecule moderately polar. This polarity is the primary determinant of its solubility behavior.
-
Reactivity: The compound is generally stable but should be handled in a well-ventilated fume hood. It is an important intermediate in pharmaceutical synthesis.[6]
Question: How do I select the best solvent for recrystallizing Methyl 2-chloro-5-nitronicotinate?
Answer: The ideal solvent is one where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[7][8] This differential solubility is what drives the crystallization process.
The Causality Behind Solvent Choice: For a moderately polar compound like Methyl 2-chloro-5-nitronicotinate, you should screen moderately polar solvents. A rule of thumb is that solvents with functional groups similar to the compound can be effective solubilizers.[9][10] Given the ester group, alcohols are an excellent starting point.
A patent for the synthesis of the related isomer, Methyl 6-chloro-5-nitronicotinate, explicitly specifies purification by crystallization from ethanol , yielding a high purity product.[11] This is the most authoritative and recommended starting point for your experiments. Other short-chain alcohols like methanol and isopropanol are also strong candidates.[12][13]
Screening Protocol: If you are uncertain, perform a small-scale solvent screen:
-
Place ~50 mg of your crude material into several test tubes.
-
Add a potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition.
-
If the compound dissolves readily at room temperature, the solvent is too good and will result in poor recovery.[14]
-
If the compound is poorly soluble, heat the mixture to the solvent's boiling point. The ideal solvent will fully dissolve the compound at this temperature.[14]
-
Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.
Table 1: Potential Solvents for Methyl 2-chloro-5-nitronicotinate Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Outcome |
|---|---|---|---|
| Ethanol | 78 | Polar Protic | Highly Recommended. Proven in literature for a closely related isomer.[11] Expected to provide a good balance of solubility at reflux and insolubility when cold. |
| Methanol | 65 | Polar Protic | A strong candidate. Its lower boiling point can be advantageous. Often used for similar aromatic nitro compounds.[13] |
| Isopropanol | 82 | Polar Protic | Another good option. Its slightly higher boiling point compared to ethanol might increase solubility when hot. Used for related precursors.[12] |
| Ethyl Acetate | 77 | Polar Aprotic | May be a suitable single solvent or used in a mixed-solvent system with an anti-solvent like hexane. |
| Toluene | 111 | Non-polar | Less likely to be a good single solvent due to the compound's polarity, but can be excellent for crystallizing certain substituted aromatics.[10] May be useful if non-polar impurities are the primary concern. |
| Water | 100 | Very Polar | Unlikely to be a good solvent. The compound is expected to have poor solubility even in hot water.[6] |
Part 2: Troubleshooting Guide
This section addresses the most common failures and how to resolve them systematically.
Question: I've added the hot solvent, but my solution won't cool down to form crystals. What's wrong?
Answer: This is the most frequent issue in recrystallization and almost always points to one of two causes:
-
Excess Solvent: You have likely used too much solvent.[4][5] Even at low temperatures, the concentration of your compound is below its saturation point, so it remains dissolved.
-
Supersaturation: The solution is saturated, but crystallization has not been initiated. Crystals need a nucleation site to begin growing.[5]
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[5]
-
Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the solution. This "seed crystal" provides a template for further crystal growth.[5]
-
Solution 3 (Super-cooling): Place the flask in an ice/salt bath to achieve lower temperatures, which may force crystallization. Combine this with occasional scratching.[5]
-
Question: My compound separated as an oily liquid instead of crystals. How do I fix this "oiling out"?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, causing it to liquefy instead of crystallizing.[4][5] This is detrimental because impurities are often more soluble in the oily product than in the solvent, defeating the purpose of purification.
Causality & Solutions:
-
Cause A: High Impurity Load: A large amount of impurity can significantly depress the melting point of your product.
-
Solution: Return the mixture to the heat source, add a small amount of extra solvent to re-dissolve the oil, and consider an activated charcoal treatment if colored impurities are present.[4][15] Then, attempt to cool the solution much more slowly. Slow cooling is critical; you can insulate the flask with glass wool or place it on a hot plate that is turned off to cool gradually.[5]
-
-
Cause B: Solution Temperature Exceeds Melting Point: The boiling point of your chosen solvent might be too high relative to the compound's melting point.
-
Solution: Re-dissolve the oil by heating and add a small amount of a miscible "anti-solvent" (one in which the compound is less soluble) before cooling. Alternatively, switch to a lower-boiling point solvent for the recrystallization.
-
Question: My crystal yield is very low (< 50%). Where did my product go?
Answer: A low yield suggests that a significant portion of your compound remained dissolved in the mother liquor after filtration.[4]
Potential Causes & Recovery Strategies:
-
Too Much Solvent: As discussed, using more than the minimum amount of hot solvent required for dissolution will lead to losses.[16]
-
Solution: Before discarding the mother liquor (the filtrate), test it by evaporating a small sample. If a significant solid residue remains, your product is still in solution. You can recover it by boiling off more solvent and attempting a second crystallization.[4]
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel and be lost.
-
Solution: Use a pre-heated funnel and flask for hot filtration.[15] If crystals do form, you can wash them through with a small amount of fresh, hot solvent.
-
-
Inappropriate Rinsing: Washing the collected crystals with room-temperature or warm solvent will re-dissolve some of your product.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[16]
-
Part 3: Experimental Protocol & Workflow
Detailed Protocol: Recrystallization of Methyl 2-chloro-5-nitronicotinate from Ethanol
This protocol is based on established methods for similar compounds and general best practices.[11]
-
Dissolution:
-
Place the crude Methyl 2-chloro-5-nitronicotinate into an Erlenmeyer flask (do not use a beaker, as the narrow neck reduces solvent evaporation).
-
Add a minimal amount of ethanol, just enough to create a slurry.
-
Heat the mixture on a hot plate with stirring. Add ethanol in small portions until the solid just dissolves at the boiling point. Avoid adding a large excess.[16]
-
-
Hot Filtration (Optional):
-
If insoluble impurities (e.g., dust, inorganic salts) or colored impurities (after charcoal treatment) are present, a hot gravity filtration is necessary.[15]
-
Pre-heat a funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper quickly to prevent premature crystallization.[15]
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.
-
-
Isolation & Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small volume of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air dry in a fume hood or place them in a vacuum oven at a low temperature until the solvent has completely evaporated.
-
Diagram 1: Recrystallization Workflow
Caption: A flowchart of the key steps for purifying Methyl 2-chloro-5-nitronicotinate.
References
-
Solvent Choice - Chemistry Teaching Labs. University of York. [Link]
-
Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
METHYL 2-CHLORO-5-NITRONICOTINATE. ChemBK. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
-
Recrystallization. Unknown Source. [Link]
-
Recrystallization. Unknown Source. [Link]
-
Methyl 6-chloro-5-nitronicotinate (59237-53-5). Chemchart. [Link]
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. MDPI. [Link]
Sources
- 1. Methyl 2-chloro-5-nitronicotinate | 190271-88-6 [sigmaaldrich.com]
- 2. Methyl 6-chloro-5-nitronicotinate (59237-53-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. lookchem.com [lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chembk.com [chembk.com]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. edu.rsc.org [edu.rsc.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]
- 12. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Chloropyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when working with 2-chloropyridine substrates. The following information is presented in a direct question-and-answer format to address common issues and provide actionable solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: I'm seeing very low to no yield in my Suzuki coupling with a 2-chloropyridine. Where should I start troubleshooting?
Low or no product formation is a frequent challenge with 2-chloropyridines. These substrates are inherently less reactive than their bromo or iodo analogs due to a stronger Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1][2] Additionally, the lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1][2][3][4]
A systematic approach to troubleshooting is most effective. We recommend investigating the following components in order:
-
The Base: An ineffective or improperly chosen base is a very common culprit.
-
The Catalyst System (Ligand & Palladium Source): A robust catalyst system is essential for activating the C-Cl bond.
-
The Boronic Acid/Ester: Stability and purity of the boron reagent are critical.
-
Reaction Conditions: Temperature and solvent play a significant role.
The following sections will delve into each of these areas.
Q2: My reaction isn't working. How critical is the choice of base, and which one should I use?
The base is absolutely critical. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is essential for the transmetalation step.[1][5] If the base is too weak or has poor solubility in the reaction media, this step becomes inefficient and can halt the catalytic cycle.
Troubleshooting Steps for Base Selection:
-
Switch to a Stronger Base: If you are using a weaker base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) and observing low yield, the first and most impactful change is to switch to a stronger, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice for challenging couplings involving electron-deficient heteroaryl chlorides.[1]
-
Consider Solubility: The solubility of the base can be a limiting factor. Using a mixed solvent system, such as dioxane/water or toluene/water, can help to partially dissolve the base and facilitate the reaction.[1]
-
Base-Sensitive Functional Groups: If your substrate contains base-labile groups (e.g., esters), powdered potassium fluoride (KF) can be an effective alternative that activates the boronic acid under less harsh conditions.[5]
Table 1: Common Bases for Suzuki Coupling of 2-Chloropyridines
| Base | Common Solvents | Typical Temperature (°C) | Notes |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 | Highly recommended starting point. Frequently used and highly effective for challenging couplings with heteroaryl chlorides.[1] |
| Cs₂CO₃ | Dioxane/H₂O, Toluene | 80 - 110 | A strong base that often provides excellent results but is more expensive than K₃PO₄.[1] |
| K₂CO₃ | DME/H₂O, Toluene/H₂O | 90 - 120 | A standard and reliable choice for many Suzuki couplings, but may be less effective for unreactive chlorides.[1][3] |
| Na₂CO₃ | Toluene/EtOH/H₂O, Dioxane/H₂O | 100 - 140 | A common and effective base for a wide range of substrates, but often requires higher temperatures for 2-chloropyridines.[1] |
Q3: I've optimized the base, but the yield is still low. How do I choose the right catalyst and ligand?
For unreactive 2-chloropyridines, a highly active catalyst system is required. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective.[6] The key is the ligand, which must be both sterically bulky and electron-rich.
-
Electron-Richness: Facilitates the oxidative addition of the strong C-Cl bond to the Pd(0) center.[7]
-
Steric Bulk: Promotes the final reductive elimination step to release the product and can shield the palladium center from inhibitory coordination by the pyridine nitrogen.[1][7]
Recommended Ligand Classes:
-
Bulky, Electron-Rich Phosphines: Ligands developed by the Buchwald group, such as XPhos and SPhos, are the gold standard for these types of transformations.[1][7] They are designed to create a highly active and stable catalytic species.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective and can offer excellent stability and reactivity. PEPPSI™-IPr is a commercially available, user-friendly precatalyst that incorporates an NHC ligand.[7]
Table 2: Recommended Catalyst Systems for 2-Chloropyridines
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | 1-5% Pd, 2-10% Ligand | First-line choice. Highly active for C-Cl bond activation and tolerant of the pyridine nitrogen.[1][7] |
| PEPPSI™-IPr | (Internal) | 2-4% | An air- and moisture-stable precatalyst that is easy to handle and often highly effective.[7] |
| Pd(dppf)Cl₂ | (Internal) | 3-5% | Can be effective, but generally less active than Buchwald-type systems for this specific substrate class.[8] |
| Pd(PPh₃)₄ | (Internal) | 3-5% | Often ineffective for 2-chloropyridines and can lead to catalyst deactivation.[6][9] |
Q4: My starting materials are being consumed, but I'm seeing significant byproducts instead of my desired product. What's happening?
The formation of byproducts is a clear indicator of competing side reactions. For Suzuki couplings, the two most common culprits are protodeboronation and homocoupling .
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[2][10] It is a major cause of reduced yield and is often promoted by the presence of water and certain bases, especially at elevated temperatures.[3][10]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (2 x Ar-B(OH)₂ → Ar-Ar).[2][6] It can be exacerbated by the presence of oxygen or certain Pd(II) species.[1][6]
Troubleshooting Side Reactions:
-
Use a Boronic Ester: The most effective way to combat protodeboronation is to switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Ar-B(pin)).[2][10][11] These are significantly more stable to hydrolysis and can be used directly in the coupling reaction.[11] N-methyliminodiacetic acid (MIDA) boronates are another highly stable option.[11]
-
Ensure Anhydrous & Inert Conditions: While some water is often necessary for the base to function, excess water can promote protodeboronation. Use anhydrous solvents and rigorously degas your reaction mixture by sparging with an inert gas (Argon or Nitrogen) to minimize both protodeboronation and oxygen-driven homocoupling.[2][6][8]
-
Optimize Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions more than the desired coupling.[4]
Troubleshooting Workflow & Diagrams
A logical, step-by-step approach is the key to solving low-yield issues. The following diagram outlines a recommended troubleshooting workflow.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting challenging steps for 2-chloropyridines.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a 2-Chloropyridine using a Buchwald Ligand
This protocol is a general procedure adapted from methodologies developed by the Buchwald group and should be optimized for specific substrates. [7] Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos ligand (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (3 mL)
-
Degassed Water (0.3 mL)
-
Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
Procedure:
-
Reaction Setup: To the dry reaction vessel, add the 2-chloropyridine derivative, arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. [2]3. Solvent Addition: Under the inert atmosphere, add the degassed toluene and water via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. [2]6. Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. [2][12]7. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [12]
Protocol 2: General Procedure using an NHC Pre-catalyst (PEPPSI™-IPr)
This protocol utilizes a user-friendly, air-stable palladium precatalyst. [7] Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To the reaction vial, add the 2-chloropyridine derivative, arylboronic acid, K₂CO₃, and PEPPSI™-IPr catalyst.
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring & Work-up: Follow steps 5-7 from Protocol 1.
References
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
- BenchChem. (2025). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
- BenchChem. (2025). Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- National Institutes of Health. (2015).
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Reddit. (2012). Suzuki coupling help. r/chemistry.
- MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. (2011). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
- ACS Publications. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- National Institutes of Health. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Protodeboronation in Suzuki Reactions
Welcome to the technical support center dedicated to addressing a critical challenge in Suzuki-Miyaura cross-coupling reactions: the undesired side reaction of protodeboronation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, ensuring higher yields and cleaner product profiles.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in my Suzuki reaction?
Protodeboronation, also known as protodeborylation, is a chemical reaction where the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of a Suzuki-Miyaura coupling, this is the most prevalent and problematic side reaction.[2] It consumes your boronic acid starting material, converting it into a simple arene or heteroarene, which directly reduces the yield of your desired cross-coupled product and can complicate purification.[2][3] The core challenge is to ensure the rate of the desired Suzuki coupling significantly outpaces the rate of this unwanted decomposition pathway.[4]
Q2: I'm observing my starting boronic acid being consumed and replaced by the corresponding simple arene. What are the primary factors driving this protodeboronation?
Several factors can accelerate protodeboronation. Understanding these is the first step in troubleshooting:
-
Reaction pH and Base: The stability of boronic acids is highly pH-dependent.[3][5][6] Base-catalyzed protodeboronation is a well-documented issue.[1][3][7][8] Strong bases and high pH (>10) are known to significantly accelerate the rate of protodeboronation.[4] The base is necessary to activate the boronic acid to form the more nucleophilic boronate "ate" complex for the crucial transmetalation step, creating a delicate balance.[9][10]
-
Temperature: Elevated temperatures increase the rate of most chemical reactions, including both the desired Suzuki coupling and the undesired protodeboronation.[3][4][11]
-
Water Content: Water can act as the proton source for the protodeboronation reaction.[1][3][11] While some Suzuki reactions require water to dissolve the base, excessive amounts can be detrimental.[11]
-
Electronic Properties of the Boronic Acid: The inherent stability of the boronic acid itself is a major factor. Electron-deficient arylboronic acids, as well as many heteroaryl boronic acids (especially 2-pyridyl, 2-thiophenyl, and 2-furyl), are particularly prone to protodeboronation.[12][13][14][15]
-
Catalyst System and Reaction Time: A slow or inefficient catalyst system allows the sensitive boronic acid to be exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[4][11] Paradoxically, some bulky phosphine ligands, often used to promote difficult couplings, can also accelerate palladium-catalyzed protodeboronation.[16][17]
-
Presence of Oxygen: Oxygen can lead to oxidative homocoupling of the boronic acid, an indirect decomposition pathway.[18][19][20] It can also oxidize the active Pd(0) catalyst, stalling the catalytic cycle and allowing more time for protodeboronation to occur.[21]
Troubleshooting Guide: Strategies to Mitigate Protodeboronation
Q3: My yield is low due to significant protodeboronation. Where should I start my optimization?
A systematic approach is key. Begin by addressing the most common culprits: the base and temperature.
dot
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Step 1: Optimize the Base
If you are using strong, hydroxide-based bases (e.g., NaOH, KOH), switch to milder inorganic bases.[11]
| Base Type | Recommended Alternatives | Rationale |
| Strong Hydroxide Bases | K₃PO₄ (Potassium Phosphate) | Often highly effective, providing a good balance of reactivity and minimizing protodeboronation.[4][11] |
| (e.g., NaOH, KOH, Ba(OH)₂) | K₂CO₃, Cs₂CO₃ (Carbonates) | Milder options suitable for many systems.[4][11] |
| KF (Potassium Fluoride) | Can be particularly effective in suppressing protodeboronation, especially with substrates containing base-labile groups.[4][10][22] |
Step 2: Lower the Reaction Temperature
High temperatures accelerate decomposition.[3][4]
-
Action: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate. A range of 60-80 °C is often a good starting point for optimization.[4][11]
-
Insight: If the reaction is too sluggish at lower temperatures, consider improving the catalyst system rather than simply increasing the heat.[11] Modern, highly active palladium precatalysts can often facilitate reactions at or near room temperature.[14][15]
Q4: I've tried milder bases and lower temperatures, but protodeboronation is still a major issue, especially with my heteroaryl boronic acid. What's next?
When basic optimization isn't sufficient, the issue often lies with the inherent instability of the boronic acid or a slow catalytic cycle.
Strategy 1: Use a More Stable Boronic Acid Surrogate
Converting the boronic acid to a more stable derivative is a highly effective strategy.[5] These "masked" reagents work via a "slow-release" mechanism, where the active boronic acid is generated in situ at a low concentration, favoring the desired cross-coupling over decomposition.[1][23]
| Boronic Acid Surrogate | Key Features & When to Use |
| Pinacol Esters | Commercially available and easy to prepare. A good first choice for improving stability over the free boronic acid.[18] |
| MIDA Boronates | N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often existing as air-stable, crystalline solids.[24] They are excellent for very unstable boronic acids (e.g., 2-heterocyclic, vinyl).[1][24] |
| Trifluoroborate Salts (R-BF₃K) | Offer increased stability and are often crystalline and easy to handle. They require hydrolysis to the boronic acid prior to transmetalation.[12][25] |
Strategy 2: Accelerate the Catalytic Cycle
The goal is to make the Suzuki coupling happen so fast that the boronic acid has no time to decompose.
-
Employ High-Activity Catalysts: Use modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[4] These systems are designed for rapid oxidative addition and reductive elimination, accelerating the overall catalytic turnover.[18]
-
Increase Catalyst Loading: In some cases, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can accelerate the productive reaction rate sufficiently to outcompete protodeboronation.[11]
dot
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Q5: What is the role of the solvent, and should I be using anhydrous conditions?
The solvent system is critical and serves multiple roles, influencing solubility, catalyst stability, and the rate of side reactions.[21][26]
-
Anhydrous Conditions: For particularly sensitive substrates, rigorously anhydrous conditions are recommended.[2][5] This minimizes the primary proton source for protodeboronation. Use freshly distilled or commercially available anhydrous solvents (e.g., Toluene, Dioxane, THF) and ensure all glassware is oven- or flame-dried.[2]
-
Degassing: Oxygen can degrade the active Pd(0) catalyst and promote side reactions.[18][21] Always degas your solvent(s) thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
Key Experimental Protocol: Robust Suzuki-Miyaura Coupling for Sensitive Substrates
This protocol is designed as a robust starting point to minimize protodeboronation for challenging boronic acids. Optimization may be required for your specific substrates.
1. Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Unstable Boronic Acid or (more preferably) its MIDA or Pinacol Ester (1.2–1.5 equiv)
-
Mild Base: Finely ground K₃PO₄ (3.0 equiv)
-
Palladium Precatalyst: XPhos Pd G3 (1–2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF) to achieve a concentration of 0.1–0.2 M
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
2. Reaction Setup (using Schlenk technique):
-
Vessel Preparation: Oven-dry the Schlenk flask and stir bar, then allow it to cool to room temperature under a vacuum. Backfill with inert gas.
-
Reagent Addition: Under a positive pressure of inert gas (or inside a glovebox), charge the flask with the aryl halide, the boronic acid ester, and the finely ground K₃PO₄.
-
Catalyst Addition: Briefly remove the stopper and add the palladium precatalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended): Subject the sealed reaction mixture to a few cycles of evacuating and backfilling with inert gas.
3. Reaction Execution:
-
Heating: Place the flask in a preheated oil bath set to a moderate temperature (start with 40–80 °C).[4] The high activity of the precatalyst often allows for lower temperatures.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of starting materials and the formation of both the desired product and the protodeboronated byproduct.
4. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Protodeboron
- Johnston, C. P., et al. (2022). Protodeboronation of (Hetero)
- Technical Support Center: Managing Protodeborylation in Suzuki Reactions - Benchchem. (2025).
- Technical Support Center: Preventing Hydrolysis of Boronic Acid Deriv
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- The proposed mechanism for protodeboronation of arylboronic acids - ResearchG
- Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition - ResearchG
- strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids - Benchchem. (2025).
- Reid, M., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- preventing protodeboronation in Suzuki reactions of bromo-naphthyridines - Benchchem. (2025).
- Reid, M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. (2025).
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchG
- del Rio, A., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Delaney, C. P., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (n.d.).
- Bulky phosphine ligands promote palladium-catalyzed protodeboron
- Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
- Suzuki reaction - Wikipedia. (n.d.).
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich. (n.d.).
- Liu, C., & Li, X. (2016). Oxygen-Promoted Suzuki-Miyaura Reaction for Efficient Construction of Biaryls. Chemical Record.
- preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling - Benchchem. (2025).
- Masking Boronic Acids for Suzuki Coupling - YouTube. (2011).
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Molecular Oxygen in Suzuki Homocoupling - Chemistry Stack Exchange. (2014).
- Borra, S., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temper
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.).
- How can I solve my problem with Suzuki coupling?
- Hanamoto, T., et al. (2013). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters.
- Technical Support Center: Suzuki Coupling Reactions - Benchchem. (2025).
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. researchgate.net [researchgate.net]
- 20. Oxygen-Promoted Suzuki-Miyaura Reaction for Efficient Construction of Biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Selective Reduction of Nitropyridines
Welcome to the technical support resource for the selective reduction of nitropyridines. This guide is crafted for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this critical chemical transformation. Pyridine-containing molecules are foundational in medicinal chemistry, and the conversion of nitropyridines to aminopyridines is a key step in their synthesis.[1] This process, however, is fraught with challenges related to selectivity and reaction efficiency.
Troubleshooting Guide
This section addresses specific, common issues encountered during the selective reduction of nitropyridines in a practical question-and-answer format.
Issue 1: Poor Chemoselectivity - Unwanted Reduction of Other Functional Groups
Question: My reaction is reducing other functional groups (e.g., halogens, alkenes, carbonyls) in addition to the nitro group. How can I improve chemoselectivity?
Answer: Achieving chemoselectivity is the foremost challenge in nitropyridine reduction.[2][3] The choice of reducing agent and reaction conditions is crucial to avoid undesired side reactions.
Root Causes & Solutions:
-
Harsh Reaction Conditions: High hydrogen pressure or temperature can lead to the reduction of less reactive groups.[4]
-
Solution: Employ milder conditions, such as lower hydrogen pressure and temperature, to favor the more facile nitro group reduction.[4]
-
-
Non-Selective Reducing Agent: Standard catalytic hydrogenation with Pd/C is highly efficient but can be too reactive for substrates with sensitive functional groups.[5]
-
Solution: Select a reagent known for its chemoselectivity. The following table provides a comparative overview of common reducing systems.
-
| Reducing System | Target Selectivity | Typical Conditions | Advantages | Disadvantages |
| Fe/NH₄Cl or Fe/HCl | Nitro over most groups | Aqueous ethanol, reflux | Robust, inexpensive, highly selective for nitro groups.[4][6] | Requires acidic conditions, workup can be cumbersome.[7] |
| SnCl₂·2H₂O | Nitro over carbonyls, esters | EtOH or EtOAc, reflux | Mild, excellent selectivity for nitro groups over carbonyls.[6] | Stoichiometric amounts of tin salts are produced, requiring careful removal. |
| Sodium Sulfide (Na₂S) | One nitro group over another | Aqueous/alcoholic solution | Can be selective for one nitro group in the presence of others.[4][5] | Strongly basic, may not be suitable for base-sensitive substrates. |
| Transfer Hydrogenation (e.g., Pd/C, HCOOH or HCOONH₄) | Tunable selectivity | Methanol/Ethanol, RT to reflux | Avoids high-pressure H₂, can be highly selective.[8][9] | Optimization may be needed to prevent reduction of alkenes/alkynes.[6] |
| Metal-Free Reductions (e.g., HSiCl₃ or B₂(OH)₄) | Broad functional group tolerance | Various | Avoids transition metals, excellent chemoselectivity.[10][11][12][13] | Reagents can be expensive or require specific handling. |
Workflow for Improving Chemoselectivity:
Caption: Decision workflow for selecting a selective reducing agent.
Issue 2: Unwanted Pyridine Ring Reduction or Catalyst Poisoning
Question: My reaction is sluggish, or I'm observing reduction of the pyridine ring itself. What is happening?
Answer: The pyridine nitrogen's lone pair can coordinate to the surface of heterogeneous catalysts (like Pd/C), leading to catalyst poisoning or, under harsh conditions, hydrogenation of the aromatic ring.[4]
Root Causes & Solutions:
-
Catalyst Poisoning: The nitrogen lone pair blocks the active sites of the metal catalyst, slowing down or stopping the desired reduction.[14]
-
Solution 1: Acidic Additives: Adding a stoichiometric amount of an acid (e.g., HCl, acetic acid) protonates the pyridine nitrogen, forming a pyridinium salt.[4] This prevents coordination to the catalyst, thus avoiding poisoning.[4]
-
Solution 2: Increase Catalyst Loading: In some cases, increasing the amount of catalyst can compensate for partial deactivation.[4]
-
-
Pyridine Ring Hydrogenation: This occurs under more forcing conditions (high pressure/temperature) and with highly active catalysts.
-
Solution: Switch to milder conditions or a less active catalyst system. For instance, transfer hydrogenation is often less prone to ring reduction than high-pressure catalytic hydrogenation.[8]
-
Issue 3: Regioselectivity in Poly-nitropyridines
Question: I am trying to reduce only one nitro group in a dinitropyridine molecule. How can I control the regioselectivity?
Answer: The selective reduction of one nitro group in a poly-nitro compound is challenging and often depends on the electronic and steric environment of each nitro group.
Strategies for Regioselective Reduction:
-
Steric Hindrance: A more sterically hindered nitro group will react slower. This can sometimes be exploited by carefully controlling reaction time and temperature.
-
Electronic Effects: The electronic nature of the pyridine ring and other substituents can influence the reactivity of the nitro groups.
-
Reagent Selection: Certain reagents are known for their ability to selectively reduce one nitro group.
Issue 4: Formation of Azo or Azoxy Byproducts
Question: My reaction is producing significant amounts of colored byproducts, which I suspect are azo or azoxy compounds. How can I prevent this?
Answer: Azo and azoxy compounds are common byproducts resulting from the incomplete reduction of the nitro group.[16][17] They are formed through the condensation of partially reduced intermediates like nitroso and hydroxylamine species.
Root Causes & Solutions:
-
Insufficient Reducing Agent: If the amount of reducing agent is depleted before all the nitro groups are fully reduced to amines, the intermediates can react with each other.
-
Solution: Ensure a sufficient stoichiometric excess of the reducing agent is used. For metal-based reductions (e.g., Fe, Sn, Zn), a significant excess is often required.[3]
-
-
Localized High Concentrations of Intermediates: Poor mixing can lead to areas where the concentration of intermediates is high, promoting byproduct formation.
-
Reaction pH: The pH of the reaction medium can influence the stability and reactivity of the intermediates.
-
Solution: Maintain the recommended pH for the chosen reduction method. For example, reductions with iron are typically performed under acidic conditions.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the safest and most scalable method for reducing nitropyridines in a pharmaceutical development setting? A1: Catalytic transfer hydrogenation (CTH) is often favored in pharmaceutical development.[9] It avoids the need for high-pressure hydrogenation equipment and uses common, relatively inexpensive hydrogen donors like formic acid or ammonium formate.[8] This method generally offers good chemoselectivity and is more amenable to scale-up than methods that produce large amounts of metal waste, like SnCl₂ or Fe reductions.
Q2: Can I use sodium borohydride (NaBH₄) to reduce a nitropyridine? A2: Sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group.[19] However, its reactivity can be enhanced by using it in combination with a transition metal catalyst, such as Ni(PPh₃)₄, allowing for the reduction to proceed.[19]
Q3: My catalytic hydrogenation reaction is not working at all. What should I check first? A3: If there is no conversion, systematically check the following:
-
Catalyst Activity: Ensure you are using a fresh, active catalyst. Catalysts can deactivate over time or if improperly stored.[14]
-
Hydrogen Supply: Verify that hydrogen is being delivered to the reaction. Check for leaks in your system and ensure the balloon or gas cylinder is supplying positive pressure.
-
Catalyst Poisons: The starting material, solvent, or glassware might contain impurities that poison the catalyst, such as sulfur compounds.[14][20]
-
Agitation: For heterogeneous catalysis, vigorous stirring is essential to ensure proper mixing of the substrate, catalyst, and hydrogen.[18]
Q4: How do I handle the workup and filtration of a Pd/C hydrogenation reaction safely? A4: Palladium on carbon is pyrophoric and can ignite when the dry powder is exposed to air, especially after being used in a hydrogenation reaction.
-
Purge the System: Before opening the reaction vessel, thoroughly purge the headspace with an inert gas like nitrogen or argon to remove all hydrogen.[4][14]
-
Keep the Catalyst Wet: Never allow the catalyst to dry on the filter paper.[14][18] Filter the reaction mixture through a pad of Celite®, and immediately wash the filter cake with more solvent to keep it wet.
-
Quenching: The wet filter cake should be carefully transferred to a separate container and quenched by slowly adding water or a dilute acid before disposal.
Q5: Are there effective metal-free options for nitropyridine reduction? A5: Yes, several metal-free methods have been developed and show excellent functional group tolerance.[11][21] Reagents like trichlorosilane (HSiCl₃) in the presence of a tertiary amine, or diboron compounds like bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄), are effective for reducing nitroarenes chemoselectively.[10][11][13]
References
- BenchChem. (2025). strategies to avoid side reactions in aminopyridine synthesis.
- Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015). Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability. Organic Letters.
- BenchChem. (2025). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring.
- ResearchGate. (2025). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines....
- BenchChem. (2025). troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
- Scilit. (n.d.). Reduction of Nitroarenes with Hydrogen Transfer Catalysis.
- Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.
- ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. [a]....
- BenchChem. (2025). Challenges in the selective reduction of the nitro group.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Materials Advances (RSC Publishing). (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
- BenchChem. (2025). selective reduction of nitro group without affecting other functional groups.
- Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919.
- Chen, D., Zhou, Y., Zhou, H., Liu, S., Liu, Q., Zhang, K., & Uozumi, Y. (2018). Metal-free Reduction of Nitro Aromatics to Amines with B2(OH)4/H2O. Synthesis, 50(09), 1765–1768.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Chemoselective hydroborative reduction of nitro motifs using a transition-metal-free catalyst.
- Reddit. (2022). Hydrogenation reaction tips and tricks.
- Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?.
- ResearchGate. (n.d.). Transfer hydrogenation of various substituted nitro aromatic compounds....
- ResearchGate. (2014). How do you selectively reduce the nitro group?.
- ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
- Common Conditions. (n.d.). Nitro Reduction.
- Blucher Proceedings. (n.d.). Regioselective reduction of 1-amino-2,4-dinitrobenzenes.
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- Rafii, F., & Cerniglia, C. E. (1995). Reduction of azo dyes and nitroaromatic compounds by bacterial enzymes from the human intestinal tract. Environmental Health Perspectives, 103 Suppl 5, 17–19.
- ResearchGate. (n.d.). Reduction of Nitro, Nitroso, Azo and Azoxy Groups.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 13. Metal-free Reduction of Nitro Aromatics to Amines with B2(OH)4/H2O [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 16. Reduction of azo dyes and nitroaromatic compounds by bacterial enzymes from the human intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. jsynthchem.com [jsynthchem.com]
- 20. reddit.com [reddit.com]
- 21. Chemoselective hydroborative reduction of nitro motifs using a transition-metal-free catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
improving regioselectivity in nucleophilic substitution of dichloronitropyridines.
Technical Support Center: Regioselectivity in Dichloronitropyridine Substitution
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions of dichloronitropyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling regioselectivity. Here, we move beyond simple protocols to explain the underlying principles that govern these reactions, providing you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.
Core Principles: Understanding the "Why" Behind Regioselectivity
A successful outcome in the nucleophilic substitution of dichloronitropyridines hinges on understanding the electronic landscape of the pyridine ring. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The rate and regioselectivity of the reaction are dictated by the stability of this intermediate.
Two key structural features govern this stability:
-
The Pyridine Nitrogen: The inherent electron-deficient nature of the pyridine ring is due to the electronegativity of the nitrogen atom. This makes the ring susceptible to nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions. When a nucleophile attacks these positions, the negative charge of the Meisenheimer complex can be delocalized directly onto the nitrogen atom, a highly stabilizing resonance form that is not possible with attack at the C3 (meta) position.[4][5][6]
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group dramatically activates the ring for nucleophilic attack.[7][8] It stabilizes the anionic Meisenheimer complex by delocalizing the negative charge through resonance, especially when positioned ortho or para to the site of attack.[3][9]
The interplay between the directing effects of the ring nitrogen and the nitro group determines the preferred site of substitution.
Isomer-Specific Analysis: Predicting the Site of Attack
The relative positions of the nitro group and the two chlorine atoms create distinct electronic environments, leading to predictable regiochemical outcomes.
| Dichloronitropyridine Isomer | Favored Position of Attack | Primary Rationale |
| 2,4-Dichloro-5-nitropyridine | C4 | Attack at C4 is para to the ring nitrogen, allowing for superior resonance stabilization of the Meisenheimer intermediate by delocalizing the charge onto the nitrogen.[10][11] |
| 2,4-Dichloro-3-nitropyridine | C4 | Similar to the 5-nitro isomer, attack at C4 is favored due to the powerful stabilizing effect of the para nitrogen atom, which typically outweighs other electronic influences.[12] |
| 2,6-Dichloro-3-nitropyridine | C2 or C6 (Competitive) | This isomer presents the most significant regiochemical challenge. The nitro group at C3 activates both the C2 (ortho) and C6 (para) positions. The outcome is kinetically controlled and highly sensitive to reaction conditions.[13] The strong inductive effect of the adjacent nitro group makes C2 highly electron-deficient, while C6 is less sterically hindered.[13] |
Frequently Asked Questions (FAQs)
Q1: My reaction on 2,6-dichloro-3-nitropyridine is producing a nearly 1:1 mixture of isomers. Why is it not selective?
A1: This is a common issue with this specific isomer. The electronic activation at the C2 and C6 positions is very closely matched. C2 benefits from a strong inductive pull from the adjacent nitro group, while C6 is activated via a classic para resonance effect.[13] This competitive activation means that standard conditions often yield poor selectivity. To resolve this, you must manipulate kinetic factors as detailed in the troubleshooting guide below.
Q2: I am trying to substitute 2,4-dichloro-5-nitropyridine, but the reaction is very slow. What can I do?
A2: While this substrate is highly activated for C4 substitution, a slow reaction typically points to two issues: an insufficiently reactive nucleophile or suboptimal reaction conditions.[12] If using a neutral amine, ensure a non-nucleophilic base (e.g., triethylamine, DIPEA) is present to neutralize the HCl generated.[1] If the reaction is still slow at room temperature, gentle heating (e.g., 40–60 °C) can increase the rate.[12] Finally, consider your solvent; polar aprotic solvents like DMF or acetonitrile are generally effective at promoting SNAr reactions.[14]
Q3: Can I achieve substitution at the C2 position of 2,4-dichloro-5-nitropyridine?
A3: Achieving high selectivity for C2 is exceptionally challenging due to the overwhelming electronic preference for C4. However, some specialized strategies have been reported for related dihalopyrimidine systems, such as using tertiary amines that proceed through an in-situ N-dealkylation mechanism, which can favor C2.[10][15] For most common nucleophiles (amines, alkoxides, thiols), C4 substitution will be the overwhelmingly dominant pathway.[10]
In-Depth Troubleshooting Guide
Problem: Poor Regioselectivity
This is most common with the 2,6-dichloro-3-nitropyridine isomer but can arise in other systems under non-ideal conditions.
-
Root Cause 1: Steric Profile of the Nucleophile
-
Scientific Rationale: The transition state energies for attack at two electronically similar positions can be differentiated by steric hindrance. A bulky nucleophile will experience greater steric clash at the more hindered position, raising the activation energy for that pathway.
-
Troubleshooting Protocol:
-
To Favor the Less Hindered Position (e.g., C6 in 2,6-dichloro-3-nitropyridine): Employ a sterically demanding nucleophile. Examples include tert-butylamine, diisopropylamine, or 2,6-dimethylaniline.
-
To Favor the More Hindered Position (e.g., C2 in 2,6-dichloro-3-nitropyridine): Use a small, unhindered nucleophile. Examples include ammonia, methylamine, or sodium azide.
-
-
-
Root Cause 2: Solvent Effects
-
Scientific Rationale: Solvents can influence regioselectivity by differentially solvating the ground states and, more importantly, the charged Meisenheimer complex transition states.[16] Polar aprotic solvents (DMF, DMSO, acetonitrile) are standard choices as they effectively solvate the cationic counter-ion without strongly hydrogen-bonding to the nucleophile.[14] Protic solvents (ethanol, water) can cage the nucleophile through hydrogen bonds, reducing its reactivity and potentially altering selectivity.[17][18]
-
Troubleshooting Protocol:
-
Establish a Baseline: Run the reaction in a standard polar aprotic solvent like acetonitrile or DMF.
-
Modulate Polarity: If selectivity is poor, screen less polar solvents such as THF or 2-MeTHF. This can sometimes alter the transition state energies enough to favor one isomer.
-
Consider Protic Solvents Cautiously: While less common, a switch to a protic solvent like ethanol or isopropanol can sometimes reverse or improve selectivity. Be aware that this may also lead to competitive solvolysis side products.
-
-
-
Root Cause 3: Temperature (Kinetic vs. Thermodynamic Control)
-
Scientific Rationale: Many SNAr reactions are under kinetic control, where the product distribution reflects the relative rates of formation. The kinetically favored product is the one formed via the lowest energy transition state.[13] Lowering the temperature will further amplify this kinetic preference. If the reaction is reversible, higher temperatures could allow for equilibration to the most stable (thermodynamic) product.
-
Troubleshooting Protocol:
-
Favor the Kinetic Product: Perform the reaction at a reduced temperature (e.g., 0 °C or -20 °C). Add the nucleophile slowly to maintain a low temperature and minimize exotherms. This is the most common strategy for improving selectivity in closely contested cases.
-
Favor the Thermodynamic Product: If the desired isomer is believed to be the more stable product, running the reaction at a slightly elevated temperature (e.g., 40-80 °C) for a longer period may allow the initially formed kinetic product to revert and form the thermodynamic isomer. This is less common and risks byproduct formation.
-
-
Diagram: Troubleshooting Decision Tree for Regioselectivity
This diagram outlines a logical workflow for optimizing a reaction with poor regioselectivity.
Caption: A decision tree for troubleshooting poor regioselectivity.
Experimental Protocols
General Protocol: Selective C4-Amination of 2,4-Dichloro-5-nitropyridine
This procedure illustrates a typical kinetically controlled SNAr reaction favoring substitution at the C4 position.[2][10]
Materials:
-
2,4-dichloro-5-nitropyridine (1.0 equiv)
-
Amine nucleophile (e.g., cyclopentylamine) (1.0-1.1 equiv)
-
Non-nucleophilic base (e.g., triethylamine) (2.0 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water and Brine
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2,4-dichloro-5-nitropyridine in anhydrous acetonitrile (approx. 0.5 M concentration). In a separate flask, prepare a solution of the amine nucleophile and triethylamine in anhydrous acetonitrile.
-
Reaction Execution: Cool the solution of the dichloronitropyridine to 0 °C using an ice bath. Slowly add the amine/triethylamine solution dropwise over 10-15 minutes. Stir the resulting mixture at 0 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 3:1). The reaction is typically complete within 30-60 minutes.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Partition the residue between ethyl acetate and water.[2]
-
Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[10]
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure 4-substituted-2-chloro-5-nitropyridine product.
Diagram: Visualizing Competing Meisenheimer Intermediates
This diagram illustrates why attack at C4 is favored over C2 in 2,4-dichloro-5-nitropyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction Examples [cdb.ics.uci.edu]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 15. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Chloropyridines
Welcome to the Technical Support Center for catalyst selection in the cross-coupling of chloropyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these challenging yet crucial reactions. The pyridine moiety is a cornerstone in many biologically active compounds, and the use of cost-effective chloropyridines as starting materials is highly desirable. However, the inherent challenges of C-Cl bond activation and potential catalyst inhibition by the pyridine nitrogen necessitate a carefully considered approach to catalyst selection and reaction optimization.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the success and reproducibility of your cross-coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
Q1: My Suzuki-Miyaura coupling of a 2-chloropyridine is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
A1: This is a very common issue. The 2-chloropyridine core is notoriously less reactive than its bromo or iodo analogs due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[3] While catalyst choice is paramount, several factors could be at play. Here’s a systematic approach to troubleshooting:
-
Catalyst System Inactivity: The primary suspect is often an insufficiently active catalyst. Standard catalysts like Pd(PPh₃)₄ may not be effective for this transformation.[4]
-
Recommendation: Switch to a more active catalyst system. Palladium complexes with bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos), are highly effective for coupling chloropyridines.[1] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate of oxidative addition.[1] N-Heterocyclic carbenes (NHCs) are another powerful class of ligands to consider.[1][5]
-
Consider Precatalysts: Using a well-defined precatalyst offers improved reproducibility by ensuring a consistent ligand-to-metal ratio.[5]
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step by activating the boronic acid to a more nucleophilic boronate species.[3]
-
Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.[3]
-
Recommendation: If your reaction is running at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C.[1]
-
-
Catalyst Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][5][6]
-
Recommendation: The use of bulky ligands can often mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the metal center.
-
Q2: I am attempting a Buchwald-Hartwig amination on a chloropyridine and observing poor yields. What catalyst system should I be using?
A2: The Buchwald-Hartwig amination of chloropyridines also requires highly active catalyst systems. The choice of ligand is critical for success.
-
First-Generation vs. Modern Ligands: Early catalyst systems were often limited in scope. The development of sterically hindered and electron-rich biarylphosphine ligands has significantly expanded the utility of this reaction for challenging substrates like chloropyridines.[7]
-
Recommended Ligands:
-
Buchwald Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are excellent starting points for the amination of chloropyridines.[1] They have demonstrated high activity for coupling a wide range of amines with aryl chlorides.
-
Josiphos Ligands: A sterically hindered version of the Josiphos family of ligands has shown high reactivity for the coupling of aryl chlorides with primary amines, often with low catalyst loadings.[8]
-
MorDalPhos: The [Pd(cinnamyl)Cl]₂/Mor-DalPhos catalyst system has been shown to be effective for the amination of (hetero)aryl chlorides under aqueous or even solvent-free conditions.[9]
-
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used in Buchwald-Hartwig aminations.
Q3: My cross-coupling reaction with a dichloropyridine is giving me a mixture of products or reacting at the wrong position. How can I control the regioselectivity?
A3: Regioselectivity in the cross-coupling of dichloropyridines is a fascinating and controllable aspect of these reactions. The inherent electronic properties of the pyridine ring often direct the initial reaction, but this can be overridden by the choice of catalyst and conditions.
-
Inherent Reactivity:
-
2,4-Dichloropyridines: The C2 position is generally more electrophilic and thus more susceptible to oxidative addition than the C4 position.[10]
-
2,5-Dichloropyridines: The C2 position is typically more reactive due to electronic activation from the adjacent nitrogen.[10]
-
3,5-Dichloropyridines: Both C-Cl bonds are electronically similar, making selective mono-functionalization challenging.
-
-
Ligand-Controlled Selectivity:
-
Ligand-Free Conditions:
-
Remarkably, "Jeffery" conditions (ligand-free) have been shown to dramatically enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyridines.[10][11]
-
Even more strikingly, these ligand-free conditions can achieve C5-selectivity in the cross-coupling of 2,5-dichloropyridines, which is unconventional.[10][11]
-
Q4: I'm observing significant amounts of side products like homocoupled boronic acid and protodeboronation. What can I do to minimize these?
A4: These side reactions are common frustrations in Suzuki-Miyaura couplings and can significantly reduce the yield of your desired product.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often promoted by water and certain bases.[2]
-
Troubleshooting:
-
Ensure your reaction is performed under anhydrous conditions if possible, although a small amount of water is often necessary for the Suzuki reaction.
-
If protodeboronation is a persistent issue, consider switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[2][12]
-
-
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is often exacerbated by the presence of oxygen.[2][4]
-
Troubleshooting:
-
Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[2]
-
Using a Pd(0) source directly or ensuring conditions for the complete reduction of a Pd(II) precatalyst can help minimize homocoupling.[4]
-
A catalyst system that promotes a faster cross-coupling rate can outcompete the homocoupling pathway.[3]
-
-
Frequently Asked Questions (FAQs)
Q5: Should I use a Palladium (Pd) or Nickel (Ni) catalyst for my chloropyridine coupling?
A5: The choice between palladium and nickel depends on the specific reaction, substrate, and cost considerations.
-
Palladium Catalysts:
-
Nickel Catalysts:
-
Advantages: More earth-abundant and cost-effective than palladium.[1][5] They can exhibit different reactivity and selectivity profiles.
-
Disadvantages: Can be more sensitive to reaction conditions. With 2-chloropyridines, some nickel catalyst systems can form inactive dimeric species.[5][6] Therefore, careful selection of the nickel precatalyst and ligand is crucial.
-
Q6: What is a "precatalyst" and what are the advantages of using one?
A6: A precatalyst is a stable, well-defined metal-ligand complex that is readily activated under the reaction conditions to form the active, low-valent catalytic species (e.g., Pd(0)).[5] Using a precatalyst offers significant advantages over generating the catalyst in situ from a metal salt (like Pd(OAc)₂) and a separate ligand.[5]
-
Benefits of Using a Precatalyst:
-
Improved Reproducibility: Ensures a consistent and known ratio of ligand to metal, leading to more reliable and reproducible results.[5]
-
Enhanced Activity: Many precatalysts are designed for rapid generation of the active catalyst, leading to more efficient reactions.
-
Air and Moisture Stability: Some precatalysts are more stable to air and moisture than the active catalytic species, making them easier to handle.
-
Q7: My chloropyridine substrate also has a primary amine group. Will this interfere with the reaction?
A7: Yes, the presence of a primary amine group can present a challenge. The Lewis basic nitrogen of the amine can coordinate to the palladium catalyst, potentially inhibiting its activity, similar to the pyridine nitrogen.[4] However, successful couplings of aminopyridines have been reported.
-
Key Considerations:
-
Catalyst Choice: A highly active catalyst system, often with bulky, electron-rich phosphine ligands, is necessary to overcome potential inhibition.[4]
-
Protecting Groups: While it's often desirable to avoid extra steps, in some challenging cases, protection of the amine group may be necessary.
-
Successful Examples: Despite the challenges, there are reports of successful Suzuki couplings with substrates like 3-amino-2-chloropyridine without the need for protecting groups, using appropriate catalyst systems.[13]
-
Data Presentation: Catalyst System Comparison for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | Good to Excellent | A robust and widely applicable system for chloropyridines.[2] |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | Toluene | 100-120 | Good to Excellent | Another highly effective Buchwald ligand-based system. |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF/Water | 80-100 | Moderate to Good | A more traditional catalyst, may be less effective for highly unreactive substrates. |
| NiCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 80-100 | Variable | A cost-effective alternative, but performance can be substrate-dependent.[6] |
| Pd₂(dba)₃ / IPr | IPr (NHC) | K₃PO₄ | 1,4-Dioxane | RT - 80 | Good to Excellent | Particularly useful for controlling regioselectivity in dichloropyridines.[10][11] |
| Pd(OAc)₂ (Ligand-free) | None | Na₂CO₃ | Toluene/Water | 100 | Variable | "Jeffery" conditions, can provide unique regioselectivity with dichloropyridines.[10][11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine
This protocol is a general starting point and should be optimized for each specific substrate combination.
Materials:
-
Chloropyridine (1.0 equiv)
-
Boronic acid or boronate ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)[2]
-
Ligand (e.g., SPhos, 2-10 mol%)[2]
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[2]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)[2]
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the chloropyridine, boronic acid, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with the inert gas three times to ensure all oxygen is removed.[2]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine (Ligand-Controlled)
This protocol is adapted for C4-selective coupling using a bulky NHC ligand.[10]
Materials:
-
2,4-Dichloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
IPr ligand (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (10 mL total)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,4-dichloropyridine, the arylboronic acid, and K₃PO₄.[10]
-
In a separate vial, prepare a catalyst premix by dissolving Pd₂(dba)₃ and the IPr ligand in 2 mL of anhydrous 1,4-dioxane.[10]
-
Add 8 mL of anhydrous 1,4-dioxane to the Schlenk flask containing the reagents.[10]
-
Add the catalyst premix to the reaction mixture via syringe.[10]
-
Stir the reaction mixture at room temperature for 18-24 hours.[10]
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle for the cross-coupling of chloropyridines.
Caption: A troubleshooting workflow for optimizing low-yield chloropyridine cross-coupling reactions.
References
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters. (2014, January 13). American Chemical Society Publications. Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry. (n.d.). American Chemical Society Publications. Retrieved January 11, 2026, from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters. (2014, August 18). American Chemical Society Publications. Retrieved January 11, 2026, from [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. (2015, January 1). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (2025, August 6). Retrieved January 11, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Exothermic Landscape of Pyridine Nitration
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The nitration of pyridine, a cornerstone reaction in the synthesis of many pharmaceutical and agrochemical compounds, presents a unique set of challenges. The inherent electron-deficient nature of the pyridine ring necessitates forceful reaction conditions, which in turn elevates the risk of highly exothermic events.[1][2] This guide is designed to serve as a comprehensive technical resource, providing practical, field-proven insights into safely managing these reactions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns regarding pyridine nitration.
Q1: Why is the nitration of pyridine so much more challenging than the nitration of benzene?
The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-w -drawing effect on the aromatic system.[1] This significantly deactivates the ring towards electrophilic aromatic substitution, the fundamental mechanism of nitration.[1][2] Consequently, more forcing conditions, such as the use of fuming nitric acid at elevated temperatures, are typically required to achieve nitration, which inherently increases the exothermic risk.[1]
Q2: What is the primary product of pyridine nitration and why?
Direct nitration of pyridine predominantly yields 3-nitropyridine.[1] The electron-withdrawing nitrogen atom deactivates the ortho (2- and 6-) and para (4-) positions to a greater extent than the meta (3- and 5-) positions.[1] Therefore, the electrophilic nitronium ion (NO₂⁺) preferentially attacks the 3-position.[3]
Q3: What are the primary safety hazards associated with pyridine nitration?
The principal hazard is the potential for a thermal runaway reaction.[4][5] Nitration reactions are highly exothermic, and the harsh conditions required for pyridine nitration can lead to a rapid and uncontrolled increase in temperature and pressure if not properly managed.[4][6] This can result in violent boiling, splashing of corrosive acids, and in severe cases, reactor failure.[5] Additionally, the reagents used, such as concentrated nitric and sulfuric acids, are highly corrosive and require careful handling.[7]
Q4: What immediate steps should I take if I observe a rapid, unexpected temperature increase during my pyridine nitration?
If you encounter a sudden and uncontrolled temperature rise, prioritize safety above all else. The immediate goal is to stop the reaction and dissipate the generated heat. Follow your laboratory's established emergency procedures, which should include:
-
Ceasing the addition of the nitrating agent immediately.
-
Maximizing cooling by ensuring the cooling bath is at its lowest possible temperature and has sufficient capacity.
-
If the temperature continues to rise dramatically, prepare to quench the reaction. This is a last resort and must be done with extreme caution. The standard procedure is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[8] Be aware that the dilution of concentrated sulfuric acid is itself a highly exothermic process.[8]
-
Alert your supervisor and colleagues immediately.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth, question-and-answer-based approach to troubleshooting specific problems you may encounter during your experiments.
Issue 1: Uncontrolled Exotherm or Thermal Runaway
Q: My reaction temperature is spiking despite controlled addition of the nitrating agent. What are the likely causes and how can I prevent this?
An unexpected temperature spike is a critical safety concern. The root causes often lie in inadequate heat removal or localized "hot spots" within the reaction mixture.
Potential Causes and Preventative Measures:
-
Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated. Ensure you are using an appropriate cooling medium (e.g., an ice-salt bath for sub-zero temperatures) and that the reactor is sufficiently immersed.
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than the cooling system's removal rate.[8] A slow, dropwise addition with continuous monitoring of the internal temperature is paramount.[8]
-
Poor Agitation: Inefficient stirring can lead to localized areas of high reactant concentration, creating "hot spots" where a runaway reaction can initiate and propagate.[9] Ensure vigorous and consistent agitation throughout the reaction.
-
Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an improper ratio of nitric to sulfuric acid can significantly increase the reaction's exothermicity.
-
Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the rate of nitration can be slow, leading to a buildup of the added nitrating agent. A subsequent small increase in temperature can then trigger a rapid, delayed, and highly exothermic reaction.
Troubleshooting Workflow for Exothermic Events
Sources
- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 2. quora.com [quora.com]
- 3. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 4. fcad.com [fcad.com]
- 5. Thermal runaway - Wikipedia [en.wikipedia.org]
- 6. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 7. Accidental Ingestion of Nitric Acid in an Agricultural Company: A Case Study and Literature Review [scirp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. icheme.org [icheme.org]
Technical Support Center: Workup Procedures for Reactions Involving Nitropyridines
Welcome to the technical support center for navigating the intricacies of workup procedures for reactions involving nitropyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these electron-deficient and potentially energetic compounds. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring your success from bench-scale to process development.
I. Frequently Asked Questions (FAQs)
Q1: My nitration reaction of pyridine resulted in a low yield of 3-nitropyridine. What is the likely cause and how can I improve it?
A1: This is a common challenge. The pyridine ring is electron-deficient, and under the strongly acidic conditions required for nitration, the nitrogen atom is protonated. This forms the pyridinium ion, which further deactivates the ring towards electrophilic aromatic substitution, making nitration difficult and necessitating harsh conditions.[1] Mild nitrating conditions that are effective for benzene are often insufficient for pyridine.[1]
Troubleshooting Steps:
-
Increase Reaction Severity: Direct nitration of pyridine often requires high temperatures (e.g., 300-330 °C) and the use of fuming nitric acid and sulfuric acid.[1] However, be aware that this can lead to the formation of side products and lower yields.[1][2]
-
Alternative Nitrating Agents: Consider using dinitrogen pentoxide (N₂O₅).[1][3][4][5][6] This can provide better yields of 3-nitropyridine under milder conditions.[1][7] The reaction of pyridine with N₂O₅ forms an N-nitropyridinium ion, which then rearranges to 3-nitropyridine.[1][6][7]
-
Consider Pyridine Derivatives: If your starting material can be a substituted pyridine, the presence of electron-donating groups can facilitate nitration.
Q2: I need to synthesize 4-nitropyridine, but direct nitration only yields the 3-nitro isomer. How can I control the regioselectivity?
A2: Direct electrophilic nitration of pyridine overwhelmingly favors substitution at the 3-position. To obtain 2- or 4-nitropyridines, an indirect approach is necessary, most commonly through the use of pyridine N-oxide.[1][8]
Workflow for Regioselective Nitropyridine Synthesis:
Caption: Decision workflow for synthesizing different nitropyridine isomers.
-
For 4-Nitropyridine: First, oxidize pyridine to pyridine N-oxide. The N-oxide group is activating and directs nitration to the 4-position.[1][8] The resulting 4-nitropyridine N-oxide can then be deoxygenated (e.g., using PCl₃) to yield 4-nitropyridine.[1][9]
-
For 2-Nitropyridine: Direct nitration gives very poor yields. A multi-step synthesis is typically required, for example, starting from 2-aminopyridine.[1]
Q3: My SNAr reaction on a fluoronitropyridine is not proceeding. What are the common pitfalls?
A3: While the electron-withdrawing nature of the pyridine nitrogen and the nitro group generally activates the ring for nucleophilic aromatic substitution (SNAr), several factors can hinder the reaction.[10][11][12]
Troubleshooting SNAr Reactions:
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficiently activated pyridine ring. The nitro group should be ortho or para to the leaving group.[10][12] | Ensure the leaving group is at the 2- or 4-position relative to the nitro group. Reactions are significantly slower with meta-positioning.[10][11] |
| Weak nucleophile. | For alcohol or amine nucleophiles, ensure complete deprotonation with a suitable base.[11] | |
| Inappropriate solvent. | Use polar aprotic solvents like DMSO, DMF, or acetonitrile to enhance nucleophile reactivity.[10][11] | |
| Low reaction temperature. | Gradually increase the reaction temperature. Many SNAr reactions on nitropyridines require elevated temperatures.[11] | |
| Formation of Side Products | Di-substitution. | If your nitropyridine has multiple leaving groups, use a stoichiometric amount of the nucleophile and monitor the reaction closely.[10] |
| Nitro group displacement. | High temperatures or very strong nucleophiles can sometimes lead to the displacement of the nitro group.[10] | |
| Hydrolysis. | Ensure anhydrous conditions, as water can lead to the formation of hydroxypyridine byproducts.[10][11] |
II. Troubleshooting Guides
Guide 1: Workup of Acidic Nitration Reactions
A common procedure for nitration involves the use of strong acids like sulfuric acid and nitric acid. The workup requires careful neutralization and extraction.
Step-by-Step Protocol:
-
Quenching: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.[1] This dissipates the heat of neutralization.
-
Neutralization: Carefully add a saturated aqueous solution of a weak base, such as sodium carbonate or sodium bicarbonate, in portions until the pH is neutral (7-8).[1][8] Be cautious of vigorous foaming due to CO₂ evolution.[1]
-
Precipitation & Filtration: A solid, often a yellow crystalline material, may precipitate upon neutralization.[1] Collect this solid by suction filtration using a Büchner funnel.[1]
-
Extraction of the Aqueous Phase: If the product is not a solid or if some remains in the aqueous layer, perform multiple extractions with an appropriate organic solvent like dichloromethane or ethyl acetate.[1][13]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][14]
Caption: General workflow for the workup of acidic nitration reactions.
Guide 2: Removal of Palladium Catalysts from Cross-Coupling Reactions
Palladium catalysts are frequently used in C-C and C-N bond-forming reactions with nitropyridines. Residual palladium can be challenging to remove due to chelation with the pyridine nitrogen and other functional groups.[15]
Methods for Palladium Removal:
| Method | Description | Advantages | Disadvantages |
| Filtration through Celite® | Passing the reaction mixture through a pad of Celite® can remove heterogeneous catalysts (e.g., Pd/C) and precipitated palladium.[15][16][17] | Simple and effective for insoluble palladium species. | Ineffective for soluble palladium complexes.[18] |
| Activated Carbon Treatment | Stirring the reaction mixture with activated carbon can adsorb palladium.[15] | Cost-effective. | Can also adsorb the desired product, leading to yield loss.[15] |
| Scavenger Resins | These are solid supports with functional groups that have a high affinity for palladium (e.g., thiols, amines).[15][18][19] | High selectivity for palladium, leading to very low residual levels.[18] | Can be more expensive than other methods. |
Step-by-Step Protocol for Scavenger Resin Use:
-
Choose the Right Scavenger: Select a scavenger that has a high affinity for the specific palladium species in your reaction and will not react with your product.[15]
-
Treatment: Add the scavenger resin to the reaction mixture and stir for a recommended period (often 1-18 hours).[15]
-
Filtration: Remove the resin by filtration.
-
Analysis: Analyze the filtrate for residual palladium content, often using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for accurate quantification.[15]
III. Safety Considerations
Nitropyridines and their derivatives should be handled with care due to their potential for thermal instability and toxicity.[20][21]
-
Handling: Always handle nitropyridines in a well-ventilated area, such as a fume hood.[22][23][24][25] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[22][23][24][25] Avoid creating dusts of solid nitropyridines.[22][23]
-
Storage: Store nitropyridines in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[22][23][24] Keep containers tightly closed.[22][23][24][25]
-
Incompatibilities: Avoid contact with strong oxidizing agents and acid chlorides.[23][24]
IV. Purification Techniques
Recrystallization
For solid nitropyridine products, recrystallization is often an effective purification method.[1][26]
Key Considerations for Solvent Selection:
-
The compound should have high solubility in the solvent at elevated temperatures and low solubility at room temperature.[26]
-
The solvent should be chemically inert towards the nitropyridine.[26]
-
The boiling point of the solvent should be low enough for easy removal.[26]
-
Common solvents for recrystallizing nitropyridines include acetone and ethanol.[1][27]
Column Chromatography
Silica gel column chromatography is a standard method for separating nitropyridine isomers and removing impurities.[1][14][28]
-
Eluent Systems: The choice of eluent is crucial and often requires optimization. A common starting point is a mixture of a non-polar solvent like pentane or hexane with a more polar solvent like dichloromethane or ethyl acetate.[1][14]
-
Polarity: The polarity of the eluent can be gradually increased to elute compounds with higher polarity. For example, in the purification of an aminopyridine from a nitropyridine starting material, the less polar nitro compound will elute first, followed by the more polar amino compound.[14]
V. References
-
BenchChem. (n.d.). Technical Support Center: Synthesis of Nitropyridines. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions on Nitropyridines. Retrieved from
-
ChemicalBook. (2025). 3-Nitropyridine - Safety Data Sheet. Retrieved from
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? Retrieved from
-
Thermo Fisher Scientific. (2009). 4-Nitropyridine N-oxide - Safety Data Sheet. Retrieved from
-
Thermo Fisher Scientific. (n.d.). 4-Amino-3-nitropyridine - Safety Data Sheet. Retrieved from
-
ECHEMI. (n.d.). 3-NITROPYRIDINE SDS, 2530-26-9 Safety Data Sheets. Retrieved from
-
ECHEMI. (n.d.). 3-Hydroxy-2-nitropyridine SDS, 15128-82-2 Safety Data Sheets. Retrieved from
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from
-
Molecules. (2021). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Retrieved from
-
ElectronicsAndBooks. (2005). Nitropyridines, their Synthesis and Reactions. Retrieved from
-
Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives. Retrieved from
-
ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. Retrieved from
-
Organic Chemistry Portal. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Retrieved from
-
BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Retrieved from
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from
-
ResearchGate. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? Retrieved from
-
ResearchGate. (2025). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from
-
University of Oslo. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from
-
ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Retrieved from
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from
-
BenchChem. (n.d.). refining purification techniques for high-purity 3-Nitro-5-phenylpyridine. Retrieved from
-
ResearchGate. (2025). Nitropyridines: Synthesis and reactions. Retrieved from
-
ResearchGate. (n.d.). Thermal degradation steps and temperatures details. Retrieved from
-
BenchChem. (n.d.). Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide. Retrieved from
-
ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from
-
University of Calgary. (n.d.). Reaction Examples. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. nva.sikt.no [nva.sikt.no]
- 5. chempanda.com [chempanda.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reaction Examples [cdb.ics.uci.edu]
- 13. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. fishersci.com [fishersci.com]
- 24. fishersci.com [fishersci.com]
- 25. echemi.com [echemi.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Making sure you're not a bot! [oc-praktikum.de]
- 28. nanobioletters.com [nanobioletters.com]
Technical Support Center: Strategies for Removing Palladium Catalyst Residues
Welcome to the Technical Support Center for palladium catalyst residue removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of active pharmaceutical ingredients (APIs) and other fine chemicals. Palladium-catalyzed reactions are invaluable in modern synthesis, but the efficient removal of residual palladium is critical to meet stringent regulatory requirements and ensure product integrity.[1][2][3] This resource offers troubleshooting guidance and frequently asked questions to help you navigate the complexities of palladium scavenging.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.
Problem 1: Incomplete Palladium Removal After Initial Purification
Symptoms:
-
Your final compound still contains palladium levels exceeding the acceptable limits set by guidelines such as the International Council for Harmonisation (ICH) Q3D, which for oral medication limits the daily dose to no more than 100 μg of palladium.[4]
-
Standard purification methods like crystallization or filtration are not sufficiently reducing palladium content.[3]
Root Cause Analysis:
Palladium can exist in various forms within a reaction mixture, including soluble Pd(II) species, colloidal Pd(0) nanoparticles, and palladium complexed with ligands or your product.[5] A single purification technique may not be effective against all forms of residual palladium. For instance, simple filtration is effective at removing larger, agglomerated palladium particles but will not capture soluble or colloidal forms.[4][6]
Strategic Solutions:
-
Multi-Step Approach: Combine different purification techniques. A common and effective strategy is to use a primary removal method followed by a polishing step.[4]
-
Scavenger Selection: The choice of scavenger is critical and depends on the nature of your product and the solvent system.
-
Functionalized Silica Gels: These are a preferred choice due to their high selectivity and efficiency.[5][7]
-
Activated Carbon: A cost-effective option that can remove various palladium species, including Pd(0) and Pd(II), without affecting the product itself as its surface is not modified with functional groups.[5][9][10] However, its effectiveness can be less selective compared to functionalized silica.[7]
-
Experimental Protocol: Two-Step Palladium Removal
-
Step 1: Filtration
-
Prepare a filtration setup with a sintered glass funnel.
-
Add a 1-2 cm thick pad of Celite®.
-
Dilute the reaction mixture with a suitable solvent.
-
Pass the diluted mixture through the Celite® pad.
-
Wash the Celite® pad with additional solvent to ensure complete product recovery.[6]
-
-
Step 2: Scavenger Treatment
-
Transfer the filtrate to a clean reaction vessel.
-
Add the selected scavenger (e.g., SiliaMetS® Thiol or activated carbon). The amount will depend on the initial palladium concentration and the scavenger's capacity.
-
Stir the mixture at a controlled temperature for a specified duration (this may require optimization).
-
Filter off the scavenger.
-
Analyze the filtrate for residual palladium content using methods like inductively coupled plasma mass spectrometry (ICP-MS).[2]
-
Problem 2: Product Loss During Palladium Scavenging
Symptoms:
-
Significant reduction in the yield of your final product after treatment with a scavenger.
Root Cause Analysis:
Product loss can occur due to non-specific binding of your product to the scavenger. This is more common with highly porous materials like activated carbon, especially if your product has a high molecular weight or contains functional groups that can interact with the carbon surface.[1]
Strategic Solutions:
-
Optimize Scavenger Loading: Use the minimum amount of scavenger required to achieve the desired palladium level. This can be determined through small-scale optimization experiments.
-
Choose a More Selective Scavenger: Functionalized silica scavengers are designed for high selectivity towards metals, minimizing interactions with organic molecules.[7]
-
Solvent Selection: The choice of solvent can influence the interaction between your product and the scavenger. Experiment with different solvents to find one that maximizes palladium binding while minimizing product adsorption.
Data-Driven Scavenger Selection:
| Scavenger Type | Advantages | Disadvantages | Best For |
| Functionalized Silica | High selectivity, minimal product loss, effective for various Pd species.[5][7] | Higher cost compared to activated carbon.[5] | High-value APIs where product loss is a major concern. |
| Activated Carbon | Low cost, effective for a broad range of impurities.[5][9] | Can lead to product loss due to non-specific adsorption, may require larger quantities.[1] | Early-stage synthesis or when cost is a primary driver. |
| Polymer-Based Scavengers | High capacity and selectivity. | Can be more expensive and may have compatibility issues with certain solvents. | Specific applications where high capacity is required. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium catalyst residues?
A1: The most common and effective methods for removing palladium catalyst residues include:
-
Adsorption: This involves using solid-phase scavengers to bind the palladium, which is then removed by filtration. Common adsorbents include:
-
Solvent Extraction: Also known as liquid-liquid extraction, this method involves transferring the palladium from the product-containing phase to another immiscible liquid phase.[11][12] This is often used for large-scale recovery of precious metals.[12]
-
Precipitation: This technique involves adding a reagent that selectively forms an insoluble salt with palladium, which can then be filtered off.[13] For example, 2,4,6-trimercapto-s-triazine (TMT) can be used to precipitate palladium.[14]
-
Crystallization: In some cases, palladium impurities can be removed during the crystallization of the final product, especially when combined with additives that help keep the palladium in the mother liquor.[2]
Q2: How do I choose the right scavenger for my specific application?
A2: The choice of scavenger depends on several factors:
-
The nature of the palladium species: Is it Pd(0) or Pd(II)? Some scavengers are more effective for a particular oxidation state.
-
The solvent system: The scavenger must be compatible with the reaction solvent.
-
The functional groups on your product: You want to avoid scavengers that will react with or bind to your product.
-
The required level of purity: For APIs, highly efficient scavengers are necessary to meet strict regulatory limits.[15]
-
Cost considerations: For large-scale production, the cost of the scavenger can be a significant factor.[5]
A good starting point is to screen a few different types of scavengers on a small scale to determine the most effective one for your system.
Q3: Can I reuse palladium scavengers?
A3: The reusability of palladium scavengers depends on the type of scavenger and the nature of the scavenging process.
-
Functionalized Silica and Polymer-Based Scavengers: In some cases, these can be regenerated, but it often involves harsh conditions that may degrade the scavenger over time. Regeneration is more common in large-scale industrial processes where the cost savings are significant.
-
Activated Carbon: Generally, activated carbon is not reused for this application due to the difficulty of removing the bound palladium without compromising its adsorptive properties.
For most lab-scale applications, scavengers are treated as single-use materials.
Q4: What is the mechanism behind silica-based scavengers?
A4: Silica-based scavengers are composed of a silica gel backbone that is functionalized with specific ligands that have a high affinity for palladium.[5] For example, thiol (-SH) and thiourea (-SC(NH2)2) groups are soft bases, and according to Hard and Soft Acid and Base (HSAB) theory, they form strong bonds with soft acids like palladium. The palladium in the solution coordinates with these functional groups, effectively "scavenging" it from the solution onto the solid support, which can then be easily filtered off.
Visualizing the Workflow
Diagram 1: Decision Tree for Palladium Removal Strategy
This diagram outlines a logical approach to selecting a palladium removal strategy based on the stage of synthesis and the required purity of the final product.
Caption: A typical experimental workflow for palladium scavenging.
References
- Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. (n.d.). National Institutes of Health.
- Paiva, A. P. (2017). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals, 7(11), 505.
- Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer. (n.d.). SiliCycle.
- Efficient Palladium Removal Without Compromising Product Yield. (n.d.). Apollo Scientific.
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed.
- Palladium Detection for API Purification. (2017). Arbor Assays.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). Organic Process Research & Development.
- Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd.
- Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599-1617.
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Metal Scavengers Selection Guide. (n.d.). SiliCycle.
- Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific.
- How can i remove palladium Pd catalyst easily? (2015). ResearchGate.
- Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst. (2016). ResearchGate.
- A Review of Recovery of Palladium from the Spent Automobile Catalysts. (2018). MDPI.
- Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. (2001). ResearchGate.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. arborassays.com [arborassays.com]
- 3. biotage.com [biotage.com]
- 4. onyxipca.com [onyxipca.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Chloro-5-nitropyridine versus 2-Chloro-3-nitropyridine in Nucleophilic Aromatic Substitution
In the landscape of pharmaceutical and materials science research, chloronitropyridines serve as pivotal building blocks for the synthesis of complex molecular architectures. Their reactivity in nucleophilic aromatic substitution (SNAr) reactions is a subject of both academic interest and practical significance. This guide provides an in-depth, objective comparison of the reactivity of two constitutional isomers: 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine. By examining the electronic and steric factors that govern their susceptibility to nucleophilic attack, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary for informed substrate selection and reaction optimization.
The Decisive Role of the Nitro Group: A Tale of Two Isomers
The propensity of a halopyridine to undergo nucleophilic aromatic substitution is profoundly influenced by the presence and position of electron-withdrawing groups. The nitro group (–NO₂) is a powerful activator in this context, withdrawing electron density from the pyridine ring through both inductive and resonance effects. This electron deficiency enhances the electrophilicity of the carbon atoms, particularly those at the 2- and 4-positions, making them more susceptible to attack by nucleophiles.
The distinction in reactivity between 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine lies in the ability of the nitro group to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the SNAr reaction. The stability of this complex is a critical determinant of the reaction's activation energy and, consequently, its rate.
In 2-chloro-5-nitropyridine , the nitro group is in a para-like relationship to the chlorine-bearing carbon at the 2-position. This geometric arrangement allows for the effective delocalization of the negative charge of the Meisenheimer complex onto the nitro group through resonance. This substantial stabilization of the intermediate lowers the activation energy of the reaction, thereby increasing its rate.
Conversely, in 2-chloro-3-nitropyridine , the nitro group is in an ortho-like position relative to the chloro-substituted carbon. While the nitro group still exerts a strong electron-withdrawing inductive effect, its ability to stabilize the Meisenheimer complex through resonance is less pronounced compared to the 5-nitro isomer. Furthermore, steric hindrance between the adjacent nitro and chloro groups can play a role in the approach of the nucleophile.
Quantitative Reactivity Comparison: Experimental Evidence
Kinetic studies provide the most definitive measure of reactivity. The following tables summarize the second-order rate constants (k₂) for the reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with different nucleophiles under standardized conditions.
Table 1: Comparative Reactivity with Piperidine
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
Data sourced from a comparative study of chloronitropyridine isomers with piperidine in ethanol.[1]
Table 2: Comparative Reactivity with Sodium Arenethiolates
A study comparing the reaction of these isomers with a series of sodium arenethiolates in methanol revealed that 2-chloro-5-nitropyridine (the para-like isomer) consistently reacts faster than 2-chloro-3-nitropyridine (the ortho-like isomer).[2] This finding further substantiates the greater activating effect of the nitro group from the 5-position.
Mechanistic Insights: Visualizing the SNAr Pathway
The nucleophilic aromatic substitution of chloronitropyridines generally proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the attack of the nucleophile to form the resonance-stabilized Meisenheimer complex. The second, faster step involves the expulsion of the chloride leaving group to restore the aromaticity of the pyridine ring.
The enhanced stability of the Meisenheimer complex in the reaction of 2-chloro-5-nitropyridine, due to the effective resonance delocalization involving the para-like nitro group, leads to a lower activation energy for the rate-determining step (k₁) compared to that of 2-chloro-3-nitropyridine (k'₁).
Experimental Protocol: A Guide to Kinetic Analysis
To empirically validate the reactivity differences, a standardized kinetic study is indispensable. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these chloronitropyridine isomers with an amine nucleophile, such as piperidine, utilizing UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reaction of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with piperidine in a suitable solvent at a constant temperature.
Materials:
-
2-Chloro-5-nitropyridine
-
2-Chloro-3-nitropyridine
-
Piperidine (freshly distilled)
-
Anhydrous ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each chloronitropyridine isomer (e.g., 2 x 10⁻⁴ M) in anhydrous ethanol.
-
Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.01 M, 0.02 M, 0.04 M, 0.08 M) in the same solvent.
-
-
Kinetic Measurements:
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 40°C) in the constant temperature water bath.
-
To initiate a kinetic run, pipette a known volume of the chloronitropyridine solution and a known volume of the piperidine solution into a quartz cuvette. Ensure the final concentration of piperidine is in large excess (at least 10-fold) to maintain pseudo-first-order conditions.
-
Immediately place the cuvette in the thermostatted cell holder of the spectrophotometer and begin recording the absorbance at the λmax of the product over time. The reaction progress can be monitored by the increase in absorbance of the corresponding 2-piperidino-nitropyridine product.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined from the slope of the plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.
-
This entire procedure should be performed for both 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine to allow for a direct comparison.
-
Conclusion
The reactivity of chloronitropyridines in SNAr reactions is a nuanced interplay of electronic and steric factors. The experimental data unequivocally demonstrates that the position of the nitro group is a critical determinant of reactivity. While both 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine are activated towards nucleophilic substitution, the para-like positioning of the nitro group in the 5-nitro isomer allows for superior resonance stabilization of the Meisenheimer intermediate, generally rendering it the more reactive of the two. However, as the data with piperidine suggests, the interplay of steric and electronic effects can lead to nuanced reactivity patterns that warrant careful consideration in synthetic design. This guide provides a foundational understanding and a practical framework for researchers to harness the distinct reactivity profiles of these valuable synthetic intermediates.
References
- Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2422.
- El-Bardan, A. A. (1999). Kinetics of the Reaction of 2-Chloro-3-nitro- and 2-Chloro-5-nitropyridines with Aryloxide Ions in Methanol. Journal of Physical Organic Chemistry, 12(4), 347-353.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Catalytic Systems for Suzuki Coupling of Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds that are pivotal in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The coupling of chloropyridines is of particular significance due to the prevalence of the pyridine moiety in a vast number of biologically active compounds and the economic advantages of using chloroaromatics over their bromo or iodo counterparts.[1] However, the inherent challenges associated with the lower reactivity of the C-Cl bond and the potential for catalyst inhibition by the pyridine nitrogen necessitate a careful and informed selection of the catalytic system.[1][2]
This guide provides an in-depth, objective comparison of the catalytic systems available for the Suzuki coupling of chloropyridines. As Senior Application Scientists, our goal is to move beyond a mere listing of protocols and delve into the causality behind experimental choices, offering field-proven insights to empower researchers to optimize their synthetic strategies.
The Challenge: Overcoming the Inertia of Chloropyridines
The primary hurdles in the Suzuki coupling of chloropyridines stem from two key factors:
-
The Strength of the C-Cl Bond: The carbon-chlorine bond is significantly stronger than C-Br and C-I bonds, making the initial oxidative addition step—often the rate-determining step in the catalytic cycle—more challenging.[2] This necessitates the use of highly active catalysts that can efficiently cleave this robust bond.
-
Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, leading to the formation of inactive or less active catalyst species.[3] This catalyst inhibition can result in low yields and sluggish reaction rates.
Modern catalytic systems have been meticulously designed to address these challenges, primarily through the strategic selection of the metal center and the careful engineering of coordinating ligands.
Palladium-Based Systems: The Workhorse of Cross-Coupling
Palladium complexes remain the most extensively utilized catalysts for Suzuki-Miyaura reactions.[1] The success of these systems in the context of chloropyridine coupling is intrinsically linked to the evolution of sophisticated, bulky, and electron-rich phosphine ligands, most notably the Buchwald biarylphosphines.
The Impact of Buchwald Ligands
The development of Buchwald ligands has revolutionized the field of palladium-catalyzed cross-coupling. These ligands are characterized by a biaryl backbone with a phosphine moiety and bulky substituents. This unique architecture imparts several key advantages:
-
Promotion of Monoligation: The steric bulk of Buchwald ligands favors the formation of the highly active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[1]
-
Enhanced Oxidative Addition: The electron-rich nature of these phosphines increases the electron density on the palladium center, facilitating the cleavage of the strong C-Cl bond.
-
Facilitation of Reductive Elimination: The steric hindrance also promotes the final reductive elimination step, releasing the desired biaryl product and regenerating the active catalyst.[1]
A comparative analysis of commonly used Buchwald ligands reveals a clear evolution in their efficacy, with later-generation ligands often providing superior performance in terms of turnover numbers (TONs) and reaction yields.
| Ligand/Precatalyst | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) | Reference |
| XPhos Pd G3 | 2-Chloro-5-methylpyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 2 | 94 | 47 | [4] |
| SPhos | 4-Amino-2-chloropyridine | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | 91 | 45.5 | [4] |
| RuPhos Pd G4 | 3-bromo-5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | (4-methoxyphenyl)boronic acid | - | - | - | 0.05 | 92 | 1840 | [5] |
| XPhos Pd G2 | 3-bromo-5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | (4-methoxyphenyl)boronic acid | - | - | - | 0.05 | 81 | 1620 | [5] |
Note: The turnover number is a measure of the catalyst's efficiency and is calculated as (Yield / 100) / (Catalyst Loading / 100). The data for RuPhos and XPhos G2 in the table above is for a brominated substrate, but it serves to illustrate the comparative performance of these ligands.
N-Heterocyclic Carbenes (NHCs): A Powerful Alternative
N-Heterocyclic carbenes (NHCs) have emerged as a formidable class of ligands for palladium-catalyzed cross-coupling reactions. Their key feature is a divalent carbon atom that forms a very strong sigma bond with the metal center. This strong M-C bond imparts exceptional stability to the catalyst.
Advantages of NHC Ligands:
-
Strong σ-Donation: NHCs are powerful σ-donors, even more so than many electron-rich phosphines. This property significantly enhances the electron density at the palladium center, thereby promoting the oxidative addition of the C-Cl bond.[6]
-
High Thermal Stability: The robust Pd-NHC bond leads to catalysts with high thermal stability, often preventing the formation of palladium black and allowing for reactions at elevated temperatures.[6]
-
Steric Tunability: The steric environment around the carbene carbon can be readily modified by changing the substituents on the nitrogen atoms, allowing for fine-tuning of the ligand's properties to suit a specific substrate.
| Ligand/Precatalyst | Aryl Chloride | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Time (h) | Yield (%) | Reference |
| [Pd(IPr)(cinnamyl)Cl] | 4-Chlorotoluene | K₂CO₃ | Dioxane/H₂O | 80 | 0.1 | 2 | 98 | [6] |
| [Pd(SIPr)(cinnamyl)Cl] | 4-Chlorotoluene | K₂CO₃ | Dioxane/H₂O | 80 | 0.1 | 3 | 97 | [6] |
| PEPPSI-IPr | 2-Chloropyridine | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 4 | 92 | [4] |
Nickel-Based Systems: A Cost-Effective and Highly Reactive Alternative
The earth-abundance and lower cost of nickel compared to palladium have driven significant research into the development of nickel-based catalytic systems for cross-coupling reactions.[7] Nickel catalysts often exhibit different reactivity profiles and can be particularly effective for the activation of challenging C-Cl bonds.
Key Features of Nickel Catalysis:
-
Higher Reactivity: Nickel(0) species are generally more reactive towards oxidative addition than their palladium(0) counterparts, which can be advantageous for activating the C-Cl bond of chloropyridines.[8]
-
Different Mechanistic Pathways: Nickel catalysis can sometimes proceed through different mechanistic pathways, including those involving Ni(I) and Ni(III) intermediates, which can open up new avenues for reactivity.
-
Challenges with Catalyst Stability: Nickel catalysts can be more sensitive to air and moisture, and catalyst deactivation can sometimes be more pronounced.
A head-to-head comparison of palladium and nickel catalysts using the same ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), highlights the distinct behaviors of these metals. While palladium systems often provide more consistent and broader substrate scope, nickel catalysts can be highly effective for specific substrates, particularly when cost is a primary consideration.[9][10]
A notable challenge with some nickel-dppf systems is their ineffectiveness for the coupling of 2-chloropyridine. Mechanistic studies have revealed that α-halo-N-heterocycles can lead to the formation of stable dimeric nickel species that are catalytically inactive in Suzuki-Miyaura cross-coupling.[11] However, these systems are effective for 3- and 4-chloropyridines.[11]
| Catalyst | Substrate | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| [Ni(dppf)Cl₂] | 3-Chloropyridine | Phenylboronic acid | K₃PO₄ | THF/H₂O | 85 | High | [11] |
| [Ni(dppf)Cl₂] | 4-Chloropyridine | Phenylboronic acid | K₃PO₄ | THF/H₂O | 85 | High | [11] |
| [Ni(dppf)Cl₂] | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | THF/H₂O | 85 | Low/No Reaction | [11] |
Mechanistic Considerations: The "Why" Behind Catalyst Selection
A deeper understanding of the catalytic cycle and the specific roles of the metal and ligand is crucial for rational catalyst design and troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle.
The choice of ligand directly influences the rates of the key steps in this cycle. For chloropyridines, a ligand that accelerates oxidative addition without significantly hindering the other steps is ideal. The steric and electronic properties of Buchwald and NHC ligands are tailored to achieve this balance.
Experimental Protocols
Providing robust and reproducible experimental protocols is paramount for translating theoretical knowledge into practical success.
Protocol 1: Suzuki Coupling of 2-Chloropyridine using a Buchwald Phosphine Ligand (e.g., XPhos)
This protocol is a general procedure adapted from methodologies developed by the Buchwald group.[4]
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloropyridine derivative, arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(II) acetate and XPhos ligand. Add the degassed toluene and water via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.[4]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of a Chloropyridine using a Nickel-dppf Catalyst
This protocol is a general procedure for the coupling of 3- or 4-chloropyridines.
Materials:
-
Chloropyridine derivative (3-chloro or 4-chloro) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[Ni(dppf)Cl₂] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Anhydrous THF (4 mL)
-
Water (1 mL)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the chloropyridine derivative, arylboronic acid, [Ni(dppf)Cl₂], and potassium phosphate to a reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed THF and water to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizing the Workflow
A generalized workflow for the Suzuki coupling of chloropyridines is depicted below.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion: Making an Informed Decision
The selection of an optimal catalytic system for the Suzuki coupling of chloropyridines is a multifaceted decision that requires a balance of factors including cost, substrate scope, and desired reaction conditions.
-
Palladium-based systems, particularly those employing modern Buchwald ligands and NHCs, offer the broadest applicability and generally high yields for a wide range of chloropyridine substrates. These systems are often the first choice for complex, high-value targets where reliability and efficiency are paramount.
-
Nickel-based systems provide a cost-effective alternative and can exhibit excellent reactivity for specific substrates. While their substrate scope may be more limited and they can be more sensitive to reaction conditions, they are a valuable tool, especially for large-scale synthesis.
By understanding the underlying principles of catalyst design and the specific challenges posed by chloropyridine substrates, researchers can navigate the diverse landscape of catalytic systems to achieve their synthetic goals efficiently and effectively.
References
-
Organic & Biomolecular Chemistry. (n.d.). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. [Link]
-
SciSpace. (n.d.). Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. [Link]
-
Thieme Chemistry. (n.d.). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
ResearchGate. (n.d.). Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. [Link]
-
PubMed. (2016). Mechanistic Investigation of Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization of Thiophene-Pyridine Biaryl Monomers With the Aid of Model Reactions. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Nickel Catalyzed Suzuki-Miyaura Cross Coupling. [Link]
-
ACS Publications. (2019). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. [Link]
-
Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
ACS Omega. (2025). Isomeric Imidazopyridine-Based NHC Ligands: Enhanced Catalytic Activity of an Electron-Donating Remote NHC in a PEPPSI-Type Palladium Complex. [Link]
-
National Institutes of Health. (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. [Link]
-
The Royal Society of Chemistry. (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross- coupling reactions by α-halo-N. [Link]
-
ResearchGate. (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. [Link]
-
ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A).... [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. [Link]
-
Wiley Online Library. (n.d.). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
ACS Publications. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. (PDF) Ni vs. Pd in Suzuki-Miyaura sp2-sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (2019) | Matthew J West | 30 Citations [scispace.com]
- 11. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 2-chloro-5-nitronicotinate
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its versatility and importance.[1] A particularly interesting starting material for the synthesis of diverse pyridine-based compounds is Methyl 2-chloro-5-nitronicotinate. The electron-deficient nature of the pyridine ring, amplified by the strongly electron-withdrawing nitro group at the 5-position and the chloro group at the 2-position, makes this molecule a highly reactive precursor for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the facile introduction of a wide array of functional groups at the 2-position, leading to a diverse chemical space with the potential for a broad range of biological activities.
This guide provides a comparative analysis of the potential biological activities of key classes of compounds derived from Methyl 2-chloro-5-nitronicotinate. While direct comparative studies on a series of derivatives from this specific precursor are not extensively documented in publicly available literature, this guide synthesizes data from structurally analogous compounds to provide a predictive overview of their potential anticancer and antimicrobial properties. We will delve into the synthesis, mechanism of action, and comparative efficacy of these derivatives, supported by experimental data from related studies.
The Synthetic Gateway: Nucleophilic Aromatic Substitution
The primary route for the derivatization of Methyl 2-chloro-5-nitronicotinate is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group in the para position relative to the chlorine atom, along with the inherent electron deficiency of the pyridine ring, significantly activates the C2 position for nucleophilic attack. This facilitates the displacement of the chloride ion by a variety of nucleophiles, including amines, alkoxides, and thiolates.
The general mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is a key factor in the facility of the reaction.
Caption: Generalized SNAr mechanism for the derivatization of Methyl 2-chloro-5-nitronicotinate.
I. Anticancer Activity of Amino-Substituted Derivatives
The introduction of an amino group at the 2-position of the nitronicotinate scaffold can lead to compounds with significant anticancer potential. Numerous studies have highlighted the antiproliferative effects of 2-aminopyridine derivatives against various cancer cell lines.[3] The rationale behind exploring these derivatives lies in their ability to mimic endogenous purine and pyrimidine bases, potentially interfering with DNA synthesis and repair mechanisms in rapidly dividing cancer cells. Furthermore, the amino group can act as a hydrogen bond donor, facilitating interactions with key enzymatic targets.
Comparative Efficacy of Structurally Similar 2-Aminopyridine Derivatives
While specific data for derivatives of Methyl 2-chloro-5-nitronicotinate is scarce, we can draw parallels from studies on analogous 2-aminopyridine compounds. For instance, a series of novel pyridine-ureas demonstrated potent in vitro growth inhibitory activity against the MCF-7 breast cancer cell line.[4] The data suggests that the nature and position of substituents on the pyridine and urea moieties significantly impact their efficacy.
| Compound ID | R Group (Substitution on Phenylurea) | IC50 (µM) on MCF-7 (48h)[1] | VEGFR-2 Inhibition IC50 (µM)[1] |
| 8a | H | 4.53 | Not Reported |
| 8b | 4-Cl | 3.03 | 5.0 |
| 8d | 4-CH3 | 3.98 | Not Reported |
| 8e | 3-CF3 | 0.22 | 3.93 |
| 8n | 3-Cl | 1.88 | Not Reported |
| Doxorubicin | (Reference Drug) | 1.93 | Not Applicable |
| Sorafenib | (Reference Drug) | 4.50 | Not Applicable |
Table 1: In vitro anticancer activity of pyridine-urea derivatives against MCF-7 cells.[1]
The data clearly indicates that substitution with an electron-withdrawing group like 3-CF3 (Compound 8e) dramatically enhances the anticancer activity, being significantly more potent than the reference drug Doxorubicin.[4] This suggests that derivatization of Methyl 2-chloro-5-nitronicotinate with appropriately substituted anilines could yield highly potent anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from Methyl 2-chloro-5-nitronicotinate) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion and Future Directions
Methyl 2-chloro-5-nitronicotinate serves as a versatile and highly reactive platform for the synthesis of a wide range of biologically active compounds. The ease of nucleophilic aromatic substitution at the 2-position allows for the introduction of diverse functionalities, leading to derivatives with significant potential as both anticancer and antimicrobial agents.
The comparative analysis of structurally similar compounds presented in this guide suggests that:
-
Amino-substituted derivatives , particularly those incorporating urea functionalities with electron-withdrawing groups, are promising candidates for potent anticancer agents.
-
Heterocyclic derivatives , especially those containing additional nitro-aromatic systems, hold considerable potential for the development of novel antimicrobial drugs, particularly against Gram-positive bacteria.
Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived directly from Methyl 2-chloro-5-nitronicotinate. Such studies would provide a more direct and comprehensive understanding of the structure-activity relationships and allow for the optimization of lead compounds for improved efficacy and selectivity. The exploration of other nucleophiles, such as those containing sulfur or oxygen, could further expand the chemical diversity and biological activity spectrum of this promising class of compounds.
References
-
Saeed, A., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(15), 4479. [Link]
- Hassan, A. S., et al. (2021). Synthesis and anticancer activity of new pyridine and fused pyridine derivatives. Journal of the Iranian Chemical Society, 18(10), 2635-2648.
- Suma, B., et al. (2020). Design, synthesis and biological evaluation of novel chalcone linked thiazole-imidazopyridine derivatives as potential anticancer agents. Bioorganic Chemistry, 94, 103433.
-
Guzman, J. D., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Antibiotics, 10(7), 855. [Link]
- Xu, L., et al. (2019). Design, synthesis, and biological evaluation of novel pyridine-chalcone derivatives as potent antitubulin agents. European Journal of Medicinal Chemistry, 166, 344-356.
- Amin, K. M., et al. (2009). Synthesis and anticancer activity of novel tetralin-6-yl-pyridine and tetralin-6-yl-pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 17(17), 6158-6165.
-
Abdellattif, M. H., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. [Link]
- Elgemeie, G. H., et al. (2008). Synthesis and anticancer activity of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 43(11), 2449-2455.
- Onnis, V., et al. (2009). Synthesis and evaluation of anticancer activity of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines. Bioorganic & Medicinal Chemistry, 17(17), 6158-6165.
-
LibreTexts. (2021, August 15). 16.7: Nucleophilic Aromatic Substitution. [Link]
- Amr, A. G. E., et al. (2006). Anticancer activities of some newly synthesized pyridine, pyran, and pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 14(16), 5481-5488.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Techniques for Pyridine Derivatives
For researchers, scientists, and professionals in drug development, the accurate and precise analysis of pyridine derivatives is paramount. These heterocyclic compounds are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and specialty materials. Consequently, the ability to characterize and quantify these molecules with high fidelity is a cornerstone of quality control, metabolic studies, and formulation development. This guide provides an in-depth comparative analysis of the principal analytical techniques employed for pyridine derivatives, offering field-proven insights and supporting experimental data to inform your methodological choices.
The Analytical Landscape for Pyridine Derivatives: A Strategic Overview
The selection of an analytical technique for a pyridine derivative is not a one-size-fits-all decision. The choice is governed by a multitude of factors including the analyte's physicochemical properties (volatility, polarity, thermal stability), the sample matrix, the required sensitivity and selectivity, and the intended purpose of the analysis—be it for structural elucidation, purity assessment, or quantification in a complex biological fluid. This guide will navigate the intricacies of the most pertinent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Chromatographic Techniques: The Workhorses of Separation and Quantification
Chromatography remains a cornerstone of pharmaceutical analysis due to its exceptional ability to separate complex mixtures.[1] For pyridine derivatives, both HPLC and GC are frequently employed, with the choice between them largely dictated by the volatility and thermal stability of the analyte.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely adopted technique for the analysis of pyridine derivatives, particularly in the pharmaceutical industry.[3][4] Its operation at or near ambient temperatures makes it ideal for non-volatile and thermally labile compounds, a common characteristic of many complex pyridine-based active pharmaceutical ingredients (APIs).[5]
In HPLC, the separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[5] For pyridine derivatives, reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[5][6] The hydrophilic nature of many pyridine compounds may necessitate the use of ion-pairing reagents or mixed-mode chromatography to achieve adequate retention and peak shape.[7]
The choice of mobile phase composition, pH, and stationary phase is critical. For basic pyridine derivatives, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used to protonate the pyridine nitrogen. This ensures good peak shape and prevents tailing, which can occur due to interactions with residual silanol groups on the stationary phase.[5] The selection of the organic modifier (acetonitrile vs. methanol) and the gradient elution profile are optimized to achieve the desired resolution between the main peak and any impurities.
UV-Vis detection is the most common method coupled with HPLC for the analysis of pyridine derivatives, owing to the strong UV absorbance of the aromatic pyridine ring.[8] The selection of the detection wavelength is crucial for sensitivity and selectivity and is typically set at one of the absorption maxima of the analyte.[9]
Experimental Protocol: Validated HPLC-UV Method for a Pyridine Derivative in a Pharmaceutical Formulation
This protocol outlines a general procedure for the quantification of a pyridine derivative API in a tablet formulation, adhering to ICH Q2(R2) validation guidelines.[10][11]
1. Sample Preparation: a. Accurately weigh and grind a representative number of tablets to obtain a fine powder. b. Transfer a portion of the powder equivalent to a target concentration of the API (e.g., 1 mg/mL) into a volumetric flask. c. Add a suitable diluent (e.g., a mixture of water and acetonitrile) to dissolve the API. The choice of diluent should ensure complete solubility of the analyte and compatibility with the mobile phase. d. Sonicate for 15 minutes to ensure complete dissolution and then dilute to the mark with the diluent. e. Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients prior to injection. This step is crucial to prevent clogging of the HPLC system.
2. Chromatographic Conditions:
- Instrumentation: HPLC system with a UV detector.[5]
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid.[5]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 35 °C.[5]
- Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 270 nm).[5]
- Injection Volume: 10 µL.
3. Validation Parameters (as per ICH Q2(R2)): [11][12]
- Specificity: Assessed by analyzing a placebo formulation spiked with the API and known impurities to ensure no interference at the retention time of the analyte.
- Linearity: Determined by injecting a series of standard solutions of the API at different concentrations (e.g., 50-150% of the target concentration) and plotting the peak area against concentration. A correlation coefficient (R²) of ≥ 0.999 is typically required.
- Accuracy: Evaluated by recovery studies, where a known amount of the API is spiked into the placebo formulation at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery should be within a predefined range (e.g., 98-102%).
- Precision:
- Repeatability (Intra-day precision): Determined by analyzing multiple preparations of the same sample on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
- Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, or on different instruments. The %RSD should be within acceptable limits.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
- Robustness: Evaluated by making small, deliberate variations in the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability during normal use.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable pyridine derivatives.[13] It often provides higher resolution and faster analysis times compared to HPLC.[2]
In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases, which is primarily governed by their boiling points and polarities.[2]
The primary consideration for GC analysis is the thermal stability of the pyridine derivative at the temperatures of the injector and column. For non-volatile or thermally labile compounds, derivatization may be necessary to increase volatility and stability.[14] The choice of the stationary phase is critical for achieving the desired separation. For many pyridine derivatives, a polar stationary phase (e.g., those containing polyethylene glycol) can provide good selectivity.[15]
Flame Ionization Detection (FID) is a common detector for GC analysis of organic compounds, offering high sensitivity.[13] However, for enhanced selectivity and structural information, Mass Spectrometry (MS) is the detector of choice.[1][15]
Experimental Protocol: Headspace GC-MS/MS for Pyridine in Environmental Samples
This protocol is adapted for the determination of pyridine in complex matrices like crustacean tissues or sediments, where sample cleanup is challenging.[1]
1. Sample Preparation: a. Homogenize the biological tissue or sediment sample. b. Accurately weigh a portion of the homogenized sample (e.g., 1 g) into a headspace vial. c. Add a deuterated internal standard (e.g., pyridine-d5) for accurate quantification. The use of an isotopically labeled internal standard is crucial to compensate for matrix effects and variations in extraction efficiency.[1] d. Add a suitable solvent (e.g., DMSO, DMF, or water) to the vial and seal it. The choice of solvent can influence the partitioning of the analyte into the headspace.[1]
2. GC-MS/MS Conditions:
- Instrumentation: Headspace autosampler coupled to a GC-tandem quadrupole mass spectrometer (MS/MS).[1]
- Headspace Parameters:
- Oven Temperature: e.g., 90 °C
- Equilibration Time: e.g., 30 min
- GC Conditions:
- Column: Rxi-5Sil MS, 60 m x 0.25 mm ID, 1.0 µm film thickness. A long column with a thick stationary phase is often used to separate the analyte from the solvent front and other interferences.[1]
- Oven Program: Isocratic at 100 °C for 15 min.[1]
- Carrier Gas: Helium.[1]
- MS/MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
- Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for pyridine and its internal standard are monitored.
3. Data Analysis:
- Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Spectroscopic Techniques: Unveiling Molecular Structure and Purity
Spectroscopic techniques provide invaluable information about the molecular structure and can also be used for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of pyridine derivatives.[16] It provides detailed information about the molecular framework, connectivity, and stereochemistry.[16]
NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule.[16] For pyridine derivatives, ¹H and ¹³C NMR are the most commonly used techniques. The electron-withdrawing nature of the nitrogen atom in the pyridine ring leads to characteristic downfield shifts for the α- and γ-protons and carbons.[16]
qNMR has emerged as a powerful primary analytical method for determining the purity and concentration of substances without the need for a specific reference standard for the analyte.[17][18] The signal intensity in NMR is directly proportional to the number of nuclei.[17] By comparing the integral of an analyte's peak to that of a high-purity internal standard of known concentration, a precise and accurate quantification can be achieved.[16]
Experimental Protocol: Purity Assessment of a Pyridine Derivative by qNMR
This protocol provides a general guideline for performing a qNMR experiment for purity assessment.[19][20]
1. Sample Preparation: a. Accurately weigh a precise amount of the pyridine derivative sample (e.g., 10 mg) into an NMR tube. b. Accurately weigh a precise amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have peaks that do not overlap with the analyte signals. c. Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both the sample and the internal standard completely.
2. NMR Data Acquisition:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- Pulse Program: A simple single-pulse experiment is typically used.
- Relaxation Delay (D1): A long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and the internal standard) is crucial to ensure complete relaxation of all nuclei for accurate integration.
- Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio.
3. Data Processing and Analysis: a. Apply appropriate phasing and baseline correction to the spectrum. b. Integrate a well-resolved, non-overlapping peak of the analyte and a peak of the internal standard. c. Calculate the purity of the analyte using the following formula:
Mass Spectrometry (MS)
MS is a powerful technique for determining the molecular weight and elemental composition of pyridine derivatives.[6] When coupled with a separation technique like GC or HPLC, it provides unparalleled sensitivity and selectivity for both identification and quantification.[1][8]
MS involves the ionization of molecules and the separation of the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum can provide valuable structural information.[13]
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of pyridine derivatives in solution.[21]
This technique measures the absorption of ultraviolet or visible light by a molecule. The pyridine ring exhibits strong absorption in the UV region, typically with two main absorption bands.[9] According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.
Comparative Performance of Analytical Techniques
The choice of an analytical technique is a balance of performance characteristics. The following table provides a comparative summary of the key techniques for the analysis of pyridine derivatives.
| Technique | Principle | Advantages | Limitations | Typical Applications | LOD/LOQ |
| HPLC-UV | Differential partitioning between liquid and solid phases | Versatile for non-volatile and thermally labile compounds; robust and reproducible.[5] | Moderate sensitivity; requires solvent consumption. | Purity assessment, quantification in pharmaceutical formulations.[6] | µg/mL to ng/mL |
| GC-MS | Differential partitioning between gas and solid phases | High resolution and sensitivity; provides structural information.[1] | Limited to volatile and thermally stable compounds; may require derivatization.[13][14] | Analysis of volatile impurities, environmental monitoring.[1][15] | pg/mL to ng/mL |
| qNMR | Nuclear magnetic resonance of atomic nuclei | Primary analytical method; no need for analyte-specific reference standards; provides structural information.[17][18] | Lower sensitivity compared to chromatographic methods; requires expensive instrumentation. | Purity assessment of reference standards, quantification of major components.[16] | mg/mL to µg/mL |
| LC-MS/MS | HPLC separation followed by tandem mass spectrometry | High sensitivity and selectivity; suitable for complex matrices.[22][23] | Matrix effects can suppress or enhance ion signals; more complex instrumentation. | Bioanalysis of drugs and metabolites in biological fluids.[22][23] | pg/mL to fg/mL |
| UV-Vis Spectroscopy | Absorption of UV-Visible light | Simple, rapid, and cost-effective.[21] | Low selectivity; susceptible to interference from other absorbing species. | Quick concentration checks of pure substances. | µg/mL |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the analysis of pyridine derivatives using HPLC and GC-MS.
Caption: Experimental workflow for HPLC analysis of a pyridine derivative.
Caption: Workflow for Headspace GC-MS/MS analysis of pyridine.
Conclusion and Future Perspectives
The analytical landscape for pyridine derivatives is both mature and continually evolving. While HPLC and GC remain the workhorses for routine analysis, the increasing complexity of pharmaceutical products and the demand for higher sensitivity are driving the adoption of hyphenated techniques like LC-MS/MS. Furthermore, qNMR is gaining recognition as a powerful tool for the accurate determination of purity without the need for analyte-specific reference standards.
The future of pyridine derivative analysis will likely see a greater emphasis on "green" analytical chemistry, with a focus on reducing solvent consumption and waste.[24] Additionally, the implementation of Quality by Design (QbD) principles in analytical method development, as encouraged by the new ICH Q14 guideline, will lead to more robust and reliable methods throughout the product lifecycle. By understanding the principles, strengths, and limitations of each technique presented in this guide, researchers and scientists can make informed decisions to ensure the quality, safety, and efficacy of products containing these vital chemical entities.
References
-
Siddiqui, M. R., et al. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry. [Link]
- Sharma, R., et al. (2021). Review on Analytical Techniques in Pharmaceutical Analysis.
- Patel, D., et al. (2022). Analytical Techniques in Pharmaceutical Analysis: A Review. International Journal for Research in Applied Science & Engineering Technology.
- Kumar, A., et al. (2023). Analytical Techniques in Pharmaceutical Analysis: A Comprehensive Review. International Journal of Pharmacy and Analytical Research.
- Singh, S., et al. (2024). Analytical Techniques in Pharmaceutical Analysis. Journal of Drug Delivery and Therapeutics.
- BenchChem. (2025).
-
Tsukioka, T., & Murakami, T. (1987). Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples. Journal of Chromatography A. [Link]
- IntuitionLabs. (n.d.). ICH Q2(R2)
- Gardell, S. J., et al. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology.
- Lu, W., et al. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. SpringerLink.
- Stradins, J., & Hasan, M. (2005). Electrochemistry of pyridine derivatives.
-
Gardell, S. J., et al. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. PubMed. [Link]
- Cefas. (2022). Development of quantitative methods for the analysis of pyridine in sediments and biota.
- BenchChem. (2025). Application Notes and Protocols for Quantitative NMR (qNMR) Methods Utilizing Pyridine-2,6-d2.
-
Mohammadi, N., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. [Link]
- Pharma Talks. (2024). Understanding ICH Q2(R2)
- ICH. (2023).
- AMSlab. (2024). New update for ICH Q2 (R2)
- Veeprho. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2,4-Dichloro-5-nitropyridine.
- Vinas, P., et al. (2023). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online.
- AdventHealth Research Institute. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
- U.S. Pharmacopeia. (n.d.). Purity by Absolute qNMR Instructions.
- Reddit. (2021).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Emery Pharma. (n.d.).
- University of Illinois Chicago. (n.d.).
- Farré, M., et al. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry.
- ResearchGate. (2018).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
-
Popov, A. A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. [Link]
- Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Pharmaffiliates. (2023). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- Eötvös Loránd University. (n.d.). Electroanalytical methods.
- Sigma-Aldrich. (n.d.). Pyridine for hplc.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- ResearchGate. (2021).
- Neuroquantology. (2021).
- Uddin, M. R., et al. (2018). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique.
- ResearchGate. (2020). Electroanalytical Methods for the Determination of Pharmaceuticals: A Review of Recent Trends and Developments.
- Scilit. (1974).
- ResearchGate. (2005).
- Edon, V., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS [researchers.adventhealthresearchinstitute.com]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. database.ich.org [database.ich.org]
- 12. youtube.com [youtube.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. reddit.com [reddit.com]
- 15. Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 19. pubsapp.acs.org [pubsapp.acs.org]
- 20. emerypharma.com [emerypharma.com]
- 21. New update of the ICH Q2 (R2) Guideline [ams-lab.com]
- 22. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 23. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jchr.org [jchr.org]
Validating the Molecular Structure of Methyl 2-chloro-5-nitronicotinate: A Comprehensive Guide to 2D NMR-Based Structural Elucidation
In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For drug development professionals and researchers, even minor uncertainties in atomic connectivity can lead to significant downstream consequences, including failed experiments and misinterpreted biological activity. This guide provides an in-depth, practical comparison of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy serves as a powerful and definitive tool for the structural validation of complex organic molecules, using Methyl 2-chloro-5-nitronicotinate as a case study.
Methyl 2-chloro-5-nitronicotinate (C₇H₅ClN₂O₄) is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry.[1][2] Its structure, featuring a highly substituted aromatic ring, presents a classic challenge for unequivocal characterization by one-dimensional (1D) NMR alone. This is where 2D NMR techniques become indispensable, offering a multi-dimensional view of the molecular framework through the correlation of nuclear spins.
This guide will move beyond a simple recitation of protocols. It will delve into the causality behind experimental choices, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments creates a self-validating system for structural elucidation.
The Limitations of 1D NMR and the Power of 2D Correlation
A standard 1D ¹H NMR spectrum of Methyl 2-chloro-5-nitronicotinate is expected to show signals for the two aromatic protons and the methyl ester protons. Similarly, a ¹³C NMR spectrum would reveal the seven distinct carbon environments. However, 1D spectra alone do not explicitly show the connectivity between these atoms. For instance, definitively assigning the precise positions of the two aromatic protons relative to the chloro, nitro, and methyl nicotinate groups can be ambiguous without further evidence.
2D NMR spectroscopy overcomes this limitation by spreading the NMR information across two frequency dimensions, revealing correlations between nuclei that are either through-bond (scalar coupling) or through-space (dipolar coupling).[3][4] For the purpose of structural validation, we will focus on the through-bond correlation experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[5] This is invaluable for tracing out proton-proton networks within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons to which they are attached (one-bond C-H correlation).[6][7] This provides a direct link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[3][7] This is the key experiment for piecing together the entire carbon skeleton and connecting different functional groups.
Predicted ¹H and ¹³C NMR Data for Methyl 2-chloro-5-nitronicotinate
In the absence of experimentally acquired spectra for this specific molecule, we can predict the approximate chemical shifts based on data from structurally similar compounds such as 2-chloropyridine, 3-nitropyridine, and methyl nicotinate.[1][8][9] The electron-withdrawing nature of the chloro, nitro, and ester groups will significantly influence the chemical shifts of the pyridine ring protons and carbons, generally shifting them to a higher frequency (downfield).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2-chloro-5-nitronicotinate
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (N) | - | - |
| 2 (C) | - | ~152 |
| 3 (C) | - | ~130 |
| 4 (C) | ~9.2 | ~140 |
| 5 (C) | - | ~145 |
| 6 (C) | ~8.9 | ~135 |
| 7 (C=O) | - | ~164 |
| 8 (OCH₃) | ~4.0 | ~53 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Protocol for 2D NMR Analysis
The following is a generalized protocol for acquiring high-quality 2D NMR data for a small organic molecule like Methyl 2-chloro-5-nitronicotinate.
I. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.
II. Spectrometer Setup and 1D NMR Acquisition
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tuning and Locking: Tune the probe for both ¹H and ¹³C frequencies and lock onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquire ¹H and ¹³C Spectra: Acquire standard 1D ¹H and proton-decoupled ¹³C spectra. These will serve as the reference axes for the 2D spectra.
III. 2D NMR Acquisition
-
COSY: Acquire a gradient-enhanced COSY (gCOSY) spectrum. This experiment is relatively quick and reveals ¹H-¹H coupling networks.
-
HSQC: Acquire a gradient-enhanced, sensitivity-enhanced HSQC spectrum. This experiment is highly sensitive and provides clear one-bond ¹H-¹³C correlations.
-
HMBC: Acquire a gradient-enhanced HMBC spectrum. This is often the longest of the three experiments but provides the crucial long-range ¹H-¹³C connectivity information. The long-range coupling delay should be optimized (typically around 8-10 Hz) to observe two- and three-bond correlations.
Data Analysis and Structural Validation: A Step-by-Step Approach
The true power of 2D NMR lies in the simultaneous interpretation of the suite of experiments to build a comprehensive picture of the molecular structure.[10]
Step 1: Assigning the Protons and Directly Attached Carbons using HSQC
The HSQC spectrum is the starting point for connecting the proton and carbon worlds. Each cross-peak in the HSQC spectrum corresponds to a proton and the carbon it is directly bonded to.
Caption: HSQC correlations for Methyl 2-chloro-5-nitronicotinate.
From the HSQC spectrum, we can definitively link the proton signals at approximately 9.2 ppm, 8.9 ppm, and 4.0 ppm to their respective carbon atoms (C4, C6, and C8).
Step 2: Identifying Proton-Proton Coupling with COSY
For Methyl 2-chloro-5-nitronicotinate, the two aromatic protons, H4 and H6, are expected to show a four-bond coupling (meta-coupling), which is typically small (2-3 Hz). A COSY experiment would show a weak cross-peak between the signals at ~9.2 ppm and ~8.9 ppm, confirming their presence on the same aromatic ring and their meta relationship.
Sources
- 1. 3-Nitropyridine(2530-26-9) 1H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 9. Methyl nicotinate(93-60-7) 13C NMR [m.chemicalbook.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
A Researcher's Guide to Cost-Effective Synthesis of Functionalized Nicotinic Acids: A Comparative Analysis
Introduction: The Enduring Importance of the Nicotinic Acid Scaffold
Functionalized nicotinic acid derivatives are a cornerstone of modern medicinal chemistry and drug development. Their presence in a wide array of biologically active compounds underscores the critical need for efficient and economical synthetic routes to access diverse analogues. This guide provides an in-depth, objective comparison of prevalent synthetic strategies, moving beyond mere procedural descriptions to offer a rationale-driven analysis of their cost-effectiveness, scalability, and environmental impact. We will dissect traditional industrial methods, explore the versatility of modern cross-coupling reactions and de novo syntheses, and evaluate the burgeoning potential of enzymatic approaches. This comparative analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in the strategic synthesis of novel nicotinic acid derivatives.
Comparative Analysis of Key Synthetic Routes
The synthesis of functionalized nicotinic acids can be broadly categorized into two main approaches: the functionalization of a pre-existing pyridine ring and the de novo construction of the pyridine core. Each strategy presents a unique set of advantages and disadvantages, particularly when viewed through the lens of cost-effectiveness and scalability.
I. Traditional Industrial Routes: Oxidation and Ammoxidation
For the large-scale production of nicotinic acid itself and simple derivatives, the oxidation of alkylpyridines, such as 3-picoline (3-methylpyridine) and 5-ethyl-2-methylpyridine, has been the industrial standard.[1][2]
-
Oxidation of 5-ethyl-2-methylpyridine: This method, often employing nitric acid, is a high-yield process.[1] However, it suffers from significant environmental drawbacks, including the production of nitrous oxide, a potent greenhouse gas, and a low atom economy.[1] The corrosive nature of nitric acid also necessitates specialized and costly equipment.[3]
-
Ammoxidation of 3-picoline: This gas-phase process involves the reaction of 3-picoline with ammonia and air over a catalyst to form 3-cyanopyridine, which is then hydrolyzed to nicotinic acid.[2] This route can be more atom-economical than the oxidation of 5-ethyl-2-methylpyridine.[2]
While these methods are suitable for producing the basic nicotinic acid scaffold in large quantities, they offer limited flexibility for introducing diverse functional groups and are increasingly scrutinized for their environmental impact.
II. Modern Synthetic Methodologies: Precision and Diversity
For the synthesis of more complex, functionalized nicotinic acids crucial for drug discovery, modern organic synthesis offers a powerful toolkit.
Palladium-catalyzed cross-coupling reactions are indispensable for creating C-C and C-N bonds, allowing for the introduction of a wide range of substituents onto a pre-functionalized nicotinic acid core.
-
Suzuki-Miyaura Coupling: This reaction is a highly versatile method for forming C-C bonds between a halo-nicotinic acid derivative and a boronic acid or ester.[3] It is known for its mild reaction conditions and excellent functional group tolerance.[4] The wide commercial availability of boronic acids makes this a popular choice for generating libraries of aryl- and heteroaryl-substituted nicotinic acids.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling a halo-nicotinic acid with a primary or secondary amine.[5] This is a powerful tool for synthesizing amino-substituted nicotinic acid derivatives, which are prevalent in pharmacologically active molecules.
The primary cost driver for these methods is the palladium catalyst and the associated specialized ligands.[6][7] However, the development of highly active catalysts allows for very low catalyst loadings, and the increasing commercial availability of a wide range of ligands and boronic acids has improved the overall cost-effectiveness.[6]
The Bohlmann-Rahtz pyridine synthesis is a powerful de novo method for constructing polysubstituted pyridines from acyclic precursors.[8][9] This reaction involves the condensation of an enamine with an ethynylketone.[8]
This approach is particularly advantageous for creating complex substitution patterns that are not easily accessible through the functionalization of a pre-existing pyridine ring.[10] The cost-effectiveness of this route is largely dependent on the price of the enamine and ethynylketone starting materials.[1][11] Recent modifications to the Bohlmann-Rahtz synthesis have made it more versatile and amenable to one-pot procedures, enhancing its practicality.[6]
III. The Green Frontier: Enzymatic Synthesis
Biocatalysis is emerging as a sustainable and highly efficient alternative to traditional chemical synthesis.[12][13] Enzymatic processes offer several key advantages:
-
Mild Reaction Conditions: Enzymes operate under ambient temperature and pressure, significantly reducing energy consumption.[13]
-
High Selectivity: The exquisite selectivity of enzymes often eliminates the need for protecting groups and reduces the formation of byproducts, simplifying purification.[14]
-
Environmental Benignity: Enzymatic reactions are typically performed in aqueous media, avoiding the use of hazardous organic solvents.[12]
For nicotinic acid synthesis, nitrilases have shown great promise in the hydrolysis of 3-cyanopyridine to nicotinic acid with high yields.[15] While the initial cost of enzyme production can be a factor, the potential for enzyme immobilization and reuse can significantly improve the long-term economic viability of this approach.[13]
Quantitative Comparison of Synthetic Routes
To provide a clearer picture of the relative merits of each approach, the following table summarizes key performance indicators. The synthesis of a hypothetical 6-phenylnicotinic acid is used as a representative example for the modern synthetic methods.
| Parameter | Traditional Oxidation (of 5-ethyl-2-methylpyridine) | Suzuki-Miyaura Coupling (of 6-chloronicotinic acid) | Bohlmann-Rahtz Synthesis | Enzymatic Hydrolysis (of 3-cyano-6-phenylpyridine) |
| Starting Materials | 5-ethyl-2-methylpyridine, Nitric Acid | 6-chloronicotinic acid, Phenylboronic acid | Phenylacetylene, Ethyl 3-aminocrotonate | 3-cyano-6-phenylpyridine, Water |
| Key Reagents/Catalysts | None (strong oxidant) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Acid or Lewis acid catalyst (optional) | Nitrilase enzyme |
| Typical Yield | >90% (for nicotinic acid)[2] | 80-95% | 70-90%[6] | >95%[15] |
| Reaction Conditions | High temperature, High pressure, Corrosive[3] | Mild (often room temp. to 80°C) | Mild to moderate temperature | Mild (ambient temp., neutral pH)[13] |
| Cost Drivers | Specialized reactor, Waste disposal | Palladium catalyst, Ligands, Boronic acids | Substituted alkynes, Enamines | Enzyme production and purification |
| Green Chemistry Metrics | Low atom economy, High E-Factor, Hazardous reagents[1] | Moderate to high atom economy, Lower E-Factor | High atom economy, Can be one-pot | Excellent atom economy, Very low E-Factor, Benign solvent (water) |
| Flexibility for Analogs | Very limited | High (depends on boronic acid availability) | High (depends on alkyne and enamine availability) | Moderate (depends on enzyme substrate specificity) |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Phenylnicotinic Acid
This protocol is a representative procedure for the synthesis of a 6-aryl nicotinic acid derivative.
Materials:
-
6-Chloronicotinic acid (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (3 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
Procedure:
-
To a dried Schlenk flask, add 6-chloronicotinic acid, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Bohlmann-Rahtz Synthesis of a Polysubstituted Nicotinic Acid Ester
This protocol outlines a one-pot synthesis of a functionalized pyridine.
Materials:
-
Ethyl 3-aminocrotonate (10 mmol)
-
1-Phenyl-2-propyn-1-one (10 mmol)
-
Glacial acetic acid (2 mL)
-
Toluene (10 mL)
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-aminocrotonate and 1-phenyl-2-propyn-1-one in a mixture of toluene and glacial acetic acid.[16]
-
Heat the solution at 50°C for 24 hours.[16]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired substituted nicotinic acid ester.
Visualization of Synthetic Pathways
Diagram 1: Suzuki-Miyaura Cross-Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Bohlmann-Rahtz Synthesis Logical Flow
Caption: Logical flow of the Bohlmann-Rahtz pyridine synthesis.
Conclusion and Future Outlook
The selection of an optimal synthetic route for functionalized nicotinic acids is a multifaceted decision that requires a careful balance of cost, efficiency, scalability, and environmental impact.
-
For large-scale production of the parent nicotinic acid , traditional oxidation and ammoxidation methods, despite their environmental drawbacks, remain economically dominant. However, the development of greener catalytic systems for these transformations is an active area of research.
-
For the synthesis of diverse libraries of functionalized nicotinic acids for drug discovery , modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offer unparalleled versatility and efficiency. The upfront cost of catalysts and specialized reagents is often offset by high yields and broad substrate scope.
-
Looking towards the future , enzymatic synthesis holds immense promise for the sustainable and cost-effective production of functionalized nicotinic acids. As enzyme engineering and immobilization technologies continue to advance, biocatalysis is poised to become an increasingly competitive and attractive option for industrial applications.
By understanding the nuances of each synthetic approach, researchers can strategically navigate the synthesis of functionalized nicotinic acids, accelerating the discovery and development of new therapeutics.
References
-
Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149–1151. [Link]
- Chauhan, A. S. (2023). Sustainable synthesis of fine chemicals using biocatalysis. International Journal of Advanced Chemistry Research, 5(2), 10-14.
- Chen, Y., & Li, C. (2018). Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. PharmaChem, 7(3), 45-52.
-
Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. (2003). Organic Letters, 5(17), 3131–3134. [Link]
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 765. [Link]
- Luescher, M. U., Gallou, F., & Lipshutz, B. H. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Green Chemistry.
- Patel, H., & Singh, R. (2023). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. BenchChem.
-
Singh, R. V., Kalia, V. C., Sambyal, K., Singh, B., Kumar, A., & Lee, J.-K. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13. [Link]
-
Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(5), 767. [Link]
- Vannucci, A. K. (2019).
-
Wikipedia contributors. (2023, December 27). Bohlmann–Rahtz pyridine synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
-
Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
-
Zhang, Y., & Wang, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 58. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis - SynArchive. (n.d.). Retrieved January 11, 2026, from [Link]
-
Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals - Infinita Biotech. (n.d.). Retrieved January 11, 2026, from [Link]
-
Enzymatic synthesis of L-6-hydroxynorleucine - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
-
IndiaMART. (n.d.). Methyl 3-Aminocrotonate,14205-39-1 in Ankleshwar. Retrieved January 11, 2026, from [Link]
-
OuluREPO. (n.d.). Green chemistry metrics for organic synthetic chemistry. Retrieved January 11, 2026, from [Link]
- Preparation method and separation and purification method for 6-chloronicotinic acid. (n.d.). Google Patents.
-
Process Optimization in the Chemical Industry - Fraunhofer ITWM. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (n.d.). Retrieved January 11, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (n.d.). Retrieved January 11, 2026, from [Link]
- US4738924A - Method for the production of 6-hydroxynorleucine. (n.d.). Google Patents.
- US5082777A - Process for the production of 6-hydroxynicotinic acid. (n.d.). Google Patents.
-
Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Chem-Impex International. (n.d.). Methyl 3-aminocrotonate. Retrieved January 11, 2026, from [Link]
-
Longdom Publishing SL. (n.d.). Chemical Synthesis and Process Optimization of Industrial Chemistry. Retrieved January 11, 2026, from [Link]
-
Manufacturing Process Optimization in the Process Industry - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
MDPI. (n.d.). Special Issue : Sustainable Enzymatic Processes for Fine Chemicals and Biodiesel. Retrieved January 11, 2026, from [Link]
-
Metrics to 'Green' Chemistry—Which Are the Best? - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
An Optimized Protocol for Enzymatic Hypothiocyanous Acid Synthesis - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
An Update: Enzymatic Synthesis for Industrial Applications - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
Sources
- 1. m.indiamart.com [m.indiamart.com]
- 2. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.indiamart.com [m.indiamart.com]
- 5. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 6. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. Catalysts | Special Issue : Sustainable Enzymatic Processes for Fine Chemicals and Biodiesel [mdpi.com]
- 8. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. 2-乙炔基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. chemistryjournals.net [chemistryjournals.net]
- 13. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 14. Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Mechanism: An Electrophilic Aromatic Core Under Nucleophilic Attack
An In-Depth Guide to the Kinetic Studies of Nucleophilic Substitution on Nitropyridines
For researchers, scientists, and drug development professionals, understanding the kinetics of nucleophilic aromatic substitution (SNAr) on nitropyridines is paramount for reaction optimization, mechanistic elucidation, and the rational design of novel chemical entities. The inherent electron deficiency of the pyridine ring, significantly amplified by the presence of a nitro group, renders these scaffolds highly susceptible to nucleophilic attack, making the SNAr reaction a cornerstone of their functionalization.[1]
This guide provides a comparative analysis of the factors governing the kinetics of these reactions, supported by experimental data and detailed protocols. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a robust and trustworthy understanding of the principles at play.
The SNAr reaction on nitropyridines is not a single-step event. It proceeds through a well-established two-step addition-elimination pathway.[2][3] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, typically one positioned ortho or para to the electron-withdrawing nitro group.[1] This initial attack is usually the rate-determining step, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is then restored in a subsequent, faster step through the expulsion of a leaving group.
The stability of the Meisenheimer complex is critical; the more stabilized this intermediate, the lower the activation energy of the first step and the faster the overall reaction rate. The nitro group is exceptionally effective at providing this stabilization through resonance, delocalizing the negative charge.[2]
Caption: General mechanism of SNAr on a nitropyridine substrate.
Comparative Analysis of Factors Influencing Reaction Rates
The rate of SNAr on nitropyridines is a multiparametric equation, sensitive to the substrate's structure, the nature of the nucleophile and leaving group, and the solvent environment.
Substrate Structure: The Primacy of Isomerism
The regiochemical arrangement of the nitro group and the leaving group is the most critical determinant of reactivity. Activation is most potent when the leaving group is positioned ortho or para to the nitro group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer complex by the nitro group's oxygen atoms. When the leaving group is meta, this direct stabilization is absent, leading to dramatically lower reaction rates.[1][4]
The following table provides a quantitative comparison of second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine, illustrating this principle.
| Substrate | Position of Cl | Position of NO₂ | Relative Position | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | ortho | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | ortho | 1.17 x 10⁻³ | High |
| 2-Chloro-5-nitropyridine | 2 | 5 | para | 7.30 x 10⁻⁵ | Moderate |
| 5-Chloro-2-nitropyridine | 5 | 2 | meta | 1.52 x 10⁻⁴ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | meta | Very Low | Very Low |
| Data compiled from consistent experimental conditions (piperidine in ethanol at 40°C) for comparative purposes.[4] |
The Leaving Group: An Unconventional Trend
In SNAr reactions, the typical leaving group trend observed in aliphatic SN2 reactions (I > Br > Cl > F) is inverted. The observed order is often F > Cl ≈ Br > I.[2][3] This is known as the "element effect."[3][5]
Causality: This inversion arises because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-leaving group bond. A more electronegative atom like fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This effect on the first step outweighs the C-F bond's greater strength, which is broken in the subsequent, non-rate-determining step.[2][3]
The Nucleophile: Strength and Sterics
The reaction rate is directly dependent on the strength of the nucleophile.[6] Stronger nucleophiles, particularly those with a negative charge, react faster. The relationship between nucleophile basicity (pKa) and the reaction rate often yields a linear Brønsted-type plot (a plot of log(k) versus the pKa of the conjugate acid of the nucleophile), which serves as evidence for a mechanism where the nucleophilic attack is rate-determining.[7] However, steric hindrance on the nucleophile can impede its approach to the aromatic ring, reducing the reaction rate even if the nucleophile is electronically potent.
The Solvent: A Polarizing Decision
The choice of solvent has a profound impact on SNAr kinetics. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally the preferred media.[6][8]
-
Polar Aprotic Solvents: These solvents are excellent at solvating cations but poorly solvate anions (the nucleophile). This leaves the nucleophile "naked" and highly reactive, accelerating the reaction. They also effectively stabilize the charged Meisenheimer complex.[6][8]
-
Polar Protic Solvents: Solvents like water and alcohols can stabilize the Meisenheimer complex through hydrogen bonding. However, they also form a strong solvation shell around the anionic nucleophile, likewise through hydrogen bonding, which deactivates it and increases the energy required for it to attack the substrate.[9][10] The net effect can be a deceleration of the reaction compared to polar aprotic media.
Experimental Protocol: A Guide to Kinetic Measurement by UV-Vis Spectrophotometry
A reliable method for determining the kinetics of SNAr reactions is UV-Vis spectrophotometry, which monitors the formation of the product over time, provided the product has a distinct chromophore from the reactants.
Objective
To determine the second-order rate constant (k₂) for the reaction of a nitropyridine with a nucleophile under pseudo-first-order conditions.
Materials
-
Nitropyridine substrate (e.g., 2-chloro-5-nitropyridine)
-
Nucleophile (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., DMSO, ethanol)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted UV-Vis spectrophotometer with a cuvette holder
Step-by-Step Methodology
-
Solution Preparation:
-
Substrate Stock Solution (e.g., 1.0 mM): Accurately weigh the nitropyridine substrate and dissolve it in the chosen anhydrous solvent in a volumetric flask to a precise concentration.
-
Nucleophile Stock Solution (e.g., 0.1 M): Prepare a concentrated stock solution of the nucleophile in the same solvent. The concentration should be at least 10-fold, and preferably 50- to 100-fold, greater than the final substrate concentration to ensure pseudo-first-order kinetics.[4]
-
-
Kinetic Measurement:
-
Temperature Equilibration: Set the spectrophotometer's cuvette holder and a water bath to the desired reaction temperature (e.g., 40.0 ± 0.1 °C). Allow the stock solutions to equilibrate to this temperature.
-
Reaction Initiation: Pipette a known volume of the substrate stock solution into a quartz cuvette. Add the required volume of solvent. Place the cuvette in the spectrophotometer and record the initial absorbance (A₀). To initiate the reaction, rapidly inject a small, precise volume of the nucleophile stock solution, mix thoroughly, and immediately begin data acquisition.
-
Data Acquisition: Monitor the increase in absorbance at the wavelength of maximum absorbance (λ_max) of the product. Collect absorbance readings at regular time intervals until the reaction reaches completion (the absorbance value becomes stable, A_∞).
-
-
Data Analysis:
-
Pseudo-First-Order Rate Constant (k_obs): Under these conditions, the reaction follows first-order kinetics with respect to the substrate. The observed rate constant (k_obs) is determined by plotting the natural logarithm of the absorbance change versus time, according to the equation: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A₀). The slope of the resulting straight line is equal to -k_obs.[4]
-
Second-Order Rate Constant (k₂): The true second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile, which was held in large excess: k₂ = k_obs / [Nucleophile].
-
Caption: Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.
Conclusion
Kinetic studies of nucleophilic substitution on nitropyridines provide invaluable insights into reaction mechanisms and performance. The reactivity of these substrates is a finely tuned interplay between the electronic activation provided by the nitro group, the position and nature of the leaving group, the potency of the nucleophile, and the solvent environment. By systematically investigating these factors, researchers can develop predictive models for reactivity, enabling the efficient and rational synthesis of complex pyridine-based molecules for applications ranging from pharmaceuticals to advanced materials.
References
Sources
- 1. Reaction Examples [cdb.ics.uci.edu]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Genotoxicity of Nitropyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Nitropyridine intermediates are foundational building blocks in modern medicinal chemistry, integral to the synthesis of a wide array of bioactive molecules and pharmaceuticals.[1] However, the presence of the nitroaromatic moiety raises a significant safety concern: the potential for genotoxicity. This guide provides a comparative analysis of the essential assays used to evaluate this risk, explaining the scientific rationale behind testing strategies and offering insights into the interpretation of results, grounded in regulatory expectations.
The Imperative for Genotoxicity Testing
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially carcinogenesis.[2] For pharmaceutical intermediates like nitropyridines, rigorous genotoxicity assessment is not merely a scientific exercise but a regulatory mandate. Guidelines from the International Council for Harmonisation (ICH), specifically ICH S2(R1), outline a strategic approach to testing to characterize potential human risks.[2][3][4][5]
The primary mechanism of concern for nitropyridines, like other nitroarenes, is metabolic activation.[6] The nitro group can be enzymatically reduced by nitroreductases to form highly reactive intermediates, such as nitroso and N-hydroxylamino derivatives. These electrophilic species can then form covalent adducts with DNA, inducing mutations if not repaired.[6][7]
The Standard Testing Battery: A Multi-Endpoint Approach
A single test is insufficient to capture the diverse mechanisms of genetic damage. Therefore, a standard battery of in vitro tests is recommended to assess two main endpoints: gene mutation and chromosomal aberration.[8]
-
Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations.
-
In Vitro Mammalian Cell Assay: Typically, the micronucleus test is chosen as it detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[9]
A positive result in any of these in vitro assays triggers the need for further investigation, often involving in vivo follow-up studies to determine if the effect is relevant in a whole organism.[2][5]
Comparative Analysis of Core Genotoxicity Assays
The choice of assay is dictated by the specific genetic endpoint being investigated. Each test has unique strengths, weaknesses, and a distinct role in the overall safety assessment.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
The Ames test is the frontline screening tool for identifying compounds that cause gene mutations.[8][10]
-
Principle of Causality: The assay uses specialized strains of Salmonella typhimurium and Escherichia coli that are auxotrophic—they cannot synthesize an essential amino acid (histidine or tryptophan, respectively) due to a pre-existing mutation.[10][11] The test measures the ability of the nitropyridine intermediate to cause a second mutation that reverses the first, restoring the bacteria's ability to grow on an amino acid-deficient medium.[12] An increase in the number of revertant colonies compared to a negative control indicates mutagenicity.[8]
-
Critical Role of Metabolic Activation (S9): Many chemicals are not directly mutagenic but become so after being metabolized.[13][14] The Ames test is therefore conducted both with and without an external metabolic activation system, typically a liver homogenate from induced rats or hamsters (S9 fraction).[11][15] For nitropyridines, this is a critical step, as bacterial nitroreductases can activate these compounds, but the S9 mix provides a more comprehensive mammalian metabolic profile.[16] The pre-incubation method, where the test compound, bacteria, and S9 are mixed for a short period before plating, is often considered more sensitive than the direct plate incorporation method.[12]
In Vitro Mammalian Cell Micronucleus Assay (MNvit - OECD 487)
Should the Ames test prove negative, the investigation proceeds to mammalian cell assays to screen for chromosomal damage. The in vitro micronucleus assay is a robust and widely accepted method.[9][17][18]
-
Principle of Causality: This assay detects micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[9][19] These micronuclei are formed from chromosome fragments (caused by clastogens) or whole chromosomes (caused by aneugens) that fail to incorporate into the daughter nuclei during cell division. A statistically significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.[8]
-
Experimental Design & Self-Validation: The test is performed on mammalian cells, such as human peripheral blood lymphocytes or established cell lines like CHO, TK6, or HepG2.[9][17][18] Similar to the Ames test, it is run with and without an S9 metabolic activation mix. A crucial internal control is the measurement of cytotoxicity. The highest concentrations tested should elicit some level of cytotoxicity but not be so high as to kill the majority of cells, ensuring that the observed genetic damage is a specific effect and not a secondary consequence of overt toxicity.[8][9]
Comparative Summary of In Vitro Assays
| Assay Feature | Bacterial Reverse Mutation (Ames) Test | In Vitro Micronucleus (MNvit) Test |
| Guideline | OECD 471 | OECD 487 |
| Endpoint Detected | Gene mutations (base substitutions, frameshifts) | Chromosomal damage (clastogenicity, aneugenicity) |
| Test System | Prokaryotic (S. typhimurium, E. coli) | Eukaryotic (mammalian cell lines, e.g., TK6, CHO) |
| Metabolic Activation | Yes (S9 fraction is critical for nitropyridines) | Yes (S9 fraction is critical) |
| Key Advantage | High throughput, cost-effective, highly sensitive to many mutagens.[15] | Detects both chromosome breakage and loss, providing broader coverage of genotoxic mechanisms.[9] |
| Key Limitation | Prokaryotic system may not fully reflect mammalian metabolism or DNA repair. Cannot detect clastogens or aneugens. | Can produce positive results that are not relevant in vivo due to high concentrations or specific in vitro culture conditions. |
Visualizing the Genotoxicity Assessment Workflow
A logical, tiered approach is essential for efficiently and accurately assessing genotoxicity. The workflow begins with the most sensitive in vitro screening assays and progresses to more complex in vivo studies only when necessary.
Caption: Tiered strategy for genotoxicity assessment of nitropyridines.
Illustrative Data: A Comparative Scenario
To illustrate how data from these assays are compared, consider two hypothetical nitropyridine intermediates. This data is for demonstrative purposes, reflecting plausible outcomes based on structure-activity relationships.
| Intermediate | Structure | Ames Test (TA100, +S9) | In Vitro Micronucleus (+S9) | In Vivo Micronucleus | Interpretation |
| NP-01 | 2-Chloro-5-nitropyridine | Positive (Significant increase in revertants) | Positive (Dose-dependent increase in micronuclei) | Positive | Clear evidence of genotoxicity in vitro and in vivo. Likely a true genotoxin. |
| NP-02 | 3-Amino-2-nitropyridine | Positive (Weak increase in revertants) | Positive (Increase only at high, cytotoxic concentrations) | Negative | In vitro findings are likely not relevant in vivo. The compound may be effectively detoxified in a whole organism.[20] |
This comparison highlights a critical aspect of interpretation: an in vitro positive result does not automatically classify a compound as a human genotoxin.[20] Factors like metabolic detoxification or poor bioavailability can lead to negative results in subsequent in vivo studies, providing crucial context for risk assessment.
Mechanism of Action: Metabolic Activation Pathway
The genotoxicity of many nitropyridines is dependent on the reduction of the nitro group to a reactive N-hydroxylamino intermediate, which can then form DNA adducts.
Caption: Metabolic activation of nitropyridines to DNA-reactive species.
Detailed Experimental Protocols
Trustworthy data relies on rigorously executed and validated protocols. Below are summarized, step-by-step methodologies for the two core in vitro assays.
Protocol 1: Ames Test (OECD 471 Compliant)
-
Strain Preparation: Grow overnight cultures of appropriate bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535; E. coli WP2 uvrA).[15]
-
Metabolic Activation: Prepare the S9 mix containing S9 fraction and cofactors (e.g., NADP+, G6P). Keep on ice.
-
Exposure (Pre-incubation Method): In a test tube, combine 0.5 mL of S9 mix (or buffer for non-activation arms), 0.1 mL of bacterial culture, and 0.05 mL of the test nitropyridine at various concentrations.[15]
-
Incubation: Incubate the mixture at 37°C for 20-30 minutes with shaking.[12]
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine/biotin) to the tube, vortex gently, and pour onto minimal glucose agar plates.[11]
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase, typically a doubling or more over the negative control, is considered a positive result.[8]
Protocol 2: In Vitro Micronucleus Test (OECD 487 Compliant)
-
Cell Culture: Culture appropriate mammalian cells (e.g., TK6) to a suitable density.
-
Cytotoxicity Range-Finding: First, perform a preliminary assay to determine a concentration range of the nitropyridine that results in approximately 50-60% cytotoxicity.[8] This establishes the top concentration for the main experiment.
-
Treatment: Seed cells and expose them to at least three concentrations of the test compound, along with vehicle (negative) and positive controls.
-
Cell Harvest: After treatment, wash the cells and allow for an expression period for micronuclei to form (typically 1.5-2.0 cell cycles).
-
Staining: Harvest the cells, apply a hypotonic treatment, fix, and stain the cytoplasm and DNA with appropriate dyes (e.g., Giemsa or a fluorescent stain like DAPI).
-
Scoring: Using a microscope, score at least 2000 cells per concentration for the presence of micronuclei.
-
Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Conclusion and Forward Outlook
The assessment of genotoxicity for nitropyridine intermediates is a critical, multi-faceted process that relies on a battery of well-validated assays. The Ames test provides a sensitive screen for mutagenicity, while the in vitro micronucleus assay offers a comprehensive view of chromosomal damage. The central principle of this guide is that experimental choices must be driven by mechanistic understanding—particularly the role of metabolic activation—and that results must be interpreted in a weight-of-evidence approach. A positive finding in vitro is not a definitive condemnation but a trigger for rigorous in vivo investigation to establish human relevance. As drug development evolves, integrating these foundational assays with newer technologies will continue to refine and strengthen the safety assessment of these vital chemical building blocks.
References
-
Title: ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Laboratories URL: [Link]
-
Title: S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability Source: Federal Register URL: [Link]
-
Title: Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1)) Source: ECA Academy URL: [Link]
-
Title: (PDF) Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices Source: ResearchGate URL: [Link]
-
Title: Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices Source: Oxford Academic (Mutagenesis) URL: [Link]
-
Title: Test No. 487: In Vitro Mammalian Cell Micronucleus Test Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]
-
Title: Metabolic activation of 1-nitropyrene to a mammalian cell mutagen and a carcinogen Source: Taylor & Francis Online URL: [Link]
-
Title: Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family Source: PubMed URL: [Link]
-
Title: The Metabolic Activation and DNA Adducts of Dinitropyrenes Source: Health Effects Institute URL: [Link]
-
Title: Mutagenicity of nitroxyl compounds: structure-activity relationships Source: PubMed URL: [Link]
-
Title: Metabolic activation enhances the cytotoxicity, genotoxicity and mutagenicity of two synthetic alkaloids with selective effects against human tumour cell lines Source: PubMed URL: [Link]
-
Title: Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters Source: PubMed Central URL: [Link]
-
Title: An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells Source: PubMed Central URL: [Link]
-
Title: Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation Source: Online Biology Notes URL: [Link]
-
Title: Ames Test Source: Charles River Laboratories URL: [Link]
-
Title: (PDF) Genotoxic Activities of Drug-Nitrite Interaction Products Source: ResearchGate URL: [Link]
-
Title: Genotoxicity of a variety of nitroarenes and other nitro compounds in DNA-repair tests with rat and mouse hepatocytes Source: PubMed URL: [Link]
-
Title: Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal Source: PubMed URL: [Link]
-
Title: Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells Source: PubMed Central URL: [Link]
-
Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: PubMed Central URL: [Link]
-
Title: Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays Source: PubMed URL: [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]
- 5. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]
- 6. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Metabolic Activation and DNA Adducts of Dinitropyrenes | Health Effects Institute [healtheffects.org]
- 8. benchchem.com [benchchem.com]
- 9. criver.com [criver.com]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. criver.com [criver.com]
- 13. Metabolic activation enhances the cytotoxicity, genotoxicity and mutagenicity of two synthetic alkaloids with selective effects against human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. oecd.org [oecd.org]
- 20. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) of kinase inhibitors from nitropyridines
As a Senior Application Scientist, I recognize the critical need for comprehensive resources that not only present data but also provide the underlying scientific rationale and practical methodologies. This guide is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structure-activity relationships (SAR) of kinase inhibitors derived from the nitropyridine scaffold. We will delve into the nuanced effects of structural modifications on inhibitor potency and selectivity, compare different nitropyridine-based series, and provide actionable experimental protocols for their evaluation.
The Nitropyridine Scaffold: A Privileged Motif in Kinase Inhibitor Design
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.[2] The pyridine ring is a common heterocyclic scaffold found in numerous approved kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region, a critical part of the ATP-binding site.[3][4]
The introduction of a nitro group to the pyridine ring to create a nitropyridine scaffold offers several advantages in kinase inhibitor design:
-
Modulation of Electronic Properties: The strongly electron-withdrawing nature of the nitro group can significantly alter the pKa of the pyridine nitrogen and influence the overall electronic distribution of the molecule. This can be exploited to fine-tune interactions with the target kinase.
-
Directional Interactions: The nitro group itself can act as a hydrogen bond acceptor, providing an additional anchor point within the ATP-binding pocket.
-
Synthetic Handle: The nitro group can be readily reduced to an amino group, which serves as a versatile synthetic handle for further chemical elaboration and the introduction of diverse substituents.[5]
This guide will focus on comparing the SAR of different classes of nitropyridine-based kinase inhibitors, providing insights into how specific structural features govern their biological activity.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of nitropyridine-based kinase inhibitors is highly dependent on the substitution pattern around the core scaffold. We will now compare the SAR of several key series.
4-Amino-3-nitropyridine Analogs
The 4-amino-3-nitropyridine scaffold has emerged as a promising starting point for the development of inhibitors targeting various kinases. While extensive public data on this specific scaffold is limited, we can draw valuable insights from structurally related 4-anilino and other 4-amino substituted pyridopyrimidines and quinazolines, which are well-established kinase inhibitor classes.[6][7]
A key determinant of activity for this class is the nature of the substituent at the 4-amino position. For instance, in the related 4-anilinoquinazolines, which are potent EGFR inhibitors, substitutions on the anilino ring play a crucial role in determining potency.[6] Similarly, for 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines, another class of EGFR inhibitors, the introduction of solubilizing groups at the 7-position of the pyridopyrimidine core is critical for maintaining activity and improving physicochemical properties.[7]
Table 1: Comparative Activity of 4-Amino-Heterocycle Analogs
| Scaffold | Target Kinase(s) | Key R-Group Substitutions | IC50 Range (nM) | Reference Compound(s) |
| 4-Anilinoquinazoline | EGFR | Varied substitutions on the 4-anilino ring and at the 6- and 7-positions of the quinazoline core. | 0.37 - 12.93 | Gefitinib, Erlotinib |
| 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidine | EGFR | Solubilizing groups at the 7-position (e.g., weakly basic amines). | 0.5 - 10 | N/A |
Data synthesized from public sources on related heterocyclic derivatives to provide a proxy for the potential of 4-amino-3-nitropyridine analogs.[6][7]
2-Amino-3-nitropyridine Derivatives
The 2-amino-3-nitropyridine scaffold serves as a key intermediate in the synthesis of more complex heterocyclic systems, such as imidazo[4,5-b]pyridines, which have shown potent activity against kinases like FLT3 and Aurora kinases.[8] In these systems, the initial 2-amino-3-nitropyridine is cyclized to form the imidazopyridine core. The SAR of the final compounds is then dictated by the substituents at various positions of this fused ring system.
For example, in a series of imidazo[4,5-b]pyridine-based inhibitors, a (4-methylpiperazin-1-yl)phenyl substituent at the R2 position was found to point towards the solvent-accessible region, while a 5-methylisoxazol-3-yl group at the R3 position interacts with the Gly-rich loop of the kinase.[8] This highlights the importance of substituents that can occupy different sub-pockets of the ATP-binding site.
Other Nitropyridine-Based Scaffolds
Nitropyridines are versatile building blocks for a variety of kinase inhibitors targeting different families. For instance, 2-chloro-5-methyl-3-nitropyridine has been utilized in the synthesis of potent Janus kinase 2 (JAK2) inhibitors.[5] In another example, 2,6-dichloro-3-nitropyridine served as a key intermediate for glycogen synthase kinase-3 (GSK3) inhibitors.[5] The SAR for these diverse scaffolds is highly dependent on the specific kinase being targeted and the nature of the appended chemical moieties.
Experimental Protocols for Evaluation
To rigorously assess the SAR of novel nitropyridine-based kinase inhibitors, a combination of biochemical and cell-based assays is essential.
Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during an enzymatic kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the nitropyridine inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
5 µL of kinase buffer containing the kinase of interest.
-
2.5 µL of a mixture of the substrate peptide and ATP.
-
2.5 µL of the diluted test compound.
-
-
Incubation: Incubate the reaction plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Target Engagement Assay (Example: Western Blot for Phospho-Protein)
This assay determines if the inhibitor can engage its target kinase within a cellular context and inhibit its downstream signaling.
Principle: Cells are treated with the inhibitor, followed by stimulation with a growth factor or other agonist that activates the kinase of interest. The level of phosphorylation of a direct downstream substrate of the kinase is then measured by Western blotting using a phospho-specific antibody.
Step-by-Step Methodology:
-
Cell Culture and Plating: Plate the appropriate cancer cell line in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 18-24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the nitropyridine inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate agonist (e.g., EGF for EGFR) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH).
Signaling Pathways and Logical Relationships
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the cellular effects of the inhibitors.
DOT Script for a Generic Kinase Signaling Pathway:
Caption: A generalized kinase signaling cascade and the point of intervention for a nitropyridine-based inhibitor.
Conclusion and Future Directions
The nitropyridine scaffold represents a versatile and promising starting point for the design of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic chemical modifications to achieve high potency and selectivity. The electron-withdrawing nature of the nitro group, coupled with its potential as a synthetic handle, provides a rich chemical space for exploration.
Future efforts in this area should focus on:
-
Expanding the chemical diversity of nitropyridine-based libraries to target a wider range of kinases.
-
Utilizing structure-based drug design to rationalize SAR data and guide the design of next-generation inhibitors with improved properties.[2]
-
Performing comprehensive preclinical profiling of lead compounds to assess their pharmacokinetic and pharmacodynamic properties.
By integrating synthetic chemistry, biochemical and cellular pharmacology, and structural biology, the full potential of nitropyridine-based kinase inhibitors as therapeutic agents can be realized.
References
- A Comparative Guide to the Structure-Activity Relationship of 4-Amino-3-nitropyridine Analogs as Kinase Inhibitors - Benchchem. (URL: )
-
Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (URL: [Link])
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: [Link])
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC - NIH. (URL: [Link])
-
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC - NIH. (URL: [Link])
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
SAR of azaacridine derivatives as dual-target EGFR and Src kinase inhibitors. (URL: [Link])
-
Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed. (URL: [Link])
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (URL: [Link])
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (URL: [Link])
-
Scaffold-based design of kinase inhibitors for cancer therapy - PubMed. (URL: [Link])
-
Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PubMed. (URL: [Link])
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. (URL: [Link])
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. (URL: [Link])
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. (URL: [Link])
Sources
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Nicotinic Acid: Chemical vs. Enzymatic Routes
For researchers and professionals in drug development and chemical manufacturing, the synthesis of nicotinic acid (Vitamin B3) presents a critical case study in the evolution of synthetic methodologies. As an essential human nutrient and a precursor to the vital coenzyme nicotinamide adenine dinucleotide (NAD+), the efficient and sustainable production of nicotinic acid is of paramount importance.[1][2] This guide provides an in-depth, objective comparison of traditional chemical synthesis routes versus modern enzymatic approaches, supported by experimental data and protocols to inform your selection of the most appropriate method for your application.
The Crossroads of Synthesis: A Tale of Two Methodologies
The industrial production of nicotinic acid has historically been dominated by chemical methods.[1][3][4] These processes, while well-established, are often characterized by harsh reaction conditions and significant environmental drawbacks.[3][5][6] In recent years, biocatalyst-mediated enzymatic synthesis has emerged as a powerful and sustainable alternative, offering high efficiency and selectivity under mild conditions.[1][3][7] This guide will dissect the core principles, advantages, and limitations of both approaches to provide a clear framework for decision-making.
Pillar 1: Chemical Synthesis - The Established Workhorse
Conventional chemical synthesis of nicotinic acid primarily relies on the oxidation of pyridine derivatives, such as 3-methylpyridine (3-picoline) or 5-ethyl-2-methylpyridine.[5][6] These methods are capable of producing large quantities of nicotinic acid and have been optimized over decades of industrial application.
Common Chemical Pathways
One prevalent industrial method involves the ammoxidation of 3-picoline to 3-cyanopyridine, followed by hydrolysis to nicotinic acid.[5][8] Another major route is the oxidation of 5-ethyl-2-methylpyridine with nitric acid.[5][6][9]
Diagram: Typical Chemical Synthesis of Nicotinic Acid
Caption: Common chemical synthesis routes for nicotinic acid.
The Causality Behind Chemical Synthesis
The choice of strong oxidizing agents like nitric acid and high temperatures (often exceeding 150-300°C) is dictated by the need to break the stable C-H bonds of the alkyl side chains on the pyridine ring.[1][3][5] Metal catalysts, such as those based on vanadium oxide (V₂O₅), are employed to facilitate these demanding transformations and improve reaction yields.[5][9] However, these harsh conditions are a double-edged sword. While effective for oxidation, they lead to several significant drawbacks:
-
Environmental Impact: The oxidation with nitric acid is a major source of nitrous oxide (N₂O), a greenhouse gas with a warming potential nearly 300 times that of CO₂.[5][6] The processes also generate other toxic by-products like NOx and hydrogen cyanide.[1][3]
-
Corrosion and Equipment Costs: The use of corrosive acids at high temperatures necessitates the use of expensive, specialized reactors, often constructed from or coated with titanium.[5]
-
Low Atom Economy: The synthesis from 5-ethyl-2-methylpyridine, in particular, suffers from a low atom economy (around 25%), meaning a large portion of the reactant atoms are incorporated into waste products rather than the desired nicotinic acid.[1][5]
-
Safety Concerns: Handling strong acids and operating at high pressures and temperatures pose significant safety risks.
Despite these challenges, chemical synthesis remains a viable option due to its established infrastructure and the high yields (typically 80-90%) that can be achieved.[1][3]
Pillar 2: Enzymatic Synthesis - The Green Revolution
Enzymatic synthesis represents a paradigm shift, leveraging the high specificity and efficiency of biological catalysts to produce nicotinic acid under environmentally benign conditions.[3][7] The most prominent enzymatic route involves the hydrolysis of 3-cyanopyridine, a readily available substrate that is also an intermediate in one of the chemical pathways.[1][8]
The Enzymatic Pathways
Two primary enzymatic systems are employed for the conversion of 3-cyanopyridine:
-
Nitrilase Pathway: A single-step reaction where a nitrilase enzyme directly hydrolyzes the nitrile group of 3-cyanopyridine to a carboxylic acid group, producing nicotinic acid and ammonia.[10]
-
Nitrile Hydratase-Amidase Pathway: A two-step cascade reaction. First, a nitrile hydratase converts 3-cyanopyridine to nicotinamide. Then, an amidase hydrolyzes the nicotinamide to nicotinic acid.[11][12]
Diagram: Enzymatic Synthesis of Nicotinic Acid
Caption: Enzymatic pathways for nicotinic acid synthesis.
The Rationale for Enzymatic Synthesis
The move towards enzymatic processes is driven by the principles of green chemistry. Enzymes operate under mild conditions (near ambient temperature and neutral pH), which offers a multitude of advantages:[3][13]
-
High Specificity and Purity: Enzymes are highly selective, often targeting a single substrate and catalyzing a specific reaction. This minimizes the formation of by-products, leading to a purer final product (>99.9% has been reported) and simplifying downstream purification.[1][14]
-
Energy Efficiency: Operating at lower temperatures significantly reduces the energy consumption compared to the high-temperature requirements of chemical synthesis.[3][13]
-
Environmental Friendliness: Enzymatic reactions are conducted in aqueous media and do not produce the hazardous waste associated with chemical methods.[3]
-
Improved Safety: The mild operating conditions eliminate the risks associated with high pressure and corrosive chemicals.
The primary challenge in enzymatic synthesis has been the catalytic efficiency and stability of the enzymes.[1] However, significant advances in genetic and enzyme engineering, such as site-directed mutagenesis, have led to the development of highly active and stable biocatalysts, making this route increasingly viable for industrial-scale production.[1][3] For instance, mutated nitrilases have shown a five-fold increase in specific activity.[1]
Head-to-Head Comparison: Performance and Experimental Data
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Starting Materials | 3-Picoline, 5-Ethyl-2-methylpyridine | 3-Cyanopyridine |
| Reaction Conditions | High Temperature (>150°C), High Pressure | Mild Temperature (e.g., 30-55°C), Atmospheric Pressure |
| Catalysts/Reagents | Corrosive acids (e.g., HNO₃), Metal oxides (e.g., V₂O₅) | Enzymes (Nitrilase, Nitrile Hydratase, Amidase) in aqueous buffer |
| Typical Yield | 80-90%[1][3] | >98%, often achieving 100% conversion[2][10][14] |
| Product Purity | Requires extensive purification | High purity (>99.9%) with simplified downstream processing[1][14] |
| By-products | NOx, N₂O, Hydrogen Cyanide, Inorganic Salts | Primarily Ammonia (in the nitrilase pathway) |
| Environmental Impact | Significant (greenhouse gas emissions, toxic waste) | Minimal (biodegradable catalysts, aqueous waste) |
| Energy Consumption | High | Low |
| Safety | High risk (corrosive, high pressure/temperature) | Low risk |
Experimental Protocols: A Practical Perspective
To provide a tangible comparison, the following are representative, self-validating protocols for both a chemical and an enzymatic synthesis approach.
Protocol 1: Chemical Synthesis via Oxidation of 3-Picoline (Conceptual Laboratory Scale)
This protocol is a conceptual representation of the industrial ammoxidation and hydrolysis process.
Objective: To synthesize nicotinic acid from 3-picoline.
Step-by-Step Methodology:
-
Ammoxidation to 3-Cyanopyridine:
-
Set up a fixed-bed reactor packed with a V₂O₅-based catalyst.
-
Heat the reactor to 350-400°C.
-
Introduce a gaseous feed stream containing 3-picoline, ammonia, and air into the reactor.
-
The effluent gas stream, containing 3-cyanopyridine, is cooled to condense the product.
-
Validation: The identity and purity of the resulting 3-cyanopyridine can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and compared to a known standard.
-
-
Hydrolysis to Nicotinic Acid:
-
Transfer the synthesized 3-cyanopyridine to a high-pressure reactor containing an aqueous solution of sodium hydroxide.
-
Heat the reactor to approximately 160°C to facilitate the hydrolysis of the nitrile to sodium nicotinate.[15]
-
After the reaction is complete, cool the mixture and carefully acidify with hydrochloric acid to a pH of approximately 3.5 to precipitate the nicotinic acid.[15]
-
Filter the resulting white precipitate, wash with cold water, and dry under vacuum.
-
Validation: The final product's identity and purity can be verified by measuring its melting point (236-239°C) and using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15]
-
Protocol 2: Enzymatic Synthesis via Whole-Cell Biocatalysis
This protocol utilizes recombinant E. coli cells expressing a nitrilase enzyme.
Objective: To synthesize nicotinic acid from 3-cyanopyridine with high efficiency and purity.
Step-by-Step Methodology:
-
Biocatalyst Preparation:
-
Cultivate recombinant E. coli cells carrying a nitrilase gene in a suitable growth medium containing an inducer (e.g., IPTG) to trigger enzyme expression.
-
Harvest the cells via centrifugation and wash with a phosphate buffer (e.g., 50 mM, pH 7.5).
-
The resulting cell paste can be used directly as a whole-cell biocatalyst.
-
Validation: Confirm nitrilase activity by performing a small-scale assay with 3-cyanopyridine and measuring the initial rate of nicotinic acid formation via HPLC.
-
-
Enzymatic Conversion:
-
In a temperature-controlled reaction vessel, suspend the prepared whole-cell biocatalyst in a phosphate buffer (pH 7.0-8.0).
-
Heat the suspension to the optimal temperature for the enzyme (e.g., 45-55°C).[2]
-
Add 3-cyanopyridine substrate to the reaction mixture (e.g., to a final concentration of 100 mM).
-
Maintain the reaction with gentle agitation. Monitor the conversion of 3-cyanopyridine to nicotinic acid periodically by taking samples and analyzing them via HPLC.
-
Validation: The reaction is self-validating through HPLC monitoring, which will show the disappearance of the substrate peak and the appearance of the product peak at the expected retention times. A near 100% conversion is often achievable.[1]
-
-
Product Isolation and Purification:
-
Once the reaction is complete (typically within 15-60 minutes), separate the cell catalyst by centrifugation or filtration.[1][2]
-
Adjust the pH of the supernatant to ~3.5 with an acid to precipitate the nicotinic acid.
-
Collect the crystalline product by filtration, wash, and dry.
-
Validation: Purity can be confirmed to be >99% using HPLC. The structure can be confirmed with NMR and Mass Spectrometry.
-
Conclusion and Future Outlook
The comparison between chemical and enzymatic synthesis of nicotinic acid clearly illustrates a broader trend in chemical manufacturing. While chemical synthesis is a mature and high-yielding technology, its significant environmental footprint, high energy consumption, and safety concerns are substantial drawbacks.[1][3][5]
Enzymatic synthesis, on the other hand, offers a compelling green alternative.[3] Its mild reaction conditions, high selectivity, reduced energy requirements, and minimal environmental impact align with the growing demand for sustainable industrial processes.[1][13] With ongoing advancements in enzyme engineering and biocatalyst development, the efficiency and cost-effectiveness of enzymatic routes are continuously improving, positioning them as the superior choice for the future of nicotinic acid production. For researchers and drug development professionals, the adoption of enzymatic methods not only contributes to environmental sustainability but can also lead to higher purity products and simplified, safer manufacturing workflows.
References
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology.
- Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022).
- Nicotinic acid - Wikipedia. (n.d.). Wikipedia.
- Methods to Produce Nicotinic Acid with Potential Industrial Applications. (n.d.).
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers.
- Nicotinic acid synthesis. (n.d.). ChemicalBook.
- Methods to Produce Nicotinic Acid with Potential Industrial Applic
- Enzymatic synthesis of nicotinic acid via nitrilase or nitrile hydratase–amidase route. (n.d.).
- High-yield continuous production of nicotinic acid via nitrile hydratase-amidase cascade reactions using cascade CSMRs. (2011). PubMed.
- Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. (n.d.).
- Nitrilase-catalyzed conversion of 3-cyanopyridine to nicotinic acid. (n.d.).
- Chemical synthesis of nicotinic acid. (n.d.).
- Technology Development in Nicotinate Production. (n.d.).
- Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rh. (n.d.). ASM Journals.
- Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. (2023). MDPI.
- Nicotinic acid | 59-67-6. (n.d.). ChemicalBook.
- Vitamin B3: Metabolism and Functions. (2026). The Medical Biochemistry Page.
- Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli Carrying afnitA Nitrilase in a Deep Eutectic Solvent System. (n.d.). MDPI.
- Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1. (1988). PubMed.
- Methods to Produce Nicotinic Acid with Potential Industrial Applic
- Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide. (2023). ACS Bio & Med Chem Au.
- Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. (n.d.). Infinita Biotech.
- Process Intensification of Nicotinic Acid Production via Enzymatic Conversion Using Reactive Extraction. (n.d.).
- A Green Process for Niacinamide Production. (n.d.).
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (n.d.). QxMD.
- Improvement of an enzymatic cascade synthesis of nicotinamide mononucleotide via protein engineering and reaction-process reinforcement. (n.d.). PubMed.
- Synthesis of nicotinic acid. (n.d.).
- Infographic: Chemical Versus Enzymatic DNA Synthesis. (2024). The Scientist.
Sources
- 1. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. | Read by QxMD [read.qxmd.com]
- 8. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 9. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. High-yield continuous production of nicotinic acid via nitrile hydratase-amidase cascade reactions using cascade CSMRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. Nicotinic acid | 59-67-6 [chemicalbook.com]
A Comparative Guide to the Stability of Halopyridine Isomers: A Handbook for Drug Development Professionals
In the landscape of pharmaceutical development, the stability of building blocks is not merely a matter of practical convenience but a cornerstone of safety, efficacy, and regulatory compliance. Halopyridines, a ubiquitous class of intermediates, are no exception. Their propensity to degrade under various stress conditions—thermal, photolytic, and chemical—can have profound implications on the quality of active pharmaceutical ingredients (APIs) and, ultimately, patient safety. This guide provides an in-depth evaluation of the relative stability of 2-, 3-, and 4-halopyridine isomers, synthesizing theoretical principles with experimental evidence to inform strategic decisions in process development and formulation.
The Decisive Role of Isomerism in Halopyridine Stability
The stability of a halopyridine isomer is not an arbitrary characteristic. It is fundamentally dictated by the electronic interplay between the electronegative nitrogen atom and the halogen substituent on the aromatic ring. The nitrogen atom's electron-withdrawing nature creates a π-deficient ring system, influencing the electron density at each carbon position and, consequently, the lability of the carbon-halogen (C-X) bond.
Generally, nucleophilic attack, a common degradation pathway, is favored at the C2 (ortho) and C4 (para) positions. This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[1] In contrast, attack at the C3 (meta) position does not allow for this resonance stabilization, rendering it less favorable. This electronic predisposition is a key determinant of the relative chemical stability of the isomers.
Based on a synthesis of theoretical principles and available experimental data, the general stability trend for halopyridine isomers is as follows:
3-Halopyridine > 2-Halopyridine ≈ 4-Halopyridine
This guide will dissect the evidence supporting this trend across thermal, photolytic, and chemical stability profiles.
Theoretical Underpinnings of Isomer Stability
Bond Dissociation Energy (BDE)
Electronic Effects and Reactivity
The pyridine nitrogen exerts a strong -I (inductive) and -M (mesomeric) effect, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, especially at the 2- and 4-positions.[4] This increased reactivity towards nucleophiles directly translates to lower chemical stability for the 2- and 4-isomers in the presence of nucleophilic reagents, including water.
Comparative Stability Analysis: Experimental Evidence
This section details the experimental evaluation of halopyridine isomers under various stress conditions. The protocols described are grounded in established methodologies, such as those outlined by the International Council for Harmonisation (ICH) for stability testing of new drug substances.
Thermal Stability
Thermal stability is a critical parameter, indicating the susceptibility of a compound to decompose upon heating. This is routinely assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][5]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, revealing the onset temperature of decomposition.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events like melting, crystallization, and decomposition.
While a direct comparative TGA/DSC study across all chloropyridine isomers was not found in the reviewed literature, studies on the thermal decomposition of pyridine itself offer insights. The decomposition pathways suggest that 4-pyridyl radicals are precursors to solid deposits, whereas 2- and 3-pyridyl radicals lead to gaseous products, hinting at different thermal degradation mechanisms.
Inferred Thermal Stability Ranking: Based on general principles of aromatic stability, the 3-isomer is expected to exhibit a higher decomposition onset temperature than the 2- and 4-isomers.
| Isomer Position | Halogen | Onset of Decomposition (TGA, °C) | Notes |
| 2- | Cl | Data not available | Expected to be lower than the 3-isomer. |
| 3- | Cl | Data not available | Expected to be the most thermally stable. |
| 4- | Cl | Data not available | Expected to be comparable to or slightly less stable than the 2-isomer. |
| Table 1: Representative Thermal Stability Data for Chloropyridine Isomers. Note: Specific comparative experimental data is limited. The table reflects expected trends based on chemical principles. |
Photostability
Photostability testing evaluates the degradation of a compound upon exposure to light, a key requirement under ICH guideline Q1B.[6][7] The process involves exposing the compound to a defined light source and quantifying the degradation and the formation of photoproducts.
Inferred Photostability Ranking: 3-Halopyridine > 2-Halopyridine ≈ 4-Halopyridine
| Isomer Position | Halogen | Photodegradation Rate/Quantum Yield | Notes |
| 2- | Cl | Subject to photodegradation.[8] | Quantitative comparative data is lacking. |
| 3- | Cl | Subject to photodegradation. | Expected to have a lower quantum yield of degradation than 2- and 4-isomers. |
| 4- | Cl | Data not available | Expected to be highly susceptible to photodegradation due to electronic activation. |
| Table 2: Representative Photostability Data for Chloropyridine Isomers. Note: This table is based on available studies on individual isomers and theoretical expectations. |
Chemical Stability: The Case of Hydrolysis
The susceptibility of halopyridines to hydrolysis is a critical measure of their chemical stability, as water can act as a nucleophile. The rate of hydrolysis is highly dependent on the isomer, with the 2- and 4-positions being significantly more activated towards nucleophilic aromatic substitution (SNAr).
A study on the hydrolysis of α-chloro-substituted N-methyl-pyridones provides compelling evidence for this trend. The hydrolysis of the 4-pyridone derivative was found to be more than five times faster than that of the 2-pyridone derivative.[9] This is attributed to the greater contribution of the zwitterionic resonance form in the 4-pyridone, which enhances the electrophilicity of the carbon bearing the chlorine atom.[9]
While not a direct comparison of halopyridines, a study on the alkaline hydrolysis of 2-, 3-, and 4-ethoxycarbonylpyridines also demonstrates the heightened reactivity of the 2- and 4-positions. The relative rates of hydrolysis were found to be in the order of 4- > 2- > 3-. This serves as a strong analogue for the expected reactivity of halopyridines towards nucleophilic attack by hydroxide.
Chemical Stability Ranking (towards Nucleophiles): 3-Halopyridine >> 2-Halopyridine > 4-Halopyridine
| Isomer Position | Halogen | Relative Hydrolysis Rate Constant (k_rel) | Notes |
| 2- | Cl | High | Activated towards nucleophilic attack. |
| 3- | Cl | Low | Least reactive towards nucleophilic attack.[4] |
| 4- | Cl | Very High | Most reactive towards nucleophilic attack due to strong resonance stabilization of the intermediate.[9] |
| Table 3: Comparative Chemical Stability of Chloropyridine Isomers towards Hydrolysis. Relative rates are inferred from studies on analogous systems and established principles of pyridine reactivity. |
Experimental Protocols
Protocol 1: Thermal Stability Analysis by TGA/DSC
Objective: To determine the onset of thermal decomposition and identify thermal transitions for each halopyridine isomer.
Methodology:
-
Calibrate the TGA and DSC instruments using appropriate standards.
-
Accurately weigh 5-10 mg of the halopyridine isomer into an appropriate pan (e.g., aluminum or ceramic).
-
Place the sample pan and an empty reference pan into the instrument.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate e.g., 50 mL/min).
-
Record the mass loss (TGA curve) and heat flow (DSC curve) as a function of temperature.
-
Determine the onset temperature of decomposition from the TGA curve and identify any endothermic or exothermic events from the DSC curve.
Protocol 2: Photostability Testing (ICH Q1B)
Objective: To evaluate the degradation of halopyridine isomers upon exposure to a standardized light source.
Methodology:
-
Prepare solutions of each halopyridine isomer (e.g., in acetonitrile) at a known concentration.
-
Place the solutions in chemically inert, transparent quartz cuvettes.
-
Prepare a "dark" control sample for each isomer, wrapped in aluminum foil.
-
Expose the samples and a validated chemical actinometer to a light source compliant with ICH Q1B (providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[7]
-
At specified time intervals, withdraw aliquots from each sample (including the dark control).
-
Analyze the aliquots using a stability-indicating HPLC method to quantify the remaining parent compound and any major degradants.
-
Calculate the degradation percentage and, if possible, the photodegradation quantum yield.
Conclusion and Recommendations for Drug Development
The stability of halopyridine isomers is a critical consideration in drug development, with a clear hierarchy emerging from both theoretical and experimental data: the 3-halo isomer is demonstrably more stable than its 2- and 4- counterparts.
-
Chemical Stability: The 3-halopyridine is significantly less susceptible to nucleophilic attack, making it a more robust intermediate in multi-step syntheses where basic or nucleophilic conditions are employed. The high reactivity of 4-halopyridines, while a challenge for stability, can be leveraged for selective covalent protein modification.[10]
-
Thermal and Photostability: While direct comparative data is sparse, the stronger C-X bond and less perturbed electronic system of the 3-isomer suggest superior thermal and photostability. This is a crucial advantage for long-term storage and for processes involving elevated temperatures or light exposure.
For drug development professionals, these findings have direct practical implications:
-
Route Scouting: When multiple isomeric starting materials are available, prioritizing routes that utilize 3-halopyridines can mitigate risks associated with intermediate instability and impurity formation.
-
Process Optimization: For syntheses involving 2- or 4-halopyridines, careful control of temperature, pH, and exclusion of light may be necessary to minimize degradation.
-
Forced Degradation Studies: When developing an API containing a halopyridine moiety, particular attention should be paid to nucleophilic, thermal, and photolytic stress conditions, especially if a 2- or 4-substituted pyridine is part of the core structure.
By understanding the intrinsic stability differences between halopyridine isomers, researchers can make more informed decisions, leading to the development of more robust and reliable synthetic processes and, ultimately, safer and more stable medicines.
References
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. [Link]
-
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]
-
Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Royal Society of Chemistry. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes. PubMed. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
-
Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. RSC Publishing. [Link]
-
DSC & TGA Thermal Analysis.pptx. Slideshare. [Link]
-
Thermal analysis used for pharmaceutical screening – Part 1. Mettler Toledo. [Link]
-
Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit. [Link]
-
Photodissociation of CO from [Ru3(μ3-O)(μ-OOCCH3)6(CO)L2] in acetonitrile, where L = pyridine, 4-cyanopyridine and methanol. RSC Publishing. [Link]
-
2.8: Thermal Analysis. Chemistry LibreTexts. [Link]
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. [Link]
-
Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. National Institutes of Health. [Link]
-
Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. National Institutes of Health. [Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Institutes of Health. [Link]
-
Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. [Link]
-
An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. MDPI. [Link]
-
Excitation Wavelength-Dependent Photochemistry. MDPI. [Link]
-
Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. [Link]
-
Photodissociation of CO from [Ru3(μ3-O)(μ-OOCCH3)6(CO)L2] in acetonitrile, where L = pyridine, 4-cyanopyridine and methanol. Dalton Transactions (RSC Publishing). [Link]
-
Bond dissociation energy. Wikipedia. [Link]
-
Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PubMed. [Link]
-
Comparison of 2-Aminopyridine and 4-Thiopseudisocytosine PNA Nucleobases for Hoogsteen Recognition of Guanosine in RNA. National Institutes of Health. [Link]
-
CHEM 331 Problem Set #4: Hydrolysis. UBC Chemistry. [Link]
-
Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. PubMed Central. [Link]
-
10.9: Bond Energies. Chemistry LibreTexts. [Link]
-
Comparative Study of Platinum(II) and Platinum(IV) Complexes with 2‐(Pyridin‐2‐ylmethylamino)acetic Acid and 4‐(Pyridin‐2‐ylmethylamino)benzoic Acid: Experimental and Theoretical Analysis. ResearchGate. [Link]
Sources
- 1. azom.com [azom.com]
- 2. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 5. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 6. youtube.com [youtube.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Nitration of Pyridine Rings: Methods, Mechanisms, and Modern Strategies
For chemists engaged in pharmaceutical and materials science, the introduction of a nitro group onto a pyridine scaffold is a critical, yet often challenging, transformation. The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it significantly less reactive towards classical electrophilic aromatic substitution (EAS) compared to benzene.[1][2][3] Under the strongly acidic conditions typical for nitration, the pyridine nitrogen is protonated, further deactivating the ring to form the pyridinium cation, which slows the reaction rate by orders of magnitude.[3]
This guide provides a comparative analysis of key methodologies for pyridine nitration, moving from classical brute-force approaches to modern, elegant strategies that offer superior control over regioselectivity and substrate scope. We will delve into the mechanistic underpinnings of each method, present comparative data, and provide detailed experimental protocols to empower researchers in selecting and implementing the optimal strategy for their synthetic goals.
Method 1: Direct Electrophilic Nitration (The Classical Approach)
Direct nitration using a mixture of concentrated or fuming nitric acid and sulfuric acid represents the most traditional approach. However, its application to pyridine is a textbook example of the ring's profound deactivation.
Mechanistic Rationale and Inherent Challenges
The reaction proceeds via the standard EAS mechanism, where the potent electrophile, the nitronium ion (NO₂⁺), is generated in situ.[1] The electrophile's attack on the electron-deficient pyridine ring is slow and requires forcing conditions, such as high temperatures.[2]
The regioselectivity is directed towards the 3-position (meta). This is because attack at the 2- (ortho) or 4- (para) positions results in an unstable resonance contributor where the positive charge is placed directly on the electronegative nitrogen atom. The intermediate sigma complex for meta-attack avoids this unfavorable state, making it the least disfavored pathway.[1][4] Despite this, yields are often synthetically unviable, and the harsh conditions limit the method's utility to robust substrates lacking sensitive functional groups.[3][5]
Caption: Synthetic workflow for the preparation of 4-nitropyridine.
Experimental Protocol: Synthesis of 4-Nitropyridine-N-Oxide
This protocol is adapted from established procedures for the nitration of pyridine-N-oxide. [2][6]
-
Preparation of Nitrating Acid: In a 250 mL flask cooled in an ice bath, slowly and cautiously add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃) with continuous stirring. Once the addition is complete, allow the mixture to warm to 20°C.
-
Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, add 9.51 g (100 mmol) of pyridine-N-oxide. Heat the flask to 60°C.
-
Addition of Nitrating Acid: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially decrease.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C and maintain for 3 hours.
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto ~150 g of crushed ice in a 1 L beaker.
-
Neutralization: Cautiously add a saturated aqueous solution of sodium carbonate (Na₂CO₃) in portions until the pH of the solution reaches 7-8. Be aware of vigorous foaming. A yellow solid should precipitate.
-
Isolation: Collect the precipitate by suction filtration. The crude solid consists of the product and inorganic salts.
-
Purification: Add acetone to the crude solid to dissolve the product, leaving the insoluble sodium sulfate behind. Filter to remove the salt. Evaporate the acetone from the filtrate under reduced pressure to yield the yellow product. The product can be further purified by recrystallization from acetone.
-
Typical Yield: ~42% [6]
-
Method 3: Nitration with Dinitrogen Pentoxide (The Rearrangement Approach)
An alternative route to 3-nitropyridines that avoids the harsh, forcing conditions of direct nitration was developed by Bakke and involves dinitrogen pentoxide (N₂O₅). [3]This method proceeds through a fascinating and mechanistically distinct pathway.
Mechanistic Rationale
This reaction is not a direct electrophilic attack on the ring. Instead, the pyridine nitrogen first attacks N₂O₅ to form an N-nitropyridinium salt intermediate. [7][8]This salt is unstable and, upon treatment with an aqueous solution of sodium bisulfite (NaHSO₃), undergoes a rearrangement to yield 3-nitropyridine. [8][9]The mechanism is proposed to involve the nucleophilic addition of bisulfite to the 2-position of the N-nitropyridinium ion, followed by a [7][10]sigmatropic shift of the nitro group from the nitrogen atom to the C3 position. [3][5][8][9]Subsequent elimination of bisulfite rearomatizes the ring to furnish the final product. This pathway provides good yields of the 3-nitro isomer under much milder overall conditions. [3]
Caption: Proposed mechanism for nitration via N-nitropyridinium ion rearrangement.
Performance Data
| Substrate | Conditions | Product | Yield (%) | Reference |
| Pyridine | 1. N₂O₅, CH₂Cl₂; 2. aq. NaHSO₃ | 3-Nitropyridine | 77 | [3][5] |
| 4-Substituted Pyridines | 1. N₂O₅; 2. aq. NaHSO₃ | 3-Nitro-4-substituted Pyridine | Good | [3] |
| 3-Substituted Pyridines | 1. N₂O₅; 2. aq. NaHSO₃ | 5-Nitro-3-substituted Pyridine | Moderate | [3] |
Method 4: Dearomatization-Rearomatization (A Modern Strategy for Meta-Nitration)
For complex molecules, particularly in late-stage functionalization scenarios common in drug development, the harshness of classical methods and the specific requirements of the N-oxide route are prohibitive. A recently developed strategy provides a powerful solution for the regioselective meta-nitration of pyridines under remarkably mild conditions. [10][11]
Mechanistic Rationale
This elegant, multi-step, one-pot process circumvents direct functionalization of the inert pyridine ring. [10]1. Dearomatization: The pyridine first undergoes a dearomatizing cycloaddition reaction to form a stable, non-aromatic intermediate, such as an oxazino pyridine. 2. Radical Nitration: This activated intermediate is then subjected to nitration. The reaction proceeds via a radical pathway using reagents like tert-butyl nitrite (TBN) as an NO₂ radical source, with TEMPO and O₂ as co-oxidants. [10]3. Rearomatization: Finally, treatment with acid cleaves the auxiliary ring system and triggers rearomatization, revealing the meta-nitrated pyridine product.
This approach offers exceptional regiocontrol and tolerates a wide array of functional groups, making it invaluable for the synthesis of complex pyridine-containing molecules. [10][11]
Performance in Late-Stage Functionalization
This method has been successfully applied to complex, biologically active molecules, demonstrating its broad utility. [10]
| Substrate (Drug/Precursor) | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| (-)-Cotinine | Oxazino formation; TBN, TEMPO, O₂; HCl | meta-Nitro-cotinine | 65 | [10] |
| Metyrapone | Oxazino formation; TBN, TEMPO, O₂; HCl | meta-Nitro-metyrapone | 65 | [10] |
| Atazanavir Precursor | Oxazino formation; TBN, TEMPO, O₂; HCl | meta-Nitro-atazanavir precursor | 78 | [10] |
| Loratadine Derivative | Oxazino formation; TBN, TEMPO, O₂; HCl | meta-Nitro-loratadine derivative | 63 | [10]|
Comparative Summary of Methods
| Method | Target Position | Conditions | Typical Yields | Key Advantage | Key Disadvantage |
| Direct Nitration | 3- (meta) | Very Harsh (High Temp, Fuming Acids) | Very Low to Moderate | Reagent simplicity. | Poor yields, low functional group tolerance. |
| Pyridine N-Oxide | 4- (para) | Moderate (Heat) | Good to Excellent | High yield and regioselectivity for 4-nitro isomer. | Multi-step process; not suitable for 3-nitro isomer. |
| N₂O₅ Rearrangement | 3- (meta) | Mild | Good | Good yields for 3-nitro isomer without harsh acid. | N₂O₅ is unstable/hazardous; complex mechanism. |
| Dearomatization | 3- (meta) | Mild (Radical, One-Pot) | Good to Excellent | Excellent for late-stage functionalization; high regioselectivity. | Multi-step sequence; requires specific cycloaddition. |
Conclusion
The nitration of pyridine rings has evolved significantly from the low-yielding, brute-force methods of classical organic chemistry. For researchers today, the choice of method is dictated by the desired regioisomer and the complexity of the substrate.
-
For 4-nitropyridines , the N-oxide strategy remains the most reliable and high-yielding approach.
-
For 3-nitropyridines , the N₂O₅ rearrangement method offers a significant improvement over direct nitration for simpler substrates.
-
For the meta-nitration of complex, functionalized molecules , the modern dearomatization-rearomatization strategy provides unparalleled control and is the premier choice for late-stage functionalization in medicinal and materials chemistry.
By understanding the causality behind each method's reactivity and regioselectivity, scientists can strategically navigate the challenges of pyridine chemistry to access valuable nitrated intermediates for their research and development endeavors.
References
-
Bakke, J. M., & Svensen, H. (1998). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482. [Link]
-
Wikipedia contributors. (2024). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]
-
OC-Praktikum. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. ioc-praktikum.de. [Link]
-
Filo. (2023). Discuss the chemistry of pyridine under nitration. [Link]
-
Mondal, S., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 25(44), 8084–8089. [Link]
-
Pearson. (n.d.). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link]
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. [Link]
-
Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (8), 1705-1710. [Link]
- Google Patents. (1996). Nitration of pyridine-2, 6-diamines. US5945537A.
-
Nishiwaki, N., et al. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 23(7), 1734. [Link]
-
ResearchGate. (2013). Nitropyridines: Synthesis and reactions. [Link]
- Google Patents. (1997). Nitration of pyridine-2,6-diamines. WO1997011058A1.
-
Chugunova, E., et al. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 25(21), 5036. [Link]
-
ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. [Link]
- European Patent Office. (1996). Nitration of pyridine-2,6-diamines. EP 0873314 B1.
-
ElectronicsAndBooks. (2005). Nitropyridines, their Synthesis and Reactions. [Link]
-
Quora. (2013). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?. [Link]
-
University of Oslo. (2001). Synthesis and Functionalization of 3-Nitropyridines. [Link]
-
Scribd. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines. [Link]
-
Royal Society of Chemistry. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 46(36), 17351-17360. [Link]
- Google Patents. (2010). Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. CN101648912B.
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]
-
YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]
Sources
- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. nva.sikt.no [nva.sikt.no]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to Scalable Synthesis of Substituted Pyridines
The substituted pyridine motif is a cornerstone of modern medicinal chemistry and agrochemicals, gracing the structures of numerous blockbuster drugs and essential crop protection agents. The efficient and scalable synthesis of these vital heterocycles is, therefore, a critical challenge for process chemists and drug development professionals. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to substituted pyridines, with a keen focus on their scalability. We will dissect the mechanistic underpinnings, process parameters, and practical limitations of each methodology, offering field-proven insights to inform your synthetic strategy.
Classical Condensation Strategies: The Bedrock of Pyridine Synthesis
For decades, multicomponent reactions (MCRs) that construct the pyridine ring in a single, convergent step have been the workhorses of industrial pyridine synthesis. These methods are often characterized by their use of readily available starting materials and operational simplicity, making them attractive for large-scale production.
The Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1][2] The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the aromatic pyridine.[3]
Mechanism and Scalability Considerations:
The reaction proceeds through a series of condensations and cyclizations. The scalability of the Hantzsch synthesis is generally good, particularly for simpler substitution patterns. However, the need for a separate oxidation step can add to the process complexity and cost. Common oxidizing agents include nitric acid, manganese dioxide, or air, each with its own set of safety and waste disposal considerations on a large scale. Recent advancements have focused on developing one-pot, "green" methodologies, for instance, by using water as a solvent and employing milder oxidizing agents like ferric chloride.[1][4]
Representative Experimental Protocol: One-Pot Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
To a stirred solution of benzaldehyde (10.6 g, 100 mmol) and ethyl acetoacetate (26.0 g, 200 mmol) in ethanol (100 mL), add ammonium acetate (7.7 g, 100 mmol).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the 1,4-dihydropyridine.
-
For aromatization, dissolve the dihydropyridine in acetic acid and add a suitable oxidizing agent (e.g., a stoichiometric amount of sodium nitrite) portion-wise while monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate) to precipitate the pyridine product.
-
Filter, wash with water, and dry to obtain the final product.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a more direct route to pyridines, avoiding the need for a separate oxidation step.[5] It involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes cyclodehydration.[6]
Mechanism and Scalability Considerations:
A significant drawback of the classical Bohlmann-Rahtz synthesis is the need to isolate the often-unstable aminodiene intermediate and the high temperatures required for the cyclization, which can limit its applicability for sensitive substrates.[5] However, modern modifications, including the use of Brønsted or Lewis acid catalysis, have enabled one-pot procedures under milder conditions.[6] Microwave-assisted protocols and continuous flow setups have also been shown to significantly improve reaction times and yields, enhancing the scalability of this method.[7][8][9]
Representative Experimental Protocol: Microwave-Assisted Bohlmann-Rahtz Synthesis
-
In a microwave-safe vessel, combine the enamine (1.0 equiv), the ethynyl ketone (1.1 equiv), and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%) in a suitable solvent (e.g., ethanol/acetic acid mixture).[9]
-
Seal the vessel and heat in a microwave reactor to the optimized temperature (e.g., 120-150 °C) for the determined time (typically 5-20 minutes).[9]
-
After cooling, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the substituted pyridine.
The Guareschi-Thorpe Pyridine Synthesis
This classical method involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base, followed by cyclization to form a 2-pyridone.[10] Its industrial significance is underscored by its application in the synthesis of precursors for Vitamin B6 and the blockbuster drug gabapentin.[11]
Mechanism and Scalability Considerations:
The Guareschi-Thorpe synthesis is a robust and often high-yielding reaction. Recent improvements have focused on utilizing greener reaction media, such as water, and employing ammonium carbonate as both the nitrogen source and a promoter, which simplifies the process and reduces waste.[12][13] The products often precipitate from the reaction mixture, allowing for easy isolation by filtration, a significant advantage for large-scale production.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[14][15] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[16]
Mechanism and Scalability Considerations:
The reaction proceeds via a Michael addition followed by cyclization and aromatization. The Kröhnke synthesis tolerates a wide range of functional groups on both coupling partners, making it a powerful tool for generating diverse pyridine libraries.[14] One-pot variations have been developed to improve the efficiency of the process.[15] While generally scalable, the preparation of the pyridinium salt precursor is an additional step to consider in the overall process economy.
Modern Approaches: Expanding the Synthetic Toolbox
While classical methods remain relevant, modern synthetic chemistry has introduced powerful new strategies for pyridine synthesis, often offering improved selectivity, milder reaction conditions, and access to novel substitution patterns.
Transition-Metal Catalysis
Transition-metal-catalyzed cross-coupling and C-H activation reactions have revolutionized the synthesis of functionalized pyridines.[17][18] These methods allow for the direct introduction of substituents onto a pre-formed pyridine ring or the construction of the ring itself from simpler precursors.[19]
Mechanism and Scalability Considerations:
Palladium, rhodium, and copper are among the most commonly used metals for these transformations.[17][20] While these methods offer unparalleled precision and access to complex molecules, the cost and toxicity of the metal catalysts, as well as the need for often complex ligands, can be significant hurdles for large-scale synthesis. Catalyst loading, turnover number, and ease of removal of metal residues from the final product are critical parameters to consider for industrial applications.
Biocatalysis: The Green Frontier
Biocatalysis is emerging as a sustainable and highly selective approach to pyridine synthesis.[21] Enzymes can catalyze the formation of pyridine rings from renewable feedstocks, such as lignin from plant biomass, under mild, aqueous conditions.[21]
Mechanism and Scalability Considerations:
While still a developing field, biocatalytic routes offer the promise of environmentally benign processes with high enantioselectivity.[22][23] The scalability of biocatalytic processes depends on factors such as enzyme stability, activity, and the cost of co-factors. Fermentation and immobilization technologies are key to making these processes economically viable on an industrial scale.
Flow Chemistry: A Paradigm Shift in Scalability
Continuous flow chemistry has emerged as a transformative technology for the synthesis of pyridines, offering significant advantages in terms of scalability, safety, and process control over traditional batch methods.[24][25]
Mechanism and Scalability Considerations:
Flow reactors provide superior heat and mass transfer, allowing for the safe execution of highly exothermic or hazardous reactions at elevated temperatures and pressures.[26] This enables shorter reaction times and often leads to higher yields and purities.[7][27] The scalability of a flow process is more straightforward than batch, as production can be increased by simply running the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel). Flow chemistry has been successfully applied to several classical pyridine syntheses, including the Bohlmann-Rahtz and Hantzsch reactions, demonstrating its potential for industrial-scale production.[8][9]
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Advantages | Key Disadvantages | Scalability |
| Hantzsch Synthesis | Readily available starting materials, good for simple patterns.[1] | Requires a separate oxidation step. | Good, with process optimization for the oxidation step. |
| Bohlmann-Rahtz Synthesis | Direct route to pyridines.[5] | Classical method requires harsh conditions.[5] | Good, especially with modern one-pot and flow methods.[7][9] |
| Guareschi-Thorpe Synthesis | Industrially proven, often high-yielding.[11] | Primarily yields 2-pyridones. | Excellent, with straightforward product isolation.[12] |
| Kröhnke Synthesis | Highly versatile for 2,4,6-trisubstituted pyridines.[14][15] | Requires pre-formation of a pyridinium salt. | Good, with one-pot variations improving efficiency.[15] |
| Transition-Metal Catalysis | High selectivity, access to complex structures.[17][18] | Catalyst cost, toxicity, and removal can be issues. | Moderate to Good, dependent on catalyst efficiency. |
| Biocatalysis | Sustainable, highly selective, mild conditions.[21] | Emerging technology, enzyme stability and cost can be limiting. | Potentially Excellent, with further development. |
| Flow Chemistry | Enhanced safety, control, and scalability.[24][25] | Requires specialized equipment and process development. | Excellent, offers a clear path to large-scale production.[26] |
Visualizing the Synthetic Pathways
Hantzsch Pyridine Synthesis Workflow
Caption: Workflow for the Hantzsch Pyridine Synthesis.
Bohlmann-Rahtz Pyridine Synthesis Mechanism
Caption: Simplified mechanism of the Bohlmann-Rahtz Synthesis.
Conclusion
The synthesis of substituted pyridines is a mature field, yet it continues to evolve with the advent of new technologies and a growing emphasis on sustainability. For large-scale production, classical condensation reactions like the Guareschi-Thorpe and optimized Hantzsch and Bohlmann-Rahtz syntheses remain highly relevant due to their cost-effectiveness and operational simplicity. However, for accessing complex, highly functionalized pyridines, transition-metal catalysis offers unparalleled precision, albeit with scalability challenges that must be carefully managed.
Looking to the future, the integration of biocatalysis and, particularly, continuous flow chemistry, promises to redefine the landscape of pyridine synthesis. Flow chemistry, with its inherent advantages in safety, control, and scalability, provides a clear and compelling pathway for the efficient and sustainable industrial production of this vital class of heterocyclic compounds. The choice of the optimal synthetic route will always be a multifactorial decision, balancing economic, environmental, and chemical considerations. This guide has aimed to provide the foundational knowledge and comparative data necessary to make that decision an informed one.
References
-
Chen, S., Yang, S., Wang, H., Niu, Y., Zhang, Z., & Qian, B. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Synthesis, 54(18), 3999-4004. [Link]
- BenchChem. (2025). Managing Scalability in Multicomponent Pyridine Synthesis. BenchChem Technical Support Center.
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]
-
Green Chemistry. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]
-
Interchim. (n.d.). FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
Tron, G. C., & Pirali, T. (2019). Icilio Guareschi and his amazing “1897 reaction”. Rendiconti Lincei. Scienze Fisiche e Naturali, 30(4), 857-865. [Link]
-
MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(14), 5371. [Link]
-
BIOENGINEER.ORG. (2026). Eco-Friendly Hantzsch Pyridine Synthesis in Water. [Link]
-
O'Hara, F., Baxter, C. A., O'Brien, M. A., & Collins, S. G. (2016). Route to Highly Substituted Pyridines. The Journal of Organic Chemistry, 81(21), 10376–10382. [Link]
-
Ghorai, M. K., Tiwari, D. P., Kumar, A., & Kumar, A. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Communications Chemistry, 5(1), 1-11. [Link]
- BenchChem. (2025). Comparative study of different synthetic routes to Pyridin-4-ol. BenchChem Technical Support Center.
-
GtR. (n.d.). Sustainable Biocatalytic Approaches to Pyridine and Piperidine Heterocycles. [Link]
-
Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
- BenchChem. (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. BenchChem Technical Support Center.
-
National Center for Biotechnology Information. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Chemical Science, 14(28), 7624-7633. [Link]
-
ResearchGate. (2013). Batch and flow experiments for Bohlmann-Rahtz synthesis of pyridine 2b. [Link]
-
ResearchGate. (n.d.). Kröhnke Pyridin Synthese. [Link]
-
ResearchGate. (2020). Synthesis of Enantiomerically Pure Ring-Substituted l-Pyridylalanines by Biocatalytic Hydroamination. [Link]
-
Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
-
National Center for Biotechnology Information. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957-1968. [Link]
-
Bagley, M. C., Glover, C., & Merritt, E. A. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459-2482. [Link]
-
Ask this paper. (2022). A mini-review on the multicomponent synthesis of pyridine derivatives. [Link]
-
ChemistryViews. (2018). Oxidative Synthesis of Kröhnke Pyridines. [Link]
-
National Center for Biotechnology Information. (2021). Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. Journal of the American Chemical Society, 143(30), 11655-11663. [Link]
-
Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 265-310. [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846-24853. [Link]
-
ResearchGate. (2018). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. [Link]
-
Química Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. [Link]
-
National Center for Biotechnology Information. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. RSC Advances, 13(31), 21355-21376. [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
ACS Omega. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(12), 11345-11357. [Link]
-
Beilstein Journals. (2016). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 12, 2056-2101. [Link]
-
ResearchGate. (2022). Recent green synthesis of pyridines and their fused systems catalyzed by nanocatalysts. [Link]
-
Organic & Biomolecular Chemistry. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 18(34), 6673-6679. [Link]
-
PubMed. (2025). Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(12), 11345-11357. [Link]
-
OUCI. (2023). Synthesis of pyridine derivatives using multicomponent reactions. [Link]
-
National Center for Biotechnology Information. (2024). Halogencarbene-free Ciamician-Dennstedt single-atom skeletal editing. Nature Communications, 15(1), 923. [Link]
-
PubMed. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry, 30(48), e202401835. [Link]
-
Chemical Science. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 5(12), 4934-4941. [Link]
-
ResearchGate. (2025). Background and reaction development. (A) The Ciamician‐Dennstedt.... [Link]
-
MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 28(15), 5873. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Wordpress. (n.d.). Metal-catalysed Pyridine Ring Synthesis. [Link]
-
ResearchGate. (2024). Halogencarbene-free Ciamician-Dennstedt single-atom skeletal editing. [Link]
-
Green Chemistry. (2023). Sustainable phosphate-catalyzed synthesis of non-symmetric pyrazines in water – mechanistic insights, biocatalytic applications and industrial potential. Green Chemistry, 25(19), 7705-7714. [Link]
-
Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. [Link]
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02436B [pubs.rsc.org]
- 4. bioengineer.org [bioengineer.org]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 11. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 18. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 21. GtR [gtr.ukri.org]
- 22. researchgate.net [researchgate.net]
- 23. Sustainable phosphate-catalyzed synthesis of non-symmetric pyrazines in water – mechanistic insights, biocatalytic applications and industrial potential - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 27. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Efficacious Reduction of Nitropyridines
For researchers, medicinal chemists, and process development professionals, the transformation of nitropyridines to their corresponding aminopyridines is a cornerstone of modern synthetic chemistry. Aminopyridines are privileged scaffolds found in a vast array of pharmaceuticals and functional materials. However, the seemingly straightforward reduction of the nitro group on a pyridine ring is fraught with challenges, including the potential for over-reduction, lack of chemoselectivity in the presence of other sensitive functional groups, and harsh reaction conditions.
This guide provides an in-depth, objective comparison of the most common and effective reducing agents for nitropyridines. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings of each approach, providing field-proven insights to empower you to make informed decisions for your specific synthetic challenges. Every protocol described herein is designed as a self-validating system, ensuring reproducibility and reliability in your laboratory.
The Strategic Importance of Selecting the Right Reducing Agent
The choice of a reducing agent for nitropyridine conversion is not a one-size-fits-all decision. The optimal method hinges on a careful consideration of several factors:
-
Substrate Scope and Functional Group Tolerance: The presence of other reducible moieties (e.g., halogens, carbonyls, nitriles, alkenes) on the pyridine ring or elsewhere in the molecule dictates the required chemoselectivity of the reducing system.
-
Reaction Conditions: The required temperature, pressure, and pH can significantly impact the stability of the starting material and the desired product.
-
Scale of Reaction: A method suitable for small-scale discovery chemistry may not be practical or safe for large-scale production.[1]
-
Cost and Availability of Reagents: For industrial applications, the cost and accessibility of the reducing agent and catalyst are critical considerations.[1]
-
Safety and Environmental Impact: The hazards associated with reagents like hydrogen gas and the generation of metallic waste are important factors in modern, green chemistry.[2]
This guide will navigate these considerations by comparing three major classes of reducing agents: Catalytic Hydrogenation, Metal-Mediated Reductions, and Transfer Hydrogenation.
Catalytic Hydrogenation: The Workhorse of Nitro Reduction
Catalytic hydrogenation is often the method of choice for the reduction of nitro groups due to its high efficiency and clean reaction profile, typically yielding only water as a byproduct.[3][4] The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
Mechanism of Action
The catalytic hydrogenation of a nitro group is a six-electron reduction that is believed to proceed through a series of intermediates on the catalyst surface. The generally accepted pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, which is then converted to the corresponding amine.[1]
Caption: Generalized mechanism of catalytic hydrogenation of nitropyridines.
Common Catalysts and Their Characteristics
-
Palladium on Carbon (Pd/C): This is the most widely used catalyst for nitro group reductions. It is highly efficient and operates under relatively mild conditions. However, a significant drawback of Pd/C is its propensity to catalyze the hydrogenolysis of aryl halides (dehalogenation), which can be a major issue for substrates containing chloro, bromo, or iodo substituents.[3][5]
-
Platinum(IV) Oxide (PtO₂ or Adam's Catalyst): PtO₂ is another highly effective catalyst that is often used when dehalogenation is a concern. It is typically used in acidic media, such as acetic acid.[3]
-
Raney Nickel (Raney Ni): A cost-effective alternative to precious metal catalysts, Raney Ni is particularly useful for reducing aliphatic nitro compounds and is less prone to causing dehalogenation of aryl chlorides and bromides compared to Pd/C. However, it may require higher pressures and temperatures.[3][4]
Data Presentation: Performance of Catalytic Hydrogenation
| Catalyst | Substrate | Conditions | Yield (%) | Reference |
| 10% Pd/C | 2-Nitropyridine | H₂ (1 atm), Ethanol, RT, 4h | ~95 | [General knowledge, typical yield] |
| PtO₂ | 3-Nitropyridine | H₂ (50 psi), Acetic Acid, RT, 6h | >90 | [3] |
| Raney Ni | 4-Nitropyridine | H₂ (500 psi), Methanol, 80°C, 8h | ~90 | [3][4] |
Experimental Protocol: Catalytic Hydrogenation of 3-Nitropyridine using PtO₂
This protocol provides a representative procedure for the reduction of a nitropyridine using Adam's catalyst, which is often favored for its reliability and reduced risk of dehalogenation.
Materials:
-
3-Nitropyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Parr Hydrogenator or similar high-pressure reactor
-
Celite®
Procedure:
-
Reactor Setup: In a suitable pressure vessel, dissolve 3-nitropyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Carefully add PtO₂ (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the pressure vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas several times to remove any air, then purge with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi) and begin vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting residue can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude aminopyridine.
Caption: Decision-making flowchart for selecting a nitropyridine reducing agent.
Conclusion
The reduction of nitropyridines to aminopyridines is a critical transformation in modern organic synthesis. As demonstrated in this guide, a variety of effective methods are available to the practicing chemist. The optimal choice of reducing agent is not merely a matter of habit but a strategic decision based on a thorough understanding of the substrate, the desired outcome, and the practical constraints of the laboratory or production facility.
By carefully considering the principles of chemoselectivity, reaction conditions, scalability, and safety, researchers can confidently select and implement the most appropriate method for their specific needs. The detailed protocols and comparative data provided herein serve as a valuable resource to guide this decision-making process, ultimately enabling the efficient and reliable synthesis of these important molecular building blocks.
References
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- Chen, X., Zhou, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
-
Chen, X., Zhou, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Semantic Scholar. [Link]
-
Stjepan, L., et al. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC. [Link]
-
ChemRxiv. (n.d.). Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. [Link]
-
Thomas, S. P., et al. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. NIH. [Link]
-
ResearchGate. (n.d.). Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Nitro Reduction. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. [Link]
-
Materials Advances. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. [Link]
-
PMC. (n.d.). The nitro to amine reduction: from millions of tons to single molecule studies. [Link]
-
ScholarWorks @ UTRGV. (n.d.). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. [Link]
-
NIH. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. [Link]
-
Erowid. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. [Link]
-
PMC. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. [Link]
-
PMC. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]
- Google Patents. (n.d.).
- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
-
ResearchGate. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. [Link]
-
Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
MDPI. (2026). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. [Link]
-
ACS Publications. (n.d.). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. [Link]
-
New Journal of Chemistry. (n.d.). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
-
ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. [Link]
-
Semantic Scholar. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. [Link]
-
ResearchGate. (n.d.). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-chloro-5-nitronicotinate
Introduction: Methyl 2-chloro-5-nitronicotinate is a valuable intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds[1]. However, its classification as a halogenated nitroaromatic compound necessitates a rigorous and informed approach to its disposal. Improper handling of this substance not only poses immediate risks to laboratory personnel but also carries significant environmental consequences and regulatory non-compliance issues.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-chloro-5-nitronicotinate. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our recommendations in established regulatory frameworks and the inherent chemical properties of the compound. Our objective is to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with the highest degree of safety and scientific integrity.
Part 1: Hazard Identification and Immediate Safety Protocols
Before any disposal procedures can be initiated, a complete understanding of the compound's hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the segregation of waste.
GHS Hazard Profile
The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical products. Methyl 2-chloro-5-nitronicotinate and its close isomers are consistently identified with the following hazards.
| Pictogram | Signal Word | Hazard Code(s) | Hazard Statement(s) |
| Warning | H302 | Harmful if swallowed[2][3] | |
| H315 | Causes skin irritation[3][4][5] | ||
| H319 | Causes serious eye irritation[3][4][5][6] | ||
| H335 | May cause respiratory irritation[3][4][5] |
Causality of Hazards: The presence of a chloro group, a nitro group, and an ester on an aromatic ring makes this molecule reactive and biologically active. Skin and eye irritation are common for chlorinated organic compounds[4][6]. The nitro group can contribute to toxicity if ingested or inhaled.
Required Personal Protective Equipment (PPE)
A proactive approach to safety mandates the use of appropriate PPE during any handling or disposal operation.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact and subsequent irritation[6][7]. Check manufacturer's data for breakthrough times. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and dust particles causing serious eye irritation[4][6]. |
| Skin/Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing[6][7]. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood. | Avoids inhalation of dust, which can cause respiratory tract irritation[4][5][6]. |
Part 2: The Regulatory Imperative: Waste Classification and Segregation
The disposal of Methyl 2-chloro-5-nitronicotinate is governed by stringent environmental regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA)[8].
Waste Classification: This compound falls into the category of halogenated organic waste . The carbon-chlorine bond is a key feature that dictates its disposal pathway[9][10]. These compounds are specifically regulated because their improper disposal, particularly through landfilling, can lead to persistent environmental contamination. Furthermore, incomplete combustion can generate highly toxic byproducts like dioxins.
The Critical Importance of Segregation: The cardinal rule of hazardous waste management is segregation. Combining different waste classes can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase costs.
-
Why Segregate? Methyl 2-chloro-5-nitronicotinate is incompatible with strong oxidizing agents, strong acids, and strong bases[6]. Mixing it with these materials in a single waste container could lead to exothermic reactions, gas generation, or container pressurization.
-
Disposal Pathway Optimization: Halogenated organic wastes are typically destroyed via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[9][11]. This process requires specialized equipment, such as afterburners and scrubbers, to manage the acidic gases (e.g., HCl) produced. Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing it all to be treated by the more complex and expensive incineration process.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for managing Methyl 2-chloro-5-nitronicotinate from the point of generation to its final handoff for disposal.
Experimental Protocol: Waste Segregation and Storage
-
Waste Identification and Characterization:
-
All waste streams containing Methyl 2-chloro-5-nitronicotinate must be treated as hazardous. This includes pure, unreacted solid; solutions containing the compound; and any materials (e.g., weighing paper, contaminated gloves) grossly contaminated with it.
-
-
Container Selection:
-
Select a robust, leak-proof container with a secure screw-top cap. The container material must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Ensure the container is clean and dry before adding any waste.
-
-
Waste Segregation:
-
Dedicate a specific waste container solely for Halogenated Organic Solids or Halogenated Organic Liquids , as appropriate.
-
DO NOT mix this waste with non-halogenated solvents (e.g., acetone, hexanes), acids, bases, or aqueous waste[9].
-
-
Labeling:
-
Immediately label the container using your institution's official hazardous waste tag. The label must include, at a minimum:
-
-
On-Site Accumulation:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the operator.
-
Keep the container closed at all times, except when adding waste.
-
Store in a cool, dry, well-ventilated place away from incompatible materials[4][5][6].
-
-
Arranging for Disposal:
-
Once the container is full, or if you cease generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup[7].
-
Provide the EHS team with the Safety Data Sheet (SDS) or a complete list of the container's contents to ensure they can manage it appropriately.
-
Caption: Workflow for the compliant disposal of Methyl 2-chloro-5-nitronicotinate.
Part 4: Management of Contaminated Materials and Spills
Proper disposal extends to items that have come into contact with the chemical.
Decontamination of Labware: Glassware and equipment should be decontaminated before reuse.
-
Rinse the apparatus with a minimal amount of a suitable organic solvent (e.g., acetone).
-
Collect this first rinsate and dispose of it as halogenated organic liquid waste .
-
Subsequent rinses can be managed as non-halogenated waste, followed by standard washing procedures.
Disposal of "Empty" Containers: Under RCRA, a container that held a hazardous waste is not truly "empty" until specific procedures are followed.
-
For non-acutely hazardous materials like this one, a container is considered "RCRA empty" if all wastes have been removed using common practices and no more than one inch of residue remains[7].
-
However, best practice dictates triple-rinsing the container with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous (halogenated) waste[7].
-
Once triple-rinsed, deface or remove the original label and dispose of the container according to your institution's guidelines for solid waste[7].
Spill Response Protocol: Immediate and correct action is crucial in the event of a spill.
-
Assess the Situation: Determine the size and scope of the spill. If the spill is large, involves a fire, or you feel unsafe, evacuate the area, alert others, and contact your institution's emergency response line.
-
For Minor Spills (Manageable by Lab Personnel):
-
Ensure you are wearing the full complement of PPE (gloves, goggles, lab coat).
-
Contain the spill using an absorbent material or spill kit appropriate for chemical powders.
-
Carefully sweep the solid material into a designated bag or container. Avoid raising dust.
-
Wipe the area with a cloth dampened with a solvent.
-
Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a sealed, labeled hazardous waste container.
-
Dispose of the cleanup debris as halogenated organic solid waste .
-
Caption: Decision-making process for responding to a chemical spill.
Conclusion
The responsible disposal of Methyl 2-chloro-5-nitronicotinate is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's inherent hazards, adhering to regulatory requirements for segregation, and following a systematic disposal protocol, researchers can ensure that their work is conducted safely and sustainably. The principles outlined in this guide—identify, segregate, label, and properly store—form the bedrock of a robust chemical safety culture. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management procedures in your facility.
References
-
Hazardous Waste Segregation Guidelines , UVM Environmental Health & Safety. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes , U.S. Environmental Protection Agency. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 , eCFR. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds , California Code of Regulations. [Link]
-
Steps in Complying with Regulations for Hazardous Waste , U.S. Environmental Protection Agency. [Link]
-
Methyl 6-chloro-5-nitronicotinate PubChem Entry , National Center for Biotechnology Information. [Link]
-
METHYL 2-CHLORO-5-NITRONICOTINATE Uses , ChemBK. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Methyl 2-chloro-5-nitronicotinate | 190271-88-6 [sigmaaldrich.cn]
- 3. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl-6-chloro-5-nitronicotinate - Safety Data Sheet [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to the Safe Handling of Methyl 2-chloro-5-nitronicotinate
As a Senior Application Scientist, it is imperative to foster a laboratory environment where safety and scientific integrity are paramount. This guide provides essential, field-proven insights for the safe handling of Methyl 2-chloro-5-nitronicotinate (CAS No: 190271-88-6), a compound that, while valuable in research and development, requires meticulous handling due to its potential hazards. This document moves beyond a simple checklist, offering a comprehensive operational plan grounded in the principles of causality and self-validating protocols.
Hazard Identification and Risk Assessment: Understanding the "Why"
Methyl 2-chloro-5-nitronicotinate is classified as a hazardous chemical. Its primary threats to human health include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Ingestion may also be harmful.[3] A thorough understanding of these risks is the foundation of a robust safety plan. The chloro and nitro functional groups contribute to its reactivity and potential for adverse biological effects, necessitating the stringent protective measures outlined below.
Hazard Summary:
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity, oral | [4] |
| Causes skin irritation | Skin corrosion/irritation, Category 2 | [1][2][3] |
| Causes serious eye irritation | Serious eye damage/eye irritation, Category 2/2A | [1][2][3] |
| May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3 | [1][2][3] |
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are the primary means of protection, the correct selection and use of PPE are critical for safeguarding against accidental exposure. The following PPE is mandatory when handling Methyl 2-chloro-5-nitronicotinate.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum.[5] Given the risk of serious eye irritation, it is highly recommended to use tightly fitting safety goggles.[5] A face shield should be worn in situations where there is a higher potential for splashing.[5] This is in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.[5][6] Nitrile gloves are a common and effective choice for many laboratory chemicals, but it is crucial to check the manufacturer's glove compatibility chart for the specific chemical being handled. Always inspect gloves for tears or punctures before use and remove them properly to avoid contaminating your skin.[7]
-
Protective Clothing: A lab coat is the minimum requirement.[8] For procedures with a higher risk of exposure, fire/flame resistant and impervious clothing is advised.[5] In scenarios involving large quantities or a significant risk of splashing, a complete chemical-resistant suit may be necessary.[5]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[1][2][3] If exposure limits are likely to be exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[3][5] For solid particulates, a dust mask such as a type N95 (US) is a suitable option.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing risk. The following workflow provides a procedural guide for researchers.
-
Designated Area: All work with Methyl 2-chloro-5-nitronicotinate should be conducted in a designated area, such as a chemical fume hood, to control exposure.[9]
-
Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][5]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within reach to avoid unnecessary movement and potential for spills.
-
Don PPE: Put on all required personal protective equipment as outlined in Section 2.
-
Weighing: If weighing the solid compound, do so within a ventilated enclosure or a chemical fume hood to prevent the inhalation of fine particles.[9]
-
Dissolving/Reaction: When adding the compound to a solvent or reaction mixture, do so slowly and carefully to avoid splashing.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[3][6]
-
Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[3][7] Clean and decontaminate all work surfaces.
-
Evacuate: In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep or vacuum up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[10]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Report: Report all spills to the laboratory supervisor or safety officer.
-
Waste Container: Dispose of all waste containing Methyl 2-chloro-5-nitronicotinate, including contaminated consumables (gloves, weigh boats, etc.), in a clearly labeled, sealed, and compatible hazardous waste container.[8]
-
Licensed Disposal: All chemical waste must be disposed of through a licensed and approved waste disposal contractor.[8] Do not pour chemical waste down the sink.[7]
-
Empty Containers: Empty containers may still contain residue and should be treated as hazardous waste. They may need to be triple-rinsed, with the rinsate collected as hazardous waste, before being disposed of or recycled.[8]
Visualizing the Workflow
The following diagram illustrates the key stages of the safe handling and disposal process for Methyl 2-chloro-5-nitronicotinate.
Conclusion: A Culture of Safety
Adherence to these guidelines is not merely about compliance; it is about fostering a culture of safety that protects you, your colleagues, and the integrity of your research. By understanding the hazards, utilizing the correct protective equipment, and following a systematic operational plan, you can confidently and safely work with Methyl 2-chloro-5-nitronicotinate.
References
- Personal protective equipment for handling 3-Amino-4-nitropyridine - Benchchem.
- Methyl 2-chloro-5-nitronicotin
- SAFETY D
- Proper Disposal of Methyl 2,6-Diamino-5-chloronicotinate: A Guide for Labor
- Methyl 2-chloro-5-nitronicotin
- SAFETY D
- METHYL 2-CHLORO-5-NITRONICOTIN
- Methyl-6-chloro-5-nitronicotinate - Safety D
- Methyl-6-chloro-5-nitronicotinate (cas 59237-53-5) SDS/MSDS download - Guidechem.
- Methyl 2-chloro-5-methylnicotinate | C8H8ClNO2 | CID 11636946 - PubChem.
- Material Safety Data Sheet - Pyridine-N-oxide, 98% - Cole-Parmer.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety - Cornell EHS.
Sources
- 1. Methyl-6-chloro-5-nitronicotinate - Safety Data Sheet [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chembk.com [chembk.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
